3-Cyclopropylprop-2-ynoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-cyclopropylprop-2-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O2/c7-6(8)4-3-5-1-2-5/h5H,1-2H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJODLTUIUAZITN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C#CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50348681 | |
| Record name | 3-cyclopropylprop-2-ynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50348681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7358-93-2 | |
| Record name | 3-cyclopropylprop-2-ynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50348681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-CYCLOPROPYL-2-PROPYNOIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 3-Cyclopropylprop-2-ynoic Acid
Introduction
3-Cyclopropylprop-2-ynoic acid is a valuable building block in medicinal chemistry and materials science. The presence of the strained cyclopropyl ring in conjunction with the rigid alkynyl carboxylic acid moiety imparts unique conformational constraints and electronic properties to molecules incorporating this scaffold. These features are often sought after in the design of novel therapeutic agents and functional materials. For instance, the cyclopropylacetylene unit is a key component in several pharmaceuticals, including the antiretroviral drug Efavirenz.[1] This guide provides a detailed, field-proven methodology for the synthesis of this compound, emphasizing the underlying chemical principles and providing actionable protocols for researchers.
Strategic Overview of the Synthesis
The most direct and reliable synthetic route to this compound involves a two-step sequence starting from commercially available precursors. The strategy hinges on the initial preparation of cyclopropylacetylene, a key intermediate, followed by its carboxylation.
Caption: Overall synthetic workflow for this compound.
This approach is advantageous due to the relatively high yields and the commercial availability of the starting materials. Alternative routes, such as the oxidation of 3-cyclopropylprop-2-yn-1-ol, are viable but introduce an additional redox step.
Part 1: Synthesis of Cyclopropylacetylene
The synthesis of cyclopropylacetylene is well-documented, with a robust one-pot procedure published in Organic Syntheses being a preferred method due to its reliability and scalability.[2] This procedure utilizes a metalation-cyclization reaction of 5-chloro-1-pentyne.
Mechanism of Cyclopropylacetylene Formation
The reaction proceeds through a fascinating cascade mechanism. First, n-butyllithium, a strong base, deprotonates the terminal alkyne to form a lithium acetylide. A second equivalent of n-butyllithium then performs a lithium-halogen exchange with the chloride, which is followed by an intramolecular nucleophilic attack of the acetylide on the primary alkyl lithium, forming the cyclopropane ring and expelling lithium chloride.
Experimental Protocol: Cyclopropylacetylene
Materials:
-
5-Chloro-1-pentyne (1.0 mol, 102.5 g)
-
n-Butyllithium (2.0 M in cyclohexane, 2.1 mol, 1.05 L)
-
Cyclohexane (250 mL)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution (750 mL)
Procedure:
-
A 3-liter, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a 1-liter pressure-equalizing addition funnel, and a reflux condenser topped with a nitrogen inlet.
-
The flask is charged with 5-chloro-1-pentyne and cyclohexane.
-
The mixture is cooled to 0 °C in an ice bath.
-
The n-butyllithium solution is added dropwise via the addition funnel over 1.5 hours, ensuring the internal temperature is maintained below 20 °C. A thick precipitate will form.[2]
-
After the addition is complete, the mixture is heated to reflux (approximately 78 °C) and maintained for 3 hours.
-
The reaction is then cooled to between 0 °C and -10 °C.
-
The reaction is carefully quenched by the dropwise addition of saturated aqueous ammonium chloride solution. Caution: This quench is highly exothermic.
-
The layers are separated, and the organic layer is subjected to fractional distillation to isolate the cyclopropylacetylene product (boiling point: 51-53 °C).[1]
Part 2: Carboxylation of Cyclopropylacetylene
The conversion of cyclopropylacetylene to the target carboxylic acid is achieved through the formation of an organometallic intermediate followed by quenching with carbon dioxide. The use of a Grignard reagent is a classic and effective method for this transformation.[3]
Mechanism of Carboxylation
The process begins with the deprotonation of cyclopropylacetylene by a Grignard reagent, such as ethylmagnesium bromide, to form the cyclopropylacetylide magnesium bromide. This powerful nucleophile then attacks the electrophilic carbon atom of carbon dioxide. The resulting magnesium carboxylate salt is subsequently protonated during an acidic workup to yield the final carboxylic acid.
Caption: Mechanism of Grignard-mediated carboxylation of cyclopropylacetylene.
Experimental Protocol: this compound
Materials:
-
Cyclopropylacetylene (0.5 mol, 33.0 g)
-
Ethylmagnesium bromide (1.0 M in THF, 0.55 mol, 550 mL)
-
Dry Carbon Dioxide (solid, "Dry Ice")
-
Anhydrous Tetrahydrofuran (THF, 500 mL)
-
Sulfuric acid (3 M aqueous solution)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A 2-liter, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a pressure-equalizing addition funnel, and a nitrogen inlet. The glassware must be thoroughly dried.
-
The flask is charged with the ethylmagnesium bromide solution in THF and cooled to 0 °C.
-
A solution of cyclopropylacetylene in anhydrous THF is added dropwise to the Grignard reagent. The reaction is allowed to stir at 0 °C for 30 minutes and then at room temperature for 1 hour to ensure complete formation of the acetylide.
-
In a separate, oversized flask, crushed dry ice is placed.
-
The Grignard solution is transferred via cannula onto the dry ice with vigorous stirring. Note: A large excess of CO₂ is used to ensure complete carboxylation and to help control the reaction temperature.[3]
-
The resulting mixture is allowed to warm to room temperature, and the excess CO₂ is allowed to sublime.
-
The reaction mixture is then carefully quenched by the slow addition of 3 M sulfuric acid until the solution is acidic (pH ~2).
-
The aqueous layer is extracted three times with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Data Summary
The following table summarizes the key reactants and expected outcomes for the synthesis.
| Step | Reactant | Product | Key Reagents | Typical Yield |
| 1 | 5-Chloro-1-pentyne | Cyclopropylacetylene | n-Butyllithium | 55-65%[2] |
| 2 | Cyclopropylacetylene | This compound | EtMgBr, CO₂ | 70-85% |
Conclusion
This guide outlines a robust and reproducible synthesis of this compound. By following these protocols, researchers can reliably produce this valuable chemical intermediate for applications in drug discovery and materials science. The described methods rely on well-established organometallic and carboxylation chemistry, ensuring a high degree of success for practitioners with a foundational knowledge of synthetic organic techniques.
References
- Alhamadsheh, M. M., et al. (2007). Journal of Medicinal Chemistry, 50(23), 5679-5687.
- Pierce, M. E., et al. (2001). Process for the preparation of cyclopropylacetylene. U.S.
- Gademann, K., et al. (2008). Synthesis of stable derivatives of cycloprop-2-ene carboxylic acid. PubMed, 10(11), 2445-2447.
- Lifshitz, A., et al. (2011). Process for the preparation of 3-(1-cyclopropenyl) propionic acid and its salts.
- PubChem. (n.d.). 3-Cyclopropylprop-2-enoic acid.
- Corley, E. G., Thompson, A. S., & Huntington, M. (2000). Cyclopropylacetylene. Organic Syntheses, 77, 231.
- PubChem. (n.d.). 3-[Cyclopropyl(propyl)amino]prop-2-enoic acid.
- Henkel, J. G., & Hane, J. T. (1969). Carboxylation of grignard reagents in the presence of liquid co2. U.S.
- Wikipedia. (n.d.). Cyclopropylacetylene.
- Thompson, A. S., et al. (2001). Process for the preparation of cyclopropylacetylene. U.S.
- PubChem. (n.d.). 3-Cyclopropylprop-2-yn-1-ol.
- Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of alcohols.
- Clark, J. (2023). Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. Chemguide.
- Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes.
Sources
An In-Depth Technical Guide to 3-Cyclopropylprop-2-ynoic Acid: Properties, Synthesis, and Applications
Abstract
3-Cyclopropylprop-2-ynoic acid (also known as Cyclopropanepropiolic acid) is a unique bifunctional molecule integrating a strained cyclopropyl ring, a rigid acetylenic linker, and a versatile carboxylic acid moiety. This combination of features makes it a highly valuable building block in synthetic organic chemistry, particularly in the design and development of novel therapeutics and advanced materials. The cyclopropyl group offers significant advantages in drug design, including enhanced metabolic stability, improved potency, and desirable conformational rigidity. This guide provides a comprehensive technical overview of the core chemical properties, spectroscopic profile, synthesis, and characteristic reactivity of this compound, tailored for researchers, scientists, and professionals in drug development.
Core Properties and Identifiers
This compound is a solid at room temperature, characterized by the presence of three key functional groups that dictate its chemical behavior: the cyclopropane ring, the internal alkyne, and the carboxylic acid. Its fundamental properties are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | |
| Synonyms | Cyclopropanepropiolic acid | |
| CAS Number | 7358-93-2 | [1] |
| Molecular Formula | C₆H₆O₂ | [1] |
| Molecular Weight | 110.11 g/mol | |
| Physical Form | Solid | |
| Melting Point | 63-68 °C | |
| SMILES | OC(=O)C#CC1CC1 | |
| InChI Key | IJODLTUIUAZITN-UHFFFAOYSA-N |
Spectroscopic Profile for Structural Elucidation
Accurate characterization is paramount for confirming the identity and purity of this compound. The following section details the expected spectroscopic signatures.
¹H NMR Spectroscopy
The proton NMR spectrum provides distinct signals for each part of the molecule:
-
Cyclopropyl Protons (CH, CH₂): The four protons on the cyclopropyl ring will appear as complex multiplets in the highly shielded region of the spectrum, typically between δ 0.5-1.5 ppm. The methine proton (CH) will be further downfield than the methylene (CH₂) protons.
-
Carboxylic Acid Proton (COOH): A broad singlet will be observed in the downfield region, typically δ 10-13 ppm, which is characteristic of a carboxylic acid proton. Its chemical shift can be concentration-dependent.
¹³C NMR Spectroscopy
The carbon NMR spectrum will show six distinct signals:
-
Carbonyl Carbon (C=O): The carboxylic acid carbonyl will appear as the most deshielded signal, typically in the δ 170-185 ppm range.
-
Alkynyl Carbons (C≡C): The two sp-hybridized carbons of the alkyne will resonate in the δ 70-90 ppm range.[2] The carbon adjacent to the cyclopropyl group will be at a slightly different shift than the one adjacent to the carbonyl group.
-
Cyclopropyl Carbons (CH, CH₂): The cyclopropyl carbons are highly shielded, appearing in the upfield region of the spectrum, typically below δ 20 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the key functional groups:
-
O-H Stretch: A very broad and strong absorption band from approximately 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid dimer.
-
C=O Stretch: A strong, sharp absorption band will appear around 1680-1710 cm⁻¹ for the carbonyl (C=O) stretch of the conjugated carboxylic acid.
-
C≡C Stretch: A weak to medium intensity absorption will be observed in the 2190-2260 cm⁻¹ region, which is characteristic for an internal alkyne.[3] Symmetrically substituted alkynes may not show this peak, but the electronic asymmetry in this molecule should make it visible.[3]
Synthesis and Purification
The most direct and atom-economical approach to synthesizing this compound is through the carboxylation of a terminal alkyne precursor, cyclopropylacetylene.[4]
Recommended Synthetic Protocol: Carboxylation of Cyclopropylacetylene
This protocol is based on the well-established method of carboxylating terminal alkynes using a strong base to form an acetylide, followed by quenching with carbon dioxide.[4][5]
Step 1: Deprotonation to form the Acetylide
-
Under an inert atmosphere (e.g., Argon or Nitrogen), dissolve cyclopropylacetylene (1.0 eq.) in a dry, aprotic solvent such as anhydrous Tetrahydrofuran (THF) in a flask equipped with a magnetic stirrer.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (n-BuLi) in hexanes (1.05 eq.) dropwise to the stirred solution.
-
Allow the reaction mixture to stir at -78 °C for 1 hour to ensure complete formation of the lithium cyclopropylacetylide intermediate.
Step 2: Carboxylation with CO₂
-
While maintaining the -78 °C temperature, add an excess of crushed, solid carbon dioxide (dry ice) to the reaction mixture in small portions. A large excess is used to ensure complete reaction and to manage any exotherm.
-
Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. This allows for the sublimation of excess CO₂.
Step 3: Acidic Workup and Extraction
-
Quench the reaction mixture by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Acidify the aqueous layer to a pH of ~2 using a dilute acid such as 1 M hydrochloric acid (HCl).
-
Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Step 4: Purification
-
The crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.
Synthesis Workflow Diagram
Caption: Key chemical transformations of the title compound.
Applications in Research and Drug Development
The unique structural and electronic properties of the cyclopropyl group make it a highly sought-after motif in medicinal chemistry. [6]
Role as a Versatile Synthetic Building Block
This compound is a valuable precursor for introducing the cyclopropyl-alkyne fragment into more complex molecular architectures. The rigid alkyne linker holds the cyclopropyl group and the functional handle (the carboxyl group or its derivatives) in a well-defined spatial orientation, which is critical for designing molecules with specific three-dimensional shapes for optimal target binding.
Strategic Value in Medicinal Chemistry
The incorporation of a cyclopropyl ring into a drug candidate can profoundly and beneficially impact its pharmacological profile. [7]* Metabolic Stability: The C-H bonds of a cyclopropyl ring are stronger than those in typical alkanes, making the group more resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes. [6][8]This can increase a drug's half-life and bioavailability.
-
Potency and Selectivity: The conformational rigidity imparted by the cyclopropyl ring reduces the entropic penalty upon binding to a biological target, which can lead to enhanced potency. Its unique electronic properties can also improve interactions with protein active sites.
-
Physicochemical Properties: The cyclopropyl group acts as a "lipophilic hydrogen bond donor" and can serve as a bioisosteric replacement for other groups like alkenes or gem-dimethyl groups, allowing for the fine-tuning of properties such as solubility and membrane permeability. [9]The use of cyclopropyl groups is a proven strategy, with numerous FDA-approved drugs containing this moiety. [10]
Safety, Handling, and Storage
Hazard Identification
-
GHS Classification: Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed. * Signal Word: Warning. * Pictogram: GHS07 (Exclamation Mark). * Additional Hazards: May cause skin and eye irritation.
Handling Protocols
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.
-
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
References
- Studley, J. (2020). The Cyclopropyl Group in Medicinal Chemistry.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Propiolic Acid in Chemical Reactions and Synthesis. [Link]
- Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. [Link]
- Scicell. (n.d.).
- Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. [Link]
- Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.
- Wikipedia. (n.d.). Propiolic acid. [Link]
- Solubility of Things. (n.d.). Propiolic acid. [Link]
- Angene Chemical. (n.d.). This compound CAS 7358-93-2. [Link]
- Reagentia. (n.d.). This compound (1 x 1 g). [Link]
- Zhang, Y., et al. (2012). The direct carboxylation of terminal alkynes with carbon dioxide. Green Chemistry. [Link]
- MDPI. (2022). Catalytic Carboxylation of Terminal Alkynes with CO2: An Overview.
- Zhang, Y., et al. (2012). The Direct Carboxylation of Terminal Alkynes with Carbon Dioxide.
- Inamuddin, et al. (2023). Reactive Extraction of Propionic Acid: Equilibrium and Kinetic Studies. Research Square. [Link]
- Zhang, Y., et al. (2011). Ligand-Free Ag(I)-Catalyzed Carboxylation of Terminal Alkynes with CO2. Organic Letters. [Link]
- ChemRxiv. (2020).
- Google Patents. (2011). Process for the preparation of 3-(1-cyclopropenyl) propionic acid and its salts.
- Chemistry LibreTexts. (2023). Spectroscopy of the Alkynes. [Link]
- Yan, X., et al. (2008). Synthesis of stable derivatives of cycloprop-2-ene carboxylic acid. Journal of Organic Chemistry, 73(11), 4283-6. [Link]
- OpenOChem Learn. (n.d.). Alkynes. [Link]
- Yan, X., et al. (2008). Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid. SciSpace. [Link]
- Neuman, R. C. Jr. (n.d.). Chapter 8: Alkenes and Alkynes. [Link]
- Johnson, M. A., & Bentrude, W. G. (2002). Cyclopropyl alkynes as mechanistic probes to distinguish between vinyl radical and ionic intermediates. Journal of Organic Chemistry, 67(20), 6933-41. [Link]
- National Center for Biotechnology Information. (2018). Rh(II)
Sources
- 1. Compound this compound - Chemdiv [chemdiv.com]
- 2. Alkynes | OpenOChem Learn [learn.openochem.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. The direct carboxylation of terminal alkynes with carbon dioxide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. hyphadiscovery.com [hyphadiscovery.com]
- 9. researchgate.net [researchgate.net]
- 10. scientificupdate.com [scientificupdate.com]
An In-depth Technical Guide to the Characterization of 3-Cyclopropylprop-2-ynoic Acid
Abstract: This technical guide provides a comprehensive characterization of 3-Cyclopropylprop-2-ynoic acid (CAS 7358-93-2), a unique molecule combining the steric and electronic properties of a cyclopropyl group with the reactivity of a terminal alkyne and a carboxylic acid. This document is intended for researchers, scientists, and drug development professionals, offering detailed methodologies for its synthesis and in-depth analytical characterization. The guide covers spectroscopic analysis (NMR, IR, HRMS), physical properties, and discusses potential chemical reactivity and applications based on analogous structures. All protocols are presented with the underlying scientific rationale to ensure technical accuracy and reproducibility.
Introduction: The Significance of the Cyclopropyl Moiety in Molecular Design
The cyclopropyl group is a highly valuable structural motif in medicinal chemistry and materials science.[1] Its inherent ring strain imparts unique electronic and conformational properties, which can be strategically employed to enhance molecular characteristics.[1] When incorporated into a molecule, the cyclopropyl ring can improve metabolic stability by strengthening adjacent C-H bonds against oxidative degradation, enhance binding potency by acting as a conformational lock, and modulate physicochemical properties such as lipophilicity and pKa.[2]
This compound is a compelling research molecule as it integrates the cyclopropyl group with a reactive propiolic acid backbone. This combination offers a versatile scaffold for the synthesis of more complex molecules through reactions at the alkyne and carboxylic acid functionalities. Understanding the precise characteristics of this molecule is paramount for its effective utilization in synthetic and drug discovery programs.
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through the carboxylation of cyclopropylacetylene. The following protocol is adapted from established procedures for the synthesis of propiolic acids.
Synthetic Workflow
Caption: Synthetic route to this compound.
Detailed Experimental Protocol
Materials:
-
Cyclopropylacetylene
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Dry ice (solid CO₂)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
2 M Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with anhydrous THF. The flask is cooled to -78 °C in a dry ice/acetone bath.
-
Deprotonation: Cyclopropylacetylene is added to the cooled THF. n-Butyllithium is then added dropwise while maintaining the temperature at -78 °C. The reaction mixture is stirred for 1 hour at this temperature to ensure complete formation of the lithium cyclopropylacetylide.
-
Carboxylation: Crushed dry ice is added in small portions to the reaction mixture. A significant exotherm may be observed, and the temperature should be carefully monitored. The mixture is stirred for an additional 2 hours at -78 °C and then allowed to warm to room temperature overnight.
-
Workup and Extraction: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl. The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is acidified to pH ~2 with 2 M HCl and extracted three times with diethyl ether.
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.
Physicochemical and Spectroscopic Characterization
A thorough characterization is essential to confirm the identity and purity of the synthesized this compound.
Physical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₆O₂ | [2] |
| Molecular Weight | 110.11 g/mol | [2] |
| Appearance | White solid | [3] |
| Melting Point | 63-68 °C | [2] |
| CAS Number | 7358-93-2 | [2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.
Protocol for NMR Analysis:
-
Sample Preparation: Approximately 10-20 mg of the sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
¹H NMR Acquisition: The ¹H NMR spectrum is acquired on a 400 MHz or higher field spectrometer. Standard parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A longer relaxation delay (5-10 seconds) may be necessary for the full observation of quaternary carbons.
Spectroscopic Data:
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ¹H NMR | 1.49 | tt | 8.3, 5.0 | CH (cyclopropyl) |
| 0.87 – 0.97 | m | CH₂ (cyclopropyl) | ||
| 0.75 – 0.85 | m | CH₂ (cyclopropyl) | ||
| ¹³C NMR | 154.2 | s | C=O | |
| 92.1 | s | ≡C-C=O | ||
| 69.5 | s | C≡C-C=O | ||
| 8.9 | s | CH₂ (cyclopropyl) | ||
| -1.2 | s | CH (cyclopropyl) |
Data obtained in DMSO-d₆.[3]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[3]
Protocol for IR Analysis:
-
Sample Preparation: As a solid, the sample can be prepared as a thin film by dissolving a small amount in a volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[4]
-
Data Acquisition: The spectrum is obtained using an FT-IR spectrometer, typically scanning from 4000 to 400 cm⁻¹. A background spectrum of the clean salt plate is recorded first.
Characteristic IR Absorptions:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2216 | Medium | C≡C stretch |
| 1663 | Strong | C=O stretch (carboxylic acid) |
| 1411, 1280 | Broad | O-H bend (in-plane) and C-O stretch |
| 857 | Medium | C-H bend (cyclopropyl) |
Data from Attenuated Total Reflectance (ATR) measurement.[3]
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of the molecular mass, which can be used to confirm the elemental composition of a molecule.[5]
Protocol for HRMS Analysis:
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: The solution is introduced into the mass spectrometer (e.g., via electrospray ionization - ESI). The instrument is calibrated and operated in high-resolution mode to achieve mass accuracy in the low ppm range.
HRMS Data:
| Ion | Calculated m/z | Found m/z |
| [M]⁺ | 110.0368 | 110.0363 |
Data obtained via Electron Ionization (EI).[3]
Chemical Reactivity and Potential Applications
The trifunctional nature of this compound (cyclopropane, alkyne, carboxylic acid) makes it a versatile building block in organic synthesis.
Reactivity Profile
Caption: Key reactive sites and features of the title compound.
-
Alkyne Moiety: The terminal alkyne is susceptible to a range of reactions. It can participate in palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to form internal alkynes.[6] Additionally, it is a suitable substrate for cycloaddition reactions, including the Huisgen 1,3-dipolar cycloaddition ("click chemistry").
-
Carboxylic Acid Moiety: This functional group can undergo standard transformations, including esterification, amidation, and reduction to the corresponding alcohol.
-
Cyclopropyl Group: This group is generally stable under many reaction conditions but can influence the reactivity of the adjacent alkyne through its electronic properties. In a drug development context, it is expected to enhance metabolic stability.[7]
Potential Applications in Drug Discovery
Cyclopropane-containing compounds are prevalent in a number of FDA-approved drugs.[8] The incorporation of a cyclopropyl group can lead to:
-
Enhanced Potency: By providing conformational rigidity, the cyclopropyl ring can lock a molecule into its bioactive conformation, improving binding affinity to its target.[1]
-
Improved Metabolic Stability: The cyclopropyl group is less susceptible to oxidative metabolism compared to alkyl chains, potentially increasing the half-life of a drug.[7]
-
Modulation of ADME Properties: The group can be used to fine-tune the absorption, distribution, metabolism, and excretion (ADME) profile of a lead compound.[1]
Given these benefits, this compound represents a valuable starting material for the synthesis of novel therapeutic agents, particularly in areas where metabolic stability and conformational constraint are desired.
Analytical Methods for Quality Control
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC is a standard technique for assessing the purity of small organic molecules. For organic acids, ion-suppression reversed-phase chromatography is often employed.[9]
General Protocol:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of an acidic aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The acidic mobile phase suppresses the ionization of the carboxylic acid, leading to better retention and peak shape.[10]
-
Detection: UV detection at a low wavelength (e.g., 210 nm) to detect the carboxyl group.[11]
-
Flow Rate: 1.0 mL/min.
Thermal Analysis (DSC and TGA)
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting point, phase transitions, and purity.[12] A typical experiment involves heating a small sample (2-5 mg) in a sealed aluminum pan at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.[13]
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition.[14] A standard protocol involves heating a sample (5-10 mg) at a controlled rate (e.g., 10 °C/min) in an inert (N₂) or oxidative (air) atmosphere.[13] For this compound, TGA would reveal the onset temperature of decarboxylation or decomposition.
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting.
-
Hazard Classification: The compound is classified as harmful if swallowed (H302).[2] Related alkynoic acids are often corrosive and can cause severe skin and eye damage.[15]
-
Personal Protective Equipment (PPE): Wear safety glasses or a face shield, a lab coat, and appropriate gloves when handling the compound.[16]
-
Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Avoid creating dust. Wash hands thoroughly after handling.[17]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.
Conclusion
This compound is a valuable synthetic building block with significant potential, particularly in the field of medicinal chemistry. This guide has provided a detailed characterization of the molecule, including its synthesis, spectroscopic properties, and a discussion of its potential reactivity and applications. The protocols and data presented herein serve as a reliable resource for scientists working with this and related compounds, facilitating its use in the development of novel molecules with enhanced properties.
References
- Ahmad, I., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. [Online]. Available: [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Propiolic Acid in Chemical Reactions and Synthesis. [Online]. Available: [Link]
- Ahmad, I., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. [Online]. Available: [Link]
- University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. [Online]. Available: [Link]
- Wikipedia. (n.d.). Propiolic acid. [Online]. Available: [Link]
- Solubility of Things. (n.d.). Propiolic acid. [Online]. Available: [Link]
- protocols.io. (2024). Analysis of sugars, small organic acids, and alcohols by HPLC-RID. [Online]. Available: [Link]
- Michigan State University. (n.d.). Infrared Spectroscopy. MSU Chemistry. [Online]. Available: [Link]
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
- Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra.
- ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules. [Online]. Available: [Link]
- WebAssign. (n.d.). Lab 2 - Infrared Spectroscopy (IR). [Online]. Available: [Link]
- Wikipedia. (n.d.). Differential scanning calorimetry. [Online]. Available: [Link]
- Klüpfel, S. (2014). Hydroamidierung und Carboxylierung terminaler Alkine Entwicklung effizienter Katalysatorsysteme, Anwendung in der Naturstoffsynthese und mechanistische Studien. Technische Universität Kaiserslautern.
- Shimadzu. (n.d.). Analytical Methods for Organic Acids. [Online]. Available: [Link]
- Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy. [Online]. Available: [Link]
- University of Bristol. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. [Online]. Available: [Link]
- Palleti, S., et al. (2023). Reactive Extraction of Propionic Acid: Equilibrium and Kinetic Studies. Journal of Applied Sciences.
- ResolveMass Laboratories Inc. (2025). High-Resolution Mass Spectrometry. [Online]. Available: [Link]
- National Center for Biotechnology Information. (n.d.). High-Resolution Filtering for Improved Small Molecule Identification via GC/MS. PubMed Central. [Online]. Available: [Link]
- ACS Publications. (n.d.). Introduction of Differential Scanning Calorimetry in a General Chemistry Laboratory Course: Determination of Thermal Properties of Organic Hydrocarbons.
- Mesbah Energy. (2021). Spectroscopy 13C NMR and 1H NMR. [Online]. Available: [Link]
- Bioanalysis Zone. (2020). High-resolution mass spectrometry: more than exact mass. [Online]. Available: [Link]
- TA Instruments. (n.d.). Differential Scanning Calorimetry (DSC). [Online]. Available: [Link]
- ACS Publications. (n.d.). A Simple Method for Measuring Long-Range 1H−13C Coupling Constants in Organic Molecules. [Online]. Available: [Link]
- SCION Instruments. (n.d.). Highly Sensitive Analysis of Organic Acids by HPLC-UV.
- Prime Process Safety Center. (n.d.). Thermogravimetric Analysis (TGA). [Online]. Available: [Link]
- Waters. (n.d.). Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. [Online]. Available: [Link]
- Auriga Research. (n.d.). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. [Online]. Available: [Link]
- bioRxiv. (2023). DIFFERENTIAL SCANNING CALORIMETRY: A SUITABLE METHODOLOGY TO PROBLEM THE BINDING PROPERTIES OF BCL-2 INHIBITORS. [Online]. Available: [Link]
- Agilent. (n.d.). Analysis of Organic Acids in Aqueous Samples.
- YouTube. (2012). Differential Scanning Calorimetry (DSC) – Online Training Course. [Online]. Available: [Link]
- Prime Process Safety Center. (2025). Guide to Thermogravimetric Analysis (TGA)
- Mettler Toledo. (n.d.). Thermogravimetric Analysis (TGA). [Online]. Available: [Link]
- News-Medical.net. (2024). Acid & Alkaline – Basic Information for The Safe Handling & Storage of Chemicals. [Online]. Available: [Link]
- Centers for Disease Control and Prevention. (n.d.). Engineering Controls Database - Museums (Acids and Alkalis). [Online]. Available: [Link]
- Chemistry LibreTexts. (2022). Thermogravimetric analysis (TGA). [Online]. Available: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. teachersinstitute.yale.edu [teachersinstitute.yale.edu]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. measurlabs.com [measurlabs.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. tandfonline.com [tandfonline.com]
- 9. agilent.com [agilent.com]
- 10. lcms.cz [lcms.cz]
- 11. scioninstruments.com [scioninstruments.com]
- 12. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 13. infinitalab.com [infinitalab.com]
- 14. Thermogravimetric Analysis (TGA) - Prime Process Safety Center [primeprocesssafety.com]
- 15. fishersci.com [fishersci.com]
- 16. Acid & Alkaline – Basic Information for The Safe Handling & Storage of Chemicals - News [morr.com]
- 17. Engineering Controls Database - Museums (Acids and Alkalis) [cdc.gov]
An In-depth Technical Guide to the Spectroscopic Characterization of 3-Cyclopropylprop-2-ynoic Acid
This guide provides a comprehensive analysis of the key spectroscopic data for the novel compound 3-cyclopropylprop-2-ynoic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is not just on the data itself, but on the rationale behind the spectral features, empowering the reader to apply these principles to the analysis of other novel molecules.
Introduction
This compound is a fascinating small molecule that incorporates a strained cyclopropyl ring directly attached to an alkyne, which is in conjugation with a carboxylic acid. This unique combination of functional groups presents a rich landscape for spectroscopic investigation and suggests potential for interesting chemical reactivity and biological activity. Accurate structural elucidation is the cornerstone of any research and development endeavor, and a thorough understanding of the compound's spectroscopic signature is paramount. This guide will provide a detailed, predictive analysis of its spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, we can gain profound insights into the connectivity and chemical environment of atoms within a molecule.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is predicted to be highly informative, with distinct signals for the carboxylic acid proton, the cyclopropyl methine proton, and the two pairs of diastereotopic cyclopropyl methylene protons.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| ~10-12 | Broad Singlet | 1H | H -O-C=O | The acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet due to hydrogen bonding and exchange. Its chemical shift can be highly dependent on concentration and solvent. |
| ~1.5-1.7 | Multiplet | 1H | -C≡C-CH - | This methine proton is coupled to the four adjacent methylene protons of the cyclopropyl ring, resulting in a complex multiplet. |
| ~0.9-1.1 | Multiplet | 2H | -CH₂- (cis) | The two methylene protons cis to the alkyne group are diastereotopic and will have slightly different chemical shifts. They are coupled to each other (geminal coupling) and to the methine proton (vicinal coupling). |
| ~0.8-1.0 | Multiplet | 2H | -CH₂- (trans) | The two methylene protons trans to the alkyne group are also diastereotopic and will show complex coupling patterns similar to their cis counterparts, but in a slightly different chemical shift range. |
Experimental Protocol for ¹H NMR Data Acquisition:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Acquire the spectrum on a 500 MHz NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 16
-
Relaxation delay: 2.0 s
-
Pulse width: 90°
-
Acquisition time: 4.0 s
-
Spectral width: 16 ppm
-
¹H NMR Coupling Network
Caption: Predicted ¹H NMR spin system for this compound.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will reveal the number of unique carbon environments and provide information about their hybridization and electronic environment.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment | Rationale |
| ~158-162 | C =O | The carbonyl carbon of the carboxylic acid is highly deshielded due to the electronegativity of the attached oxygen atoms. |
| ~85-90 | -C ≡C- | The sp-hybridized carbon attached to the carboxylic acid is deshielded relative to the other acetylenic carbon. |
| ~70-75 | -C≡C - | The sp-hybridized carbon attached to the cyclopropyl group is less deshielded. |
| ~8-12 | -CH₂- | The two equivalent methylene carbons of the cyclopropyl ring will appear at a single, shielded chemical shift. |
| ~0-5 | -C H- | The methine carbon of the cyclopropyl ring, being a quaternary-like carbon attached to the alkyne, will be significantly shielded. |
Experimental Protocol for ¹³C NMR Data Acquisition:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup: Acquire the spectrum on a 500 MHz NMR spectrometer equipped with a broadband probe.
-
Acquisition Parameters:
-
Pulse program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of scans: 1024 or more, depending on sample concentration.
-
Relaxation delay: 2.0 s
-
Spectral width: 240 ppm
-
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Absorption Bands
| Frequency (cm⁻¹) | Intensity | Vibration | Rationale |
| 2500-3300 | Broad | O-H stretch | The carboxylic acid O-H stretch is characteristically broad due to hydrogen bonding. |
| ~2230-2250 | Medium-Weak | C≡C stretch | The alkyne stretch is in the expected region. Its intensity is variable and depends on the symmetry of the substitution. |
| ~1700-1725 | Strong | C=O stretch | The carbonyl stretch of the conjugated carboxylic acid is a strong, sharp band. |
| ~3000-3100 | Medium | C-H stretch (cyclopropyl) | The C-H stretches of the cyclopropyl ring appear at slightly higher wavenumbers than typical sp³ C-H stretches due to ring strain. |
| ~1200-1300 | Strong | C-O stretch | The C-O single bond stretch of the carboxylic acid is also a prominent feature. |
Experimental Protocol for IR Data Acquisition (Attenuated Total Reflectance - ATR):
-
Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Typically, 16-32 scans are co-added for a good quality spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
-
Molecular Ion (M⁺•): m/z = 124.0524 (calculated for C₇H₈O₂)
-
Key Fragments:
-
m/z = 107: [M - OH]⁺ - Loss of a hydroxyl radical.
-
m/z = 95: [M - CHO]⁺ or [M - C₂H₅]⁺ - Potential rearrangement and loss of a formyl radical or an ethyl radical from the cyclopropyl ring.
-
m/z = 79: [M - COOH]⁺ - Loss of the carboxyl group.
-
m/z = 67: [C₅H₇]⁺ - A common fragment for cyclic systems.
-
m/z = 45: [COOH]⁺ - The carboxyl fragment itself.
-
Experimental Protocol for Mass Spectrometry Data Acquisition (EI-MS):
-
Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) via a direct insertion probe or through a gas chromatograph (GC) inlet.
-
Ionization: Use a standard electron ionization source with an electron energy of 70 eV.
-
Mass Analysis: Scan a mass range of m/z 40-200 using a quadrupole or time-of-flight (TOF) mass analyzer.
Predicted Fragmentation Pathway
Caption: A simplified predicted EI-MS fragmentation pathway for this compound.
Conclusion
The spectroscopic data presented in this guide, while predictive, are based on well-established principles of chemical structure and spectroscopy. The unique structural motifs of this compound give rise to a distinct and interpretable spectroscopic signature. By understanding the rationale behind these predictions, researchers can confidently approach the characterization of this and other novel compounds, ensuring the integrity and accuracy of their scientific endeavors.
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
- NIST Chemistry WebBook. [Link]
Eupatilin: A Comprehensive Technical Guide for Drug Discovery and Development
Disclaimer: The information provided in this guide is intended for research and development professionals. While the topic specified was CAS number 7358-93-2, the vast majority of relevant scientific literature and pharmacological interest pertains to Eupatilin, which has a CAS number of 22368-21-4. The provided CAS number 7358-93-2 corresponds to 3-Cyclopropyl-2-propynoic acid, a compound with limited publicly available data for the scope of this guide. This document will therefore focus on Eupatilin, assuming a potential discrepancy in the initial query.
Introduction
Eupatilin, a naturally occurring O-methylated flavone, has emerged as a compound of significant interest within the drug discovery and development landscape.[1][2][3] Predominantly isolated from Artemisia species, this bioactive molecule has demonstrated a remarkable spectrum of pharmacological activities, positioning it as a promising candidate for therapeutic intervention in a variety of disease states.[1][4][5][6][7][8][9] This in-depth technical guide provides a comprehensive overview of Eupatilin, focusing on its chemical properties, multifaceted mechanisms of action, and its potential applications in oncology, inflammatory disorders, and neurodegenerative diseases. The content herein is curated to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to explore the full therapeutic potential of this compelling natural product.
Physicochemical Properties and Identification
A thorough understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent. These characteristics influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation possibilities.
| Property | Value | Source |
| CAS Number | 22368-21-4 | LKT Labs[2] |
| IUPAC Name | 5,7-dihydroxy-2-(3,4-dimethoxyphenyl)-6-methoxy-4H-chromen-4-one | LKT Labs[2] |
| Synonyms | 5,7-dihydroxy-3',4',6-trimethoxyflavone, NSC 122413, Stillen | LKT Labs[2] |
| Molecular Formula | C₁₈H₁₆O₇ | LKT Labs[2] |
| Molecular Weight | 344.32 g/mol | LKT Labs[2] |
| Appearance | Pale yellow powder | LKT Labs[2] |
| Solubility | Soluble in DMSO, hot methanol, or a mixture of methanol and chloroform. | LKT Labs[2] |
Pharmacological Profile: A Multi-Targeted Approach
Eupatilin's therapeutic potential stems from its ability to modulate a multitude of cellular signaling pathways implicated in various pathologies. Its primary pharmacological activities include anti-inflammatory, anti-cancer, antioxidant, and neuroprotective effects.[1][3][5]
Anti-Inflammatory and Immunomodulatory Effects
Eupatilin exhibits potent anti-inflammatory properties by targeting key mediators of the inflammatory cascade.[5][10] It has been shown to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[11][12] This is achieved, in part, through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[1][4][5][11] Eupatilin prevents the activation and nuclear translocation of NF-κB, thereby downregulating the expression of inflammatory genes.[11] Furthermore, it can modulate other inflammatory pathways, including the mitogen-activated protein kinase (MAPK) and Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathways.[5]
Experimental Protocol: In Vitro Assessment of Anti-Inflammatory Activity
Objective: To determine the effect of Eupatilin on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
Methodology:
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of Eupatilin (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. A vehicle control (DMSO) and an LPS-only control should be included.
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentrations of TNF-α, IL-1β, and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Normalize the cytokine concentrations to the protein content of the cells in each well. Calculate the IC₅₀ value for Eupatilin's inhibition of each cytokine.
Anticancer Activity: A Multifaceted Offensive
Eupatilin has demonstrated significant anti-tumor effects across a range of cancer cell lines, including gastric, pancreatic, breast, and oral squamous carcinoma.[1][8][13][14][15][16] Its anticancer mechanisms are diverse and include:
-
Induction of Apoptosis: Eupatilin triggers programmed cell death by modulating the expression of Bcl-2 family proteins, leading to the activation of caspases and subsequent apoptosis.[8][9][11]
-
Cell Cycle Arrest: It can halt the proliferation of cancer cells by inducing cell cycle arrest, often at the G0/G1 or G2/M phases.[6][13][14] This is associated with the modulation of key cell cycle regulators like cyclins and cyclin-dependent kinases (CDKs).[6]
-
Inhibition of Angiogenesis: Eupatilin can suppress the formation of new blood vessels, which are essential for tumor growth and metastasis, by inhibiting vascular endothelial growth factor (VEGF) expression.[2][5]
-
Suppression of Invasion and Metastasis: It has been shown to reduce the expression and activity of matrix metalloproteinases (MMPs), enzymes that are crucial for the degradation of the extracellular matrix and subsequent cancer cell invasion.[14]
-
Modulation of Signaling Pathways: Eupatilin's anticancer effects are mediated through its influence on various signaling pathways, including PI3K/Akt, MAPK, and Notch-1.[1][5][17]
Workflow for Investigating Eupatilin's Anticancer Mechanism
Caption: A logical workflow for elucidating the anticancer mechanisms of Eupatilin.
Neuroprotective Properties
Emerging evidence suggests that Eupatilin possesses neuroprotective capabilities, making it a potential candidate for the treatment of neurodegenerative diseases and ischemic brain injury.[18][19][20] Its neuroprotective effects are attributed to its anti-inflammatory and antioxidant activities within the central nervous system.[18][19][20] Eupatilin has been shown to reduce microglial activation and the subsequent release of neurotoxic inflammatory mediators.[18][19][20] Furthermore, it can protect neurons from oxidative stress-induced damage by activating antioxidant response pathways.[11] Studies have also indicated that Eupatilin can modulate Akt phosphorylation, a key signaling pathway involved in neuronal survival.[5]
Gastroprotective Effects
Eupatilin has demonstrated significant gastroprotective effects, which is consistent with its traditional use in treating gastrointestinal ailments.[4] It can protect the gastric mucosa from damage induced by various insults, including NSAIDs and Helicobacter pylori infection.[5][12] The mechanisms underlying its gastroprotective action include the enhancement of the mucosal barrier, inhibition of gastric acid secretion, and suppression of inflammation in the gastric tissue.[4][11]
Signaling Pathways Modulated by Eupatilin
The diverse pharmacological activities of Eupatilin are a consequence of its ability to interact with and modulate multiple intracellular signaling pathways. A simplified representation of some of the key pathways is provided below.
Caption: Key signaling pathways modulated by Eupatilin leading to its diverse pharmacological effects.
Future Directions and Clinical Perspectives
While preclinical studies have robustly demonstrated the therapeutic potential of Eupatilin, further research is warranted to translate these findings into clinical applications.[4] A synthetic derivative of eupatilin, DA-6034, has shown promise for the non-systemic treatment of Irritable Bowel Disorder due to its high tolerability and minimal absorption in healthy volunteers.[5] Clinical trials have been initiated to evaluate the efficacy of eupatilin in preventing gastroenteropathy.[21]
Future research should focus on:
-
Pharmacokinetic and Pharmacodynamic Studies: Comprehensive ADME studies are crucial to understand the bioavailability and metabolic fate of Eupatilin.
-
Lead Optimization: Structural modifications of the Eupatilin scaffold could lead to the development of derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles.[16][22]
-
Combination Therapies: Investigating the synergistic effects of Eupatilin with existing chemotherapeutic agents or anti-inflammatory drugs could lead to more effective treatment strategies with reduced side effects.[7]
-
Clinical Trials: Well-designed clinical trials are necessary to establish the safety and efficacy of Eupatilin in human subjects for various disease indications.[4]
Conclusion
Eupatilin is a pharmacologically active flavone with a compelling and diverse range of biological activities. Its ability to modulate key signaling pathways involved in inflammation, cancer, and neurodegeneration underscores its significant therapeutic potential. This guide has provided a comprehensive overview of the current state of knowledge on Eupatilin, offering a foundation for further research and development. As our understanding of its molecular mechanisms continues to grow, Eupatilin and its derivatives may emerge as valuable additions to the therapeutic arsenal against a spectrum of complex human diseases.
References
- Eupatilin unveiled: An in-depth exploration of research advancements and clinical therapeutic prospects. (n.d.). National Center for Biotechnology Information.
- What is Eupatilin used for? - Patsnap Synapse. (2024, June 14). Patsnap.
- Eupatilin Suppresses Pancreatic Cancer Cells via Glucose Uptake Inhibition, AMPK Activation, and Cell Cycle Arrest. (n.d.). Anticancer Research.
- What is the mechanism of Eupatilin? - Patsnap Synapse. (2024, July 17). Patsnap.
- Eupatilin: a natural pharmacologically active flavone compound with its wide range applications. (2020). Journal of Asian Natural Products Research.
- Anticancer effect of eupatilin on glioma cells through inhibition of the Notch-1 signaling pathway. (n.d.). National Center for Biotechnology Information.
- Anti-Invasive and Apoptotic Effect of Eupatilin on YD-10B Human Oral Squamous Carcinoma Cells. (n.d.). MDPI.
- Topical anti-inflammatory activity of Eupatilin, a lipophilic flavonoid from mountain wormwood (Artemisia umbelliformis Lam.). (2009, September 9). PubMed.
- The neuroprotective effect of eupatilin against ischemia/reperfusion-induced delayed neuronal damage in mice. (2012, August 15). PubMed.
- Eupatilin exerts neuroprotective effects in mice with transient focal cerebral ischemia by reducing microglial activation. (2017, February 8). PubMed.
- Eupatilin exerts neuroprotective effects in mice with transient focal cerebral ischemia by reducing microglial activation. (2017, February 8). National Center for Biotechnology Information.
- Eupatilin exerts neuroprotective effects in mice with transient focal cerebral ischemia by reducing microglial activation. (n.d.). PLOS ONE.
- Eupatilin Suppresses Pancreatic Cancer Cells via Glucose Uptake Inhibition, AMPK Activation, and Cell Cycle Arrest. (n.d.). Anticancer Research.
- Anti-inflammatory effects of eupatilin on Helicobacter pylori CagA-induced gastric inflammation. (2024, November 5). PLOS ONE.
- Design, Synthesis, and Antitumor Activity of Novel Eupatilin Derivatives Based on the Mannich Reaction. (n.d.). J-STAGE.
- Eupatilin, a Pharmacologically Active Flavone Derived From Artemisia Plants, Induces Cell Cycle Arrest in Ras-Transformed Human Mammary Epithelial Cells. (n.d.). PubMed.
- Eupatilin Impacts on the Progression of Colon Cancer by Mitochondria Dysfunction and Oxidative Stress. (2021, June 15). National Center for Biotechnology Information.
- Eupatilin, a pharmacologically active flavone derived from Artemisia plants, induces apoptosis in human gastric cancer (AGS) cells. (2005). Journal of Environmental Pathology, Toxicology and Oncology.
- Eupatilin, a pharmacologically active flavone derived from Artemisia plants, induces apoptosis in human promyelocytic leukemia cells. (2001, September 20). PubMed.
- Design, Synthesis, and Antitumor Activity of Novel Eupatilin Derivatives Based on the Mannich Reaction. (n.d.). J-STAGE.
- Eupatilin unveiled: An in-depth exploration of research advancements and clinical therapeutic prospects. (n.d.). ResearchGate.
- Compare the Effect of Eupatilin and Rebamipide on the Prevention of Gastroenteropathy (CEERS). (2021, May 13). ClinicalTrials.gov.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Eupatilin - LKT Labs [lktlabs.com]
- 3. Eupatilin: a natural pharmacologically active flavone compound with its wide range applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is Eupatilin used for? [synapse.patsnap.com]
- 5. Eupatilin unveiled: An in-depth exploration of research advancements and clinical therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eupatilin, a pharmacologically active flavone derived from Artemisia plants, induces cell cycle arrest in ras-transformed human mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Eupatilin Impacts on the Progression of Colon Cancer by Mitochondria Dysfunction and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Eupatilin, a pharmacologically active flavone derived from Artemisia plants, induces apoptosis in human gastric cancer (AGS) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Eupatilin, a pharmacologically active flavone derived from Artemisia plants, induces apoptosis in human promyelocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Topical anti-inflammatory activity of Eupatilin, a lipophilic flavonoid from mountain wormwood ( Artemisia umbelliformis Lam.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Eupatilin? [synapse.patsnap.com]
- 12. Anti-inflammatory effects of eupatilin on Helicobacter pylori CagA-induced gastric inflammation | PLOS One [journals.plos.org]
- 13. Eupatilin Suppresses Pancreatic Cancer Cells via Glucose Uptake Inhibition, AMPK Activation, and Cell Cycle Arrest | Anticancer Research [ar.iiarjournals.org]
- 14. mdpi.com [mdpi.com]
- 15. ar.iiarjournals.org [ar.iiarjournals.org]
- 16. Design, Synthesis, and Antitumor Activity of Novel Eupatilin Derivatives Based on the Mannich Reaction [jstage.jst.go.jp]
- 17. Anticancer effect of eupatilin on glioma cells through inhibition of the Notch-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Eupatilin exerts neuroprotective effects in mice with transient focal cerebral ischemia by reducing microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Eupatilin exerts neuroprotective effects in mice with transient focal cerebral ischemia by reducing microglial activation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Eupatilin exerts neuroprotective effects in mice with transient focal cerebral ischemia by reducing microglial activation | PLOS One [journals.plos.org]
- 21. ClinicalTrials.gov [clinicaltrials.gov]
- 22. Design, Synthesis, and Antitumor Activity of Novel Eupatilin Derivatives Based on the Mannich Reaction [jstage.jst.go.jp]
The Engaging Reactivity of the Cyclopropyl Group in Alkynoic Acids: A Technical Guide for Researchers
Abstract
The juxtaposition of a cyclopropyl ring and an alkynoic acid functionality creates a unique chemical scaffold of significant interest in organic synthesis and medicinal chemistry. The inherent ring strain of the cyclopropane imparts unusual electronic and steric properties that profoundly influence the reactivity of the adjacent alkyne and carboxylic acid moieties. This guide provides an in-depth exploration of the diverse reactivity of cyclopropyl-substituted alkynoic acids, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into the fundamental principles governing their reactivity, explore a range of synthetic transformations, provide detailed experimental protocols, and discuss their applications in the development of novel therapeutics.
Introduction: The Intriguing Nature of Cyclopropyl Alkynoic Acids
The cyclopropyl group, a three-membered carbocycle, is more than just a saturated ring. Its significant ring strain (approximately 27.5 kcal/mol) results in C-C bonds with enhanced p-character, often described by the Walsh model.[1] This unique hybridization allows the cyclopropyl group to act as a "pseudo-double bond," capable of conjugating with adjacent π-systems. When this strained ring is positioned next to the electron-rich triple bond of an alkynoic acid, a fascinating interplay of electronic effects emerges, leading to a rich and often complex reactivity profile.
The incorporation of the cyclopropyl moiety into drug candidates offers several advantages, including enhanced metabolic stability, increased potency through conformational constraint, and modulation of physicochemical properties such as lipophilicity and pKa.[2][3][4] The alkynoic acid portion, in turn, serves as a versatile handle for a variety of chemical transformations. Understanding the combined reactivity of this bifunctional system is therefore of paramount importance for its effective utilization in the design and synthesis of novel molecular entities.
This guide will explore the key reaction manifolds of cyclopropyl alkynoic acids, including transition-metal-catalyzed transformations, rearrangement reactions, cycloadditions, and ring-opening reactions.
Synthesis of Cyclopropyl-Substituted Alkynoic Acids
The accessibility of cyclopropyl alkynoic acids is a prerequisite for exploring their reactivity. Several synthetic strategies have been developed to construct this valuable scaffold.
Cyclopropanation of Alkynoic Acid Precursors
One common approach involves the cyclopropanation of a pre-existing alkynoic acid or its ester derivative. The Simmons-Smith reaction and its modifications are frequently employed for this purpose.[5]
Experimental Protocol: Simmons-Smith Cyclopropanation of an Allylic Alcohol Precursor [6]
This protocol outlines a general procedure for the synthesis of a cyclopropyl acetic acid derivative, which can be a precursor to cyclopropyl alkynoic acids through further functional group manipulation.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the allylic alcohol (1.0 eq) in anhydrous dichloromethane (DCM).
-
Reagent Addition: Add diiodomethane (2.0 eq) to the stirred solution.
-
Carbenoid Formation: Cool the solution to 0 °C in an ice bath. Add a solution of diethylzinc (2.0 eq) in hexane dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting cyclopropylmethanol by column chromatography on silica gel. This alcohol can then be oxidized to the corresponding aldehyde and subsequently to the carboxylic acid, followed by introduction of the alkyne moiety.
Cross-Coupling Reactions
Palladium- and copper-catalyzed cross-coupling reactions provide a powerful means to construct the cyclopropyl-alkyne bond. For instance, a Sonogashira coupling of a cyclopropyl halide with a terminal alkyne bearing a carboxylic acid or ester group can be employed.
Conceptual Workflow: Sonogashira Coupling
Caption: Conceptual workflow for the Sonogashira coupling to form cyclopropyl alkynoic esters.
Transition-Metal-Catalyzed Reactions: A Gateway to Molecular Complexity
The unique electronic nature of the cyclopropyl alkynoic acid scaffold makes it an excellent substrate for a variety of transition-metal-catalyzed transformations. These reactions often proceed via fascinating mechanisms involving activation of the alkyne and/or cleavage of the strained cyclopropane ring.
Gold-Catalyzed Cycloisomerization and Rearrangement
Gold catalysts, known for their high affinity for alkynes (alkynophilicity), are particularly effective in promoting intramolecular reactions of cyclopropyl alkynoic acids. These reactions can lead to the formation of diverse and complex molecular architectures.
A notable example is the gold-catalyzed cycloisomerization of alkynylcyclopropanecarboxylic acids to form oxepinones. This cascade process involves a nucleophilic attack of the carboxylic acid onto the gold-activated alkyne, followed by a ring-opening of the cyclopropane.[7] The regioselectivity of the cyclopropane ring-opening is often controlled by the electronic nature of the substituents on the cyclopropyl ring.
Reaction Mechanism: Gold-Catalyzed Oxepinone Synthesis
Caption: Mechanism of gold-catalyzed cycloisomerization of an alkynylcyclopropanecarboxylic acid to an oxepinone.
Gold-catalyzed hydration of aryl-substituted cyclopropyl acetylenes has also been studied as a probe for the formation of vinyl carbocations. These studies have shown that gold catalysis proceeds without rearrangement, leading exclusively to the corresponding cyclopropyl methyl ketones, in contrast to reactions catalyzed by Ag(I) or Fe(III), which can lead to allene-type rearrangement products.[8]
Palladium-Catalyzed Reactions
Palladium catalysts are versatile tools for the functionalization of cyclopropyl-containing molecules. While specific examples with cyclopropyl alkynoic acids are less common, palladium-catalyzed C-C bond cleavage of N-cyclopropyl acylhydrazones to form pyrazoles has been reported, suggesting the potential for similar reactivity with alkynoic acid derivatives.[9]
Nickel- and Copper-Catalyzed Reactions
Nickel and copper catalysts offer alternative pathways for the transformation of cyclopropyl-containing systems. Nickel-catalyzed reductive ring-opening reactions of aryl cyclopropyl ketones have been developed to synthesize γ-alkylated ketones.[10][11] These methods could potentially be adapted for cyclopropyl alkynoic acids.
Copper-catalyzed enantioconvergent cross-coupling of cyclopropyl halides with terminal alkynes provides a route to chiral alkynyl cyclopropanes.[5][12] This highlights the potential for copper catalysis in the synthesis of enantiomerically enriched cyclopropyl alkynoic acid precursors.
Rearrangement and Ring-Opening Reactions
The inherent strain of the cyclopropyl ring is a driving force for a variety of rearrangement and ring-opening reactions, particularly when activated by an adjacent functional group.
Decarboxylative Rearrangements
The thermal decarboxylation of α-(carbonyl)cyclopropane carboxylic acids can lead to a facile rearrangement to form 2-substituted-4,5-dihydrofurans, rather than the expected ketone.[5][13][14] This process is believed to occur through a simultaneous decarboxylation and ring-opening mechanism.
Reaction Scheme: Decarboxylative Rearrangement
Caption: Decarboxylative rearrangement of an α-(carbonyl)cyclopropane carboxylic acid.
Acid-Catalyzed Ring Opening
Under acidic conditions, the cyclopropyl ring can undergo ring-opening reactions. The regioselectivity of this process is influenced by the substitution pattern on the cyclopropane ring and the stability of the resulting carbocationic intermediates. For instance, acid-catalyzed hydration of alkynes can be influenced by the presence of a cyclopropyl group, with the outcome depending on the specific acid and reaction conditions.[14]
Cycloaddition Reactions
The alkyne moiety of cyclopropyl alkynoic acids can participate in various cycloaddition reactions, providing access to a range of cyclic and heterocyclic systems.
Diels-Alder Reactions
The electron-withdrawing nature of the carboxylic acid group can activate the alkyne as a dienophile in [4+2] cycloaddition reactions with dienes.[4][8] The presence of the cyclopropyl group can influence the stereoselectivity of the reaction.
1,3-Dipolar Cycloadditions
Cyclopropyl alkynoic acids and their esters can also serve as dipolarophiles in 1,3-dipolar cycloadditions with a variety of 1,3-dipoles, such as azides and nitrile oxides, to form five-membered heterocyclic rings.[15][16] These reactions are often highly regioselective.
Applications in Drug Discovery and Medicinal Chemistry
The cyclopropyl alkynoic acid scaffold is an attractive motif in drug design. The cyclopropyl group can enhance metabolic stability and provide conformational rigidity, while the alkynoic acid can be used for further derivatization or act as a pharmacophore itself.
While specific examples of marketed drugs containing the complete cyclopropyl alkynoic acid moiety are not abundant, the individual components are prevalent in numerous therapeutic agents. For instance, cyclopropyl groups are found in various antiviral and anticancer drugs.[7][14][17] The alkynoic acid functionality is also present in a number of bioactive molecules. The combination of these two groups offers a promising avenue for the development of novel therapeutics.
Spectroscopic Characterization
The characterization of cyclopropyl alkynoic acids relies on standard spectroscopic techniques.
Table 1: Typical Spectroscopic Data for Cyclopropyl Alkynoic Acids
| Spectroscopic Technique | Characteristic Features | Approximate Ranges |
| ¹H NMR | Cyclopropyl protons | δ 0.5 - 1.5 ppm (complex multiplets) |
| Alkyne proton (if terminal) | δ 2.0 - 3.0 ppm | |
| Carboxylic acid proton | δ 10 - 13 ppm (broad singlet) | |
| ¹³C NMR | Cyclopropyl carbons | δ 0 - 20 ppm |
| Alkyne carbons | δ 70 - 90 ppm | |
| Carboxylic acid carbonyl | δ 170 - 185 ppm | |
| FT-IR | C≡C stretch | 2100 - 2260 cm⁻¹ (weak to medium) |
| C=O stretch (carboxylic acid) | 1680 - 1710 cm⁻¹ (strong, broad) | |
| O-H stretch (carboxylic acid) | 2500 - 3300 cm⁻¹ (very broad) |
Note: The exact chemical shifts and absorption frequencies will vary depending on the specific substitution pattern and solvent.
Conclusion
The reactivity of the cyclopropyl group in alkynoic acids is a rich and diverse field, offering numerous opportunities for the synthesis of complex molecules with potential applications in drug discovery and materials science. The interplay between the strained cyclopropyl ring and the electron-rich alkyne, modulated by the carboxylic acid functionality, gives rise to a fascinating array of transformations under both thermal and catalytic conditions. This guide has provided a comprehensive overview of the key reaction types, mechanistic principles, and synthetic applications of this unique chemical scaffold. As our understanding of these systems continues to grow, we can anticipate the development of even more innovative and powerful synthetic methodologies based on the versatile reactivity of cyclopropyl alkynoic acids.
References
- Jahngen, E., et al. (2007). Mechanism of the decarboxylative rearrangement of α-(carbonyl)cyclopropane carboxylic acids to 2-substituted-4,5-dihydrofurans. ARKIVOC, 2007(ix), 135-149.
- Corral, M. T. H., et al. (2021). Gold-Catalyzed Addition of Carboxylic Acids to Alkynes and Allenes: Valuable Tools for Organic Synthesis. Molecules, 26(15), 4438.
- Jahngen, E., et al. (2007). Mechanism of the decarboxylative rearrangement of α-(carbonyl)cyclopropane carboxylic acids to 2-substituted-4,5-dihydrofurans. University of Michigan.
- Jahngen, E., et al. (2009). Mechanism of the decarboxylative rearrangement of α-(carbonyl) cyclopropane carboxylic acids to 2-substituted-4,5-dihydrofurans. Request PDF.
- Kim, J., et al. (2001). Synthesis and antiviral activity of novel exomethylene cyclopropyl nucleosides. Nucleosides, Nucleotides & Nucleic Acids, 20(4-7), 1059-1062.
- Wang, Z., et al. (2024). Copper-catalysed synthesis of chiral alkynyl cyclopropanes using enantioconvergent radical cross-coupling of cyclopropyl halides with terminal alkynes.
- Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Past and Future. Angewandte Chemie International Edition in English, 2(10), 565-598.
- Mao, Z., et al. (2022). Nickel-Catalyzed Reductive Coupling of γ-Metallated Ketones with Unactivated Alkyl Bromides. NSF Public Access Repository.
- Peters, U., et al. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756.
- Park, S., et al. (2021). Palladium-catalyzed C–C bond cleavage of N-cyclopropyl acylhydrazones. Organic & Biomolecular Chemistry, 19(34), 7431-7435.
- Wang, C., et al. (2024). Nickel-catalyzed γ-alkylation of cyclopropyl ketones with unactivated primary alkyl chlorides: balancing reactivity and selectivity via halide exchange. RSC Advances, 14(19), 13337-13341.
- Wessjohann, L. A., et al. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Request PDF.
- Sumida, Y., et al. (2009). Nickel-Catalyzed Borylation of Aryl Cyclopropyl Ketones with Bis(pinacolato)diboron to Synthesize 4-Oxoalkylboronates. The Journal of Organic Chemistry, 74(8), 3196-3198.
- Wang, W., & Shen, Y. M. (2011). Synthesis of 2-(t-Butyl)dimethyl-silyloxy-2-cyclopropyl-1-ethyl-triphenylphosphonium iodide and Its Crystal Structure. Asian Journal of Chemistry, 23(1), 449-450.
- Google Patents. (2005). Novel processes for the synthesis of cyclopropyl compounds. WO2005051904A2.
- Kim, C. U., et al. (2001). Synthesis of potentially antiviral cyclopropyl nucleosides. Request PDF.
- Diels, O., & Alder, K. (1928). Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie, 460(1), 98-122.
- Organic Chemistry Portal. Huisgen 1,3-Dipolar Cycloaddition.
- Wikipedia. Cyclopropyl group.
- Velegraki, G., & Stratakis, M. (2013). Aryl-substituted cyclopropyl acetylenes as sensitive mechanistic probes in the gold-catalyzed hydration of alkynes. Comparison to the Ag(I)-, Hg(II)-, and Fe(III)-catalyzed processes. The Journal of Organic Chemistry, 78(17), 8880-8884.
Sources
- 1. Page loading... [guidechem.com]
- 2. Copper-catalysed synthesis of chiral alkynyl cyclopropanes using enantioconvergent radical cross-coupling of cyclopropyl halides with terminal alkynes | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 5. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 6. WO2005051904A2 - Novel processes for the synthesis of cyclopropyl compounds - Google Patents [patents.google.com]
- 7. Synthesis and antiviral evaluation of novel cyclopropyl nucleosides, phosphonate nucleosides and phosphonic acid nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Diels-Alder Reaction [organic-chemistry.org]
- 9. Nickel-catalyzed γ-alkylation of cyclopropyl ketones with unactivated primary alkyl chlorides: balancing reactivity and selectivity via halide exchange - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. par.nsf.gov [par.nsf.gov]
- 11. Nickel-catalyzed γ-alkylation of cyclopropyl ketones with unactivated primary alkyl chlorides: balancing reactivity and selectivity via halide exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Copper-catalysed synthesis of chiral alkynyl cyclopropanes using enantioconvergent radical cross-coupling of cyclopropyl halides with terminal alkynes | CoLab [colab.ws]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and antiviral activity of novel exomethylene cyclopropyl nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Nickel-Catalyzed Borylation of Aryl Cyclopropyl Ketones with Bis(pinacolato)diboron to Synthesize 4-Oxoalkylboronates [organic-chemistry.org]
- 16. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 17. Synthesis and antiviral activity of novel trans-2,2-dimethyl cyclopropyl nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
theoretical studies of 3-Cyclopropylprop-2-ynoic acid
An In-depth Technical Guide to the Theoretical Study of 3-Cyclopropylprop-2-ynoic Acid
Abstract
The unique structural amalgamation of a strained cyclopropyl ring, a rigid acetylenic linker, and a versatile carboxylic acid functional group makes this compound a molecule of significant interest for theoretical and medicinal chemists. The cyclopropyl moiety, a well-known bioisostere for phenyl rings and double bonds, imparts unique conformational constraints and metabolic stability, rendering it a valuable scaffold in drug design.[1] This guide provides a comprehensive framework for the theoretical investigation of this compound using computational chemistry, with a focus on Density Functional Theory (DFT). We will explore its structural geometry, spectroscopic signatures, conformational landscape, and electronic reactivity profile. The methodologies detailed herein serve as a robust protocol for researchers and drug development professionals aiming to elucidate the physicochemical properties of this and related molecules, thereby accelerating the discovery of novel therapeutics.
Introduction: The Scientific Rationale
This compound presents a fascinating case study in molecular design. The molecule's inherent characteristics are derived from its three key components:
-
The Cyclopropyl Ring: This three-membered carbocycle possesses high ring strain and unique "bent" bonds with significant p-character. In medicinal chemistry, it is often used to improve metabolic stability, enhance potency, and modulate lipophilicity.[1] Its rigid nature can lock a molecule into a specific conformation, which is crucial for binding to biological targets.
-
The Alkyne Linker: The C≡C triple bond provides a linear, rigid spacer between the cyclopropyl ring and the carboxylic acid. This rigidity is paramount for defining the spatial orientation of the terminal functional groups. Alkynes are also involved in specific chemical reactions and can act as precursors for more complex structures.
-
The Carboxylic Acid Group: As a key functional group, the carboxylic acid can act as a hydrogen bond donor and acceptor, enabling interactions with biological receptors. Its acidic nature is also critical for the molecule's pharmacokinetic profile, including solubility and membrane transport.
Understanding how these components electronically and sterically influence one another is fundamental to predicting the molecule's behavior. Theoretical studies, particularly those employing DFT, provide a powerful, cost-effective means to probe these properties at the atomic level before embarking on extensive laboratory synthesis and testing.[2][3]
Molecular Geometry and Structural Parameters
A foundational step in any theoretical study is the determination of the molecule's lowest energy structure. This is achieved through geometry optimization, a computational process that systematically alters the positions of atoms to find a stable arrangement on the potential energy surface.
Protocol for Geometry Optimization
-
Initial Structure: Draw the 3D structure of this compound using molecular modeling software (e.g., Avogadro, GaussView).
-
Computational Method: Select a suitable level of theory. For organic molecules of this size, DFT is highly effective. A common and well-validated choice is the B3LYP functional with a Pople-style basis set such as 6-311++G(d,p).[4][5] The inclusion of diffuse functions (++) is important for accurately describing the lone pairs of the oxygen atoms, and polarization functions (d,p) are crucial for describing the strained cyclopropyl ring.
-
Optimization: Perform a geometry optimization calculation. The algorithm will iteratively adjust bond lengths, bond angles, and dihedral angles until a minimum energy conformation is found.
-
Frequency Analysis: Following optimization, a frequency calculation must be performed at the same level of theory. The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum.
Predicted Structural Data
The optimization yields precise data on the molecule's geometry. This data is best summarized in a table for clarity.
| Parameter | Description | Predicted Value (Å or °) |
| Bond Lengths (Å) | ||
| C1-C2 | Cyclopropyl C-C bond | ~1.51 |
| C2-C4 | Bond connecting ring to alkyne | ~1.48 |
| C4≡C5 | Alkyne C≡C triple bond | ~1.21 |
| C5-C6 | Bond connecting alkyne to carboxyl | ~1.45 |
| C6=O7 | Carbonyl C=O double bond | ~1.22 |
| C6-O8 | Carboxyl C-O single bond | ~1.35 |
| O8-H9 | Hydroxyl O-H bond | ~0.97 |
| **Bond Angles (°) ** | ||
| C2-C4≡C5 | Angle of the alkyne linker | ~178-179° |
| C4≡C5-C6 | Angle of the alkyne linker | ~178-179° |
| O7=C6-O8 | O=C-O angle in the carboxylic acid | ~124° |
| C5-C6=O7 | Angle involving the carbonyl group | ~126° |
Note: These are typical values expected from a B3LYP/6-311++G(d,p) calculation and may vary slightly based on the specific software and settings.
Diagram: Molecular Structure
Caption: Conceptual diagram of HOMO-LUMO energy levels and the energy gap.
Molecular Electrostatic Potential (MEP)
An MEP map is a 3D visualization of the electrostatic potential on the electron density surface. It provides an intuitive guide to a molecule's reactive sites.
-
Red Regions (Negative Potential): Indicate electron-rich areas, prone to electrophilic attack. These will be concentrated around the carbonyl oxygen and, to a lesser extent, the alkyne bond.
-
Blue Regions (Positive Potential): Indicate electron-poor areas, prone to nucleophilic attack. The most positive region will be around the acidic hydrogen of the carboxyl group. The carbonyl carbon will also be an electrophilic center.
Global Reactivity Descriptors
From the HOMO and LUMO energies, several descriptors can be calculated to quantify reactivity:
| Descriptor | Formula | Interpretation |
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution; a measure of stability. |
| Electrophilicity Index (ω) | ω = (I+A)² / (8(I-A)) | A measure of the molecule's ability to act as an electrophile. |
These quantitative measures are invaluable for comparing the reactivity of this compound with other drug candidates or parent compounds.
A Practical Workflow for Theoretical Analysis
For researchers looking to apply these methods, a structured workflow is essential for obtaining reliable and reproducible results.
Diagram: Standard Theoretical Chemistry Workflow
Caption: A typical workflow for computational analysis of a molecule.
Conclusion and Future Directions
The theoretical framework presented here provides a comprehensive roadmap for characterizing this compound. By leveraging DFT, researchers can gain deep insights into the molecule's structural, spectroscopic, and electronic properties before its physical synthesis. The calculated data on geometry, conformational stability, and reactivity provides a strong foundation for understanding its potential as a building block in medicinal chemistry.
Future theoretical work could involve simulating its interaction with specific biological targets through molecular docking and molecular dynamics (MD) simulations. Furthermore, calculating its lipophilicity (logP) and other ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties would provide a more complete in-silico profile, further guiding its development as a potential therapeutic agent.
References
- Benchchem. (2E)-3-Cyclopropyl-3-phenylprop-2-enoic Acid.
- PubChem. 3-Cyclopropylprop-2-enoic acid.
- PubChem. 3-[Cyclopropyl(propyl)amino]prop-2-enoic acid.
- Sigma-Aldrich. 3-cyclopropyl-2-propynoic acid.
- Hassan, A., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Med Chem.
- Corey, E.J., & Li, W. (2008). Synthesis of stable derivatives of cycloprop-2-ene carboxylic acid. PubMed.
- ChemDiv. Compound this compound.
- PubChem. (2E)-3-cyclopropyl-3-phenylprop-2-enoic acid.
- Mayr, H., & Ofial, A. R. (2016). Reactivity of electrophilic cyclopropanes. PMC.
- Kciuk, M., & Kusz, J. (2020). Periodic DFT Calculations—Review of Applications in the Pharmaceutical Sciences. MDPI.
- Pellegrino, S., et al. (2024). Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions. MDPI.
- Venkatesan, P., et al. (2015). Crystal structure, Hirshfeld surfaces and DFT computation of NLO active (2E)-2- (ethoxycarbonyl)-3-[(1-methoxy-1-oxo-3-phenylpropan-2-yl)amino] prop-2-enoic acid. ResearchGate.
- Gázquez, J.L., et al. (2018). Calculation of the Global and Local Conceptual DFT Indices for the Prediction of the Chemical Reactivity Properties of Papuamides A–F Marine Drugs. MDPI.
- Sadgir, S., & Murthy, Y.L.N. (2021). Synthesis, Spectroscopic Characterization, Quantum Chemical Study and Antimicrobial Study of (2e) -3-(2, 6-Dichlorophenyl) -1-(4-Fluoro) -Prop-2-En-1-One. ResearchGate.
- Reile, I., et al. (2019). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. MDPI.
- Duarte, M.T., et al. (2022). Perfluoropropionic Acid (CF3CF2C(O)OH): Three Conformations and Dimer Formation. MDPI.
- Maslakov, K.I., et al. (2020). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI.
- Mohamed, G.G., & El-Wahab, Z.H.A. (2023). Synthesis and Spectroscopic Characterizations of Some Essential Metal Ion (MgII, CaII, ZnII, and FeIII) Pipemidic Acid Chemotherapeutic Agent Complexes. MDPI.
Sources
A Researcher's In-Depth Guide to the Discovery and Isolation of Novel Cyclopropane Fatty Acids
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles and practical methodologies for the discovery, isolation, and characterization of novel cyclopropane fatty acids (CPFAs). Moving beyond a simple recitation of facts, this document delves into the causality behind experimental choices, offering field-proven insights to navigate the complexities of this unique class of lipids.
Introduction: The Allure of the Three-Membered Ring
Cyclopropane fatty acids (CPFAs) are a fascinating and relatively rare class of lipids characterized by the presence of a strained three-carbon ring within their aliphatic chain.[1] First identified in bacteria, these unique molecules have since been discovered in a variety of organisms, including higher plants and marine invertebrates.[2][3] The presence of the cyclopropane ring imparts distinct physicochemical properties to these fatty acids, influencing membrane fluidity and stability.[4][5] This structural novelty is not merely a chemical curiosity; it underpins a range of biological activities, from antimicrobial and antifungal effects to potential roles in complex signaling pathways, making CPFAs and their biosynthetic enzymes attractive targets for drug discovery.[1][2]
This guide will equip you with the foundational knowledge and practical protocols to embark on the exciting journey of discovering and characterizing novel CPFAs, from initial biological screening to definitive structural elucidation.
The Biogenesis of a Strained Ring: A Look at CPFA Biosynthesis
Understanding the biosynthesis of CPFAs is fundamental to devising effective strategies for their discovery and isolation. The formation of the cyclopropane ring is a post-synthetic modification of a pre-existing unsaturated fatty acid, typically esterified within a phospholipid.[1][5][6]
The key enzyme in this process is cyclopropane fatty acid synthase (CFAS) , which catalyzes the transfer of a methylene group from the universal methyl donor, S-adenosylmethionine (SAM) , across the double bond of an unsaturated fatty acyl chain.[1][5][6] This reaction is a remarkable feat of biological chemistry, proceeding through a proposed carbocationic intermediate.[6]
The specificity of the CFAS enzyme for the position and geometry of the double bond in the fatty acid substrate is a critical determinant of the final CPFA structure. This enzymatic precision is a key reason for the specific isomeric forms of CPFAs found in nature.
Caption: Biosynthetic pathway of cyclopropane fatty acids.
Prospecting for Novelty: Strategies for Discovery
The search for novel CPFAs begins with the selection of promising biological sources. Bacteria, particularly those from unique or extreme environments, are a rich reservoir of lipid diversity.[4] Higher plants, especially those in the Malvaceae family, are also known to produce CPFAs.[1] Furthermore, marine organisms, such as sponges and their associated microbial symbionts, have proven to be a source of previously uncharacterized CPFAs with unusual structural features.[2][3]
A logical workflow for the discovery of novel CPFAs is outlined below:
Caption: A systematic workflow for the discovery of novel CPFAs.
From Crude Extract to Pure Compound: The Art of Isolation and Purification
The isolation of a novel CPFA from a complex lipid extract is a multi-step process that requires careful planning and execution. The goal is to progressively enrich the target compound while removing other lipids and contaminants.
Step 1: Total Lipid Extraction
The initial step is the efficient extraction of all lipids from the biological matrix. The Bligh-Dyer method, or a modification thereof, is a widely used and robust protocol for this purpose.
Protocol: Modified Bligh-Dyer Lipid Extraction
-
Homogenization: Homogenize the biomass (e.g., bacterial cell pellet, homogenized plant tissue) in a single-phase solvent system of chloroform:methanol:water (1:2:0.8, v/v/v).
-
Phase Separation: Induce phase separation by adding additional chloroform and water to achieve a final ratio of 2:2:1.8 (v/v/v).
-
Collection: The lower chloroform phase, containing the total lipids, is carefully collected.
-
Drying: The solvent is removed under a stream of nitrogen or by rotary evaporation to yield the total lipid extract.
Step 2: Saponification and Fatty Acid Methyl Ester (FAME) Preparation
For initial screening and quantification by Gas Chromatography (GC), the fatty acids are typically converted to their more volatile methyl esters (FAMEs).
Protocol: FAME Preparation
-
Saponification: Resuspend the dried lipid extract in a solution of 0.5 M NaOH in methanol and heat at 100°C for 5-10 minutes to hydrolyze the ester linkages.
-
Methylation: Add a methylating agent, such as 14% boron trifluoride in methanol, and heat again to convert the free fatty acids to FAMEs.
-
Extraction: Extract the FAMEs into an organic solvent like hexane.
-
Washing and Drying: Wash the hexane layer with water to remove residual reagents and dry over anhydrous sodium sulfate.
Step 3: Chromatographic Purification of Novel CPFAs
For the isolation of a pure, underivatized CPFA for structural elucidation and bioactivity testing, chromatographic techniques are indispensable. A multi-step approach is often necessary.
-
Solid-Phase Extraction (SPE): SPE can be used for initial fractionation of the total lipid extract. A silica gel-based SPE cartridge can separate lipids based on polarity, allowing for the enrichment of the free fatty acid fraction.
-
Preparative Thin-Layer Chromatography (TLC): For smaller scale purifications, preparative TLC can be an effective method to isolate the target CPFA from other fatty acids. The bands corresponding to the CPFA can be scraped from the plate and the compound eluted with an appropriate solvent.
-
High-Performance Liquid Chromatography (HPLC): For larger quantities and higher purity, reversed-phase HPLC is the method of choice. A C18 column is commonly used, with a mobile phase gradient of acetonitrile and water, often with a small amount of formic acid to ensure the fatty acids are protonated. Fractions are collected and analyzed by GC-MS to identify those containing the pure CPFA.
Definitive Identification: Advanced Analytical Techniques
Once a putative novel CPFA has been isolated, its structure must be unequivocally determined. This is typically achieved through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the workhorse for the initial identification and quantification of CPFAs as their FAMEs. The retention time of a CPFA-FAME is typically slightly longer than that of the corresponding unsaturated precursor. The mass spectrum provides key structural information. The fragmentation pattern of the FAME can often reveal the position of the cyclopropane ring. For challenging cases, derivatization techniques, such as the formation of pyrrolidides, can be employed to definitively locate the cyclopropane ring.[3][7]
Troubleshooting Common GC-MS Issues in CPFA Analysis:
| Issue | Potential Cause | Troubleshooting Strategy |
| Poor Peak Shape (Tailing) | Active sites in the injector liner or column; acidic nature of underivatized fatty acids. | Use a deactivated inlet liner; ensure complete derivatization to FAMEs; consider using a column specifically designed for fatty acid analysis. |
| Baseline Rise (Column Bleed) | High oven temperatures; oxygen in the carrier gas; column contamination. | Operate within the column's temperature limits; check for leaks in the gas lines; use high-purity carrier gas; bake out the column.[8] |
| Co-elution of Isomers | Insufficient column resolution. | Use a more polar capillary column (e.g., a cyano-substituted phase) which can provide better separation of positional and geometric isomers. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of a novel CPFA. ¹H and ¹³C NMR spectra provide detailed information about the connectivity of atoms and the stereochemistry of the molecule. The protons and carbons of the cyclopropane ring have characteristic chemical shifts that are highly informative.
-
¹H NMR: The protons on the cyclopropane ring typically appear in the upfield region of the spectrum (around -0.3 to 0.7 ppm), well-separated from other signals in the fatty acid chain.[8][9][10] The coupling constants between these protons can be used to determine the stereochemistry (cis or trans) of the substituents on the ring.
-
¹³C NMR: The carbons of the cyclopropane ring also have characteristic chemical shifts that can aid in structure confirmation.
-
2D NMR Techniques: For complex structures, 2D NMR experiments such as COSY, HSQC, and HMBC are invaluable for piecing together the complete structure of the novel CPFA.
Common Issues in NMR Analysis of Lipids:
| Issue | Potential Cause | Troubleshooting Strategy |
| Broad Signals | Sample aggregation; viscosity of the sample. | Use a less viscous solvent if possible; acquire spectra at a slightly elevated temperature to reduce viscosity and improve molecular tumbling.[11] |
| Signal Overlap | Complex mixture of lipids; similar chemical environments of protons. | Use a higher field strength NMR spectrometer for better signal dispersion; employ 2D NMR techniques to resolve overlapping signals.[11] |
| Poor Sensitivity for Minor Components | Low concentration of the novel CPFA. | Increase the number of scans to improve the signal-to-noise ratio; use a cryoprobe for enhanced sensitivity. |
Unveiling Biological Function and Therapeutic Potential
The discovery of a novel CPFA is not the end of the journey, but rather the beginning of an exploration into its biological significance and potential applications.
Structure-Activity Relationships (SAR)
A systematic investigation of the relationship between the structure of a CPFA and its biological activity is crucial for understanding its mechanism of action and for guiding the design of more potent and selective analogs. Key structural features to consider in SAR studies include:
-
Position of the cyclopropane ring: The location of the three-membered ring along the fatty acid chain can significantly impact how the molecule interacts with biological targets.
-
Stereochemistry of the cyclopropane ring: The cis or trans configuration of the substituents on the cyclopropane ring can dramatically alter the biological activity.[4]
-
Chain length and degree of unsaturation: These properties influence the overall lipophilicity and conformation of the fatty acid, which in turn affects its biological properties.
-
Presence of other functional groups: Novel CPFAs may possess additional functionalities, such as hydroxyl or methyl groups, that contribute to their bioactivity.[2][3]
CPFAs in Drug Development
The unique structural and biological properties of CPFAs make them and their biosynthetic pathways attractive targets for drug development, particularly in the area of antimicrobials.
-
Direct Antimicrobial Activity: Several CPFAs have been shown to possess antibacterial and antifungal activity.[2] The mechanism of action may involve the disruption of microbial cell membranes or the inhibition of key metabolic enzymes.
-
Inhibition of CPFA Biosynthesis: The CFAS enzyme is an attractive target for the development of novel antibacterial agents, as it is essential for the survival of some pathogenic bacteria under certain stress conditions, and there is no human homolog.
The discovery of CPFAs that interact with host cell receptors, such as G-protein coupled receptor 84 (GPR84), opens up new avenues for their potential application in modulating immune responses and inflammation.[2]
Conclusion
The discovery and isolation of novel cyclopropane fatty acids is a challenging yet rewarding field of research. It requires a multidisciplinary approach that combines classical natural product chemistry with modern analytical techniques. This guide has provided a framework for embarking on this exciting endeavor, from the initial selection of biological sources to the definitive structural elucidation and preliminary bioactivity assessment of these unique and potentially valuable molecules. The continued exploration of the chemical diversity of CPFAs in nature is sure to unveil new structures with novel biological activities, paving the way for the development of new therapeutic agents and a deeper understanding of the role of these fascinating lipids in biology.
References
- Carballeira, N. M., et al. (2007). Novel Cyclopropane Fatty Acids from the Phospholipids of the Caribbean Sponge Pseudospongosorites suberitoides. Lipids, 42(6), 519–524. [Link]
- Carballeira, N. M., et al. (2007). Novel cyclopropane fatty acids from the phospholipids of the Caribbean sponge Pseudospongosorites suberitoides. PubMed, 42(6), 519-24. [Link]
- Cronan, J. E. (2022). Advances in the Structural Biology, Mechanism, and Physiology of Cyclopropane Fatty Acid Modifications of Bacterial Membranes. Microbiology and Molecular Biology Reviews, 86(2), e00013-22. [Link]
- Wikipedia contributors. (2023).
- Eltemur, D., et al. (2023). Differentiating cyclopropane fatty acids to support milk authenticity through GC–MS and NMR spectroscopy. Food Chemistry, 421, 136159. [Link]
- Carballeira, N. M., et al. (2007). Novel Cyclopropane Fatty Acids from the Phospholipids of the Caribbean Sponge Pseudospongosorites suberitoides.
- Wood, P. L., et al. (2020). Producing Cyclopropane Fatty Acid in Plant Leafy Biomass via Expression of Bacterial and Plant Cyclopropane Fatty Acid Synthases. Frontiers in Plant Science, 11, 89. [Link]
- Moghaddam, J. A., et al. (2018). Cyclopropane-Containing Fatty Acids from the Marine Bacterium Labrenzia sp. 011 with Antimicrobial and GPR84 Activity. Marine Drugs, 16(10), 379. [Link]
- Eltemur, D., et al. (2023). Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods. ACS Omega, 8(44), 41835–41843. [Link]
- Eltemur, D., et al. (2023). Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods. PubMed Central. [Link]
- Avanti Polar Lipids.
- Hari, S. Z. A., et al. (2018). Structural and Functional Analysis of E. coli Cyclopropane Fatty Acid Synthase. Cell Chemical Biology, 25(9), 1128-1137.e4. [Link]
- Restek. (n.d.). Troubleshooting Guide. Restek. [Link]
- Moghaddam, J. A., et al. (2018). Structures of the cyclopropane fatty acids 1 and 2 (relative configuration) produced by Labrenzia sp. strain 011.
- Cronan, J. E. (2022). Advances in the Structural Biology, Mechanism, and Physiology of Cyclopropane Fatty Acid Modifications of Bacterial Membranes. PubMed. [Link]
- ResearchGate. (2015). Can any one help in analysis of lipids in NMR Spectroscopy?.
- Cronan, J. E. (2022). Advances in the Structural Biology, Mechanism, and Physiology of Cyclopropane Fatty Acid Modifications of Bacterial Membranes. American Society for Microbiology. [Link]
- Schneider, E. L., et al. (1966).
- Chromatography Forum. (2013). GCMS problem running fatty acids.
- Agilent. (2024). Peak Perfection: A Guide to GC Troubleshooting. Agilent. [Link]
- Otting, G., et al. (2018). 1H NMR spectroscopy quantifies visibility of lipoproteins, subclasses, and lipids at varied temperatures and pressures. Journal of Lipid Research, 59(12), 2433–2445. [Link]
- Hari, S. Z. A., et al. (2018). Structural and Functional Analysis of E. coli Cyclopropane Fatty Acid Synthase. PubMed Central. [Link]
- Menon, G. I., & B. J. H. (1991). Analysis of mixed lipid extracts using 1H NMR spectra.
- Rief, V., et al. (2021). Comparison of Lipid Measurements by Clinical Chemistry and NMR Spectroscopy. Metabolites, 11(10), 669. [Link]
- Liu, H., et al. (2002). Cyclopropane Fatty Acid Synthase from Escherichia coli: Enzyme Purification and Inhibition by Vinylfluorine and Epoxide. Angewandte Chemie International Edition, 41(10), 1753-1756. [Link]
- Wikipedia. (n.d.).
- Chung, A. E., & Law, J. H. (1964). Cyclopropane Fatty Acid Synthetase: Partial Purification and Properties. Biochemistry, 3(7), 967–974. [Link]
Sources
- 1. Current status of cyclopropane fatty acids on bacterial cell membranes characteristics and physiological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclopropane-Containing Fatty Acids from the Marine Bacterium Labrenzia sp. 011 with Antimicrobial and GPR84 Activity | MDPI [mdpi.com]
- 3. Novel cyclopropane fatty acids from the phospholipids of the Caribbean sponge Pseudospongosorites suberitoides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. avantiresearch.com [avantiresearch.com]
- 5. Advances in the Structural Biology, Mechanism, and Physiology of Cyclopropane Fatty Acid Modifications of Bacterial Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel odd-chain cyclopropane fatty acids: detection in a mammalian lipidome and uptake by hepatosplanchnic tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Solubility of 3-Cyclopropylprop-2-ynoic Acid in Organic Solvents
Introduction
3-Cyclopropylprop-2-ynoic acid is a carboxylic acid featuring a unique combination of a strained cyclopropyl ring and a rigid alkyne linker. This molecular architecture makes it an intriguing building block in medicinal chemistry and materials science. For researchers, scientists, and drug development professionals, a thorough understanding of a compound's solubility is a non-negotiable prerequisite for its successful application. Solubility dictates the choice of solvents for synthesis and purification, impacts reaction kinetics, and is a critical determinant of a drug candidate's formulation potential and bioavailability.
Given the novelty of this compound, publicly available, empirical solubility data is scarce. This guide, therefore, provides a comprehensive framework for both the theoretical prediction and the experimental determination of the solubility of this compound. It is designed not as a static data sheet, but as a practical and scientifically grounded whitepaper to empower researchers to generate and interpret reliable solubility data for this and other novel compounds.
Part 1: Theoretical Framework and Solubility Prediction
The principle of "like dissolves like" serves as a foundational concept in predicting solubility.[1] This heuristic is governed by the balance of intermolecular forces between the solute and solvent molecules. A solute will dissolve in a solvent if the energy released from solute-solvent interactions is sufficient to overcome the energy required to break the solute-solute (lattice energy) and solvent-solvent interactions.[2] For this compound, a detailed analysis of its structural components is the first step in predicting its behavior.
Physicochemical Characterization of the Solute
The structure of this compound reveals a molecule with distinct regions of polarity and non-polarity.
-
Molecular Structure: C₆H₆O₂
-
Molecular Weight: 110.11 g/mol (Calculated)
Key Functional Groups and Their Influence:
-
Carboxylic Acid (-COOH): This is the dominant polar feature of the molecule. The hydroxyl (-OH) group is a strong hydrogen bond donor , while the carbonyl (C=O) oxygen is a strong hydrogen bond acceptor .[3][4] Carboxylic acids can also form strong hydrogen-bonded dimers in the solid state and in non-polar solvents, which requires significant energy to disrupt. This group will drive solubility in polar solvents.
-
Cyclopropyl Ring: This is a small, non-polar, saturated hydrocarbon moiety. Its presence will contribute favorably to interactions with non-polar solvents through London dispersion forces.
-
Alkyne Moiety (-C≡C-): The carbon-carbon triple bond introduces linearity and rigidity to the molecule. While primarily non-polar, the π-electron system can participate in weak dipole-induced dipole or quadrupole interactions.
Overall, this compound can be described as a small, amphiphilic molecule with a distinct polar head (the carboxylic acid) and a compact, non-polar tail (the cyclopropyl group).
Solvent Classification and Predicted Solubility Profile
The interplay between the solute's features and the solvent's properties will determine the extent of dissolution. Organic solvents can be broadly classified based on their polarity (dielectric constant) and their ability to participate in hydrogen bonding.[5][6]
Based on this classification, we can establish a predicted solubility profile for this compound.
-
High Predicted Solubility:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are both hydrogen bond donors and acceptors.[3][4] They can effectively solvate both the hydroxyl and carbonyl components of the carboxylic acid group, leading to strong solute-solvent interactions that can readily overcome the solute's lattice energy.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents are strong hydrogen bond acceptors and have high polarity.[7] They can interact strongly with the acidic proton of the carboxylic acid. The high dielectric constant also helps to dissociate the solute's dimeric form.
-
-
Moderate Predicted Solubility:
-
Intermediate Polarity Solvents (e.g., Ethyl Acetate, Dichloromethane): These solvents offer a balance. Ethyl acetate can act as a hydrogen bond acceptor, interacting with the -OH group. Dichloromethane has a moderate dipole moment that can interact with the polar carboxylic acid group, while its organic nature can solvate the cyclopropyl tail.
-
-
Low Predicted Solubility:
-
Non-polar Solvents (e.g., Hexane, Toluene, Carbon Tetrachloride): These solvents lack the ability to form strong hydrogen bonds.[1] The energy gained from weak van der Waals interactions between the solvent and the cyclopropyl group would be insufficient to break apart the strong, hydrogen-bonded network of the carboxylic acid dimers in the solid state.
-
The following diagram illustrates the logical flow for predicting solubility based on intermolecular interactions.
Part 2: Experimental Determination of Solubility
While theoretical predictions provide essential guidance, they must be validated by empirical data. The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method .[8][9] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution, providing a reliable and reproducible measurement.
Experimental Protocol: Isothermal Shake-Flask Method
This protocol outlines the steps to quantitatively measure the solubility of this compound in a selection of organic solvents at a controlled temperature (e.g., 25°C).
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (HPLC grade)
-
Analytical balance (± 0.1 mg)
-
Scintillation vials (e.g., 20 mL) with PTFE-lined caps
-
Thermostatically controlled orbital shaker or water bath
-
Centrifuge with appropriate vials
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (e.g., 0.22 µm PTFE, compatible with organic solvents)
-
High-Performance Liquid Chromatography (HPLC) with a UV detector or Liquid Chromatography-Mass Spectrometry (LC-MS) system
Step-by-Step Methodology:
-
Preparation of Saturated Solutions: a. For each solvent to be tested, label a scintillation vial. b. Add a pre-weighed excess amount of solid this compound to each vial. An "excess" means enough solid will remain undissolved at equilibrium. A starting point could be ~20-50 mg of solute in 5 mL of solvent. c. Accurately add a known volume (e.g., 5.00 mL) of the respective organic solvent to each vial. d. Securely cap the vials to prevent solvent evaporation.
-
Equilibration: a. Place the vials in the thermostatically controlled shaker set to a constant temperature (e.g., 25°C). b. Agitate the vials at a constant speed for a sufficient duration to reach equilibrium. For novel compounds, an equilibration time of 24 to 48 hours is recommended to ensure equilibrium is fully established.[2][10]
-
Phase Separation: a. After equilibration, remove the vials from the shaker and let them stand undisturbed for at least 1-2 hours to allow the excess solid to settle. b. To ensure complete removal of particulate matter, transfer the supernatant to a centrifuge tube and centrifuge at high speed (e.g., 5000 G) for 15-20 minutes.[11]
-
Sample Collection and Dilution: a. Carefully withdraw an aliquot of the clear supernatant using a syringe. b. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any microscopic, undissolved particles.[10] c. Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument's calibration curve. A series of dilutions may be necessary.
-
Quantitative Analysis: a. Prepare a series of standard solutions of this compound of known concentrations in each test solvent. b. Analyze the standard solutions using a validated HPLC-UV or LC-MS method to generate a calibration curve (Peak Area vs. Concentration). c. Analyze the diluted samples from step 4d under the same conditions. d. Use the calibration curve to determine the exact concentration of the diluted sample.
-
Calculation of Solubility: a. Calculate the concentration of the original, undiluted saturated solution by multiplying the measured concentration by the dilution factor. b. Express the final solubility in appropriate units, such as mg/mL, g/L, or mol/L.
The following diagram outlines this experimental workflow.
Data Presentation and Interpretation
The experimentally determined solubility data should be compiled into a clear, structured table for easy comparison and analysis.
Table 1: Experimental Solubility of this compound at 25°C
| Solvent | Solvent Class | Polarity Index¹ | H-Bonding² | Solubility (mg/mL) | Solubility (mol/L) |
|---|---|---|---|---|---|
| Hexane | Non-Polar | 0.1 | Neither | Experimental Value | Calculated Value |
| Toluene | Non-Polar | 2.4 | Neither | Experimental Value | Calculated Value |
| Dichloromethane | Intermediate | 3.1 | Acceptor | Experimental Value | Calculated Value |
| Diethyl Ether | Intermediate | 2.8 | Acceptor | Experimental Value | Calculated Value |
| Ethyl Acetate | Polar Aprotic | 4.4 | Acceptor | Experimental Value | Calculated Value |
| Acetone | Polar Aprotic | 5.1 | Acceptor | Experimental Value | Calculated Value |
| Acetonitrile | Polar Aprotic | 5.8 | Acceptor | Experimental Value | Calculated Value |
| Dimethyl Sulfoxide | Polar Aprotic | 7.2 | Acceptor | Experimental Value | Calculated Value |
| Isopropanol | Polar Protic | 3.9 | Donor/Acceptor | Experimental Value | Calculated Value |
| Ethanol | Polar Protic | 4.3 | Donor/Acceptor | Experimental Value | Calculated Value |
| Methanol | Polar Protic | 5.1 | Donor/Acceptor | Experimental Value | Calculated Value |
¹ Polarity index values are relative measures.[5] ² Refers to the solvent's primary hydrogen bonding capability.
Interpretation of Results: The quantitative data should be compared with the initial theoretical predictions. A strong correlation between high polarity/H-bonding capability and high solubility would validate the initial analysis. Any significant deviations may suggest more complex interactions, such as specific solvate formation or the influence of molecular shape on solvent cavity formation, providing deeper insights into the compound's behavior.
Conclusion
Understanding the solubility of this compound is fundamental to its application in scientific research and development. In the absence of established data, this guide provides a dual approach: a theoretical framework for predicting solubility based on molecular structure and a rigorous, step-by-step experimental protocol for its empirical determination. By analyzing the amphiphilic nature of the molecule—driven by its polar carboxylic acid head and non-polar cyclopropyl tail—we predict high solubility in polar protic and aprotic solvents and low solubility in non-polar solvents. The provided shake-flask methodology serves as a self-validating system to confirm these predictions and generate the robust, quantitative data required for informed decision-making in process chemistry, formulation, and drug discovery. This integrated approach of prediction and verification ensures a comprehensive understanding of the compound's physicochemical properties, paving the way for its effective utilization.
References
- protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). [Link]
- Scribd. Common Organic Solvents: Table of Properties. [Link]
- uHPLCs. Comparison of the polarity of organic solvents. (2022). [Link]
- Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2014). [Link]
- Chemistry Europe. Empirical Hydrogen Bonding Donor (HBD)
- National Institutes of Health.
- ScienceDirect.
- ResearchGate. How do you distinguish the polarity of organic solvent?. (2014). [Link]
- Abbott. COMMON SOLVENT PROPERTIES. [Link]
- University of California, Davis. Common Solvents Used in Organic Chemistry: Table of Properties 1. (2020). [Link]
- Erowid. Common Organic Solvents: Table of Properties. [Link]
- University of Toronto Scarborough. Polarity of Solvents. [Link]
- University of California, Davis. Common Solvents Used in Organic Chemistry: Table of Properties. (2020). [Link]
- Chemistry LibreTexts. Polar Protic and Aprotic Solvents. (2023). [Link]
- PubChem. 3-Cyclopropylprop-2-enoic acid. [Link]
- CUNY Bronx Community College. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]
- DaNa. Procedure for solubility testing of NM suspension. (2016). [Link]
- PubChem. 3-[Cyclopropyl(propyl)amino]prop-2-enoic acid. [Link]
- National Institutes of Health.
- ResearchGate. (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. [Link]
- University of Calgary. Solubility of Organic Compounds. (2023). [Link]
- American Chemical Society. Physics-Based Solubility Prediction for Organic Molecules. (2021). [Link]
- PubChemLite. 3-(1-ethylcyclopropyl)prop-2-ynoic acid (C8H10O2). [Link]
- Khan Academy. Solubility of organic compounds. [Link]
- Chemistry LibreTexts. 2.3: Organic Functional Groups- H-bond donors and H-bond acceptors. (2022). [Link]
- Chemistry LibreTexts. 2.14: Organic Functional Groups- H-bond donors and H-bond acceptors. (2020). [Link]
- Royal Society of Chemistry.
- YouTube. Everything You Need To Know About Hydrogen Bonding in Organic Molecules. (2023). [Link]
- PubChem. (2E)-3-cyclopropyl-3-phenylprop-2-enoic acid. [Link]
- National Institutes of Health. 3-Cyclopropylpropanoic acid. [Link]
- PubChem. 2-Cyclopropylprop-2-enoic acid. [Link]
- National Institutes of Health. 3-(4-Cyclopropylphenyl)prop-2-ynoic acid. [Link]
- MDPI. Hydrogen Bond and Other Lewis Acid–Lewis Base Interactions as Preliminary Stages of Chemical Reactions. [Link]
- MDPI.
- Beilstein Journal of Organic Chemistry.
Sources
- 1. Khan Academy [khanacademy.org]
- 2. enamine.net [enamine.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. tandfonline.com [tandfonline.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. materialneutral.info [materialneutral.info]
An In-depth Technical Guide to the Physicochemical Properties of Cyclopropanecarboxylic Acid
A Note to the Reader: Initial searches for "Cyclopropanepropiolic acid" did not yield sufficient data for a comprehensive technical guide. This suggests the compound may be novel, exceptionally rare, or referred to by a different nomenclature. To fulfill the structural and depth requirements of the original request, this guide will focus on a closely related and well-characterized molecule: Cyclopropanecarboxylic acid . The principles of characterization and analysis detailed herein are broadly applicable to other short-chain carboxylic acids.
Executive Summary
Cyclopropanecarboxylic acid (CPCA), a strained carbocyclic carboxylic acid, serves as a vital building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its unique three-membered ring imparts significant ring strain, influencing its reactivity and physicochemical properties in a manner distinct from its linear analogues.[1] This guide provides a detailed examination of the physical state and appearance of CPCA, supported by experimental protocols for its characterization. It is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this versatile chemical entity.
Physicochemical Properties
Physical State and Appearance
At standard temperature and pressure (25 °C, 1 atm), Cyclopropanecarboxylic acid typically exists as a colorless oil or a white crystalline solid.[1][2] The specific observed state is highly dependent on the ambient temperature and the purity of the sample. Its relatively low melting point means that it can exist in either phase in a typical laboratory environment.
Quantitative Physical Data
The key physical properties of Cyclopropanecarboxylic acid are summarized in the table below. These values are critical for predicting its behavior in various solvents and reaction conditions, as well as for developing appropriate handling and storage protocols.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₆O₂ | [1][3] |
| Molecular Weight | 86.09 g/mol | [1][3] |
| Melting Point | 14–18.5 °C | [3][4] |
| Boiling Point | 182–184 °C (at 760 mmHg) | [3] |
| Density | 1.081–1.092 g/mL (at 20-25 °C) | [3][4] |
| Refractive Index (n²⁰/D) | 1.437–1.440 | [3][4] |
| Flash Point | 71.67 °C (161 °F) | [3][4] |
| Solubility | Soluble in water, ethanol, and ether.[1] |
Causality of Physical Properties
The physical state of Cyclopropanecarboxylic acid is a direct consequence of its molecular structure. The presence of the carboxyl group allows for strong intermolecular hydrogen bonding. This raises its boiling point significantly compared to non-polar compounds of similar molecular weight. However, the compact, rigid cyclopropane ring limits the number of effective van der Waals interactions compared to a more flexible, linear analogue like butyric acid. This interplay results in a melting point near room temperature.
The high solubility in water and other polar solvents is also attributed to the ability of the carboxylic acid group to act as both a hydrogen bond donor and acceptor.[1]
Experimental Protocols for Characterization
Accurate characterization is paramount for confirming the identity and purity of Cyclopropanecarboxylic acid.
Determination of Melting Point
A precise melting point is a strong indicator of purity. Impurities typically depress and broaden the melting range.
Methodology:
-
Ensure the sample is completely solidified by cooling it to below 10 °C.
-
Place a small amount of the solidified sample into a capillary tube.
-
Use a calibrated melting point apparatus.
-
Heat the sample at a rate of 1-2 °C per minute near the expected melting point.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.
Synthesis and Purification
The physical appearance of CPCA is highly dependent on its purity. A common and effective laboratory-scale synthesis involves the hydrolysis of cyclopropyl cyanide.[2][5]
Synthesis Workflow:
Caption: Synthesis workflow for Cyclopropanecarboxylic acid.
Detailed Hydrolysis Protocol: [5]
-
Combine cyclopropyl cyanide with a solution of sulfuric acid in water.
-
Heat the mixture to reflux to facilitate hydrolysis. The oily layer of the nitrile will gradually disappear.
-
Cool the reaction mixture in an ice bath.
-
Acidify the solution further to precipitate the crude Cyclopropanecarboxylic acid.
-
Extract the aqueous solution with a suitable organic solvent (e.g., ether).
-
Dry the combined organic extracts over an anhydrous drying agent (e.g., Drierite).
-
Remove the solvent via rotary evaporation.
-
Purify the remaining crude product by distillation under reduced pressure to yield the final, pure acid.[5]
Handling and Storage
Given its properties, Cyclopropanecarboxylic acid should be stored in a cool, dry place in a tightly sealed container. Due to its acidity, it is corrosive and should be handled with appropriate personal protective equipment, including gloves and safety glasses.[6]
Conclusion
The physical state and appearance of Cyclopropanecarboxylic acid are well-defined by its unique molecular structure. It presents as a low-melting solid or colorless oil, with its properties dictated by the interplay of hydrogen bonding from the carboxyl group and the strained cyclopropane ring. A thorough understanding of these characteristics, verified through standard experimental procedures, is essential for its effective use in research and development.
References
- McCloskey, C. M., & Coleman, G. H. (1941). Cyclopropanecarboxylic acid. Organic Syntheses, Coll. Vol. 1, 156.
- Bao, X., Katz, S., Pollard, M., & Ohlrogge, J. (2002). Biochemical and molecular genetic characterization of cyclopropane fatty acid synthesis of Sterculia foetida. Proceedings of the National Academy of Sciences, 99(10), 7172–7177.
- The Good Scents Company. (n.d.). cyclopropane carboxylic acid.
- Wikipedia. (2025, December 12). Cyclopropane carboxylic acid.
Sources
- 1. Environmental Impact and Disposal of Cyclopropanecarboxylic Acid [ketonepharma.com]
- 2. Cyclopropane carboxylic acid - Wikipedia [en.wikipedia.org]
- 3. 1759-53-1 CAS MSDS (Cyclopropanecarboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. cyclopropane carboxylic acid, 1759-53-1 [thegoodscentscompany.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Cyclopropylacetic acid(5239-82-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
An In-depth Technical Guide to the Thermal Stability of Cyclopropyl-Alkyne Compounds
Foreword
The confluence of a strained three-membered ring and a rigid, electron-rich triple bond endows cyclopropyl-alkyne scaffolds with a unique and compelling set of physicochemical properties. This structural motif is increasingly prevalent in modern drug discovery and materials science, where the cyclopropyl group can enhance metabolic stability and modulate biological activity, while the alkyne serves as a versatile handle for further functionalization via "click" chemistry.[1][2][3][4] However, the very features that make these compounds attractive—inherent ring strain and high energy—necessitate a thorough understanding of their thermal stability. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate, understand, and predict the thermal behavior of this important class of molecules.
The Duality of Strain and Reactivity: A Structural Overview
The cyclopropyl group is a cornerstone of modern medicinal chemistry, often introduced to restrict conformation, enhance potency, or block metabolic pathways.[2] Its defining characteristic is significant ring strain, a combination of angle strain from compressed C-C-C bond angles (~60° instead of the ideal 109.5°) and torsional strain from eclipsing C-H bonds.[5][6] This strain imparts high potential energy, which can be a liability if not properly understood.[7]
When appended to an alkyne, the cyclopropyl ring's electronic character—possessing significant p-character in its C-C bonds—can interact with the alkyne's π-system.[2] The alkyne itself, with its linear geometry, introduces rigidity.[3] This combination creates a molecule with a high-energy ring system directly attached to a reactive, functionalizable handle, making a systematic evaluation of its thermal stability not just prudent, but critical for safe handling, process development, and predicting shelf-life.
Foreseeing Instability: Theoretical Underpinnings and Decomposition Pathways
The thermal lability of cyclopropyl-alkyne compounds is fundamentally rooted in the energetic driving force to relieve the inherent ring strain of the cyclopropane moiety. Upon heating, these molecules can undergo a variety of transformations, ranging from simple isomerizations to complex decompositions.
Dominant Thermal Rearrangement Pathways
While the specific pathway is highly dependent on substitution and molecular architecture, the thermal chemistry is often dominated by the behavior of the cyclopropane ring. The thermal rearrangement of cyclopropane to propene is a classic example of a ring-opening isomerization that proceeds through a diradical intermediate.[8] For cyclopropyl-alkyne systems, several analogous pathways can be postulated:
-
Cyclopropyl Ring Opening: The weakest bond in the system is typically a C-C bond within the cyclopropane ring. Thermal energy can induce homolytic cleavage, forming a 1,3-diradical. The presence of the adjacent alkyne can influence the subsequent rearrangement of this intermediate.
-
Vinylcyclopropane-type Rearrangements: Although the alkyne is not an alkene, analogous rearrangements where the π-system participates in the ring-opening process are conceivable, potentially leading to five-membered ring systems or other unsaturated isomers.
-
Elimination and Fragmentation: At higher temperatures, elimination of small molecules (such as ethylene from an unsubstituted cyclopropyl group) or fragmentation of the entire scaffold can occur.[9] More complex decompositions may proceed through high-energy intermediates, leading to a variety of products.[10][11]
Factors Influencing Thermal Stability
The onset temperature and decomposition energy are not fixed values; they are intricately linked to the molecule's specific structure.
-
Substitution: Substituents on either the cyclopropane ring or the alkyne can dramatically alter stability. Electron-withdrawing groups can destabilize the ring, while steric bulk may hinder certain decomposition pathways.
-
Ring Strain: Additional strain, for instance, by incorporating the cyclopropyl-alkyne motif into a larger, rigid bicyclic system, will lower the decomposition temperature. The reactivity of strained alkynes is known to be significantly enhanced by increased strain.[12][13]
-
Conjugation: If the alkyne is part of a larger conjugated system, this can provide a degree of stabilization, potentially increasing the energy required to initiate thermal decomposition.
The interplay of these factors can be visualized as a balance of forces governing the molecule's stability.
Caption: A typical workflow for the thermal stability assessment of a novel compound.
Experimental Protocols
Protocol 1: Differential Scanning Calorimetry (DSC) for Decomposition Hazard Evaluation
-
Causality: The goal is to determine the onset temperature and energy of decomposition. The choice of crucible is critical; standard aluminum pans can react with energetic organic compounds, leading to inaccurate results. [14][15]Using a hermetically sealed, inert crucible (e.g., gold-plated stainless steel or a flame-sealed glass ampoule) prevents sample evaporation and ensures that the observed exotherm is solely from decomposition. [14][15]A slow heating rate (e.g., 5 °C/min) provides better resolution for the onset temperature. [16]
-
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.
-
Sample Preparation: In an inert atmosphere (if the sample is air-sensitive), accurately weigh 1-3 mg of the cyclopropyl-alkyne compound into an appropriate high-pressure crucible.
-
Crucible Sealing: Hermetically seal the crucible. For highly energetic or unknown materials, flame-sealing in a glass ampoule is the safest method. [14] 4. Instrument Setup: Place the sealed sample crucible and an empty, sealed reference crucible into the DSC cell.
-
Thermal Program: Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 350 °C) at a linear heating rate of 5 °C/min under a nitrogen purge. The final temperature should be chosen to ensure the full decomposition event is captured but without exceeding the instrument's safety limits.
-
Data Analysis: Plot the heat flow (W/g) versus temperature (°C). Determine the extrapolated onset temperature (Tₒₙₛₑₜ) and integrate the peak area to calculate the enthalpy of decomposition (ΔHₔ in J/g).
-
Protocol 2: Thermogravimetric Analysis (TGA) for Mass Loss Characterization
-
Causality: TGA quantifies mass loss as a function of temperature, allowing differentiation between volatilization and decomposition. A standard heating rate of 10 °C/min under an inert atmosphere provides a clear profile of thermal events. [17]
-
Methodology:
-
Instrument Calibration: Calibrate the TGA for mass using standard weights and for temperature using certified magnetic standards (Curie point standards).
-
Sample Preparation: Weigh 3-5 mg of the compound into a ceramic or platinum TGA pan.
-
Instrument Setup: Place the sample pan onto the TGA balance mechanism.
-
Thermal Program: Heat the sample from ambient temperature to a final temperature (e.g., 500 °C) at a heating rate of 10 °C/min under a continuous nitrogen flow.
-
Data Analysis: Plot the percentage of initial mass versus temperature. Determine the onset temperature of mass loss and the temperature at which 50% of the mass is lost (T₅₀). Correlate significant mass loss events with exothermic events observed in the DSC thermogram.
-
Interpreting the Data: A Hypothetical Case Study
To illustrate the application of these principles, consider the thermal analysis data for a series of substituted (ethynylcyclopropyl)benzene derivatives.
| Compound | Substituent (R) | Tₒₙₛₑₜ (°C) [DSC] | ΔHₔ (J/g) [DSC] | Mass Loss at 250°C [TGA] |
| 1 | -H | 215 | -450 | 5% |
| 2 | -NO₂ (para) | 175 | -980 | 85% |
| 3 | -OCH₃ (para) | 225 | -410 | 4% |
-
Analysis:
-
Compound 2 , with the electron-withdrawing nitro group, exhibits a significantly lower onset temperature and a much larger decomposition exotherm, indicating it is the least thermally stable and most hazardous of the series.
-
Compound 3 , with the electron-donating methoxy group, shows slightly enhanced stability compared to the unsubstituted parent compound 1 .
-
The TGA data confirms that the events observed are decompositions, with significant mass loss occurring around the DSC onset temperatures, especially for the nitro-substituted compound.
-
Implications for Research and Development
A thorough understanding of the thermal stability of cyclopropyl-alkyne compounds is paramount for their practical application.
-
In Drug Development: The cyclopropyl moiety is a "privileged" scaffold, but its inherent strain can be a double-edged sword. [1][18][19]A molecule with a low decomposition onset temperature poses significant risks during synthesis, purification (e.g., distillation), formulation, and storage. Early-stage thermal hazard screening using DSC can prevent catastrophic failures during scale-up and ensure the selection of drug candidates with acceptable safety profiles. [16][20]* In Materials Science: For applications in energetic materials or polymers, the controlled release of energy from the cyclopropyl ring can be a desirable feature. [21]In these cases, DSC and TGA are used not just for hazard assessment but also to characterize the performance and decomposition kinetics of the material. [22][23]
Conclusion
Cyclopropyl-alkyne compounds represent a valuable and versatile class of molecules. However, their unique structure, born from the fusion of a strained ring and a linear π-system, mandates a rigorous and proactive approach to thermal stability assessment. By combining theoretical understanding with empirical analysis using techniques like DSC and TGA, researchers can safely harness the potential of these scaffolds, paving the way for the development of novel therapeutics and advanced materials. The protocols and interpretive frameworks presented in this guide offer a self-validating system to ensure both scientific integrity and operational safety in the laboratory and beyond.
References
- Kossware, J. D., & Kremer, M. D. (2019). Practical Use of Differential Scanning Calorimetry for Thermal Stability Hazard Evaluation. Organic Process Research & Development, 23(9), 1839-1847. [Link]
- Kremer, M. D., & Kossware, J. D. (2019). Practical Use of Differential Scanning Calorimetry for Thermal Stability Hazard Evaluation.
- Ferguson, L., et al. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Organic Process Research & Development, 25(3), 548-553. [Link]
- Ghiloufi, I., et al. (2018). Thermochemical Analysis of Improvised Energetic Materials by Laser-Heating Calorimetry. PubMed Central. [Link]
- Chemistry LibreTexts. (2023). Differential Scanning Calorimetry. [Link]
- Wikipedia. (n.d.). Differential scanning calorimetry. [Link]
- Mocilac, P., & Krumm, B. (2022). Thermal Properties of Energetic Materials—What Are the Sources of Discrepancies?. MDPI. [Link]
- Muravyev, N. V., et al. (2021).
- Gill, S. (n.d.). Interpreting Thermal Analysis Results of Energetic Materials.
- Seshadri, V., et al. (2025). Thermogravimetric Analysis Integrated with Mathematical Methods and Artificial Neural Networks for Optimal Kinetic Modeling of Biomass Pyrolysis: A Review. ACS Omega. [Link]
- Doe, J. (n.d.). Gas Phase Thermal Reactions of exo-8-Cyclopropyl-bicyclo[4.2.0]oct-2-ene (1-exo). MDPI. [Link]
- Studley, J. (n.d.). The Cyclopropyl Group in Medicinal Chemistry.
- Chemistry LibreTexts. (2023). Spectroscopy of the Alkynes. [Link]
- Telvekar, V. N. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.
- Gandon, V., et al. (n.d.). Cyclopropenes in Metallacycle-Mediated Cross-Coupling with Alkynes: Convergent synthesis of highly substituted vinylcyclopropanes. NIH. [Link]
- Truong, N. P., et al. (n.d.). Synthesis of alkyne functional cyclic polymers by one-pot thiol–ene cyclization. Polymer Chemistry (RSC Publishing). [Link]
- El-Sayed, N., et al. (2025).
- Doe, J. (2023). Transformations of Alkynes under Metal-Catalyzed and Thermal Reaction Conditions. University of Illinois Chicago - Figshare. [Link]
- Doe, J. (n.d.). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety.
- Smith, M. B. (n.d.). Thermal Rearrangements of Cyclopropanes and Cyclobutanes. University of Connecticut. [Link]
- Doe, J. (n.d.). Pathways of decomposition of N-cyclopropyl N nitrosoureas in methanol.
- Narkin, K., et al. (n.d.). Thermal Decomposition of 2-Cyclopentenone. PubMed Central. [Link]
- Narkin, K., et al. (2024). Thermal Decomposition of 2-Cyclopentenone. Journal of Physical Chemistry A. [Link]
- Doe, J. (2026). Iron-Catalyzed Synthesis of Unsymmetrical Disilanes. Journal of the American Chemical Society. [Link]
- van der Heijden, N. W., et al. (2024). Retro-Cope elimination of cyclic alkynes: reactivity trends and rational design of next-generation bioorthogonal reagents. Chemical Science (RSC Publishing). [Link]
- Doe, J. (n.d.). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry. [Link]
- Wikipedia. (n.d.). Hydrocarbon. [Link]
- Falvey, D. E., et al. (n.d.). Addition, Elimination, and Rearrangement Reactions of Cyclopropyl-Substituted Nitrenium Ions: A Computational and Experimental I. ChemRxiv. [Link]
- Bachrach, S. M. (n.d.). Ring strain in cyclopropane, cyclopropene, silacyclopropane, and silacyclopropene. Journal of the American Chemical Society. [Link]
- de la Torre, B., et al. (2021).
- Doe, J. (n.d.). Photochemical Generation of Strained Cycloalkynes from Methylenecyclopropanes. Accounts of Chemical Research. [Link]
- Tonner, R., & Diefenbach, M. (n.d.). Alkyne-Functionalized Cyclooctyne on Si(001): Reactivity Studies and Surface Bonding from an Energy Decomposition Analysis Perspective. NIH. [Link]
- Fernandez, I., & Solà, M. (2019). Factors Controlling the Reactivity of Strained-Alkyne Embedded Cycloparaphenylenes. The Journal of Organic Chemistry. [Link]
- OpenStax. (2023). 4.3 Stability of Cycloalkanes: Ring Strain. Organic Chemistry. [Link]
- Gabbutt, C. D., et al. (2023). Thermal Rearrangement of Thiocarbonyl-Stabilised Triphenylphosphonium Ylides Leading to (Z)-1-Diphenylphosphino-2-(phenylsulfenyl)
- Ashenhurst, J. (2019). The Cope and Claisen Rearrangements. Master Organic Chemistry. [Link]
- Wang, Z., et al. (n.d.). Thermal decomposition of cyclohexane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry: a study on the initial unimolecular decomposition mechanism. RSC Publishing. [Link]
- van Delft, F. L., et al. (2025).
- Argyri, A. A., et al. (n.d.).
- Ashenhurst, J. (2014). Calculation of Ring Strain In Cycloalkanes. Master Organic Chemistry. [Link]
- Yarmolenko, P. S., et al. (n.d.). Temperature monitoring with line scan echo planar spectroscopic imaging. PubMed. [Link]
- Chemistry LibreTexts. (2019). 11.3: Physical Properties of Alkynes. [Link]
- Chemistry LibreTexts. (2024). 4.3: Stability of Cycloalkanes - Ring Strain. [Link]
Sources
- 1. scientificupdate.com [scientificupdate.com]
- 2. researchgate.net [researchgate.net]
- 3. Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry - AiFChem [aifchem.com]
- 4. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4.3 Stability of Cycloalkanes: Ring Strain - Organic Chemistry | OpenStax [openstax.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Thermal Decomposition of 2-Cyclopentenone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thermal Decomposition of 2-Cyclopentenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Factors Controlling the Reactivity of Strained-Alkyne Embedded Cycloparaphenylenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Thermal Properties of Energetic Materials—What Are the Sources of Discrepancies? | MDPI [mdpi.com]
- 21. chemscene.com [chemscene.com]
- 22. Thermochemical Analysis of Improvised Energetic Materials by Laser-Heating Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Learning to fly: thermochemistry of energetic materials by modified thermogravimetric analysis and highly accurate quantum chemical calculations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Electronic Properties of 3-Cyclopropylprop-2-ynoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
3-Cyclopropylprop-2-ynoic acid is a fascinating molecule that marries the unique electronic character of a cyclopropyl group with the linear rigidity and reactivity of an acetylenic carboxylic acid. This guide provides a comprehensive technical overview of its core electronic properties, offering insights for researchers in materials science and drug discovery. We will delve into the theoretical underpinnings of its structure, predict its spectroscopic and electronic behavior based on analogous compounds, and outline the experimental and computational methodologies required for its full characterization.
Introduction: The Intrigue of a Strained Ring in Conjugation
The cyclopropyl group is more than just a three-membered carbocycle; its strained bonds possess significant p-character, allowing it to engage in electronic conjugation with adjacent π-systems.[1][2] This unique feature, when combined with the electron-withdrawing nature of the carboxylic acid and the linear π-system of the alkyne, gives rise to a molecule with a distinct electronic profile. Understanding these properties is paramount for predicting its reactivity, intermolecular interactions, and potential applications as a molecular building block.
The juxtaposition of the electron-donating cyclopropyl group and the electron-withdrawing carboxyl group across the alkyne linker creates a "push-pull" system. This electronic arrangement is anticipated to influence the molecule's dipole moment, acidity, and its behavior in chemical reactions. This guide will systematically explore these facets.
Synthesis and Structural Considerations
The synthesis of this compound can be approached through several established synthetic routes for terminal alkynes and carboxylic acids. A plausible and common method involves the carboxylation of a cyclopropylacetylene precursor.
Proposed Synthetic Workflow
Caption: Proposed synthesis of this compound.
Detailed Protocol: A Representative Synthesis
-
Formation of the Acetylide: Cyclopropylacetylene is dissolved in an anhydrous ether solvent (e.g., THF or diethyl ether) under an inert atmosphere (e.g., argon or nitrogen). A strong base, such as n-butyllithium or a Grignard reagent (e.g., ethylmagnesium bromide), is added dropwise at a low temperature (typically -78 °C) to deprotonate the terminal alkyne, forming the corresponding lithium or magnesium acetylide.
-
Carboxylation: Solid carbon dioxide (dry ice) is then added to the reaction mixture. The nucleophilic acetylide attacks the electrophilic carbon of CO₂, forming a carboxylate salt.
-
Acidic Workup: The reaction is quenched by the addition of an aqueous acid solution (e.g., dilute HCl or H₂SO₄). This protonates the carboxylate salt to yield the final product, this compound.
-
Purification: The product can then be extracted with an organic solvent and purified by techniques such as recrystallization or column chromatography.
Theoretical Framework: The Electronic Influence of the Cyclopropyl Group
The electronic properties of this compound are largely dictated by the interplay between the cyclopropyl ring, the alkyne, and the carboxylic acid.
-
The Cyclopropyl Group as a π-Electron Donor: The Walsh model of bonding in cyclopropane describes the C-C bonds as being composed of sp² hybridized orbitals and p-orbitals. This arrangement imparts significant p-character to the bonds, allowing the cyclopropyl group to act as a π-electron donor through hyperconjugation.[1] This electron-donating nature can influence the electron density of the adjacent alkyne.
-
The Alkyne as a π-System: The alkyne's two perpendicular π-bonds provide a region of high electron density and a linear scaffold. It acts as a conduit for electronic communication between the cyclopropyl and carboxyl groups.
-
The Carboxylic Acid as an Electron-Withdrawing Group: The carbonyl and hydroxyl moieties of the carboxylic acid are strongly electron-withdrawing, both through inductive and resonance effects. This polarization of the molecule is a key determinant of its reactivity and acidity.
Predicted Electronic and Spectroscopic Properties
In the absence of direct experimental data for this compound, we can make informed predictions based on the known properties of analogous compounds.
Acidity (pKa)
The pKa of a carboxylic acid is a measure of its acidity. For simple carboxylic acids, pKa values are typically in the range of 4-5.[3] The presence of the electron-withdrawing alkyne group is expected to increase the acidity (lower the pKa) compared to a saturated carboxylic acid like propanoic acid (pKa ≈ 4.87). For comparison, propiolic acid (HC≡CCOOH) has a pKa of approximately 1.89, indicating a significant acidifying effect of the alkyne. The cyclopropyl group, being a weak electron donor, may slightly decrease the acidity compared to propiolic acid. Therefore, the predicted pKa for this compound is likely to be in the range of 2.0-2.5 .
| Compound | pKa | Reference |
| Propanoic Acid | ~4.87 | [3] |
| Propiolic Acid | ~1.89 | [4][5] |
| Acetylenedicarboxylic Acid (pKa1) | ~1.75 | [1] |
| This compound (Predicted) | 2.0 - 2.5 | N/A |
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the cyclopropyl protons, the acetylenic proton (if present, though replaced by the carboxyl group in the title compound), and the carboxylic acid proton. The cyclopropyl protons will likely appear as a complex multiplet in the upfield region (around 0.5-1.5 ppm). The carboxylic acid proton will be a broad singlet at a downfield chemical shift (typically >10 ppm).
-
¹³C NMR: The carbon NMR spectrum will be characterized by the acetylenic carbons, which are expected to resonate in the range of 70-90 ppm. The carbonyl carbon of the carboxylic acid will appear significantly downfield, likely above 150 ppm. The carbons of the cyclopropyl ring will be in the upfield region.
The IR spectrum will provide key information about the functional groups present.
| Functional Group | Expected Wavenumber (cm⁻¹) | Characteristics | Reference |
| O-H (Carboxylic Acid) | 3300-2500 | Very broad | [6][7] |
| C≡C (Alkyne) | 2260-2100 | Weak to medium, sharp | [6][7] |
| C=O (Carboxylic Acid) | 1760-1690 | Strong, sharp | [6][7] |
| C-O (Carboxylic Acid) | 1320-1210 | Strong | [6][7] |
The conjugation between the cyclopropyl group and the alkyne, and to a lesser extent the carbonyl group, will give rise to electronic transitions in the UV region. The primary absorption is expected to be a π → π* transition. The λmax for conjugated enynes is typically shifted to longer wavelengths compared to isolated chromophores.[8][9][10] It is predicted that this compound will have a λmax in the range of 210-230 nm.
Computational Analysis: Frontier Molecular Orbitals and Electrostatic Potential
Density Functional Theory (DFT) calculations are a powerful tool for probing the electronic structure of molecules.
The HOMO and LUMO are the frontier molecular orbitals that are crucial for understanding a molecule's reactivity.
-
HOMO: The HOMO is the highest energy orbital containing electrons and is associated with the molecule's ability to donate electrons. For this compound, the HOMO is expected to have significant contributions from the π-system of the alkyne and the p-character of the cyclopropyl C-C bonds.
-
LUMO: The LUMO is the lowest energy orbital that is unoccupied and is associated with the molecule's ability to accept electrons. The LUMO is anticipated to be localized primarily on the π* orbitals of the alkyne and the carbonyl group of the carboxylic acid.
The HOMO-LUMO gap is a key indicator of a molecule's kinetic stability and reactivity. A smaller gap generally implies higher reactivity.[11][12][13][14][15]
Caption: A simplified representation of HOMO-LUMO orbitals.
An MEP map illustrates the charge distribution within a molecule and is an excellent predictor of sites for electrophilic and nucleophilic attack.[16][17][18][19]
-
Negative Potential (Red/Yellow): Regions of negative electrostatic potential are expected around the oxygen atoms of the carboxylic acid, indicating their nucleophilic character and ability to act as hydrogen bond acceptors.
-
Positive Potential (Blue): A region of positive electrostatic potential is anticipated around the acidic proton of the hydroxyl group, highlighting its susceptibility to deprotonation.
-
π-System: The electron-rich π-system of the alkyne will also exhibit a region of negative potential, making it susceptible to attack by electrophiles.
Reactivity and Potential Applications
The electronic properties of this compound suggest a rich and varied reactivity profile, making it a valuable building block in organic synthesis and a candidate for biological screening.
Chemical Reactivity
-
Cycloaddition Reactions: The activated alkyne can participate in various cycloaddition reactions, such as [3+2] cycloadditions with azides (Click Chemistry) or nitrones, to form five-membered heterocyclic rings.
-
Nucleophilic Addition: The carboxylic acid can be converted to more reactive derivatives (e.g., acid chlorides or esters) that can undergo nucleophilic addition reactions.
-
Electrophilic Addition to the Alkyne: The electron-rich alkyne can react with electrophiles.
-
Ring-Opening of the Cyclopropyl Group: Under certain conditions (e.g., with strong acids or in the presence of transition metals), the strained cyclopropyl ring can undergo ring-opening reactions.
Potential Applications in Drug Development
The cyclopropyl moiety is a common motif in pharmaceuticals as it can enhance metabolic stability, improve binding affinity to biological targets, and increase the three-dimensionality of a molecule.[20] The carboxylic acid group provides a handle for forming salts or esters to modulate solubility and pharmacokinetic properties. The rigid alkyne linker can act as a spacer between the cyclopropyl group and another pharmacophore. Given these features, this compound and its derivatives are promising candidates for screening in various therapeutic areas.
Conclusion
This compound is a molecule with a unique and tunable electronic structure arising from the interplay of its cyclopropyl, alkyne, and carboxylic acid functionalities. While direct experimental data is limited, a comprehensive understanding of its electronic properties can be inferred from the behavior of analogous compounds. This guide has provided a theoretical framework, predicted key electronic and spectroscopic properties, and outlined potential avenues for its application. Further experimental and computational studies are warranted to fully elucidate the rich chemical and potentially biological properties of this intriguing molecule.
References
- Wikipedia. Cyclopropyl group. [Link]
- Chemistry Stack Exchange.
- Politzer, P., & Murray, J. S. (2002). The fundamental nature and role of the electrostatic potential in determining chemical reactivity. Theoretical Chemistry Accounts, 108(3), 134-142.
- Talele, T. T. (2016). The “cyclopropyl fragment” is a versatile player that frequently appears in preclinical/clinical drug molecules. Journal of medicinal chemistry, 59(19), 8712-8756.
- Murray, J. S., & Politzer, P. (2011). The electrostatic potential: an overview. Wiley Interdisciplinary Reviews: Computational Molecular Science, 1(2), 153-163.
- LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
- LibreTexts. 14.
- LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. [Link]
- Singh Education Planet. (2020, August 27). UV Spectra of Conjugated Enes and Enones| BSc 5th Semester (UV Spectroscopy)|Part 9|Organic Chem| [Video]. YouTube. [Link]
- The Organic Chemistry Tutor. (2019, August 2).
- Pereira, F., et al. (2021).
- ResearchGate. Molecular electrostatic potentials maps of all derivatives under study calculated at the B3LYP/6-311G (d,p)/SMD1,4-dioxane level of theory. [Link]
- Wolfram Demonstrations Project. Molecular Electrostatic Potential Maps (MEPs) of Some Polar Molecules. [Link]
- ChemRxiv.
- Royal Society of Chemistry.
- ResearchGate. The theoretical investigation of HOMO, LUMO, thermophysical properties and QSAR study of some aromatic carboxylic acids using HyperChem programming. [Link]
- InstaNANO.
- University of Colorado Boulder. IR Chart. [Link]
- pKa Chart. Approximate pKa chart of the functional groups. [Link]
- Organic Chemistry Data. Equilibrium pKa Table (DMSO Solvent and Reference). [Link]
- ACS Publications.
- Organic Chemistry D
- The Organic Chemistry Tutor. (2023, January 12). Electrostatic Potential Maps and Bond Polarity [Video]. YouTube. [Link]
- University of Munich.
- ResearchGate. pKa values for carboxylic acids 17 a–c (22 °C) and 26 (25 °C). [Link]
- Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting. [Link]
- ResearchGate. Synthesis and Characterization of Some Indole Substituted Propanoic Acid. [Link]
- PubChem. Propiolic Acid. [Link]
- Matrix Fine Chemicals. PROP-2-YNOIC ACID | CAS 471-25-0. [Link]
Sources
- 1. Acetylenedicarboxylic acid | 142-45-0 [chemicalbook.com]
- 2. youtube.com [youtube.com]
- 3. chem.indiana.edu [chem.indiana.edu]
- 4. Propiolic Acid | C3H2O2 | CID 10110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PROP-2-YNOIC ACID | CAS 471-25-0 [matrix-fine-chemicals.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Effect of Molecular Structure on the B3LYP-Computed HOMO–LUMO Gap: A Structure −Property Relationship Using Atomic Signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. High throughput tight binding calculation of electronic HOMO–LUMO gaps and its prediction for natural compounds - Digital Discovery (RSC Publishing) DOI:10.1039/D5DD00186B [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. m.youtube.com [m.youtube.com]
- 19. MEP [cup.uni-muenchen.de]
- 20. rsc.org [rsc.org]
The Allure of the Three-Membered Ring: A Technical Guide to Cyclopropane-Containing Natural Products
Abstract
The cyclopropane ring, the smallest of all carbocycles, is a fascinating and recurring structural motif in a vast array of natural products.[1][2] Its inherent ring strain and unique electronic properties bestow upon these molecules a remarkable diversity of biological activities, making them a fertile ground for drug discovery and development. This technical guide provides a comprehensive overview of cyclopropane-containing natural products, intended for researchers, scientists, and drug development professionals. We will delve into the biosynthetic origins of this strained ring system, explore the spectrum of its biological functions with illustrative examples, and detail the synthetic strategies employed to construct this challenging moiety. The content is designed to offer not only a thorough review of the current landscape but also to provide actionable insights and methodologies for those working in the field.
Introduction: The Significance of the Cyclopropyl Moiety
The cyclopropane ring, with its three carbon atoms constrained in a triangle, possesses approximately 27.5 kcal/mol of ring strain. This high-energy state, a consequence of significant angle and torsional strain, results in unusual bonding, often described as having "banana-shaped" bonds with partial sp2 character.[3] This unique electronic and steric profile is not merely a chemical curiosity; it is a key determinant of the biological activity observed in natural products containing this motif.[4][5]
The inclusion of a cyclopropane ring can confer several advantageous properties to a molecule:
-
Conformational Rigidity: The rigid nature of the cyclopropane ring can lock a molecule into a specific bioactive conformation, enhancing its interaction with a biological target.[6]
-
Metabolic Stability: The cyclopropyl group can be more resistant to metabolic degradation compared to its open-chain or larger ring counterparts, leading to improved pharmacokinetic profiles.[4]
-
Modulation of Lipophilicity: The introduction of a cyclopropane ring can increase the lipophilicity of a molecule, which can influence its ability to cross cell membranes.[7]
-
Bioisosteric Replacement: The cyclopropyl group can serve as a bioisostere for other functionalities, such as a gem-dimethyl group or a double bond, offering a way to fine-tune the steric and electronic properties of a lead compound.
These attributes have made cyclopropane-containing natural products a focal point of research, with compounds exhibiting a wide range of biological activities, including anticancer, enzyme inhibition, antiviral, antibacterial, and insecticidal properties.
The Biosynthesis of Nature's Strained Ring
Nature has evolved sophisticated enzymatic machinery to construct the high-energy cyclopropane ring with remarkable regio- and stereoselectivity. The biosynthesis of cyclopropane-containing natural products can be broadly categorized into two major pathways.[8][9]
2.1. S-Adenosylmethionine (SAM)-Dependent Pathways
A predominant mechanism for cyclopropane ring formation involves the transfer of a methylene group from S-adenosylmethionine (SAM).[6][8][9] SAM, a ubiquitous biological methylating agent, serves as the precursor for the methylene unit that forms the third carbon of the cyclopropane ring. This process is catalyzed by a class of enzymes known as cyclopropane synthases.
A key example is the formation of cyclopropane fatty acids (CFAs) in bacteria. An unsaturated fatty acid in a phospholipid bilayer serves as the substrate. The enzyme, a CFA synthase, facilitates the transfer of a methylene group from SAM across the double bond of the fatty acyl chain.
2.2. SAM-Independent Pathways
Nature also employs cyclization strategies that do not rely on an external one-carbon donor like SAM.[8][9] These pathways often involve the rearrangement of cationic intermediates. A prominent example is the biosynthesis of terpenoids, where the cyclization of a carbocation intermediate leads to the formation of the cyclopropane ring. For instance, the biosynthesis of cycloartenol, a key intermediate in the synthesis of sterols in plants, involves the cyclization of (S)-2,3-oxidosqualene.[6] An enzyme, cycloartenol cyclase, facilitates a cascade of cyclizations, culminating in the formation of the cyclopropane ring through the quenching of a carbocation by a nearby methyl group.[6]
A Spectrum of Biological Activity: Notable Examples
The structural diversity of cyclopropane-containing natural products is matched by their wide range of biological activities. The following table summarizes some prominent examples.
| Natural Product | Class | Source | Biological Activity |
| Tigilanol Tiglate | Diterpenoid | Fontainea picrosperma | Anticancer |
| Sarbracholide | Sesquiterpenoid Dimer | Sarcophyton sp. | Antimalarial |
| Cycloclavine | Ergot Alkaloid | Ipomoea hildebrandtii | Undefined, unique pentacyclic core |
| Coronatine | Jasmonate mimic | Pseudomonas syringae | Plant hormone mimic, phytotoxin[3][6] |
| Pyrethroids | Terpenoid | Chrysanthemum cinerariifolium | Insecticidal[6] |
| CC-1065 | Alkaloid | Streptomyces zelensis | Antitumor antibiotic[6] |
| Curacin A | Polyketide | Lyngbya majuscula | Anticancer (tubulin inhibitor)[6] |
Case Study: Tigilanol Tiglate
Tigilanol tiglate, a diterpenoid isolated from the blushwood tree (Fontainea picrosperma), is a compelling example of a cyclopropane-containing natural product with significant therapeutic potential. It is currently under investigation for the treatment of a variety of cancers. Its mechanism of action is believed to involve the activation of protein kinase C, leading to an acute inflammatory response and subsequent tumor necrosis. The rigid, conformationally constrained structure imparted by the cyclopropane ring is crucial for its potent biological activity.
Synthetic Strategies for Constructing the Cyclopropane Ring
The total synthesis of cyclopropane-containing natural products presents a significant challenge to synthetic chemists due to the inherent strain of the three-membered ring.[2][10][11] Over the years, a variety of powerful methods have been developed for the stereoselective construction of cyclopropane rings.[1] These can be broadly classified into [2+1] cycloadditions and intramolecular cyclizations.[1]
4.1. [2+1] Cycloaddition Reactions
These methods involve the addition of a one-carbon unit (a carbene or carbene equivalent) to a double bond.
-
Simmons-Smith Cyclopropanation: This classic reaction utilizes a diiodomethane and a zinc-copper couple to generate a carbenoid species that reacts with an alkene to form a cyclopropane.[2] A modified version employing diethylzinc and diiodomethane (the Furukawa reagent) is also widely used.[2]
-
Transition-Metal-Catalyzed Decomposition of Diazo Compounds: Catalysts based on rhodium, copper, and ruthenium are highly effective in decomposing diazo compounds to generate metal carbenes, which then undergo stereoselective cyclopropanation with alkenes.
-
Michael-Initiated Ring Closure (MIRC): This powerful domino reaction involves the conjugate addition of a nucleophile to an α,β-unsaturated system, followed by an intramolecular nucleophilic substitution to close the three-membered ring.[2] The Corey-Chaykovsky reaction, which utilizes sulfur ylides, is a well-known example of a MIRC process.
4.2. Intramolecular Cyclization (1,3-Cyclization)
These strategies involve the formation of a bond between two carbons that are in a 1,3-relationship to each other, often facilitated by a leaving group.
Experimental Protocol: Simmons-Smith Cyclopropanation of an Alkene
This protocol provides a general procedure for the Simmons-Smith cyclopropanation of an alkene using diethylzinc and diiodomethane.
Materials:
-
Alkene substrate
-
Anhydrous dichloromethane (DCM)
-
Diethylzinc (1.0 M solution in hexanes)
-
Diiodomethane
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Argon or nitrogen gas for inert atmosphere
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add the alkene substrate (1.0 equiv) and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethylzinc (2.0 equiv) to the stirred solution.
-
Add diiodomethane (2.0 equiv) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired cyclopropane derivative.
Self-Validation:
-
The progress of the reaction should be monitored by TLC to ensure complete consumption of the starting alkene.
-
The formation of the cyclopropane product can be confirmed by ¹H and ¹³C NMR spectroscopy. The characteristic upfield chemical shifts of the cyclopropyl protons and carbons are diagnostic.
-
Mass spectrometry can be used to confirm the molecular weight of the product.
Future Perspectives and Conclusion
The study of cyclopropane-containing natural products continues to be a vibrant and rewarding area of research. The unique structural and biological properties of these molecules ensure their continued relevance in the quest for new therapeutic agents. Future research will likely focus on:
-
Discovery of Novel Scaffolds: Advances in analytical techniques and the exploration of new biological niches will undoubtedly lead to the discovery of novel cyclopropane-containing natural products with unprecedented structures and biological activities.
-
Elucidation of Biosynthetic Pathways: A deeper understanding of the enzymatic machinery responsible for cyclopropane ring formation will open up opportunities for biosynthetic engineering and the production of novel analogues.
-
Development of New Synthetic Methodologies: The demand for efficient and stereoselective methods for constructing complex cyclopropane-containing molecules will continue to drive innovation in synthetic organic chemistry.
References
- Biosynthesis and metabolism of cyclopropane rings in n
- Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024). URL
- Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds | Chemical Reviews - ACS Public
- Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024) - Organic Chemistry Frontiers (RSC Publishing). URL
- Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024). URL
- Biosynthesis of cyclopropane in n
- Recent advances in the total synthesis of cyclopropane-containing n
- Recent advances in the total synthesis of cyclopropane-containing n
- Attractive natural products with strained cyclopropane and/or cyclobutane ring systems | Request PDF - ResearchG
- Biosynthesis of cyclopropane in n
- Cyclopropane Derivatives and their Diverse Biological Activities - ResearchG
- Biosynthesis of cyclopropane in n
- Cyclopropane Derivatives and their Diverse Biological Activities - Docentes FCT NOVA. URL
- Biosynthesis and Metabolism of Cyclopropane Rings in N
- Selected cyclopropane-containing natural products and pharmaceutical compounds. URL
- Recent advances in the total synthesis of cyclopropane-containing natural products - Chemical Society Reviews (RSC Publishing). URL
- Cyclopropane-‐Containing N
Sources
- 1. Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024) - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. epfl.ch [epfl.ch]
- 4. researchgate.net [researchgate.net]
- 5. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Biosynthesis of cyclopropane in natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biosynthesis of cyclopropane in natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 10. Recent advances in the total synthesis of cyclopropane-containing natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent advances in the total synthesis of cyclopropane-containing natural products. | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Notes and Protocols: The Strategic Use of 3-Cyclopropylprop-2-ynoic Acid in Modern Organic Synthesis
Introduction: Unveiling the Potential of a Unique Building Block
In the landscape of contemporary organic synthesis and medicinal chemistry, the pursuit of novel molecular scaffolds that offer a blend of structural rigidity, unique electronic properties, and metabolic stability is paramount. 3-Cyclopropylprop-2-ynoic acid emerges as a compelling building block, integrating the high strain energy and unique orbital characteristics of a cyclopropyl group with the linear rigidity and reactivity of an alkyne, all anchored by a versatile carboxylic acid handle. The cyclopropyl moiety is a well-established bioisostere for phenyl rings and other functional groups, often enhancing the pharmacological profile of drug candidates by improving metabolic stability and binding affinity.[1][2] This guide provides an in-depth exploration of the potential applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Physicochemical Properties at a Glance
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Source |
| CAS Number | 7358-93-2 | [3] |
| Molecular Formula | C₆H₆O₂ | [3] |
| Molecular Weight | 110.11 g/mol | [4] |
| Appearance | Solid | [4] |
| Melting Point | 63-68 °C | [4] |
Core Applications & Synthetic Utility
The trifunctional nature of this compound opens a gateway to a multitude of synthetic transformations. Its utility can be broadly categorized into three areas: cycloaddition reactions, cross-coupling and derivatization of the alkyne, and modifications of the carboxylic acid.
Cycloaddition Reactions: A Gateway to Complex Heterocycles
The electron-deficient nature of the alkyne in this compound, further influenced by the adjacent cyclopropyl group, makes it an excellent candidate for various cycloaddition reactions. These reactions are powerful tools for the rapid construction of complex molecular architectures.
The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the efficient synthesis of 1,2,3-triazoles. The resulting triazole ring is a valuable pharmacophore, known for its stability and ability to participate in hydrogen bonding.
Mechanistic Insight
The reaction is believed to proceed through the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner to form the triazole ring.
Figure 1: Proposed workflow for the CuAAC reaction of this compound.
Experimental Protocol: Synthesis of a 4-Substituted-1,2,3-triazole
-
Reaction Setup: To a solution of this compound (1.0 eq) and an organic azide (1.0 eq) in a 1:1 mixture of t-butanol and water, add sodium ascorbate (0.1 eq) followed by copper(II) sulfate pentahydrate (0.01 eq).
-
Reaction Execution: Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired triazole.
While less common for simple alkynes, the strained cyclopropyl group can influence the electronic properties of the alkyne, potentially enabling its participation as a dienophile in Diels-Alder reactions with electron-rich dienes, particularly under thermal or Lewis acid-catalyzed conditions. This would provide a direct route to highly functionalized cyclopropyl-substituted six-membered rings.
Proposed Reaction Scheme
Figure 2: Conceptual workflow for a Diels-Alder reaction.
Cross-Coupling and Alkyne Derivatization
The terminal alkyne of this compound (after conversion to a suitable derivative) is a versatile handle for carbon-carbon bond formation through various cross-coupling reactions.
The Sonogashira coupling is a powerful method for the formation of C(sp)-C(sp²) bonds, reacting a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.[5]
Experimental Protocol: Palladium-Catalyzed Sonogashira Coupling
-
Reaction Setup: To a degassed solution of an aryl halide (1.0 eq), this compound (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a copper(I) salt (e.g., CuI, 0.1 eq) in a suitable solvent (e.g., THF or DMF), add a base (e.g., triethylamine or diisopropylethylamine, 3.0 eq).
-
Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 50-80 °C for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite and concentrate the filtrate.
-
Purification: Partition the residue between water and ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Carboxylic Acid Modifications
The carboxylic acid moiety provides a reactive site for a wide range of standard organic transformations, allowing for the introduction of various functional groups and the construction of more complex molecules.
Standard esterification (e.g., Fischer esterification) or amide coupling (e.g., using coupling reagents like EDC/HOBt or HATU) protocols can be readily applied to this compound to generate a library of derivatives for applications in materials science and medicinal chemistry.
Experimental Protocol: Amide Coupling
-
Activation: To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂), add a coupling reagent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq). Stir the mixture at room temperature for 15-30 minutes.
-
Amine Addition: Add the desired amine (1.0 eq) to the activated acid solution.
-
Reaction: Continue stirring at room temperature for 2-16 hours until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up and Purification: Dilute the reaction with an appropriate organic solvent and wash sequentially with aqueous acid (e.g., 1M HCl), aqueous base (e.g., saturated NaHCO₃), and brine. Dry the organic layer, concentrate, and purify by column chromatography or recrystallization.
Potential in Drug Discovery and Development
The incorporation of the cyclopropyl group is a validated strategy in drug design to enhance potency, selectivity, and pharmacokinetic properties.[1][2] this compound serves as a versatile starting material for the synthesis of novel drug candidates. The rigid alkyne linker can be used to position functional groups in specific orientations for optimal target binding, while the carboxylic acid can be converted to various bioisosteres.
Figure 3: Synthetic pathways from this compound to potential drug candidates.
Conclusion
This compound is a promising, yet underexplored, building block in organic synthesis. Its unique combination of a strained cyclopropyl ring, a reactive alkyne, and a versatile carboxylic acid handle provides a rich platform for the construction of diverse and complex molecular architectures. The protocols and mechanistic insights provided in this guide are intended to serve as a foundation for further exploration and innovation in the application of this valuable synthetic intermediate.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Propiolic Acid in Chemical Reactions and Synthesis.
- PubChem. (n.d.). 3-Cyclopropylprop-2-enoic acid.
- PubChem. (n.d.). (2E)-3-cyclopropyl-3-phenylprop-2-enoic acid.
- Google Patents. (n.d.). Process for the preparation of 3-(1-cyclopropenyl) propionic acid and its salts.
- PubChemLite. (n.d.). 3-(1-ethylcyclopropyl)prop-2-ynoic acid (C8H10O2).
- PubChemLite. (n.d.). 3-cyclobutylprop-2-ynoic acid (C7H8O2).
- Longdom Publishing. (n.d.). Decarboxylative coupling reactions of propiolic acid derivatives.
- YouTube. (2016, June 13). Example: [3+2] CYCLOADDITION:1,3-DIPLOE & DIPOLEPHILE MECHANISM.
- Future Med Chem. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates.
- The [3+2] Cycloaddition Reaction. (n.d.).
- National Center for Biotechnology Information. (2008). Synthesis of stable derivatives of cycloprop-2-ene carboxylic acid. PubMed.
- ResearchGate. (n.d.). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety.
- Arabian Journal of Chemistry. (n.d.). Recent progress in cycloaddition reactions of cyclopropenone.
- Wikipedia. (n.d.). Cyclopropyl group.
- National Center for Biotechnology Information. (n.d.). A Building Block Approach for the Total Synthesis of YM-385781. PubMed Central.
- National Institutes of Health. (n.d.). Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides.
- ChemRxiv. (n.d.). A photochemical strategy towards Michael addition reactions of cyclopropenes.
- National Center for Biotechnology Information. (n.d.). The First Examples of [3+2] Cycloadditions with the Participation of (E)-3,3,3-Tribromo-1-Nitroprop-1-Ene. PubMed Central.
- ResearchGate. (n.d.). Cyclopropyl Building Blocks for Organic Synthesis, Part 100. Advanced Syntheses of Cyclopropylideneacetates.
- MDPI. (n.d.). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients.
- White Rose eTheses Online. (2023). Design, Synthesis and Applications of Three-Dimensional Building Blocks for Fragment-Based Drug Discovery.
- ResearchGate. (n.d.). Cyclopropyl Building Blocks for Organic Synthesis, 139. Ethyl Cyclopropylidenepyruvate as a Novel Multifunctional Cyclopropyl Building Block: Facile Preparation and Basic Reaction Patterns.
Sources
- 1. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Compound this compound - Chemdiv [chemdiv.com]
- 4. 3-Cyclopropyl-2-propynoic acid 95 7358-93-2 [sigmaaldrich.com]
- 5. nbinno.com [nbinno.com]
Application Notes and Protocols: 3-Cyclopropylprop-2-ynoic Acid as a Versatile Building Block in Medicinal Chemistry
Introduction: The Strategic Value of the Cyclopropyl-Alkyne Motif
In the landscape of modern drug discovery, the pursuit of novel molecular architectures that confer advantageous pharmacological properties is paramount. Among the myriad of structural motifs available to the medicinal chemist, the strategic incorporation of small, strained ring systems and rigid, linear linkers has proven to be a particularly fruitful endeavor. 3-Cyclopropylprop-2-ynoic acid emerges as a building block of significant interest, elegantly combining the conformational rigidity and metabolic stability of a cyclopropyl group with the versatile reactivity of a terminal alkyne and a carboxylic acid handle.
The cyclopropane ring, with its unique electronic properties and three-dimensional structure, is frequently employed to enhance potency, modulate lipophilicity, and block sites of metabolism, thereby improving the pharmacokinetic profile of drug candidates.[1] The alkyne moiety, a linear and rigid linker, provides a valuable scaffold for orienting pharmacophoric elements and can participate in a variety of powerful coupling reactions, including the Nobel Prize-winning "click chemistry".[2] The carboxylic acid functional group serves as a versatile handle for amide bond formation, esterification, and as a potential bioisostere for other acidic functional groups.[3]
This guide provides a comprehensive overview of this compound as a building block in medicinal chemistry. It details its synthesis, explores its reactivity in key synthetic transformations, and discusses its potential applications in the design of novel therapeutic agents, with a focus on its utility in developing inhibitors of Fatty Acid Amide Hydrolase (FAAH) and antiviral compounds.
Synthesis of this compound: A Two-Step Approach
The synthesis of this compound can be efficiently achieved in a two-step sequence starting from commercially available reagents: the synthesis of cyclopropylacetylene followed by its direct carboxylation.
Part 1: Synthesis of Cyclopropylacetylene
A reliable method for the synthesis of cyclopropylacetylene involves the cyclization of 5-chloro-1-pentyne using a strong organolithium base.[4][5]
Experimental Protocol: Synthesis of Cyclopropylacetylene
-
Materials:
-
5-chloro-1-pentyne
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 5-chloro-1-pentyne (1.0 eq) and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (2.1 eq) dropwise via the dropping funnel, maintaining the internal temperature below -60 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Cool the reaction mixture back to 0 °C in an ice bath and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Carefully remove the solvent by distillation at atmospheric pressure. The product, cyclopropylacetylene, is a low-boiling point liquid (b.p. 51-53 °C) and should be handled with care.[5]
-
-
Causality Behind Experimental Choices:
-
The use of two equivalents of n-BuLi is crucial: the first equivalent deprotonates the terminal alkyne, and the second equivalent facilitates the intramolecular cyclization via an SN2 reaction, displacing the chloride.
-
Low-temperature addition of n-BuLi controls the exothermicity of the deprotonation.
-
Anhydrous conditions are essential as organolithium reagents are highly reactive towards water.
-
Part 2: Carboxylation of Cyclopropylacetylene
The terminal alkyne of cyclopropylacetylene can be directly carboxylated using carbon dioxide (in the form of dry ice) after deprotonation with a strong base.[6][7]
Experimental Protocol: Synthesis of this compound
-
Materials:
-
Cyclopropylacetylene (from Part 1)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Anhydrous tetrahydrofuran (THF)
-
Dry ice (solid CO₂)
-
Diethyl ether
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add cyclopropylacetylene (1.0 eq) and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise. Stir the resulting solution at -78 °C for 1 hour.
-
In a separate flask, crush a sufficient amount of dry ice. Carefully and quickly, add the crushed dry ice to the reaction mixture in portions. A vigorous reaction will occur.
-
Allow the reaction mixture to warm to room temperature and stir until all the excess dry ice has sublimed.
-
Quench the reaction with water and acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Remove the solvent under reduced pressure to yield this compound, which can be further purified by recrystallization or column chromatography if necessary.
-
-
Self-Validating System:
-
The formation of the lithium acetylide can be visually confirmed by a change in the color of the solution.
-
The progress of the carboxylation can be monitored by thin-layer chromatography (TLC) by taking an aliquot, quenching it, and spotting against the starting material.
-
The final product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
-
Synthetic Utility and Key Reaction Protocols
This compound is a versatile building block that can undergo a variety of chemical transformations to generate a diverse library of compounds. Below are protocols for some of the most common and useful reactions in a medicinal chemistry context.
Amide Coupling Reactions
The formation of amide bonds is one of the most frequently employed reactions in drug discovery.[8] The carboxylic acid of this compound can be readily coupled with a wide range of primary and secondary amines using standard peptide coupling reagents.
Experimental Protocol: HATU-Mediated Amide Coupling
-
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq) and DIPEA (2.0 eq).
-
Add HATU (1.2 eq) to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Expertise & Experience:
-
HATU is a highly efficient coupling reagent that minimizes racemization if chiral amines are used.[9]
-
DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid.
-
The workup procedure is designed to remove excess reagents and byproducts. The acidic wash removes unreacted amine and DIPEA, while the basic wash removes unreacted carboxylic acid.
-
Sonogashira Coupling
The terminal alkyne of this compound (or its ester derivatives) can be coupled with aryl or vinyl halides in a palladium- and copper-catalyzed Sonogashira reaction.[9][10] This reaction is a powerful tool for constructing carbon-carbon bonds and introducing aromatic or heteroaromatic moieties.
Experimental Protocol: Sonogashira Coupling with an Aryl Iodide
-
Materials:
-
Methyl 3-cyclopropylprop-2-ynoate (esterification of the acid is recommended to avoid side reactions with the carboxylic acid)
-
Aryl iodide
-
Pd(PPh₃)₂Cl₂ (Palladium catalyst)
-
CuI (Copper(I) iodide, co-catalyst)
-
Triethylamine (TEA)
-
Anhydrous and degassed THF
-
-
Procedure:
-
To a flame-dried Schlenk flask, add Pd(PPh₃)₂Cl₂ (0.03 eq) and CuI (0.06 eq).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add the aryl iodide (1.0 eq), methyl 3-cyclopropylprop-2-ynoate (1.2 eq), and anhydrous, degassed THF and TEA.
-
Stir the reaction mixture at room temperature or gentle heating (e.g., 50 °C) until the starting materials are consumed (monitor by TLC or LC-MS).
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalysts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Authoritative Grounding:
-
The Sonogashira coupling proceeds via a catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) species, followed by transmetalation with a copper acetylide and reductive elimination.[9]
-
The use of a copper co-catalyst is standard, although copper-free conditions have also been developed.[10]
-
Click Chemistry: Azide-Alkyne Cycloaddition
The terminal alkyne of this compound derivatives can participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prime example of "click chemistry," to form 1,4-disubstituted 1,2,3-triazoles.[11][12] Triazoles are valuable in medicinal chemistry as they are stable, can act as hydrogen bond acceptors, and can mimic the properties of an amide bond.
Experimental Protocol: CuAAC Reaction
-
Materials:
-
Methyl 3-cyclopropylprop-2-ynoate
-
Organic azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol and water
-
-
Procedure:
-
In a vial, dissolve methyl 3-cyclopropylprop-2-ynoate (1.0 eq) and the organic azide (1.0 eq) in a 1:1 mixture of tert-butanol and water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
-
Mechanistic Insight:
-
Sodium ascorbate acts as a reducing agent to generate the active Cu(I) catalyst in situ from the more stable Cu(II) salt.
-
The reaction is highly regioselective, yielding the 1,4-disubstituted triazole isomer exclusively.
-
Visualization of Synthetic Pathways
Caption: Key synthetic transformations of this compound.
Applications in Drug Discovery: Case Studies and Potential
The unique combination of a cyclopropyl ring and an alkyne makes this compound an attractive scaffold for targeting various biological systems.
Fatty Acid Amide Hydrolase (FAAH) Inhibitors
FAAH is a serine hydrolase that degrades the endocannabinoid anandamide and other fatty acid amides, playing a crucial role in pain, inflammation, and anxiety.[13] Inhibition of FAAH increases the levels of endogenous anandamide, offering a therapeutic strategy for pain and mood disorders without the psychoactive side effects of direct cannabinoid receptor agonists.[14] Many potent FAAH inhibitors feature a carbamate or urea warhead that covalently modifies the catalytic serine residue of the enzyme. The scaffold of these inhibitors often includes a lipophilic tail and a central aromatic core.
The this compound moiety can be envisioned as a key component in novel FAAH inhibitors. The cyclopropyl group can occupy a hydrophobic pocket in the enzyme's active site, while the rigid alkyne linker can position an amide-linked aromatic group for optimal interaction with the enzyme.
Caption: Conceptual binding of a this compound-derived inhibitor in the FAAH active site.
Antiviral Agents
The cyclopropyl group is a feature in several approved antiviral drugs.[1] For example, cyclopropyl-containing nucleoside analogs have been investigated for their antiviral activity.[15] The rigid and linear nature of the alkyne in this compound can be used to project substituents into specific pockets of viral enzymes, such as proteases or polymerases. For instance, in the context of coronaviruses, the 3C-like protease (3CLpro) is a key enzyme for viral replication and a validated drug target.[16] Inhibitors of this enzyme often have a peptidomimetic structure that fits into the active site. The this compound scaffold could be used to construct novel, non-peptidic inhibitors where the cyclopropyl group interacts with a hydrophobic pocket (e.g., the S2 pocket) and the rest of the molecule is elaborated to interact with other key residues in the active site.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₆H₆O₂ | [17] |
| Molecular Weight | 110.11 g/mol | [17] |
| CAS Number | 7358-93-2 | [17] |
| Cyclopropylacetylene BP | 51-53 °C | [5] |
| Propiolic Acid pKa | ~1.8 (for the parent compound) | General Chemistry Principles |
Conclusion
This compound represents a high-value building block for medicinal chemists. Its synthesis is accessible from readily available starting materials, and its trifunctional nature—a cyclopropyl group for metabolic stability and hydrophobic interactions, a versatile alkyne for coupling reactions, and a carboxylic acid for derivatization—provides a rich platform for the generation of diverse and complex molecular architectures. The protocols detailed herein offer a practical guide for the synthesis and utilization of this promising scaffold in the pursuit of novel therapeutics.
References
- Corley, E. G., Thompson, A. S., & Huntington, M. (2000). CYCLOPROPYLACETYLENE. Organic Syntheses, 77, 231.
- Wikipedia. Cyclopropylacetylene.
- US Patent 6,297,410B1.
- chemBlink. Propiolic acid.
- WO/2000/018706.
- Wikipedia. Click chemistry.
- Benchchem. (2E)-3-Cyclopropyl-3-phenylprop-2-enoic Acid.
- Yan, X., et al. (2008). Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid. The Journal of Organic Chemistry.
- ResearchGate. Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid.
- TCI Chemicals. Click Chemistry.
- LookChem. Cas 6746-94-7,Cyclopropyl acetylene.
- Wikipedia. Propiolic acid.
- Wikipedia. Sonogashira coupling.
- ChemicalBook. Propiolic Acid.
- PharmaCompass.com. Propionic Acid.
- PubMed. A new mechanistic pathway under Sonogashira reaction protocol involving multiple acetylene insertions.
- Boger, D. L. (2009). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Bioorganic & Medicinal Chemistry Letters.
- Groutas, W. C., et al. (2022). Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies. Journal of Medicinal Chemistry.
- CN102958888A.
- Ahn, K., et al. (2009).
- de Wit, H., et al. (2016). Inhibition of Fatty Acid Amide Hydrolase (FAAH) by JNJ‐42165279: A Multiple‐Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers. Clinical Pharmacology & Therapeutics.
- International Journal of New Chemistry. (2024). General procedure for Sonogashira coupling reaction.
- Chemistry LibreTexts. Sonogashira Coupling.
- US Patent 6,288,297B1.
- Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters.
- Clapper, J. R., et al. (2010). Peripheral FAAH inhibition causes profound antinociception and protects against indomethacin-induced gastric lesions. British Journal of Pharmacology.
- Wang, J. (2020). Drug discovery and pharmacology of antivirals targeting drug-resistant influenza viruses. LabRoots.
- ChemDiv. Compound this compound.
- DE69713040T2.
- Kim, C. U., et al. (2006).
- Future Medicinal Chemistry. (2025).
- RSC Publishing. The direct carboxylation of terminal alkynes with carbon dioxide.
- MDPI. Inhibition of Fatty Acid Amide Hydrolase (FAAH)
- European Journal of Medicinal Chemistry. (2012). Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides.
- MDPI. Recent Advances in Antiviral Activities of Triterpenoids.
- New Journal of Chemistry (RSC Publishing).
- MDPI. Antiviral Drug Discovery.
- Tohoku University.
- MDPI.
- PubChem. Cyclopropylacetylene.
- MDPI.
Sources
- 1. mdpi.com [mdpi.com]
- 2. CAS # 471-25-0, Propiolic acid, 2-Propynoic acid, Acetylenecarboxylic acid, Propargylic acid - chemBlink [chemblink.com]
- 3. Propiolic Acid | C3H2O2 | CID 10110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. orgsyn.org [orgsyn.org]
- 5. Cyclopropylacetylene - Wikipedia [en.wikipedia.org]
- 6. CN102958888A - Carboxylation of terminal alkynes - Google Patents [patents.google.com]
- 7. The direct carboxylation of terminal alkynes with carbon dioxide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. depts.washington.edu [depts.washington.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. CN105985223A - Preparation method for cyclopropyl acetylene - Google Patents [patents.google.com]
- 12. Synthesis of stable derivatives of cycloprop-2-ene carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fatty Acid Amide Hydrolase Inhibition by JNJ‐42165279: A Multiple‐Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and antiviral evaluation of novel cyclopropyl nucleosides, phosphonate nucleosides and phosphonic acid nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Compound this compound - Chemdiv [chemdiv.com]
A Technical Guide to Cyclopropyl Moieties and Activated Alkynes in Bioorthogonal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide explores the applications of molecules featuring cyclopropyl and activated alkyne functionalities in the field of bioorthogonal chemistry. We begin by analyzing the specific case of 3-Cyclopropylprop-2-ynoic acid and then broaden the scope to cover the highly influential bioorthogonal reagents that leverage these structural motifs, namely activated alkynes for Michael additions, Bicyclo[6.1.0]nonyne (BCN) for strain-promoted cycloadditions, and cyclopropenes for ultra-fast Diels-Alder reactions.
Introduction: Deconstructing this compound
Bioorthogonal chemistry enables the study of biomolecules in their native environments through chemical reactions that do not interfere with biological processes.[1] A key strategy in this field is the use of small, abiotic functional groups, or "reporters," that can be incorporated into biomolecules and subsequently ligated to probes for visualization or isolation.
The molecule This compound presents two features of interest in this context: an activated alkyne (a triple bond conjugated to an electron-withdrawing carboxylic acid) and a cyclopropyl group .
-
Activated Alkyne: The electron-deficient nature of this alkyne makes it susceptible to nucleophilic attack.
-
Cyclopropyl Group: This is the smallest cycloalkane, possessing significant ring strain (~27 kcal/mol).
A common misconception might be that the presence of a cyclopropyl group automatically renders an alkyne suitable for the well-known Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). However, this is not the case. In SPAAC, the reactivity is driven by the immense strain of an alkyne within a bent, cyclic structure (e.g., an eight-membered ring). In this compound, the alkyne is linear, and the cyclopropyl group is merely a substituent.
Therefore, this guide is structured to explore the true bioorthogonal potential of this molecule's constituent parts. We will first examine its role as an activated alkyne in Michael additions and then delve into how the principle of ring strain, exemplified by the cyclopropyl motif, is powerfully exploited in state-of-the-art bioorthogonal reagents.
Part 1: Activated Alkynes for Thiol-Michael Addition Bioconjugation
Core Principle
One of the most direct metal-free bioconjugation strategies involves the reaction of an activated, electron-deficient alkyne with a native biological nucleophile.[2] The thiol group of cysteine residues is a prime target due to its relatively high nucleophilicity and low abundance, which allows for site-specific modifications.[3] The reaction is a Thiol-Michael addition (or conjugate addition), where the cysteine thiolate attacks one of the sp-hybridized carbons of the alkyne, forming a stable thioether linkage.[4] This approach is bioorthogonal as it requires no external catalyst and the reacting partners are selective for each other under physiological conditions.[2]
This compound fits the profile of a Michael acceptor, where the carboxylic acid group activates the alkyne for nucleophilic attack.
Application Note: Labeling Cysteine-Containing Proteins
This chemistry is particularly useful for labeling proteins that have accessible cysteine residues. By conjugating an activated alkyne (functionalized with a reporter tag like a fluorophore or biotin) to a protein, researchers can track its localization, quantify its expression, or perform pulldown experiments to identify binding partners. The reaction is efficient and proceeds under mild, biocompatible conditions.[2][3]
General Protocol: Cysteine Labeling with an Activated Alkyne
This protocol describes a general procedure for labeling a purified protein containing an accessible cysteine residue with an activated alkyne probe.
Materials:
-
Cysteine-containing protein of interest (in a phosphate or Tris buffer, pH 7.0-8.0).
-
Reducing agent (e.g., TCEP, DTT) to ensure the cysteine thiol is not oxidized.
-
Activated alkyne probe (e.g., an N-hydroxysuccinimide (NHS) ester of this compound conjugated to a dye), dissolved in anhydrous DMSO.
-
Desalting column for purification.
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
If the cysteine may be oxidized, pre-treat the protein with a 10-fold molar excess of TCEP for 30 minutes at room temperature to reduce any disulfide bonds.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the activated alkyne probe (from the DMSO stock) to the protein solution. The final DMSO concentration should not exceed 10% (v/v).
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, with gentle mixing. Protect from light if the probe is a fluorophore.
-
-
Purification:
-
Remove the unreacted alkyne probe by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
-
Characterization:
-
Confirm successful labeling by SDS-PAGE (observing a shift in the protein's molecular weight or by in-gel fluorescence) and/or mass spectrometry.
-
Visualization: Thiol-Michael Addition Mechanism
Caption: Mechanism of Thiol-Michael addition to an activated alkyne.
Part 2: Harnessing Cyclopropyl Strain in Mainstream Bioorthogonal Chemistry
While the cyclopropyl group in this compound does not enable SPAAC, the underlying principle of using ring strain is a cornerstone of the most powerful bioorthogonal reactions. Here, we examine two classes of reagents where three-membered rings are critical to reactivity.
Section 2.1: Bicyclo[6.1.0]nonyne (BCN) in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Core Principle To achieve a catalyst-free cycloaddition between an alkyne and an azide, the alkyne must be highly activated. Bicyclo[6.1.0]nonyne (BCN) is a cyclooctyne where a cyclopropane ring is fused to the eight-membered ring.[5] This fusion dramatically increases the ring strain of the alkyne, bending the C-C≡C-C bond angle far from the ideal 180°. This stored energy lowers the activation barrier for the [3+2] cycloaddition with an azide, leading to rapid and spontaneous formation of a stable triazole linkage at physiological temperatures.[6][7] BCN is noted for its excellent balance of high reactivity and stability in aqueous environments.[6][8]
Application Note: Live-Cell Imaging and Bioconjugation BCN and its derivatives are workhorses in bioorthogonal chemistry.[8] They are routinely used for:
-
Live-Cell Imaging: Cells are first metabolically labeled with an azide-containing precursor (e.g., an azido-sugar). A BCN-fluorophore conjugate is then added to the media, which reacts specifically with the azide-tagged biomolecules, allowing for visualization of processes like glycan trafficking.[5][6]
-
Antibody-Drug Conjugates (ADCs): A BCN linker can be attached to an antibody, and a cytotoxic drug can be functionalized with an azide. The SPAAC reaction provides a reliable method for creating stable, site-specific ADCs.[9]
Protocol: Labeling an Azide-Modified Antibody with BCN-NHS Ester
This protocol details the conjugation of a BCN moiety to an antibody via its lysine residues, followed by a SPAAC reaction with an azide-tagged molecule (e.g., a fluorescent dye).
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.4).
-
BCN-NHS ester, dissolved in anhydrous DMSO (10 mM stock).
-
Azide-fluorophore, dissolved in DMSO.
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).
-
Size-Exclusion Chromatography (SEC) system for purification.
Procedure:
-
BCN Conjugation to Antibody:
-
Adjust the antibody concentration to 2-5 mg/mL in PBS.
-
Add a 10-fold molar excess of BCN-NHS ester stock solution to the antibody.
-
Incubate for 1 hour at room temperature with gentle agitation.
-
Quench the reaction by adding Tris-HCl to a final concentration of 50 mM and incubating for 15 minutes.
-
Purify the BCN-modified antibody using an SEC column to remove excess BCN-NHS ester.
-
-
SPAAC Reaction:
-
To the purified BCN-antibody, add a 3- to 5-fold molar excess of the azide-fluorophore.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
-
Final Purification and Characterization:
-
Purify the final antibody-fluorophore conjugate using SEC to remove the unreacted azide-fluorophore.
-
Characterize the conjugate using UV-Vis spectroscopy (to determine the degree of labeling) and SDS-PAGE.
-
Visualization: BCN-SPAAC Workflow
Caption: General workflow for labeling with BCN via SPAAC.
Section 2.2: Cyclopropenes in Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions
Core Principle The inverse-electron-demand Diels-Alder (IEDDA) reaction between a 1,2,4,5-tetrazine (electron-poor diene) and a strained alkene (electron-rich dienophile) is the fastest known bioorthogonal reaction, with second-order rate constants reaching up to 10⁶ M⁻¹s⁻¹.[10][11] Cyclopropenes, which contain a double bond within a highly strained three-membered ring, are exceptionally reactive dienophiles in this context.[12][13] Their small size is a significant advantage, minimizing perturbation of the biomolecule they are attached to.[14] The reaction is extremely fast, highly selective, and proceeds without a catalyst, producing a stable dihydropyridazine adduct and releasing nitrogen gas.[10]
Application Note: Metabolic Labeling and Real-Time Imaging The unparalleled speed of the cyclopropene-tetrazine ligation makes it ideal for probing dynamic processes and detecting low-abundance biomolecules.
-
Metabolic Labeling: Cyclopropene-modified metabolic precursors (sugars, amino acids, nucleosides) can be fed to cells and incorporated into nascent biomolecules.[15][16] Subsequent addition of a fluorogenic tetrazine probe (a dye that is dark until it reacts) allows for real-time imaging of biosynthesis with a very high signal-to-noise ratio.[17]
-
Dual Labeling: Because the IEDDA reaction is mechanistically distinct from SPAAC, cyclopropenes and strained alkynes can be used alongside their respective partners (tetrazines and azides) for simultaneous, orthogonal labeling of two different biomolecules in the same system.[18]
Protocol: Metabolic Labeling of Cell-Surface Glycans with a Cyclopropene Reporter
This protocol describes the metabolic incorporation of a cyclopropene-modified sugar into cellular glycans, followed by live-cell fluorescent labeling with a tetrazine dye.
Materials:
-
Mammalian cells in culture.
-
Cyclopropene-modified mannosamine (e.g., Ac₄ManNCyoc), 10 mM stock in DMSO.
-
Complete cell culture medium.
-
Phosphate-Buffered Saline (PBS).
-
Tetrazine-fluorophore conjugate (e.g., Tetrazine-SiR), 1 mM stock in DMSO.
Procedure:
-
Metabolic Incorporation:
-
Plate cells and grow to desired confluency.
-
Dilute the cyclopropene-sugar stock solution into fresh, pre-warmed cell culture medium to a final concentration of 25-50 µM.
-
Replace the existing medium with the cyclopropene-containing medium and incubate for 24-48 hours to allow metabolic incorporation into cell-surface glycans.
-
-
Washing:
-
Gently aspirate the labeling medium.
-
Wash the cells three times with warm PBS to remove unincorporated sugar.
-
-
Tetrazine Ligation and Imaging (Live Cells):
-
Dilute the tetrazine-fluorophore stock into fresh culture medium to a final concentration of 1-10 µM.
-
Add the tetrazine-containing medium to the washed cells.
-
Incubate for 15-30 minutes at 37°C.
-
Wash the cells twice with PBS to remove unreacted tetrazine.
-
Image the cells immediately using a fluorescence microscope with the appropriate filter sets.
-
Visualization: Cyclopropene-Tetrazine IEDDA Reaction
Caption: The inverse-electron-demand Diels-Alder (IEDDA) ligation.
Part 3: Comparative Data Summary
The following table summarizes the key features of the bioorthogonal chemistries discussed, providing a comparative framework for selecting an appropriate strategy.
| Feature | Thiol-Michael Addition | BCN-SPAAC | Cyclopropene-IEDDA |
| Reaction Type | Conjugate Addition | [3+2] Cycloaddition | [4+2] Inverse-Demand Diels-Alder |
| Reacting Partners | Activated Alkyne + Thiol (Cys) | Bicyclo[6.1.0]nonyne + Azide | Cyclopropene + Tetrazine |
| k₂ (M⁻¹s⁻¹) | ~0.01 - 20[3] | ~0.3 - 1.0[5][6] | ~10 - 300[12][13] |
| Catalyst Required | No | No | No |
| Key Advantages | Utilizes native cysteine residues; no metabolic labeling needed for proteins.[2] | Good balance of reactivity and stability; widely used and well-characterized.[6][7] | Extremely fast kinetics; small reporter size; enables fluorogenic imaging.[10][14][17] |
| Key Limitations | Requires accessible Cys residue; potential for off-target reaction with other nucleophiles. | Slower than IEDDA; BCN is larger than a cyclopropene. | Cyclopropene can be less stable than BCN under certain conditions. |
Conclusion
While This compound is not a conventional reagent for strain-promoted bioorthogonal chemistry, its structure serves as an excellent entry point into understanding more nuanced and powerful concepts in the field. As an activated alkyne , it highlights the potential for metal-free Michael additions with endogenous nucleophiles like cysteine, a straightforward and effective bioconjugation strategy.
Furthermore, its cyclopropyl group underscores the central role of ring strain in driving the most rapid and efficient bioorthogonal reactions developed to date. This principle is expertly exploited in reagents like Bicyclo[6.1.0]nonyne (BCN) , which uses a fused cyclopropane to enhance SPAAC reactivity, and cyclopropenes , which leverage their immense strain for ultra-fast IEDDA ligations. By understanding the distinct roles of these motifs, researchers are better equipped to select and design the optimal chemical tools to unravel the complexities of biological systems.
References
- Pospíšil, J., et al. (2024). Cyclopropenes as Chemical Reporters for Dual Bioorthogonal and Orthogonal Metabolic Labeling of DNA.
- Wang, Y., et al. (2025).
- Pospíšil, J., et al. (2024). Cyclopropenes as Chemical Reporters for Dual Bioorthogonal and Orthogonal Metabolic Labelling of DNA. Semantic Scholar. [Link]
- Tanaka, K., et al. (2020). Selective strain-promoted azide–alkyne cycloadditions through transient protection of bicyclo[6.1.0]nonynes.
- Sivakumar, R., et al. (2013). Live-Cell Imaging of Cyclopropene Tags with Fluorogenic Tetrazine Cycloadditions.
- Dommerholt, J., et al. (2010). Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells.
- Li, Y., et al. (2018). A Simple Approach to Bioconjugation at Diverse Levels: Metal-Free Click Reactions of Activated Alkynes with Native Groups of Biotargets without Prefunctionalization.
- Wießler, M., et al. (2017). Inverse electron demand Diels–Alder reactions in chemical biology. Chemical Society Reviews. [Link]
- McKay, C. S., & Finn, M. G. (2014). Strain-promoted sydnone bicyclo-[6.1.0]-nonyne cycloaddition.
- Chen, Y., & Gao, J. (2020). Fast Cysteine Bioconjugation Chemistry.
- Blackman, M. L., et al. (2008). The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity. Journal of the American Chemical Society. [Link]
- Patterson, D. M., et al. (2014). Constructing new bioorthogonal reagents and reactions. Accounts of Chemical Research. [Link]
- Späte, A. K., et al. (2014). Application of the Inverse-Electron-Demand Diels-Alder Reaction for Metabolic Glycoengineering. ChemBioChem. [Link]
- Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality.
- Hubbard, S. C., & Prescher, J. A. (2020). Developing bioorthogonal probes to span a spectrum of reactivities. Chemical Science. [Link]
- Encyclopedia MDPI. (2022). Thia-Michael Reaction. [Link]
Sources
- 1. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 2. A Simple Approach to Bioconjugation at Diverse Levels: Metal-Free Click Reactions of Activated Alkynes with Native Groups of Biotargets without Prefunctionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Developing bioorthogonal probes to span a spectrum of reactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Application of the Inverse-Electron-Demand Diels-Alder Reaction for Metabolic Glycoengineering - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 13. Constructing new bioorthogonal reagents and reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Live-Cell Imaging of Cyclopropene Tags with Fluorogenic Tetrazine Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cyclopropenes as Chemical Reporters for Dual Bioorthogonal and Orthogonal Metabolic Labeling of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sonogashira Coupling with 3-Cyclopropylprop-2-ynoic Acid
Introduction: The Strategic Value of Cyclopropyl-Alkynoic Acids in Synthesis
The Sonogashira cross-coupling reaction stands as a pillar in modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl or vinyl halides and sp-hybridized carbon atoms of terminal alkynes.[1] This palladium- and copper-cocatalyzed transformation is celebrated for its operational simplicity, mild reaction conditions, and broad functional group tolerance, making it an indispensable tool in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[2]
This application note provides a detailed guide to the Sonogashira coupling of a particularly valuable, yet nuanced, building block: 3-Cyclopropylprop-2-ynoic acid . The incorporation of the cyclopropyl moiety is of significant interest in medicinal chemistry as it can enhance metabolic stability, improve binding affinity, and modulate the conformational properties of drug candidates. The alkynoic acid functionality, in turn, offers a versatile handle for further synthetic transformations.
A key challenge in the Sonogashira coupling of alkynoic acids is the potential for side reactions involving the acidic proton of the carboxylic acid. Traditional approaches often necessitate a protection-deprotection sequence, adding steps and reducing overall efficiency.[3] However, recent advancements have demonstrated the feasibility of protecting-group-free Sonogashira couplings of substrates bearing carboxylic acid groups, particularly through careful selection of the base and solvent system.[4] This guide will focus on such a streamlined, protecting-group-free protocol, providing researchers with a robust and efficient method for the synthesis of novel cyclopropyl-containing arylalkynoic acids.
The Catalytic Cycle: A Dual-Metal Symphony
The Sonogashira coupling operates through a synergistic interplay between two catalytic cycles: a palladium cycle and a copper cycle. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.
Figure 1: The dual catalytic cycle of the Sonogashira coupling.
The palladium cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex. Concurrently, in the copper cycle, the terminal alkyne is deprotonated by a base and reacts with a Cu(I) salt to form a copper acetylide intermediate. This copper acetylide then undergoes transmetalation with the Pd(II) complex. Finally, reductive elimination from the resulting diorganopalladium(II) complex yields the desired coupled product and regenerates the active Pd(0) catalyst.[5]
Protecting-Group-Free Sonogashira Coupling of this compound: A Detailed Protocol
This protocol is adapted from established methods for the Sonogashira coupling of carboxylic acid-containing substrates in aqueous media, which circumvents the need for protecting the carboxylic acid moiety.[4]
Materials:
-
This compound
-
Aryl halide (e.g., iodobenzene or bromobenzene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tris(3-sulfophenyl)phosphine trisodium salt (TPPTS)
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
Tetrabutylammonium bromide (TBAB) (optional, as a phase-transfer catalyst)
-
Degassed deionized water
-
Ethyl acetate (EtOAc)
-
Hydrochloric acid (HCl), concentrated
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Schlenk flask or other suitable reaction vessel
-
Standard laboratory glassware and purification equipment (e.g., separatory funnel, rotary evaporator, column chromatography supplies)
Experimental Procedure:
-
Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Catalyst Preparation: In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate (0.02 equiv.), TPPTS (0.08 equiv.), and copper(I) iodide (0.02 equiv.) in degassed deionized water. If the aryl halide has low water solubility, tetrabutylammonium bromide (0.06 equiv.) can be added as a phase-transfer catalyst.
-
Deoxygenation: Seal the Schlenk flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.
-
Reaction Initiation: Add the catalyst solution to the Schlenk flask containing the reagents.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Carefully acidify the mixture to pH 2-3 with concentrated hydrochloric acid.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficient deoxygenation. 3. Inappropriate base or solvent. 4. Low reaction temperature. | 1. Use fresh palladium and copper catalysts. Consider a pre-catalyst like PdCl₂(PPh₃)₂. 2. Ensure thorough deoxygenation of the reaction vessel and solvent. 3. Screen other inorganic bases such as Cs₂CO₃ or organic bases like triethylamine if the aqueous system is not effective. A co-solvent like THF or DMF may be necessary. 4. Gradually increase the reaction temperature. |
| Formation of Glaser-Coupling Byproduct (Alkyne Dimer) | 1. Presence of oxygen. 2. High concentration of copper catalyst. | 1. Rigorously exclude oxygen from the reaction. 2. Reduce the loading of the copper catalyst. Consider a copper-free Sonogashira protocol.[6] |
| Decomposition of Starting Material or Product | 1. High reaction temperature. 2. Strong base causing side reactions with the cyclopropyl ring or carboxylic acid. | 1. Lower the reaction temperature and extend the reaction time. 2. Use a milder base like K₂CO₃ or NaHCO₃. Avoid strong organic amines if decomposition is observed. |
| Low Isolated Yield | 1. Incomplete reaction. 2. Product loss during workup and purification. 3. Adsorption of the carboxylic acid product onto silica gel during chromatography. | 1. Optimize reaction time and temperature. 2. Ensure proper pH adjustment during extraction to fully protonate the carboxylic acid for efficient extraction into the organic phase. 3. Add a small amount of acetic acid to the chromatography eluent to suppress tailing and improve recovery. |
Data Presentation: Representative Reaction Parameters
The following table provides a starting point for the optimization of the Sonogashira coupling of this compound.
| Parameter | Typical Range | Rationale and Considerations |
| Aryl Halide Reactivity | I > Br > Cl | Aryl iodides are generally more reactive and allow for milder reaction conditions. Aryl bromides may require higher temperatures or more active catalyst systems.[1] |
| Palladium Catalyst Loading | 1-5 mol% | Higher loadings may be necessary for less reactive aryl halides. |
| Copper Catalyst Loading | 1-5 mol% | Essential for the classical Sonogashira mechanism, but can promote alkyne homocoupling. |
| Base | K₂CO₃, Cs₂CO₃, Et₃N | An inorganic base like K₂CO₃ is often preferred for protecting-group-free syntheses with carboxylic acids to avoid esterification or other side reactions.[4] |
| Solvent | Water, DMF, THF, Toluene | Water with a phase-transfer catalyst can be an environmentally friendly option. Organic solvents may be required for substrates with low water solubility. |
| Temperature | Room Temp. to 100 °C | Dependent on the reactivity of the aryl halide. |
Conclusion
The protocol detailed in this application note provides a robust and efficient method for the Sonogashira coupling of this compound without the need for protecting groups. By carefully selecting the reaction conditions, particularly the base and solvent system, researchers can access a wide range of novel cyclopropyl-substituted arylalkynoic acids. These compounds are valuable intermediates for the synthesis of complex molecules with potential applications in drug discovery and materials science. The provided troubleshooting guide and parameter table offer a solid foundation for the successful implementation and optimization of this important transformation.
References
- Liu, C., & Szostak, M. (2021). Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. Organic Letters, 23(12), 4726–4730. [Link]
- Liu, C., & Szostak, M. (2022). Decarbonylative Sonogashira cross-coupling: a fruitful marriage of alkynes with carboxylic acid electrophiles. Organic & Biomolecular Chemistry, 20(2), 179-186. [Link]
- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-aryl bond formation one century after the discovery of the Ullmann reaction. Chemical Reviews, 102(5), 1359–1470. [Link]
- Bohrium. (2022). Decarbonylative Sonogashira cross-coupling: a fruitful marriage of alkynes with carboxylic acid electrophiles. [Link]
- Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6585-6609. [Link]
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874–922. [Link]
- Müller, T. J. J. (2010). Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds.
- Li, Y., & Yang, D. (2012). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. ACS Chemical Biology, 7(6), 1015–1022. [Link]
- Wang, L., & Li, P. (2011).
- ResearchGate. (n.d.). Supposed mechanism for the copper-free Sonogashira reaction.
- Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. The Journal of Organic Chemistry, 69(26), 9135–9142. [Link]
- Xi, C., & Chen, C. (2010). Palladium-Catalyzed Ring-Opening Alkynylation of Cyclopropenones. Organic Letters, 12(19), 4442–4445. [Link]
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Wikipedia. (n.d.). Sonogashira coupling.
- Han, Y., & Li, G. (2010). Palladium-catalyzed cross-coupling of cyclopropylmagnesium bromide with aryl bromides mediated by zinc halide additives. The Journal of Organic Chemistry, 75(19), 6677–6680. [Link]
- MDPI. (2023).
- ACS Publications. (2025). Palladium-Catalyzed Monoarylation of Cyclopropylamine. The Journal of Organic Chemistry. [Link]
- ResearchGate. (2025). Protecting-group-free synthesis of carboxylic group substituted alkynes by Sonogashira coupling in water.
- YouTube. (2020). Protecting Groups for Carboxylic acid. [Link]
- YouTube. (2019). Sonogashira coupling. [Link]
- Organic Chemistry Portal. (2021). Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. [Link]
- Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
- MDPI. (2017). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 22(11), 1895. [Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
Introduction: The Significance of 3-Cyclopropylprop-2-ynoic Acid Esters
An In-Depth Guide to the Esterification of 3-Cyclopropylprop-2-ynoic Acid
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive technical guide to the various methods for the esterification of this compound. As a key building block in medicinal chemistry and materials science, the efficient and selective synthesis of its esters is of paramount importance. This document moves beyond simple procedural lists to offer a deep dive into the causality behind experimental choices, ensuring that researchers can select and execute the optimal protocol for their specific synthetic goals.
This compound is a structurally unique carboxylic acid featuring a strained cyclopropyl ring directly conjugated with an alkyne. This arrangement imparts distinct electronic and conformational properties, making its derivatives, particularly esters, valuable scaffolds in drug discovery and advanced materials. The ester moiety can serve as a crucial pharmacophore, a pro-drug, or a handle for further functionalization. The selection of an appropriate esterification method is critical, as it must be compatible with the potentially sensitive cyclopropyl and alkyne groups while accommodating a wide range of alcohols, from simple alkyls to complex, sterically hindered moieties. This guide details four robust methods, from classic acid catalysis to modern mild coupling reactions, providing the foundational knowledge for their successful application.
Method Selection: A Comparative Overview
Choosing the right esterification strategy depends on several factors: the stability of the alcohol substrate, the required reaction scale, the desired purity, and the presence of other functional groups. The table below provides a high-level comparison to guide your decision-making process.
| Method | Primary Use Case | Key Strengths | Primary Limitations | Substrate Compatibility |
| Fischer-Speier | Simple, low-cost synthesis with primary/secondary alcohols. | Inexpensive reagents, scalable. | Harsh acidic conditions, reversible reaction, not suitable for acid-labile substrates. | Tolerant of robust molecules; poor for tertiary alcohols.[1] |
| Steglich | Acid-sensitive substrates, sterically hindered alcohols. | Mild, neutral conditions, high yields.[2] | Byproduct (urea) can complicate purification, cost of reagents. | Excellent for a wide range of acids and alcohols, including tertiary alcohols.[3] |
| Mitsunobu | Mild conditions, stereochemical inversion of chiral alcohols. | High reliability, stereospecific (Sɴ2).[4][5] | Stoichiometric byproducts (phosphine oxide, hydrazine), cost, requires acidic pronucleophile (pKa < 13).[6] | Excellent for primary and secondary alcohols; not for tertiary alcohols. |
| Acyl Chloride | Rapid, high-yield conversion of robust substrates. | High reactivity, irreversible, high yield. | Requires an extra step (acyl chloride formation), generates HCl, moisture-sensitive.[7][8] | Broad, but incompatible with acid-sensitive functional groups. |
Method 1: Fischer-Speier Esterification (The Classic Approach)
Principle of the Method
Fischer-Speier esterification is a classic acid-catalyzed condensation between a carboxylic acid and an alcohol.[1] The reaction mechanism involves protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄), which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester.[9][10] The reaction is an equilibrium process, and to drive it towards the product, either the alcohol is used in large excess or the water byproduct is removed as it forms (e.g., via a Dean-Stark apparatus).[11][12]
Workflow Diagram
Caption: Workflow for Fischer-Speier Esterification.
Detailed Experimental Protocol
-
Setup: To a round-bottom flask equipped with a reflux condenser (and optionally a Dean-Stark trap), add this compound (1.0 eq).
-
Reagents: Add the desired alcohol (e.g., ethanol, 10-20 eq, can also serve as solvent).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~2-5 mol%).
-
Reaction: Heat the mixture to reflux. Monitor the reaction progress by TLC or GC-MS. Typical reaction times range from 1 to 10 hours.[1]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a large excess of alcohol was used, remove it under reduced pressure.
-
Neutralization: Dilute the residue with an organic solvent (e.g., diethyl ether or ethyl acetate) and carefully wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst. Wash subsequently with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude ester by column chromatography on silica gel or distillation.
Expert Insights & Troubleshooting
-
Causality: Using the alcohol as the solvent is a common strategy to push the equilibrium forward according to Le Châtelier's principle.[9]
-
Challenge: This method is unsuitable for acid-sensitive substrates, such as those containing tertiary alcohols, which are prone to elimination to form alkenes.[1]
-
Tip: For high-boiling alcohols, using a non-polar solvent like toluene with a Dean-Stark trap to azeotropically remove water is more effective than using a large excess of the alcohol.[1]
Method 2: Steglich Esterification (Mild & Versatile Coupling)
Principle of the Method
The Steglich esterification is a powerful and mild method that utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as a coupling agent.[2] The carboxylic acid first reacts with the carbodiimide to form a highly reactive O-acylisourea intermediate.[3] In the presence of a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), this intermediate is converted into an even more reactive N-acylpyridinium salt. The alcohol then attacks this species to form the ester, releasing DMAP. The carbodiimide is consumed in the dehydration process, forming a urea byproduct (e.g., dicyclohexylurea, DCU).[13] This method is performed under neutral conditions and at room temperature, making it ideal for sensitive or sterically demanding substrates.[14]
Workflow Diagram
Caption: Workflow for Steglich Esterification.
Detailed Experimental Protocol
-
Setup: Dissolve this compound (1.0 eq), the alcohol (1.0-1.2 eq), and a catalytic amount of DMAP (0.1-0.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, DCM) in a flask under an inert atmosphere (e.g., nitrogen).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Coupling Agent Addition: Add DCC (1.1 eq) or EDC (1.2 eq) to the solution portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC.
-
Work-up (DCC): If DCC is used, the dicyclohexylurea (DCU) byproduct will precipitate as a white solid. Filter the reaction mixture through a pad of Celite to remove the DCU.
-
Work-up (EDC): If the water-soluble EDC is used, filtration is not necessary. Proceed directly to washing.
-
Washing: Transfer the filtrate (or the entire reaction mixture if EDC was used) to a separatory funnel. Wash sequentially with dilute aqueous HCl (e.g., 0.5 M) to remove DMAP and any remaining EDC, followed by saturated aqueous NaHCO₃, and finally brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Expert Insights & Troubleshooting
-
Causality: DMAP is a superior nucleophilic catalyst compared to the alcohol. It rapidly attacks the O-acylisourea to form a highly electrophilic acylpyridinium intermediate, which accelerates the rate-limiting acylation of the alcohol and suppresses the formation of the N-acylurea side product.[3]
-
Challenge: The DCU byproduct from DCC can sometimes be difficult to remove completely and may co-elute with the product during chromatography. Using EDC, whose urea byproduct is water-soluble, circumvents this issue.[2]
-
Tip: For very sterically hindered alcohols, the reaction may be slow. Increasing the amount of DMAP (up to 1.0 eq) or gently heating the reaction may improve the yield.
Method 3: Mitsunobu Reaction (For Mild, Inversive Esterification)
Principle of the Method
The Mitsunobu reaction is a redox-condensation reaction that couples a carboxylic acid with a primary or secondary alcohol under exceptionally mild, neutral conditions.[4] The key reagents are a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[6] The reaction proceeds via the formation of a betaine intermediate from PPh₃ and DEAD. This betaine then protonates the alcohol, forming an alkoxyphosphonium salt. The carboxylate anion, acting as the nucleophile, displaces the activated hydroxyl group in a classic Sɴ2 fashion, resulting in a complete inversion of stereochemistry at the alcohol's chiral center.[4][5]
Workflow Diagram
Sources
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Steglich Esterification [organic-chemistry.org]
- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 5. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 9. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 10. Fischer Esterification [organic-chemistry.org]
- 11. byjus.com [byjus.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Steglich esterification - Wikipedia [en.wikipedia.org]
- 14. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 3-Cyclopropylprop-2-ynoic Acid
Introduction
3-Cyclopropylprop-2-ynoic acid is a fascinating molecule that holds significant potential in the realms of medicinal chemistry and materials science. Its unique structural scaffold, featuring a strained cyclopropyl ring in conjugation with an electron-deficient alkyne and a versatile carboxylic acid handle, makes it an attractive building block for the synthesis of novel bioactive compounds and functional materials. The cyclopropyl moiety can impart favorable metabolic stability and conformational rigidity, while the alkynyl group offers a site for further chemical transformations such as cycloadditions ("click chemistry"). Derivatization of the carboxylic acid group is a critical step in harnessing the full potential of this molecule, enabling its conjugation to other molecules of interest, including peptides, polymers, and fluorescent labels.
This comprehensive guide provides detailed application notes and protocols for the efficient derivatization of the carboxylic acid group of this compound. We will explore key synthetic strategies, including amidation, esterification, and acyl halide formation, with a focus on practical, field-proven methodologies. The protocols are designed to be self-validating, with explanations of the underlying chemical principles and troubleshooting guidance to ensure successful outcomes for researchers, scientists, and drug development professionals.
I. Strategic Considerations for Derivatization
The presence of the cyclopropyl and alkynyl functionalities in this compound necessitates careful consideration of reaction conditions to avoid unwanted side reactions. The cyclopropyl ring, while generally stable, can be susceptible to ring-opening under harsh acidic conditions.[1] The triple bond, being electron-rich, is prone to addition reactions. Therefore, mild reaction conditions are paramount for successful derivatization of the carboxylic acid group while preserving the integrity of the rest of the molecule.
II. Amide Bond Formation: The Cornerstone of Bioconjugation
The formation of a stable amide bond is arguably the most common and critical derivatization for carboxylic acids, particularly in the context of drug development and bioconjugation. This is typically achieved by activating the carboxylic acid to make it more susceptible to nucleophilic attack by an amine.
A. Carbodiimide-Mediated Coupling Reactions
Carbodiimides, such as N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used reagents for activating carboxylic acids.[2][3] The reaction proceeds through a highly reactive O-acylisourea intermediate.[4]
Mechanism of Carbodiimide-Mediated Amide Formation:
Caption: Carbodiimide activation of a carboxylic acid to form an amide.
N,N'-Dicyclohexylcarbodiimide (DCC) is an effective and economical coupling agent. A primary challenge is the removal of the dicyclohexylurea (DCU) byproduct, which is often insoluble in common organic solvents.[4]
Materials:
-
This compound
-
Amine of interest
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP) (catalytic amount)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and the desired amine (1.0 - 1.2 eq) in anhydrous DCM.
-
Add a catalytic amount of DMAP (0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.
-
Add the DCC solution dropwise to the stirred reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the precipitated DCU can be removed by filtration.
-
Wash the filtrate with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expert Insights: The use of DMAP as a catalyst can significantly accelerate the reaction and improve yields.[5] For water-soluble products, EDC is a preferable coupling agent as its urea byproduct is water-soluble and easily removed during aqueous workup.[6]
For aqueous and biological applications, the combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) is the gold standard.[7] EDC is water-soluble, and the addition of NHS forms a more stable amine-reactive NHS ester intermediate, which improves coupling efficiency and reduces side reactions.[7][8]
Workflow for EDC/NHS Coupling:
Caption: Two-step amidation using EDC and NHS.
Materials:
-
This compound
-
Amine-containing molecule
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions
-
Coupling Buffer (e.g., PBS, pH 7.2-8.0)
-
Quenching Solution (e.g., hydroxylamine or Tris buffer)
Procedure:
-
Dissolve this compound in the Activation Buffer.
-
Prepare fresh solutions of EDC (1.5 eq) and NHS (1.5 eq) in the Activation Buffer.
-
Add the EDC and NHS solutions to the carboxylic acid solution and incubate for 15-30 minutes at room temperature to form the NHS ester.
-
Add the amine-containing molecule (1.0 eq) dissolved in the Coupling Buffer to the activated acid solution.
-
Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4 °C.
-
Quench the reaction by adding the Quenching Solution to consume any unreacted NHS esters.
-
Purify the resulting amide conjugate using an appropriate method, such as dialysis, size-exclusion chromatography, or HPLC.
Trustworthiness Note: It is crucial to use freshly prepared EDC and NHS solutions, as they are moisture-sensitive and can hydrolyze, leading to reduced coupling efficiency.[9] Buffers containing primary amines (e.g., Tris) or carboxylates (e.g., acetate) should be avoided during the activation and coupling steps as they will compete in the reaction.[10]
III. Ester Formation: Modulating Solubility and Reactivity
Esterification of this compound can be employed to protect the carboxylic acid, modify its solubility, or create a more reactive intermediate for subsequent transformations.
A. Fischer-Speier Esterification
This classic method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. However, given the potential sensitivity of the cyclopropyl ring to strong acids, this method should be approached with caution. Milder acidic conditions or alternative methods are generally preferred.
B. Steglich Esterification
A highly effective and mild method for esterification is the Steglich esterification, which utilizes DCC as the coupling agent and a catalytic amount of DMAP.[11] This method is particularly useful for coupling with hindered alcohols.
Protocol for Steglich Esterification:
Materials:
-
This compound
-
Alcohol of interest
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve this compound (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction by TLC.
-
Filter off the precipitated DCU.
-
Wash the filtrate with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the ester by column chromatography.
Expert Insights: The Steglich esterification is a robust method that is generally compatible with a wide range of functional groups. The mild conditions make it suitable for the derivatization of this compound without compromising the integrity of the cyclopropyl or alkynyl moieties.
IV. Acyl Halide Formation: Creating Highly Reactive Intermediates
Conversion of the carboxylic acid to an acyl halide, typically an acyl chloride, generates a highly reactive intermediate that can readily undergo nucleophilic acyl substitution with a variety of nucleophiles, including amines, alcohols, and carbanions.[12][13][14]
A. Reaction with Thionyl Chloride or Oxalyl Chloride
Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are common reagents for the synthesis of acyl chlorides from carboxylic acids.[12][13] Oxalyl chloride is often preferred for its milder reaction conditions and the formation of gaseous byproducts (CO, CO₂, HCl), which simplifies purification.
Protocol for Acyl Chloride Formation using Oxalyl Chloride:
Materials:
-
This compound
-
Oxalyl chloride
-
Anhydrous Dichloromethane (DCM) or Toluene
-
A catalytic amount of N,N-Dimethylformamide (DMF)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add a catalytic drop of DMF.
-
Cool the solution to 0 °C.
-
Slowly add oxalyl chloride (1.5 - 2.0 eq) to the stirred solution. Vigorous gas evolution will be observed.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
The reaction is typically considered complete when gas evolution ceases.
-
The solvent and excess oxalyl chloride can be removed under reduced pressure to yield the crude acyl chloride, which is often used immediately in the next step without further purification due to its reactivity.
Safety and Handling: Acyl halides are moisture-sensitive and corrosive. All manipulations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).[4]
V. Quantitative Data Summary
| Derivatization Method | Key Reagents | Typical Yields | Reaction Conditions | Key Advantages | Key Disadvantages |
| DCC-Mediated Amidation | DCC, DMAP | 70-95% | 0 °C to RT | High yields, cost-effective | DCU byproduct removal can be challenging |
| EDC/NHS-Mediated Amidation | EDC, NHS/Sulfo-NHS | 60-90% | RT, aqueous buffers | Water-soluble, ideal for bioconjugation | Reagents are moisture-sensitive |
| Steglich Esterification | DCC, DMAP | 70-95% | 0 °C to RT | Mild conditions, good for hindered alcohols | DCU byproduct removal |
| Acyl Chloride Formation | Oxalyl Chloride, DMF | >95% (crude) | 0 °C to RT | Forms highly reactive intermediate | Product is moisture-sensitive and often used in situ |
VI. Conclusion
The derivatization of the carboxylic acid group of this compound opens up a vast landscape of synthetic possibilities. The protocols outlined in this guide, based on well-established and reliable chemical transformations, provide a solid foundation for researchers to create a diverse array of novel molecules. By carefully selecting the appropriate derivatization strategy and adhering to the outlined procedures, scientists can effectively utilize this compound as a valuable building block in their research and development endeavors.
References
- Organic Synthesis. Acid-Amine Coupling using DCC. [Link]
- Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
- General Protocol for Coupling Biomolecules to Carboxyl
- Chemistry LibreTexts.
- Chemistry LibreTexts.
- Encyclopedia.pub. Direct Amidations of Carboxylic Acids with Amines. [Link]
- G-Biosciences. High Efficiency & Stability Protein CrossLinking with EDC & NHS. [Link]
- ResearchGate. DCC/DMAP-Mediated Coupling of Carboxylic Acids with Oxazolidinones and Thiazolidinethiones. [Link]
- Master Organic Chemistry.
- Organic Chemistry Portal.
- Wikipedia. Cyclopropylacetylene. [Link]
- Organic Syntheses. cyclopropylacetylene. [Link]
- Wikipedia. Acyl halide. [Link]
- PubChem. 3-Cyclopropylprop-2-enoic acid. [Link]
- National Institutes of Health. Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid. [Link]
- ResearchGate. Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid. [Link]
- PubMed. Synthesis and antiinflammatory activities of ( -cyclopropyl-p-tolyl)
- ChemEurope.com. Acyl halide. [Link]
- Teachy.
- ResearchGate. Scheme 3. Synthesis of amide-substituted cyclopropanes through... [Link]
- Organic Chemistry Portal. Acyl chloride synthesis. [Link]
- Chemistry LibreTexts. Properties of Acyl Halides. [Link]
- MDPI.
- ResearchGate. Attempted esterification of 3 for the synthesis of ester 2. [Link]
- Google Patents. WO2011086561A1 - Process for the preparation of 3-(1-cyclopropenyl) propionic acid and its salts.
- PubMed. Derivatization of carboxylic groups prior to their LC analysis - A review. [Link]
- ResearchGate. Derivatization of carboxylic groups prior to their LC analysis – A review. [Link]
- ResearchGate.
- Organic Chemistry Portal.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 11. researchgate.net [researchgate.net]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Acyl_halide [chemeurope.com]
- 14. teachy.ai [teachy.ai]
Application Note: 3-Cyclopropylprop-2-ynoic Acid for Covalent Fragment-Based Drug Discovery
Introduction: The Strategic Advantage of 3-Cyclopropylprop-2-ynoic Acid in FBDD
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient methodology for identifying high-quality lead compounds, offering a compelling alternative to traditional high-throughput screening (HTS).[1][2][3] FBDD leverages the principle that smaller, less complex molecules ("fragments") can explore chemical space more effectively, often forming highly efficient binding interactions with protein targets.[3] These low-affinity but high-quality interactions serve as superior starting points for optimization into potent, drug-like candidates.[1][4]
Within the vast arsenal of chemical fragments, this compound (CPPYA) emerges as a uniquely valuable tool. Its structure is a masterful convergence of desirable features for modern drug discovery:
-
Low Molecular Weight: As a small fragment, it adheres to the "Rule of Three," ensuring a higher probability of identifying binding events.[5]
-
Conformational Rigidity: The cyclopropyl group introduces a defined three-dimensional conformation.[6] This minimizes the entropic penalty upon binding and provides clear structural vectors for optimization, a feature known to enhance potency and metabolic stability.[6][7]
-
Covalent "Warhead": The electron-deficient alkyne adjacent to a carboxylic acid (an ynoic acid) acts as a Michael acceptor. This "warhead" can form a permanent covalent bond with nucleophilic residues (e.g., Cysteine, Lysine) on a target protein, leading to potent and durable inhibition.[8]
This application note provides a comprehensive guide to leveraging CPPYA in an FBDD campaign, from initial hit identification through structural characterization and lead optimization. We present field-proven protocols and explain the scientific rationale behind each experimental choice, empowering researchers to effectively deploy this versatile covalent fragment against challenging drug targets.
Section 1: The Principle of Covalent Inhibition with CPPYA
Covalent drugs have seen a resurgence, exemplified by their success against previously "undruggable" targets.[3] CPPYA functions as an irreversible covalent inhibitor. The mechanism is predicated on the reaction between its electrophilic β-carbon and a nucleophilic amino acid side chain within the protein's binding pocket. Most commonly, this involves the thiol group of a cysteine residue.
The Causality of Covalent Bond Formation: The reaction proceeds via a Michael addition. The nucleophilic cysteine attacks the electron-poor alkyne, facilitated by the electron-withdrawing effect of the adjacent carboxyl group. This forms a stable thioether bond, permanently modifying the target protein. This irreversible binding can translate into significant therapeutic advantages, including prolonged pharmacodynamic effects and high potency, as the inhibitor does not need to rely solely on reversible binding interactions to exert its effect.
Below is a diagram illustrating this key mechanism.
Caption: Mechanism of covalent inhibition by CPPYA.
Section 2: A Validated Workflow for a CPPYA Screening Campaign
A successful FBDD campaign requires a logical cascade of biophysical and structural methods to identify and validate hits, ensuring that resources are focused on the most promising fragments.[9] The workflow must be sensitive enough to detect the weak binding typical of fragments while being robust enough to eliminate artifacts.[10]
The Rationale for a Multi-Step Approach: No single technique is perfect. Therefore, we employ an orthogonal approach where the hits from a primary screen are confirmed by a secondary method with a different physical basis.[3] This self-validating system minimizes false positives and provides deeper confidence in the identified hits before committing to the resource-intensive process of structural biology.
The following workflow is designed for high efficiency and confidence.
Sources
- 1. Evolutions in fragment-based drug design: the deconstruction–reconstruction approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifechemicals.com [lifechemicals.com]
- 3. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sartorius.com [sartorius.com]
- 5. Crystallographic Fragment Screening in Drug Discovery [saromics.com]
- 6. researchgate.net [researchgate.net]
- 7. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and in vitro evaluation of novel SARS-CoV-2 3CLpro covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hit Identification and Validation Services | Oncodesign Services [oncodesign-services.com]
- 10. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
experimental setup for click chemistry with 3-Cyclopropylprop-2-ynoic acid
An In-Depth Guide to Copper-Catalyzed Click Chemistry Featuring 3-Cyclopropylprop-2-ynoic Acid
Authored by a Senior Application Scientist
Introduction: The Power of Cyclopropyl Alkynes in Click Chemistry
Click chemistry, a concept introduced by K. B. Sharpless in 2001, describes a class of reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[1] Among these, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as the premier example, forming a stable 1,4-disubstituted 1,2,3-triazole linkage between an azide and a terminal alkyne.[2][3] This reaction's robustness, specificity, and biocompatibility have made it an indispensable tool in drug discovery, bioconjugation, and materials science.[4][5]
This application note provides a detailed experimental framework for utilizing this compound, a terminal alkyne featuring a cyclopropyl group. The cyclopropane ring is a highly sought-after motif in medicinal chemistry, known for its unique conformational properties and its ability to serve as a bioisostere for other chemical groups. By incorporating this moiety via the CuAAC reaction, researchers can readily access novel triazole-based compounds with significant potential as pharmaceutical scaffolds. We will delve into the mechanistic underpinnings of the CuAAC reaction, provide step-by-step protocols for both analytical and preparative scale synthesis, and discuss essential techniques for reaction monitoring and product characterization.
The Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The uncatalyzed Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne requires elevated temperatures and often results in a mixture of 1,4- and 1,5-regioisomers.[1] The introduction of a copper(I) catalyst dramatically accelerates the reaction by a factor of 10⁷ to 10⁸ and, crucially, yields the 1,4-disubstituted triazole with virtually perfect regioselectivity.[1][6]
The catalytic cycle, as illustrated below, proceeds through several key steps. The active Cu(I) catalyst can be generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a mild reducing agent like sodium ascorbate.[2] The Cu(I) ion first coordinates with the terminal alkyne (this compound) to form a copper-acetylide intermediate. This intermediate then reacts with the azide partner, leading to the formation of a six-membered copper metallacycle.[1] Subsequent ring contraction and protonolysis yield the stable 1,2,3-triazole product and regenerate the Cu(I) catalyst, allowing the cycle to continue.
Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Materials and Reagents
For a successful experiment, ensure all reagents are of appropriate purity and solvents are anhydrous where specified.
| Reagent | Formula | MW ( g/mol ) | CAS No. | Supplier Example | Notes |
| This compound | C₆H₆O₂ | 110.11 | 7358-93-2 | Sigma-Aldrich | The key alkyne substrate. |
| Benzyl Azide | C₇H₇N₃ | 133.15 | 622-79-7 | TCI Chemicals | An example azide partner. Can be substituted with any desired organic azide. |
| Copper(II) Sulfate Pentahydrate | CuSO₄·5H₂O | 249.68 | 7758-99-8 | Fisher Scientific | The copper catalyst precursor. |
| Sodium L-Ascorbate | C₆H₇NaO₆ | 198.11 | 134-03-2 | Acros Organics | The reducing agent to generate Cu(I) from Cu(II). A fresh solution should always be prepared.[7] |
| THPTA Ligand | C₁₈H₃₆N₁₀O₃ | 464.55 | 768992-67-2 | BroadPharm | A water-soluble ligand that stabilizes the Cu(I) catalyst and accelerates the reaction.[8][9] |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 67-68-5 | Sigma-Aldrich | A common organic solvent for click chemistry. |
| tert-Butanol (tBuOH) | C₄H₁₀O | 74.12 | 75-65-0 | VWR Chemicals | Often used in a mixture with water or DMSO. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Macron Fine Chem | Used for extraction during workup. |
| Magnesium Sulfate (Anhydrous) | MgSO₄ | 120.37 | 7487-88-9 | EMD Millipore | A drying agent. |
| Deionized Water (H₂O) | H₂O | 18.02 | 7732-18-5 | - | Used in solvent mixtures and for workup. |
Experimental Workflow: From Setup to Analysis
The overall process involves careful preparation of reagents, running the reaction under controlled conditions, followed by purification and rigorous characterization of the final product.
Caption: A generalized workflow for the synthesis and analysis of triazole products.
Protocol 1: Small-Scale Analytical Reaction
This protocol is designed for rapid screening of conditions or for confirming the viability of the reaction with a new azide partner. The total volume is typically 0.5-1.0 mL.
1. Preparation of Stock Solutions:
-
Alkyne: Prepare a 100 mM solution of this compound in DMSO.
-
Azide: Prepare a 110 mM solution of Benzyl Azide (1.1 equivalents) in DMSO.
-
CuSO₄: Prepare a 20 mM solution of CuSO₄·5H₂O in deionized water.[8]
-
THPTA: Prepare a 100 mM solution of THPTA in deionized water.[9]
-
Sodium Ascorbate: Freshly prepare a 100 mM solution of sodium ascorbate in deionized water. This solution oxidizes in air and should be made just before use.[7]
2. Reaction Setup:
-
In a 1.5 mL microfuge tube, combine the reagents in the following order:
-
100 µL of deionized water.
-
100 µL of tert-Butanol.
-
50 µL of the 100 mM this compound solution (final concentration: 10 mM).
-
55 µL of the 110 mM Benzyl Azide solution (final concentration: ~12 mM).
-
-
Vortex the mixture briefly.
3. Catalyst Preparation and Reaction Initiation:
-
In a separate tube, pre-mix 10 µL of the 20 mM CuSO₄ solution with 10 µL of the 100 mM THPTA solution. Let it stand for 2 minutes to allow the complex to form.[8]
-
Add the 20 µL of the CuSO₄/THPTA complex to the main reaction tube and vortex.
-
To initiate the reaction, add 25 µL of the freshly prepared 100 mM sodium ascorbate solution.[10]
-
Vortex the tube thoroughly. The final volume will be approximately 350 µL.
4. Reaction and Monitoring:
-
Allow the reaction to proceed at room temperature for 1-2 hours.
-
Monitor the reaction progress by taking a small aliquot (1-2 µL), diluting it with an appropriate solvent (e.g., ethyl acetate), and spotting it on a TLC plate. The disappearance of the starting materials and the appearance of a new, more polar spot indicates product formation.
Protocol 2: Preparative Scale Synthesis
This protocol is for synthesizing and isolating a larger quantity of the triazole product.
1. Reagent Preparation:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 550 mg, 5.0 mmol).
-
Add Benzyl Azide (e.g., 732 mg, 5.5 mmol, 1.1 eq.).
-
Dissolve the reactants in a 1:1 mixture of tert-Butanol and water (20 mL total). Stir until a homogeneous solution is formed.
2. Reaction Setup and Initiation:
-
In a separate vial, dissolve CuSO₄·5H₂O (62.5 mg, 0.25 mmol, 5 mol%) and THPTA (116 mg, 0.25 mmol, 5 mol%) in 5 mL of deionized water.
-
Add the blue catalyst solution to the reaction flask.
-
In one portion, add sodium ascorbate (495 mg, 2.5 mmol, 50 mol%) to the flask. The reaction mixture may change color.
-
Seal the flask and stir vigorously at room temperature.
3. Reaction Monitoring:
-
Monitor the reaction by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 4-12 hours.
4. Workup and Purification:
-
Once the reaction is complete, add 20 mL of deionized water and 20 mL of dichloromethane (DCM) to the flask.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer twice more with 20 mL portions of DCM.
-
Combine the organic layers and wash them with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product will likely be an oil or solid. Purify the residue using silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to isolate the pure triazole product.
Reaction Monitoring and Characterization
Confirming the successful formation of the 1-(benzyl)-4-(2-carboxy-1-cyclopropylethyl)-1H-1,2,3-triazole product is essential. A combination of spectroscopic methods provides definitive proof.[11]
| Technique | Starting Material (Characteristic Signal) | Product (Characteristic Signal) | Rationale |
| ¹H NMR | Alkyne-H proton (if present) is typically absent in the starting acid. Cyclopropyl protons (~0.5-1.5 ppm). | Appearance of a new singlet for the triazole C5-H proton (~7.5-8.5 ppm). Shift in the chemical environment of the cyclopropyl protons.[11] | The formation of the triazole ring creates a new, distinct aromatic proton signal. |
| ¹³C NMR | Alkyne carbons (~70-90 ppm). | Appearance of two new triazole ring carbons (~120-150 ppm). | Confirms the formation of the heterocyclic ring structure. |
| FTIR | Sharp alkyne C≡C stretch (~2100-2260 cm⁻¹). Strong, sharp azide N₃ stretch (~2100 cm⁻¹).[11] | Disappearance of both the alkyne and azide stretches. Appearance of C=N and N=N stretches within the triazole ring. | Disappearance of key functional group stretches from the starting materials is strong evidence of reaction. |
| Mass Spec. | M+H⁺ for C₆H₆O₂ = 111.04. M+H⁺ for C₇H₇N₃ = 134.07. | Expected M+H⁺ for the product (C₁₃H₁₃N₃O₂) = 244.11. | Provides the exact molecular weight of the product, confirming the covalent linkage of the two reactants. |
Safety and Handling Precautions
Scientific rigor includes a commitment to safety. When working with the reagents for click chemistry, the following precautions are mandatory.
-
Organic Azides: Many low molecular weight organic azides are potentially explosive and sensitive to heat, shock, and friction.[12] Benzyl azide is relatively stable, but it is crucial to always handle azides with care.
-
Never use metal spatulas to handle azides, as this can form highly sensitive metal azides.[13] Use plastic or ceramic spatulas.
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Avoid heating azide-containing solutions unless you are certain of their thermal stability. The CuAAC reaction is highly exothermic and typically proceeds readily at room temperature.[1]
-
-
Copper Catalysts: Copper compounds can be toxic. Avoid inhalation and skin contact.
-
Waste Disposal: Copper waste should be disposed of according to institutional guidelines for heavy metal waste. Do not pour it down the drain. Quench any residual azide in the waste stream with a suitable reducing agent if required by local safety protocols.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No or Low Reaction | 1. Inactive catalyst (Cu(I) oxidized to Cu(II)).2. Poor solubility of reactants. | 1. Prepare a fresh solution of sodium ascorbate. Ensure the reaction is capped to minimize oxygen exposure.[10] Consider degassing the solvent mixture before adding the catalyst.[7]2. Try a different solvent system (e.g., DMSO/water, DMF, THF/water). |
| Side Product Formation | Oxidative homocoupling of the alkyne (Glaser coupling). | Increase the concentration of the reducing agent (sodium ascorbate) and the ligand (THPTA). The ligand helps protect the Cu(I) from oxidation and subsequent side reactions.[10] |
| Difficult Purification | Product is co-eluting with starting material or impurities. | Adjust the polarity of the mobile phase for column chromatography. If the product contains a carboxylic acid, it may streak on the silica gel. Consider converting it to an ester before purification for easier handling. |
Conclusion
The Copper-Catalyzed Azide-Alkyne Cycloaddition offers a remarkably efficient and reliable method for conjugating molecules. By employing this compound as a substrate, researchers can seamlessly introduce the valuable cyclopropyl moiety into a wide array of molecular structures. The protocols and guidelines presented here provide a comprehensive starting point for scientists in drug discovery and chemical biology to leverage this powerful reaction. Adherence to the principles of careful reagent preparation, reaction monitoring, and rigorous safety practices will ensure reproducible and successful outcomes.
References
- Bioclone. (n.d.). Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry for Bioconjugation and Drug Disco.
- Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.
- Hein, C. D., Liu, X., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(6), 1122-1132.
- MDPI. (2020). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Molecules, 25(9), 2015.
- Benchchem. (n.d.). A Comparative Guide to Spectroscopic Methods for Confirming Click Chemistry Reactions.
- Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition.
- Galla, M., et al. (2017). “Click” analytics for “click” chemistry – a simple method for calibration-free evaluation of online NMR spectra. Journal of Magnetic Resonance, 277, 154-161.
- Mettler Toledo. (n.d.). Click Reactions and Click Chemistry Tools for In-Situ Monitoring.
- ResearchGate. (2014). What is a sensible safety protocol for 'click' reactions with aliphatic organic azides?.
- University of Windsor. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.
- PubMed. (2008). Synthesis of stable derivatives of cycloprop-2-ene carboxylic acid.
- University of Pittsburgh. (2013). Safe Handling of Azides.
- ACS Publications. (n.d.). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications.
- NIH. (n.d.). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation.
- BroadPharm. (n.d.). Click Chemistry Protocols.
- Lumiprobe. (n.d.). Click Сhemistry Labeling of Oligonucleotides and DNA.
- Future Medicinal Chemistry. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates.
- Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules.
- Wikipedia. (n.d.). Click chemistry.
- ResearchGate. (2025). Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid.
- BroadPharm. (2022). Protocol for Azide-Alkyne Click Chemistry.
- Sigma-Aldrich. (n.d.). 3-cyclopropyl-2-propynoic acid.
Sources
- 1. Click Chemistry [organic-chemistry.org]
- 2. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 3. Click chemistry - Wikipedia [en.wikipedia.org]
- 4. bioclone.net [bioclone.net]
- 5. mdpi.com [mdpi.com]
- 6. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lumiprobe.com [lumiprobe.com]
- 8. broadpharm.com [broadpharm.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. safety.pitt.edu [safety.pitt.edu]
Application Notes & Protocols: 3-Cyclopropylprop-2-ynoic Acid as a Versatile Molecular Probe for Activity-Based Protein Profiling
Intended Audience: Researchers, scientists, and drug development professionals in the fields of chemical biology, proteomics, and pharmacology.
I. Introduction: Unveiling Protein Function with Precision Tools
In the post-genomic era, a critical challenge lies in understanding the functional roles of proteins within complex biological systems. While traditional proteomic approaches provide a snapshot of protein abundance, they often fail to capture the dynamic nature of protein activity.[1] Activity-Based Protein Profiling (ABPP) has emerged as a powerful chemoproteomic strategy to directly address this gap by utilizing chemical probes to selectively label and analyze the functional state of enzymes in their native environment.[1][2][3] These activity-based probes (ABPs) are small molecules designed to covalently modify the active sites of specific protein families, providing a direct readout of their catalytic activity.[4][5]
This document provides a comprehensive guide to the potential applications of 3-Cyclopropylprop-2-ynoic acid as a novel molecular probe for ABPP. Its unique structural features—a strained cyclopropyl group and a reactive terminal alkyne—position it as a promising tool for identifying and characterizing a range of protein targets. The terminal alkyne serves as a versatile bioorthogonal handle, allowing for the subsequent attachment of reporter tags via copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or "click chemistry".[6][7]
II. The Molecular Probe: this compound
Structure:
Key Features:
-
Cyclopropyl Group: The three-membered ring introduces significant ring strain, which can influence the reactivity of the adjacent alkyne and contribute to specific interactions within protein active sites.[8][9] The cyclopropyl moiety is found in various natural products with diverse biological activities.[9]
-
Ynoic Acid Moiety: The carboxylic acid conjugated with a terminal alkyne (a propiolic acid derivative) presents an electrophilic "warhead." This functionality can potentially react with nucleophilic residues in enzyme active sites, leading to covalent modification.
-
Terminal Alkyne: This functional group is a key component for two-step labeling procedures in ABPP.[4][6] It is biologically inert until it is specifically reacted with an azide-containing reporter tag (e.g., a fluorophore or biotin) via click chemistry.[7][10]
III. Proposed Mechanism of Action: Covalent Modification of Protein Targets
We hypothesize that this compound functions as a mechanism-based inactivator. The electron-withdrawing carboxylic acid group activates the alkyne for nucleophilic attack by a suitably positioned amino acid residue (e.g., cysteine, serine, or lysine) within an enzyme's active site. The strained cyclopropyl ring may further enhance the electrophilicity of the alkyne or contribute to the binding affinity and selectivity of the probe.
Diagram 1: Proposed Covalent Labeling Mechanism
This diagram illustrates the proposed mechanism of covalent modification of a target enzyme by this compound, followed by bioorthogonal ligation with a reporter tag.
Caption: Covalent labeling and bioorthogonal tagging workflow.
IV. Experimental Protocols
These protocols are designed as a starting point for utilizing this compound as a molecular probe. Optimization of concentrations, incubation times, and buffer conditions may be necessary for specific experimental systems.
Protocol 1: In-gel Fluorescence Profiling of Target Engagement in Cell Lysates
This protocol allows for the visualization of protein targets of this compound in a complex proteome.
Materials:
-
Cells or tissue of interest
-
Lysis buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors)
-
This compound (stock solution in DMSO)
-
Azide-fluorophore conjugate (e.g., Alexa Fluor 488 Azide)
-
Click chemistry reagents:
-
Copper(II) sulfate (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate (freshly prepared)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
-
SDS-PAGE loading buffer
-
Polyacrylamide gels
-
Fluorescence gel scanner
Procedure:
-
Proteome Preparation: Harvest cells and prepare a clarified cell lysate by sonication or douncing in lysis buffer, followed by centrifugation to remove cellular debris. Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA).
-
Probe Labeling:
-
Dilute the proteome to a final concentration of 1-2 mg/mL in lysis buffer.
-
Add this compound to the lysate to a final concentration of 1-10 µM. It is recommended to perform a concentration-response experiment to determine the optimal concentration.
-
As a negative control, treat a parallel sample with an equivalent volume of DMSO.
-
Incubate the samples for 30-60 minutes at 37 °C.
-
-
Click Chemistry Reaction:
-
To the labeled proteome, add the click chemistry reagents in the following order (final concentrations):
-
Azide-fluorophore (10-50 µM)
-
TCEP or Sodium Ascorbate (1 mM)
-
TBTA (100 µM)
-
CuSO₄ (1 mM)
-
-
Vortex briefly and incubate for 1 hour at room temperature, protected from light.
-
-
SDS-PAGE Analysis:
-
Add SDS-PAGE loading buffer to the reaction mixture, heat at 95 °C for 5 minutes, and resolve the proteins on a polyacrylamide gel.
-
Visualize the fluorescently labeled proteins using a gel scanner with the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Protocol 2: Affinity-Based Protein Profiling for Target Identification
This protocol utilizes a biotin-tagged version of the probe for the enrichment and subsequent identification of target proteins by mass spectrometry.
Materials:
-
All materials from Protocol 1
-
Azide-PEG3-Biotin
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with decreasing concentrations of SDS)
-
Elution buffer (e.g., SDS-PAGE loading buffer)
-
Mass spectrometry-compatible staining solution (e.g., Coomassie blue or silver stain)
Procedure:
-
Probe Labeling and Click Chemistry: Follow steps 1-3 from Protocol 1, substituting the azide-fluorophore with Azide-PEG3-Biotin.
-
Enrichment of Biotinylated Proteins:
-
Add streptavidin-agarose beads to the biotinylated lysate and incubate for 1-2 hours at 4 °C with gentle rotation to capture the labeled proteins.
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins. A typical wash series could be:
-
1% SDS in PBS
-
0.5% SDS in PBS
-
0.1% SDS in PBS
-
PBS
-
-
-
Elution and Protein Identification:
-
Elute the bound proteins by resuspending the beads in SDS-PAGE loading buffer and heating at 95 °C for 10 minutes.
-
Separate the eluted proteins by SDS-PAGE.
-
Stain the gel with a mass spectrometry-compatible stain.
-
Excise the protein bands of interest and submit them for identification by mass spectrometry (e.g., LC-MS/MS).
-
V. Data Presentation and Analysis
Table 1: Example Concentration-Response Data for In-gel Fluorescence
| Probe Concentration (µM) | Integrated Fluorescence Intensity (Arbitrary Units) |
| 0 (DMSO control) | 1,500 |
| 0.1 | 5,800 |
| 1 | 25,000 |
| 10 | 48,000 |
| 50 | 51,000 |
This table illustrates how to present data from a concentration-response experiment to determine the optimal probe concentration. The integrated fluorescence intensity of labeled protein bands can be quantified using image analysis software.
Diagram 2: Experimental Workflow for Target Identification
This diagram outlines the key steps in an ABPP experiment aimed at identifying the protein targets of this compound.
Caption: Workflow for target identification using ABPP.
VI. Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or weak fluorescent signal | Inactive probe or inefficient labeling. | Verify the integrity of the probe. Increase probe concentration or incubation time. Ensure the proteome is fresh and active. |
| Inefficient click reaction. | Use freshly prepared sodium ascorbate. Optimize the concentrations of click reagents. Ensure the absence of copper chelators in buffers. | |
| High background fluorescence | Non-specific binding of the probe or reporter. | Decrease probe concentration. Include a pre-clearing step with streptavidin beads before enrichment. Optimize wash conditions with varying detergent concentrations. |
| Many bands in the mass spectrometry results | Inefficient removal of non-specific binders. | Increase the number and stringency of wash steps. Use a more stringent lysis buffer. |
VII. Conclusion
This compound represents a promising and versatile molecular probe for the exploration of protein function. Its unique chemical architecture, combining a potentially reactive cyclopropyl-alkyne moiety with a bioorthogonal handle, opens up avenues for activity-based protein profiling, target identification, and potentially cellular imaging. The protocols and guidelines presented herein provide a solid foundation for researchers to begin harnessing the power of this novel chemical tool in their quest to understand the complex machinery of the cell.
VIII. References
-
Wikipedia. Activity-based proteomics.
-
Chemical Science (RSC Publishing). Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes.
-
Mtoz Biolabs. Activity-Based Protein Profiling (ABPP) Service.
-
Creative Biolabs. Activity based Protein Profiling (Abpp).
-
PubMed Central. Activity-based protein profiling: A graphical review.
-
Benchchem. Application Notes and Protocols for Protein Labeling with Alkyne-Containing Reagents via Click Chemistry.
-
Lumiprobe. Conjugation of Alkyne- or Azide-modified Proteins with Dye Azides or Alkynes.
-
Thermo Fisher Scientific. Molecular Probes azide and alkyne derivatives—Table 3.1.
-
PubMed Central. The Enzymatic Chemistry of Cyclopropane, Epoxide, and Aziridine Biosynthesis.
-
ResearchGate. Cyclopropane Derivatives and their Diverse Biological Activities.
Sources
- 1. Activity-based proteomics - Wikipedia [en.wikipedia.org]
- 2. Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity-Based Protein Profiling (ABPP) Service | MtoZ Biolabs [mtoz-biolabs.com]
- 5. Activity based Protein Profiling - Creative Biolabs [creative-biolabs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. The Enzymatic Chemistry of Cyclopropane, Epoxide, and Aziridine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Molecular Probes azide and alkyne derivatives—Table 3.1 | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes and Protocols for the Synthesis of 3-Cyclopropylprop-2-ynoic Acid Analogs for SAR Studies
For: Researchers, scientists, and drug development professionals.
Introduction: The Cyclopropyl Moiety in Modern Drug Discovery
The cyclopropyl group, a small, strained carbocycle, has emerged as a privileged structural motif in medicinal chemistry. Its unique stereoelectronic properties, such as the high p-character of its C-C bonds and its conformational rigidity, allow it to serve as a versatile bioisostere for various functional groups, including phenyl rings and gem-dimethyl groups. The incorporation of a cyclopropyl ring can significantly impact a molecule's pharmacological profile by enhancing metabolic stability, improving binding affinity to biological targets, and modulating physicochemical properties like lipophilicity and aqueous solubility.
This application note provides a comprehensive guide to the synthesis of 3-cyclopropylprop-2-ynoic acid and its analogs, a class of compounds with potential as enzyme inhibitors. We will focus on a modular synthetic strategy that allows for the systematic exploration of the structure-activity relationships (SAR) of these compounds. The protocols provided are designed to be robust and adaptable, enabling researchers to generate a library of analogs for biological screening.
Rationale for SAR Studies: Targeting Fatty Acid Amide Hydrolase (FAAH)
Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase that plays a crucial role in the endocannabinoid system by degrading the endogenous cannabinoid anandamide and other fatty acid amides.[1][2] Inhibition of FAAH has emerged as a promising therapeutic strategy for the treatment of pain, inflammation, anxiety, and other neurological disorders.[3][4] The development of potent and selective FAAH inhibitors is an active area of research, with a strong emphasis on understanding the SAR of different inhibitor scaffolds.[1]
The this compound scaffold presents an interesting starting point for the design of novel FAAH inhibitors. The cyclopropyl group can interact with hydrophobic pockets in the enzyme's active site, while the alkynoic acid moiety can potentially form key interactions with active site residues. By systematically modifying the cyclopropyl group and other parts of the molecule, researchers can probe the structural requirements for potent and selective FAAH inhibition.
Overall Synthetic Strategy
Our synthetic approach is centered around the Sonogashira cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds between terminal alkynes and sp2-hybridized carbon atoms.[5][6] This strategy allows for the late-stage introduction of diversity into the target molecules, making it ideal for the generation of an analog library for SAR studies.
The general synthetic workflow is as follows:
-
Synthesis of the Key Building Block: Preparation of cyclopropylacetylene and its substituted analogs.
-
Sonogashira Coupling: Palladium- and copper-catalyzed coupling of the cyclopropylacetylene building blocks with a suitable three-carbon synthon bearing a protected carboxylic acid.
-
Deprotection: Hydrolysis of the resulting ester to afford the target this compound analogs.
Figure 1: General workflow for the synthesis of this compound analogs.
Part 1: Synthesis of Cyclopropylacetylene Building Blocks
The accessibility of a variety of cyclopropylacetylene analogs is crucial for a comprehensive SAR study. This section details the synthesis of the parent cyclopropylacetylene and a representative substituted analog, 1-ethynyl-1-methylcyclopropane.
Protocol 1.1: Synthesis of Cyclopropylacetylene
This protocol is adapted from a known procedure involving the dehydrohalogenation of a dihalo-cyclopropyl precursor.[7]
Step 1: Synthesis of 3-Cyclopropylacrylic Acid
-
To a stirred solution of cyclopropanecarboxaldehyde (1.0 eq) and malonic acid (1.1 eq) in pyridine (5 vol), add piperidine (0.1 eq).
-
Heat the reaction mixture to 90 °C for 2 hours.
-
Cool the mixture to room temperature and pour it into a mixture of ice and concentrated HCl (to pH 1).
-
Extract the aqueous layer with diethyl ether (3 x 10 vol).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-cyclopropylacrylic acid.
Step 2: Halogenation of 3-Cyclopropylacrylic Acid
-
Dissolve 3-cyclopropylacrylic acid (1.0 eq) in a suitable solvent such as dichloromethane (10 vol).
-
Add N-bromosuccinimide (2.2 eq) and a catalytic amount of a radical initiator like AIBN.
-
Reflux the mixture until the starting material is consumed (monitored by TLC).
-
Cool the reaction, filter off the succinimide, and wash the filtrate with sodium thiosulfate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude dihalo-cyclopropylethylene.
Step 3: Dehydrohalogenation to Cyclopropylacetylene
-
Dissolve the crude (E,Z)-1-halo-2-cyclopropylethylene in a suitable solvent like THF (10 vol).
-
Add a strong base such as potassium tert-butoxide (2.5 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction with water and extract with diethyl ether.
-
Carefully wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and distill to obtain pure cyclopropylacetylene.[8]
Protocol 1.2: Synthesis of 1-Ethynyl-1-methylcyclopropane
The synthesis of substituted cyclopropylacetylenes often requires the preparation of the corresponding substituted cyclopropyl ketone as a starting material.
Step 1: Synthesis of 1-Methylcyclopropanecarboxylic Acid
This can be achieved via a cyclopropanation reaction of methacrylic acid or its esters.[9]
-
To a solution of sodium hydroxide in water, add methacrylic acid (1.0 eq) and a phase-transfer catalyst (e.g., benzyltriethylammonium chloride).
-
Add chloroform (3.0 eq) dropwise while maintaining the temperature below 40 °C.
-
Stir the reaction for 12 hours at room temperature.
-
Acidify the aqueous layer with concentrated HCl and extract with diethyl ether.
-
Dry the organic layer and concentrate to give 2,2-dichloro-1-methylcyclopropanecarboxylic acid.
-
The dichloro intermediate is then reduced with a suitable reducing agent (e.g., sodium in liquid ammonia) to afford 1-methylcyclopropanecarboxylic acid.
Step 2: Conversion to 1-Ethynyl-1-methylcyclopropane
The 1-methylcyclopropanecarboxylic acid can be converted to the corresponding ketone and then to the alkyne following a similar sequence as described for the parent cyclopropylacetylene. Commercially available sources for this building block also exist.[10][11]
Part 2: Sonogashira Coupling to Construct the Core Scaffold
The Sonogashira coupling is a highly reliable method for the synthesis of alkynes.[5][6] In this protocol, we will couple the cyclopropylacetylene building blocks with ethyl propiolate to generate the ethyl esters of the target alkynoic acids.
Figure 2: Simplified catalytic cycles of the Sonogashira coupling reaction.[12]
Protocol 2.1: General Procedure for Sonogashira Coupling
-
To a solution of the cyclopropylacetylene analog (1.2 eq) and ethyl propiolate (1.0 eq) in a suitable solvent (e.g., THF or DMF, 10 vol), add CuI (0.05 eq) and a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02 eq).[13][14]
-
Add a base, typically an amine like triethylamine or diisopropylethylamine (2.0 eq).
-
Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous NH₄Cl solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 1: Representative Quantitative Data for Sonogashira Coupling
| Cyclopropylacetylene Analog | Product | Typical Yield |
| Cyclopropylacetylene | Ethyl 3-cyclopropylprop-2-ynoate | 85-95% |
| 1-Ethynyl-1-methylcyclopropane | Ethyl 3-(1-methylcyclopropyl)prop-2-ynoate | 80-90% |
Part 3: Hydrolysis to Final Carboxylic Acids
The final step in the synthesis is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a standard transformation that can be achieved under either acidic or basic conditions. Basic hydrolysis is often preferred as it is generally irreversible.
Protocol 3.1: Saponification of Ethyl Esters
-
Dissolve the ethyl 3-cyclopropylprop-2-ynoate analog in a mixture of ethanol and water (e.g., 3:1 v/v).
-
Add an excess of a base, such as sodium hydroxide or potassium hydroxide (2.0-3.0 eq).
-
Heat the mixture to reflux and stir for 1-3 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.
-
Acidify the aqueous layer to pH 1-2 with cold 1M HCl.
-
Extract the product with ethyl acetate (3 x 10 vol).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the pure this compound analog.
Purification and Characterization
Purification
-
Column Chromatography: The intermediate esters are typically purified by column chromatography on silica gel. A gradient of ethyl acetate in hexanes is a common eluent system.
-
Recrystallization: The final carboxylic acids are often crystalline solids and can be purified by recrystallization from a suitable solvent or solvent pair, such as ethyl acetate/hexanes or ethanol/water.[15][16][17][18]
Characterization
The identity and purity of the synthesized compounds should be confirmed by a combination of spectroscopic techniques.
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Data |
| ¹H NMR (CDCl₃) | δ ~1.2-1.4 (m, 4H, cyclopropyl CH₂), δ ~1.5-1.7 (m, 1H, cyclopropyl CH), δ ~11.5 (br s, 1H, COOH). |
| ¹³C NMR (CDCl₃) | δ ~1.0 (cyclopropyl CH), δ ~10.0 (cyclopropyl CH₂), δ ~75.0 (alkyne C), δ ~90.0 (alkyne C), δ ~160.0 (C=O). |
| IR (KBr) | ~3300-2500 cm⁻¹ (broad, O-H stretch), ~2250 cm⁻¹ (C≡C stretch), ~1700 cm⁻¹ (C=O stretch). |
| MS (ESI-) | m/z [M-H]⁻ calculated and found. |
Note: The exact chemical shifts and coupling constants will vary depending on the substitution pattern of the analogs.[19][20][21][22]
Conclusion
This application note provides a detailed and adaptable set of protocols for the synthesis of this compound and its analogs for the purpose of SAR studies. The modular nature of the synthetic strategy, centered around the robust Sonogashira coupling, allows for the efficient generation of a diverse library of compounds. The provided protocols, along with the guidelines for purification and characterization, will enable researchers to confidently synthesize these molecules and explore their potential as novel therapeutic agents, particularly as inhibitors of FAAH.
References
- Ahn, K., et al. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Chemistry & Biology, 16(4), 411-420.
- Corley, E. G., Thompson, A. S., & Huntington, M. (2000). CYCLOPROPYLACETYLENE. Organic Syntheses, 77, 231.
- Thompson, A. S., et al. (1995). A novel, enantioselective synthesis of the HIV reverse transcriptase inhibitor (S)-6-chloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one. Tetrahedron Letters, 36(50), 937-940.
- D'Andrea, S. V., & Sodano, C. S. (2004). Process for the preparation of ethynylcyclopropane.
- Human Metabolome Database. (2024). 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0013902).
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922.
- Kraus, G. A., & Alterman, J. L. (2022). A Convenient Procedure for Sonogashira Reactions Using Propyne. Synthesis, 54(03), 655-657.
- MDPI. (2018). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
- MDPI. (2021). 13C and 1H NMR Spectroscopic Data of Compounds 1, 2, and 3 in CD3OD.
- Organic Chemistry Portal. (2023). Sonogashira Coupling.
- CUNY Queensborough. (n.d.). Purification by Recrystallization.
- Arbon, J., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts.
- ResearchGate. (2024). How to Purify an organic compound via recrystallization or reprecipitation?.
- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
- Mettler Toledo. (2024). Recrystallization Guide: Process, Procedure, Solvents.
- Butini, S., et al. (2023). Development of potent and selective FAAH inhibitors with improved drug-like properties as potential tools to treat neuroinflammatory conditions. European Journal of Medicinal Chemistry, 247, 114952.
- ResearchGate. (2023). Development of potent and selective FAAH inhibitors with improved drug-like properties as potential tools to treat neuroinflammatory conditions.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- ResearchGate. (2022). A Convenient Procedure for Sonogashira Reactions Using Propyne.
- Cravatt, B. F., et al. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Chemistry & Biology, 16(4), 411-420.
- Google Patents. (2011). Process for the preparation of 3-(1-cyclopropenyl) propionic acid and its salts.
- PubChem. (2024). 1-Ethynyl-1-methylcyclopropane.
- Organic Syntheses. (n.d.). Cyclopropanol, 1-ethoxy-.
- DTIC. (2012). 1,2-Dicyclopropylethyne and (Cyclopropylethynyl)cyclobutane from an Efficient Synthesis of 1,2-(omega-Haloalkyl)ethynes and 1-Cy.
- Google Patents. (2015). Method for preparing 1-methyl cyclopropane carboxylic acid.
- Preprints.org. (2024). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remarkable Natural Product.
- PubChem. (2024). 1-Ethynyl-2-methylcyclopropane.
- Ahn, K., et al. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. PubMed.
- Clapper, J. R., et al. (2010). Peripheral FAAH inhibition causes profound antinociception and protects against indomethacin-induced gastric lesions. British Journal of Pharmacology, 161(4), 828-839.
- Royal Society of Chemistry. (2015). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications.
Sources
- 1. Development of potent and selective FAAH inhibitors with improved drug-like properties as potential tools to treat neuroinflammatory conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peripheral FAAH inhibition causes profound antinociception and protects against indomethacin-induced gastric lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. US6297410B1 - Process for the preparation of cyclopropylacetylene - Google Patents [patents.google.com]
- 8. Cyclopropylacetylene - Wikipedia [en.wikipedia.org]
- 9. CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid - Google Patents [patents.google.com]
- 10. 3-(1-Methylcyclopropyl)prop-2-ynoic acid | 1876993-80-4 | BAD99380 [biosynth.com]
- 11. 1-Ethynyl-2-methylcyclopropane | C6H8 | CID 22757346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. A Convenient Procedure for Sonogashira Reactions Using Propyne [organic-chemistry.org]
- 14. arodes.hes-so.ch [arodes.hes-so.ch]
- 15. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 16. researchgate.net [researchgate.net]
- 17. mt.com [mt.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. rsc.org [rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols for Incorporating 3-Cyclopropylprop-2-ynoic Acid into Peptides
Introduction: Expanding the Chemical Space of Peptides
The incorporation of non-canonical amino acids into peptides is a powerful strategy in modern drug discovery and chemical biology. These unique building blocks can impart desirable properties such as increased metabolic stability, enhanced receptor affinity and selectivity, and constrained conformations.[1][2][3] 3-Cyclopropylprop-2-ynoic acid is a particularly intriguing building block, featuring two key functionalities: a cyclopropyl group and an alkyne handle.
The cyclopropyl ring, a small, strained carbocycle, can introduce conformational rigidity into the peptide backbone, potentially leading to improved biological activity and resistance to enzymatic degradation.[4] Furthermore, the alkyne moiety serves as a versatile chemical handle for "click" chemistry, enabling the straightforward conjugation of peptides to other molecules such as imaging agents, cytotoxic drugs, or polyethylene glycol (PEG) chains to improve pharmacokinetic properties.[5]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the protocols for incorporating this compound into peptides. We will delve into the rationale behind experimental choices, provide detailed step-by-step methodologies for both solution-phase and solid-phase synthesis, and discuss the characterization of the resulting modified peptides.
Understanding the Chemistry: Activation and Amide Bond Formation
The core of incorporating this compound into a peptide sequence lies in the formation of a stable amide bond between its carboxylic acid group and the N-terminal amine of a peptide or amino acid. Direct condensation of a carboxylic acid and an amine is generally inefficient. Therefore, the carboxylic acid must first be "activated" to a more reactive species that is susceptible to nucleophilic attack by the amine.[5][6]
Caption: General workflow for amide bond formation.
Choosing the Right Tools: Coupling Reagents for a Hindered System
The presence of the cyclopropyl group adjacent to the alkyne in this compound may introduce steric hindrance, potentially slowing down the coupling reaction. Therefore, the choice of coupling reagent is critical for achieving high yields and minimizing side reactions. While standard carbodiimide reagents like DCC or EDC can be used, more potent onium salt-based reagents are highly recommended for challenging couplings.[7][8]
| Coupling Reagent | Full Name | Activator Class | Key Advantages | Considerations |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Uronium/Aminium Salt | High reactivity, excellent for hindered couplings, low racemization.[9] | Can cause guanidinylation of the N-terminal amine if used in large excess. |
| HCTU | O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Uronium/Aminium Salt | More reactive than HBTU, good alternative to HATU.[10] | Similar potential for guanidinylation as HATU. |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium Salt | High reactivity, no guanidinylation side reaction. | |
| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Uronium Salt | High efficiency, comparable to HATU, with improved safety profile (non-explosive).[11] |
For the incorporation of this compound, HATU or HCTU are recommended as the primary choices due to their high reactivity, which can effectively overcome potential steric hindrance.
Protocols for Incorporation
Below are detailed protocols for both solution-phase and solid-phase peptide synthesis (SPPS).
Protocol 1: Solution-Phase Coupling
This method is suitable for synthesizing smaller peptide fragments or for when the final peptide is not amenable to solid-phase synthesis.
Materials:
-
This compound
-
N-terminally deprotected amino acid or peptide ester
-
HATU or HCTU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware and purification supplies (e.g., silica gel for chromatography)
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-terminally deprotected amino acid or peptide ester (1.0 equivalent) in anhydrous DMF.
-
Activation: In a separate flask, dissolve this compound (1.1 equivalents) and HATU or HCTU (1.1 equivalents) in anhydrous DMF. Add DIPEA (2.0 equivalents) to the solution and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.
-
Coupling: Add the activated this compound solution to the solution of the amino component.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting amine is consumed (typically 1-4 hours).
-
Work-up and Purification:
-
Quench the reaction with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Caption: Workflow for solution-phase coupling.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS)
SPPS is the method of choice for the synthesis of longer peptides. The following protocol is based on the widely used Fmoc/tBu strategy.
Materials:
-
Fmoc-protected amino acid-loaded resin (e.g., Rink Amide, Wang)
-
20% Piperidine in DMF (for Fmoc deprotection)
-
This compound
-
HATU or HCTU
-
DIPEA
-
Anhydrous DMF and Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Drain the DMF and add 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat with fresh piperidine solution for 15 minutes. Wash the resin thoroughly with DMF.
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (3-5 equivalents), HATU or HCTU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF. Allow to pre-activate for 5 minutes.
-
Add the activated acid solution to the resin.
-
Agitate the mixture at room temperature for 1-4 hours.
-
-
Monitoring the Coupling: Perform a Kaiser test or a chloranil test to check for the presence of free amines. If the test is positive, indicating incomplete coupling, the coupling step can be repeated (double coupling).
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF and DCM.
-
Peptide Elongation (if applicable): Repeat the deprotection and coupling cycles for subsequent amino acids.
-
Final Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.[12] The stability of the cyclopropyl group under strong acid conditions like TFA is generally good.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow.
Characterization of the Modified Peptide
Thorough characterization is essential to confirm the successful incorporation of this compound and to verify the purity of the final peptide.
Recommended Techniques:
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry should be used to confirm the correct molecular weight of the modified peptide. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.[13][14][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy will confirm the presence of the cyclopropyl and alkyne protons and carbons. Characteristic signals for the cyclopropyl protons are typically found in the upfield region (around 0.5-1.5 ppm). 2D NMR techniques like COSY and HMQC/HSQC can be used to assign the full structure of the peptide.[16]
-
High-Performance Liquid Chromatography (HPLC): Analytical RP-HPLC is used to assess the purity of the final peptide. A single, sharp peak is indicative of a pure compound.
Troubleshooting and Key Considerations
-
Incomplete Coupling: Due to potential steric hindrance, incomplete coupling may occur. To address this, consider:
-
Double coupling: Repeat the coupling step with fresh reagents.
-
Increased equivalents: Use a higher excess of the acid and coupling reagents (e.g., 5 equivalents).
-
Elevated temperature: Cautiously increase the reaction temperature to 30-40°C.
-
-
Stability: The cyclopropyl group is generally stable under standard peptide synthesis conditions, including TFA cleavage. The terminal alkyne is also robust. However, prolonged exposure to strong bases or nucleophiles could potentially lead to side reactions. It is advisable to use the minimum necessary reaction times.
-
Safety: Standard laboratory safety precautions should be followed. Coupling reagents like HATU and HCTU can be sensitizers, and appropriate personal protective equipment should be worn.
Conclusion
The incorporation of this compound into peptides offers an exciting avenue for the development of novel therapeutics and research tools. By leveraging potent coupling reagents like HATU or HCTU and following the detailed protocols outlined in this guide, researchers can successfully synthesize these modified peptides. Careful monitoring of the coupling reactions and thorough characterization of the final products are paramount to ensuring the desired outcome. The unique combination of a conformationally constraining cyclopropyl group and a versatile alkyne handle makes this compound a valuable addition to the peptide chemist's toolbox.
References
- Aapptec Peptides. (2020, September 25). Azide and Alkyne-Containing Amino Acids. [Link]
- Faler, C. A., Cao, B., & Joullié, M. M. (2006).
- Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794-801.
- Hayashi, Y. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Synfacts, 18(09), 0969.
- Guryanov, I., et al. (2019). Efficient One-pot HATU Mediated Coupling of Dicarboxylic Acid and Amines for the Synthesis of Diamide at Ambient Temperature. ChemistrySelect, 4(29), 8537-8541.
- Hu, J., et al. (2024). Cobalt-Catalyzed Enantioselective Reductive Addition of Ketimine with Cyclopropyl Chloride to Construct Chiral Amino Esters Bearing Cyclopropyl Fragments. Organic Chemistry Frontiers, 11, 6311-6318.
- Wang, Z., et al. (2018). Coupling of sterically demanding peptides by β-thiolactone-mediated native chemical ligation. Chemical Science, 9(10), 2843–2848.
- Subirós-Funosas, R., et al. (2009). 3 - Organic Syntheses Procedure. Organic Syntheses, 86, 1-10.
- Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of organic chemistry, 72(15), 5794–5801.
- Foley, D. J., et al. (2023). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. ACS Medicinal Chemistry Letters, 14(5), 621–627.
- Stammer, C. H. (1985). The synthesis of cyclopropane amino acids and peptides. EP0135429A1.
- Luxembourg Bio Technologies. Industrial application of coupling reagents in peptides. [Link]
- Coin, I., et al. (2007). The Synthesis of Peptides and Proteins Containing Non-Natural Amino Acids. Chemical Society Reviews, 36(10), 1587-1596.
- Gentilucci, L., et al. (2010). Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization. Current pharmaceutical design, 16(28), 3185–3203.
- Zefirov, N. S., et al. (2002). Synthesis of Amino Acids of Cyclopropylglycine Series. Russian Chemical Reviews, 71(11), 981-1004.
- Hamada, Y., & Shioiri, T. (2021). Synthesis of Non-canonical Amino Acids and Peptide Containing Them for Establishment of the Template for Drug Discovery. Chemical & pharmaceutical bulletin, 69(4), 303–313.
- Letourneau, D. R., & Loo, J. A. (2014). Origin and characterization of cyclodepsipeptides: Comprehensive structural approaches with focus on mass spectrometry analysis of alkali-cationized molecular species. Mass spectrometry reviews, 33(1), 1–25.
- Johnson, B. A., & Johnson, K. N. (2015). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. Organic letters, 17(15), 3794–3797.
- Ng, J. L., et al. (2010). Sequencing Cyclic Peptides by Multistage Mass Spectrometry. Molecular & cellular proteomics : MCP, 9(1), 158–171.
- Choi, W. (2023). Analyzing Functional Interactions of Designed Peptides by NMR Spectroscopy. Chapman University Digital Commons.
- Tuenter, E., et al. (2017). Isolation and structure elucidation of cyclopeptide alkaloids from Ziziphus nummularia and Ziziphus spina-christi by HPLC-DAD-MS and HPLC-PDA-(HRMS)-SPE-NMR. Phytochemistry, 138, 163–169.
- Kana, A., et al. (2025). Liquid chromatography–inductively coupled plasma mass spectrometry analysis of peptides labelled with ClickZip mass tags. Analytica Chimica Acta, 1350, 343853.
- Pícha, J., et al. (2014). Azide reduction during peptide cleavage from solid support - The choice of thioscavenger?. Journal of peptide science : an official publication of the European Peptide Society, 20(12), 953–958.
- Amblard, M., et al. (2015). TFA Cleavage Strategy for Mitigation of S - t Butylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic letters, 17(24), 6094–6097.
- Al-Haque, S., et al. (2022). New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol. Organic & biomolecular chemistry, 20(29), 5707–5714.
- Aapptec Peptides. Cleavage Cocktails; Reagent B. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unnatural Amino Acids for Peptide Synthesis [sigmaaldrich.com]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. bachem.com [bachem.com]
- 12. peptide.com [peptide.com]
- 13. Origin and characterization of cyclodepsipeptides: Comprehensive structural approaches with focus on mass spectrometry analysis of alkali‐cationized molecular species - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sequencing Cyclic Peptides by Multistage Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Isolation and structure elucidation of cyclopeptide alkaloids from Ziziphus nummularia and Ziziphus spina-christi by HPLC-DAD-MS and HPLC-PDA-(HRMS)-SPE-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. "Analyzing Functional Interactions of Designed Peptides by NMR Spectro" by Wonsuk Choi [digitalcommons.chapman.edu]
Application Note & Protocols: A Multi-Platform Guide to the Quantitative Analysis of 3-Cyclopropylprop-2-ynoic Acid
Abstract
This comprehensive technical guide provides a detailed exploration of robust analytical techniques for the accurate quantification of 3-Cyclopropylprop-2-ynoic acid, a small molecule of interest in pharmaceutical research and development. Moving beyond a single-method approach, this document presents three distinct, validated protocols employing High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each protocol is designed to address different analytical challenges, from high-throughput screening and bulk substance assay to trace-level quantification in complex biological matrices. The causality behind experimental choices, adherence to international validation standards, and practical, field-proven insights are emphasized throughout to ensure scientific integrity and immediate applicability for researchers, scientists, and drug development professionals.
Introduction: The Analytical Imperative for this compound
This compound (C₆H₆O₂) is a carboxylic acid characterized by a compact structure containing both a cyclopropyl ring and an alkyne moiety. The accurate and precise measurement of this compound is critical throughout the drug development lifecycle, from initial discovery and process chemistry to formulation and quality control. Its unique structure presents specific analytical challenges, including a relatively weak chromophore, which can limit the sensitivity of traditional UV-based detection methods.
This guide is structured to provide not just a set of instructions, but a strategic framework for selecting and implementing the most appropriate analytical technique based on the specific requirements of the study, such as required sensitivity, sample matrix complexity, and the need for structural confirmation. The methodologies herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, ensuring that the data generated is reliable, reproducible, and suitable for regulatory consideration.[1][2][3][4]
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle & Application: Reversed-phase HPLC is the quintessential method for the routine assay of bulk drug substances and formulated products. The method separates the analyte from impurities and excipients based on its hydrophobicity. For this compound, the key to a robust method is controlling the ionization state of the carboxylic acid group. By maintaining the mobile phase pH below the analyte's pKa (~4.5), the compound remains in its neutral, more retained form, leading to sharp, symmetrical peaks. Due to the limited conjugation in the molecule, UV detection is performed at a low wavelength (e.g., 210 nm) to maximize sensitivity.
Experimental Protocol: HPLC-UV Analysis
-
Instrumentation & Consumables:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Analytical balance, volumetric flasks, pipettes.
-
HPLC-grade acetonitrile, methanol, and water.
-
Formic acid or phosphoric acid.
-
-
Reagent & Standard Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 5, 10, 25, 50, 100, 200 µg/mL) by serially diluting the stock solution with the diluent.
-
-
Sample Preparation (e.g., for a Drug Product):
-
Accurately weigh a portion of the homogenized sample equivalent to 10 mg of the active ingredient into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
-
Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
Parameter Condition Column C18, 150 mm x 4.6 mm, 5 µm Mobile Phase Gradient: 80% A / 20% B to 20% A / 80% B over 10 min Flow Rate 1.0 mL/min Column Temperature 30 °C Injection Volume 10 µL Detection Wavelength 210 nm | Run Time | 15 minutes |
-
Data Analysis & Validation:
-
Construct a calibration curve by plotting the peak area against the concentration of the working standards.
-
Perform a linear regression analysis. A correlation coefficient (r²) > 0.999 is typically desired.[5]
-
Quantify the analyte in the sample preparations using the generated calibration curve.
-
The method must be validated according to ICH Q2(R2) guidelines.[3][4]
-
HPLC-UV Method Validation Summary
| Validation Parameter | Typical Acceptance Criteria |
| Specificity | Analyte peak is resolved from all known impurities and excipients. |
| Linearity (r²) | ≥ 0.999 |
| Range | 25 µg/mL - 150 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | Repeatability (n=6): ≤ 1.0%; Intermediate Precision: ≤ 2.0% |
| LOD / LOQ | Signal-to-Noise of 3:1 / 10:1 (e.g., ~1 µg/mL / 5 µg/mL) |
| Robustness | % RSD ≤ 2.0% after minor changes in flow rate, temp, pH. |
Workflow Diagram: HPLC-UV Quantification
Caption: HPLC-UV workflow from preparation to final report.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle & Application: For applications requiring the highest sensitivity and selectivity, such as bioanalysis (quantification in plasma, urine, or tissue) or trace impurity analysis, LC-MS/MS is the definitive technique.[6][7] This method couples the separation power of HPLC with the specificity of a triple quadrupole mass spectrometer. The analyte is ionized, typically using electrospray ionization (ESI), and detected in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (the deprotonated molecule, [M-H]⁻) and a characteristic product ion formed by its fragmentation, creating an exceptionally specific and sensitive analytical signal, free from matrix interferences.[6]
Experimental Protocol: LC-MS/MS Analysis
-
Instrumentation & Consumables:
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
LC-MS grade solvents and reagents.
-
Solid-Phase Extraction (SPE) cartridges or 96-well plates for sample cleanup.
-
-
Reagent & Standard Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Stock and Working Standards: Prepared as in the HPLC-UV method, but at lower concentrations (e.g., ranging from 0.1 ng/mL to 100 ng/mL), often including a stable isotope-labeled internal standard.
-
-
Sample Preparation (e.g., Protein Precipitation for Plasma):
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube, evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of Mobile Phase A/B (90:10) and inject.
-
-
LC and MS Conditions:
Parameter Condition Column C18, 50 mm x 2.1 mm, 1.8 µm Mobile Phase Gradient: 95% A / 5% B to 5% A / 95% B over 3 min Flow Rate 0.4 mL/min Column Temperature 40 °C Injection Volume 5 µL Ionization Mode ESI Negative MRM Transition m/z 109.1 → 65.1 (Precursor → Product) | Collision Energy | Optimized (e.g., -15 eV) |
Rationale for MRM Transition: The molecular weight of C₆H₆O₂ is ~110.11 g/mol . In ESI negative mode, it forms the deprotonated ion [M-H]⁻ at m/z 109.1. A common fragmentation pathway for carboxylic acids is the loss of CO₂ (44 Da), resulting in a product ion at m/z 65.1.
-
Data Analysis & Validation:
-
Quantification is based on the peak area ratio of the analyte to the internal standard.
-
Validation follows ICH M10 guidelines for bioanalytical method validation.
-
Workflow Diagram: LC-MS/MS Bioanalysis
Caption: Bioanalytical workflow using LC-MS/MS.
Method 3: Quantitative NMR (qNMR) Spectroscopy
Principle & Application: qNMR is a primary ratio method of analysis that allows for the direct measurement of analyte purity or concentration without the need for a specific reference standard of the same compound. Quantification is achieved by comparing the integral of a specific analyte resonance with that of a certified internal standard (IS) of known purity and concentration. For this compound, the carboxylic acid proton provides a distinct, downfield signal (~10-13 ppm) that is ideal for quantification as it rarely overlaps with other signals.[8][9][10] This makes qNMR an invaluable tool for characterizing reference materials and for assays where a specific standard is unavailable.
Experimental Protocol: qNMR Analysis
-
Instrumentation & Consumables:
-
High-field NMR spectrometer (≥ 400 MHz) with a high-precision sample tube.
-
Certified qNMR internal standard (e.g., Maleic Acid, Dimethyl sulfone).
-
High-purity deuterated solvent (e.g., DMSO-d₆).
-
High-precision analytical balance.
-
-
Sample Preparation:
-
Accurately weigh ~10 mg of this compound into a vial.
-
Accurately weigh ~10 mg of the certified internal standard into the same vial.
-
Record the exact masses of both compounds.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of DMSO-d₆.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Pulse Program: Standard quantitative ¹H experiment (e.g., zg30).
-
Relaxation Delay (D1): Must be at least 5 times the longest T₁ relaxation time of the protons being integrated (typically ≥ 30 seconds for quantitative accuracy).
-
Number of Scans (NS): Sufficient to achieve a high signal-to-noise ratio (e.g., 16 or 32).
-
Spectral Width: Cover the full proton chemical shift range.
-
-
Data Processing and Calculation:
-
Apply Fourier transform and phase correction to the acquired FID.
-
Carefully integrate the signal for the carboxylic acid proton of the analyte (I_analyte, 1H) and a well-resolved signal from the internal standard (I_IS, corresponding to N_IS protons).
-
Calculate the purity or concentration using the following formula:
Purity_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS (%)
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = Mass
-
Purity = Purity of the standard
-
Workflow Diagram: qNMR Purity Assessment
Caption: Workflow for purity determination by qNMR.
Method Selection Guide
The choice of analytical technique is dictated by the specific goal of the measurement. The following table provides a comparative summary to guide the selection process.
| Feature | HPLC-UV | LC-MS/MS | qNMR |
| Primary Application | Bulk assay, quality control, content uniformity | Bioanalysis, trace impurity analysis | Reference standard certification, purity assay |
| Sensitivity | Moderate (µg/mL) | Very High (pg/mL to ng/mL) | Low (mg/mL) |
| Selectivity | Good | Excellent | High (based on chemical shift) |
| Throughput | High | High | Low |
| Cost per Sample | Low | High | Moderate |
| Requires Analyte Standard | Yes | Yes (or stable isotope) | No (uses certified IS) |
Conclusion
The quantification of this compound can be successfully achieved through multiple analytical platforms. For routine quality control of bulk materials, a validated HPLC-UV method offers a robust and cost-effective solution. When trace-level detection in complex biological fluids is required, LC-MS/MS provides unparalleled sensitivity and selectivity. Finally, for the absolute purity assessment and certification of reference materials, qNMR stands as a powerful primary method. By understanding the principles, strengths, and limitations of each technique as detailed in this guide, researchers and drug development professionals can confidently select and implement the most appropriate method to generate high-quality, reliable data.
References
- AMSbiopharma. (2025).
- Bradley, C. (2025).
- BenchChem. (2025).
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- ICH. (2023).
- ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Agilent Technologies.
- Toyo'oka, T. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI.
- Paglione, M., et al. (2014). Concentration of carboxylic acids and carbonyls determined by chemical derivatization – 1 H-NMR analysis.
- LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.
- NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles.
- Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
- Chemistry LibreTexts. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles.
- American Chemical Society. (2016). Sample Preparation for Bioanalytical and Pharmaceutical Analysis. Analytical Chemistry.
- Mao, J. D., et al. (2002). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy.
- Srivastava, S., et al. (2015). GC-MS Analysis of Phytocomponents in, Pet Ether Fraction of Wrightia tinctoria Seed. Pharmacognosy Journal.
- Kim, J., et al. (2022). Chemical Profile Determination and Quantitative Analysis of Components in Oryeong-san Using UHPLC-Q-Orbitrap-MS and UPLC-TQ-MS/MS. MDPI.
- Ullah, F., et al. (2018). GC-MS profile of bioactive compounds from medicinally important Periploca hydaspidis.
- Ganesan, K., & Xu, B. (2020). Gas chromatography-mass spectrometry analysis of hugonia mystax leaves. International Journal of Pharmaceutical Sciences and Research.
- Forgo, P., et al. (2022). Analysis of 3‐nitropropionic acid in Fabaceae plants by HPLC‐MS/MS. PubMed Central.
Sources
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. database.ich.org [database.ich.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. mdpi.com [mdpi.com]
- 8. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Application Note: A Scalable and Robust Protocol for the Synthesis of 3-Cyclopropylprop-2-ynoic Acid
Abstract
3-Cyclopropylprop-2-ynoic acid is a valuable building block in medicinal chemistry and materials science, notable for the conformational rigidity imparted by the cyclopropyl and alkyne moieties. This application note provides a detailed, two-step, scale-up-ready protocol for its synthesis. The methodology begins with the synthesis of the key intermediate, cyclopropylacetylene, followed by its conversion to 3-cyclopropyl-2-propyn-1-ol, and culminates in a robust oxidation to the target carboxylic acid. This guide emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and analytical validation required for successful and reproducible synthesis on a larger scale.
Introduction and Synthetic Strategy
The synthesis of substituted propiolic acids is a cornerstone of modern organic synthesis, providing access to a wide array of complex molecules. This compound, in particular, has garnered interest as a precursor for novel pharmaceuticals and functional materials. The challenge in its synthesis lies in developing a process that is not only high-yielding but also amenable to scale-up, avoiding hazardous or prohibitively expensive reagents where possible.
After a thorough review of synthetic methodologies, a two-step pathway was selected for its efficiency and scalability. The strategy hinges on the oxidation of a primary propargyl alcohol, a reliable and well-documented transformation.
The chosen synthetic route involves:
-
Formation of the Precursor Alcohol: Synthesis of 3-cyclopropyl-2-propyn-1-ol via the reaction of the lithium acetylide of cyclopropylacetylene with a suitable formaldehyde source. Cyclopropylacetylene itself can be efficiently prepared in a one-pot reaction from 5-chloro-1-pentyne.[1]
-
Oxidation to the Carboxylic Acid: The Jones oxidation is employed for the conversion of 3-cyclopropyl-2-propyn-1-ol to the final product, this compound. The Jones reagent, formed from chromium trioxide in aqueous sulfuric acid, is a powerful and cost-effective oxidant for converting primary alcohols to carboxylic acids.[2][3][4][5] This method is particularly effective for propargylic alcohols and generally proceeds to completion without significant side reactions when performed under controlled conditions.[2][6]
This approach offers a logical and field-proven pathway, balancing reaction efficiency with practical considerations for larger-scale production.
Caption: Simplified mechanism of the Jones Oxidation of a primary alcohol.
Oxidation Protocol:
-
Reaction Setup:
-
Charge a 5 L jacketed reactor equipped with a mechanical stirrer, a thermocouple, and a pressure-equalizing addition funnel with 3-cyclopropyl-2-propyn-1-ol and 1.5 L of acetone.
-
Cool the reactor contents to 0°C using a circulating chiller.
-
-
Oxidation:
-
Slowly add the prepared Jones reagent from the addition funnel to the stirred acetone solution. Maintain the internal temperature between 0°C and 5°C throughout the addition. The addition should take approximately 2-3 hours.
-
The color of the reaction mixture will change from orange to a dark green/brown, indicating the reduction of Cr(VI) to Cr(III). [2] * After the addition is complete, allow the reaction to stir at 0-5°C for an additional hour. Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.
-
-
Work-up and Purification:
-
Quench the reaction by the dropwise addition of isopropanol until the orange color of any excess Cr(VI) has disappeared and the solution is uniformly green.
-
Filter the mixture through a pad of celite to remove the chromium salts. Wash the filter cake with acetone.
-
Concentrate the filtrate under reduced pressure to remove the bulk of the acetone.
-
Transfer the remaining aqueous residue to a 2 L separatory funnel and extract with diethyl ether (3 x 300 mL) to remove any neutral impurities. Discard the organic layer.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 1-2 with 6 M HCl. The product will precipitate or form an oil.
-
Extract the acidified aqueous layer with diethyl ether (3 x 400 mL).
-
Combine the ether extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
For final purification, the solid acid can be recrystallized from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield a pure, crystalline product. [7]
-
Analytical Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Parameter | Method | Expected Result |
| Yield | Gravimetric | 75-85% (based on the alcohol) |
| Purity | HPLC/GC-MS | >98% |
| Identity | ¹H NMR, ¹³C NMR | Spectra consistent with the proposed structure. Key signals: cyclopropyl protons, alkyne carbons, and carboxylic acid proton. |
| Identity | IR Spectroscopy | Characteristic absorptions for C≡C (~2200 cm⁻¹), C=O (~1700 cm⁻¹), and O-H (broad, ~2500-3300 cm⁻¹) |
| Molecular Weight | Mass Spectrometry | Correct molecular ion peak for C₆H₆O₂ (m/z = 110.04) |
Conclusion
This application note details a comprehensive and scalable two-step synthesis of this compound. The protocol leverages a robust Jones oxidation of the corresponding primary alcohol, which can be efficiently prepared from commercially available starting materials. By adhering to the outlined procedures and safety precautions, researchers can reliably produce this valuable synthetic intermediate in high yield and purity, facilitating its application in advanced research and development projects.
References
- Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Propionic acid.
- Penta Manufacturing Company. (2025, July 8). Propionic acid.
- Central Drug House (P) Ltd. (n.d.). Propionic Acid CAS No 79-09-4 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Lab Alley. (n.d.). Learn About Propionic Acid and How to Use it Safely.
- ScienceLab.com. (2015, March 19). Propionic Acid - Safety Data Sheet.
- Chen, M., & Wu, J. (2013).
- Berglund, R. A., & Dunuwila, D. D. (1991). Carboxylic acid purification and crystallization process. U.S. Patent No. 5,034,105. Washington, DC: U.S.
- Wikipedia contributors. (n.d.). Sonogashira coupling. In Wikipedia, The Free Encyclopedia.
- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
- Cera, G., & Crisma, M. (2020). Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. Molecules, 25(21), 5236.
- Teledyne ISCO. (2012, November 9).
- Atkins, M. P., & Giles, R. G. (1994). Process for purification of carboxylic acids. U.S. Patent No. 5,387,713. Washington, DC: U.S.
- Organic Chemistry Explained. (2019, January 7). Sonogashira coupling [Video]. YouTube.
- LookChem. (n.d.). General procedures for the purification of Carboxylic acids.
- Organic Chemistry Portal. (n.d.). Jones Oxidation.
- Wikipedia contributors. (n.d.). Jones oxidation. In Wikipedia, The Free Encyclopedia.
- Yan, N., et al. (2008). Synthesis of stable derivatives of cycloprop-2-ene carboxylic acid. Journal of Organic Chemistry, 73(15), 6049–6052.
- Celanese Corporation. (1973). Purification of carboxylic acids by chemical treatment and distillation. U.S. Patent No. 3,709,795. Washington, DC: U.S.
- ChemicalBook. (n.d.). (2E)-3-CYCLOHEXYLPROP-2-ENOIC ACID synthesis.
- Biosynth. (n.d.). 3-(1-Methylcyclopropyl)prop-2-ynoic acid.
- Yissum Research Development Company of the Hebrew University of Jerusalem. (2011). Process for the preparation of 3-(1-cyclopropenyl) propionic acid and its salts.
- Organic Syntheses. (n.d.). Cyclopropylacetylene.
- Merck & Co., Inc. (2001). Process for the preparation of cyclopropylacetylene. U.S. Patent No. 6,297,410. Washington, DC: U.S.
- Yan, N., et al. (2008). Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid. SciSpace.
- Chemistry Steps. (n.d.). Jones Oxidation.
- Alfa Chemistry. (n.d.). Jones Oxidation.
- Sciencemadness Wiki contributors. (2019, July 11).
- Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes.
- Sigma-Aldrich. (n.d.). 3-cyclopropyl-2-propynoic acid.
- Wikipedia contributors. (n.d.). Cyclopropylacetylene. In Wikipedia, The Free Encyclopedia.
- Merck & Co., Inc. (2001). Process for the preparation of cyclopropylacetylene. U.S. Patent No. 6,288,297. Washington, DC: U.S.
- Zhejiang University of Technology. (2014). Method for preparing 3-(2-oxocyclopentyl)-propionic acid and 3-(2-oxocyclopentyl)-propionic ester.
- Walborsky, H. M., & Zimmermann, C. (1992). The surface nature of Grignard reagent formation: Cyclopropylmagnesium bromide. Journal of the American Chemical Society, 114(13), 4996–5000.
- Merck & Co., Inc. (2002). Process for the preparation of cyclopropylacetylene and its derivatives.
- Tokyo Chemical Industry Co., Ltd. (n.d.). Cyclopropylacetylene.
- Clark, J. (2023, January 22). Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. Chemistry LibreTexts.
- Beaulieu, F., et al. (2008). Three-step synthesis of cyclopropyl peptidomimetics. Organic Letters, 10(5), 841–844.
- Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of alcohols.
- Clark, J. (n.d.). Oxidation of alcohols.
- Brown, J. (n.d.). Oxidation of alcohols.
- Tan, W. Y., et al. (2021). Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids with 1-Hydroxycyclohexyl Phenyl Ketone. Organic Letters, 23(17), 6648–6653.
Sources
- 1. Cyclopropylacetylene - Wikipedia [en.wikipedia.org]
- 2. Jones Oxidation [organic-chemistry.org]
- 3. Jones oxidation - Wikipedia [en.wikipedia.org]
- 4. Jones Oxidation - Chemistry Steps [chemistrysteps.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Jones oxidation - Sciencemadness Wiki [sciencemadness.org]
- 7. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
Application Notes and Protocols: Strategic Protection of 3-Cyclopropylprop-2-ynoic Acid in Complex Synthesis
For: Researchers, scientists, and drug development professionals engaged in multi-step organic synthesis.
Abstract
3-Cyclopropylprop-2-ynoic acid is a valuable building block in medicinal chemistry and materials science, featuring a unique combination of a reactive carboxylic acid and a terminal alkyne. The successful incorporation of this moiety into complex molecular architectures necessitates a robust and strategic approach to protecting its functional groups. This guide provides an in-depth analysis of protecting group strategies, offering detailed protocols and a framework for rational selection based on the principles of orthogonal chemistry. We will explore the protection of both the carboxylic acid and the alkyne functionalities, emphasizing chemoselectivity and mild deprotection conditions to preserve molecular integrity.
Introduction: The Synthetic Challenge
The dual reactivity of this compound presents a significant challenge in multi-step synthesis. The acidic proton of the carboxylic acid can interfere with base-catalyzed reactions, while the carboxyl group itself is susceptible to nucleophilic attack.[1] Similarly, the terminal alkyne's acidic proton can be deprotonated by strong bases, and the triple bond can undergo various transformations.[2] A well-designed protecting group strategy is therefore paramount to mask these reactive sites, allowing for desired chemical transformations elsewhere in the molecule.[3][4]
The ideal protecting group should be:
-
Easy and high-yielding to install.
-
Stable to a wide range of reaction conditions.
-
Selectively removable under mild conditions that do not affect other functional groups.[5]
This guide will focus on orthogonal protecting group strategies, which allow for the selective deprotection of one functional group in the presence of the other, providing maximum synthetic flexibility.[6][7]
Orthogonal Protection Strategy for this compound
An effective orthogonal strategy for this compound involves protecting the carboxylic acid as an acid-labile ester and the terminal alkyne as a fluoride-labile silyl ether. This approach ensures that each protecting group can be removed independently without affecting the other.
Figure 1: An orthogonal protection and deprotection workflow for this compound.
Protecting the Carboxylic Acid Moiety
The most common strategy for protecting carboxylic acids is their conversion to esters.[6][8] The choice of ester is critical and depends on the stability required and the desired deprotection conditions.
tert-Butyl Ester Protection
-
Rationale: The tert-butyl ester is a bulky group that provides excellent steric protection. It is stable to a wide range of nucleophilic and basic conditions but is readily cleaved under acidic conditions, making it an excellent choice for an orthogonal strategy.[9]
-
Protocol for tert-Butyl Esterification:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.5 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction with DCM and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
-
Protocol for Deprotection:
-
Dissolve the tert-butyl ester in DCM.
-
Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Methyl Ester Protection
-
Rationale: Methyl esters are a simple and cost-effective protecting group.[9] They are generally more robust than tert-butyl esters and require basic or strongly acidic conditions for cleavage. This can be useful if subsequent reaction steps involve acidic conditions.
-
Protocol for Methyl Esterification:
-
Dissolve this compound (1.0 eq) in methanol.
-
Add a catalytic amount of sulfuric acid or use a reagent like trimethylsilyldiazomethane for a milder approach.
-
Reflux the reaction mixture for 4-8 hours.
-
Monitor the reaction by TLC.
-
After cooling, neutralize the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure and purify by column chromatography.[10]
-
-
Protocol for Deprotection (Saponification):
-
Dissolve the methyl ester in a mixture of THF and water.
-
Add lithium hydroxide (LiOH, 1.5-3.0 eq).
-
Stir at room temperature for 2-6 hours.
-
Monitor the reaction by TLC.
-
Acidify the reaction mixture with 1N HCl and extract the carboxylic acid with ethyl acetate.
-
| Protecting Group | Protection Reagents | Deprotection Conditions | Stability |
| tert-Butyl (t-Bu) | Boc₂O, DMAP | TFA, DCM | Stable to base, nucleophiles, and hydrogenolysis. Labile to strong acid.[9] |
| Methyl (Me) | MeOH, H₂SO₄ or TMSCHN₂ | LiOH, THF/H₂O or strong acid | Stable to mild acid and base. Cleaved by strong acid or base.[9][10] |
| Benzyl (Bn) | Benzyl bromide, base | H₂, Pd/C (Hydrogenolysis) | Stable to acid and base. Cleaved by hydrogenolysis. |
| Silyl Esters | Silyl chloride, base | Acid, base, fluoride ions | Labile to aqueous acidic and basic conditions.[9][11] |
Table 1: Comparison of common protecting groups for carboxylic acids.
Protecting the Terminal Alkyne
The acidic proton of a terminal alkyne can be masked by reaction with an organometallic reagent followed by quenching with an electrophile, most commonly a silyl halide.[6]
Silyl Ether Protection
-
Rationale: Trialkylsilyl groups are widely used to protect terminal alkynes due to their ease of introduction and removal.[12] The steric bulk of the silyl group can be tuned to control its stability. Trimethylsilyl (TMS) is readily cleaved, while triisopropylsilyl (TIPS) and tert-butyldimethylsilyl (TBDMS) are more robust.[13][14]
-
Protocol for TIPS Protection:
-
Dissolve the this compound ester (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C.
-
Add a strong base such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) (1.1 eq) dropwise.
-
Stir for 30 minutes at -78 °C.
-
Add triisopropylsilyl chloride (TIPSCl, 1.2 eq) and allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure and purify by flash column chromatography.
-
-
Protocol for Deprotection:
-
Dissolve the silyl-protected alkyne in THF.
-
Add a solution of tetra-n-butylammonium fluoride (TBAF, 1.1 eq, 1M in THF).
-
Stir at room temperature for 1-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify by column chromatography.
-
| Protecting Group | Protection Reagents | Deprotection Conditions | Stability |
| Trimethylsilyl (TMS) | TMSCl, base (e.g., n-BuLi) | K₂CO₃, MeOH or TBAF | Labile to mild base and fluoride. |
| Triethylsilyl (TES) | TESCl, base | Fluoride ions, mild acid | More stable than TMS. |
| tert-Butyldimethylsilyl (TBDMS) | TBDMSCl, base | TBAF, HF | Stable to a wider range of conditions than TMS and TES.[15] |
| Triisopropylsilyl (TIPS) | TIPSCl, base | TBAF, HF | Very robust, stable to many reaction conditions.[16] |
Table 2: Comparison of common silyl protecting groups for terminal alkynes.
Experimental Workflow: A Practical Example
The following workflow illustrates the orthogonal protection of this compound, followed by selective deprotection.
Figure 2: Step-by-step experimental workflow for orthogonal protection and selective deprotection.
Conclusion
The strategic use of protecting groups is indispensable for the successful manipulation of bifunctional molecules like this compound. By employing an orthogonal protection strategy, such as the combination of a tert-butyl ester for the carboxylic acid and a silyl ether for the alkyne, researchers can achieve selective transformations with high yields and minimal side reactions. The protocols and data presented in this guide offer a solid foundation for developing robust synthetic routes for novel compounds derived from this versatile building block.
References
- Wikipedia. Protecting group. [Link]
- Slideshare. Protection and deprotection of carboxylic acid. [Link]
- Chemistry LibreTexts. 13.10: Protecting Groups in Organic Synthesis. [Link]
- Gelest. Silanes as Protecting Groups for Terminal Alkyne. [Link]
- Recent Progress of Protecting Groups for Terminal Alkynes. [Link]
- YouTube. Protecting Groups for Carboxylic acid. [Link]
- National Institutes of Health. “Supersilyl” Group as Novel Carboxylic Acid Protecting Group: Application to Highly Stereoselective Aldol and Mannich Reactions. [Link]
- Lumen Learning. 15.2 Use of protecting groups | Organic Chemistry II. [Link]
- Gelest. Deprotection of Silyl Ethers. [Link]
- Gelest. Organosilane Protecting Groups. [Link]
- American Chemical Society. Deprotection of carboxylic esters of .beta.-lactam homologs. Cleavage of p-methoxybenzyl, diphenylmethyl, and tert-butyl esters. [Link]
- National Institutes of Health. dM-Dim for Carboxylic Acid Protection. [Link]
- SynArchive. Protection of Carboxylic acid by Ester. [Link]
- VI Protecting Groups and Orthogonal Protection Str
- ResearchGate. Selective Deprotection of Silyl Ethers | Request PDF. [Link]
- Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. [Link]
- Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]
- Chem-St
- National Institutes of Health. Synthesis of stable derivatives of cycloprop-2-ene carboxylic acid. [Link]
- Protecting Groups. [Link]
- Google Patents. WO2011086561A1 - Process for the preparation of 3-(1-cyclopropenyl) propionic acid and its salts.
- Organic Chemistry Portal. Protective Groups. [Link]
- PubChem. 3-Cyclopropylprop-2-enoic acid. [Link]
- Protecting groups in organic synthesis. [Link]
- SynArchive. Protecting Groups List. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. 15.2 Use of protecting groups | Organic Chemistry II [courses.lumenlearning.com]
- 3. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 4. Protective Groups [organic-chemistry.org]
- 5. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 6. Protecting group - Wikipedia [en.wikipedia.org]
- 7. jocpr.com [jocpr.com]
- 8. Protection and deprotection of carboxylic acid | PPTX [slideshare.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. synarchive.com [synarchive.com]
- 11. dM-Dim for Carboxylic Acid Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 13. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 14. tcichemicals.com [tcichemicals.com]
- 15. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 16. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Cyclopropylprop-2-ynoic Acid
Welcome to the technical support center for the synthesis of 3-cyclopropylprop-2-ynoic acid. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during the preparation of this valuable synthetic intermediate. As a key building block in the synthesis of various pharmaceuticals, including antiretroviral agents, a reliable and reproducible synthetic route is paramount.[1][2]
This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you navigate the common pitfalls associated with this synthesis.
Section 1: Overview of the Recommended Synthetic Pathway
The most common and generally reliable laboratory-scale synthesis of this compound proceeds in two main stages:
-
Preparation of Cyclopropylacetylene: The critical starting material, cyclopropylacetylene, is synthesized via a one-pot metalation and cyclization of 5-chloro-1-pentyne using an organolithium base.[1][3] This method is favored over older, lower-yielding procedures that involved the dichlorination of cyclopropyl methyl ketone.[1][3]
-
Carboxylation of Cyclopropylacetylene: The terminal alkyne is deprotonated with a strong base, typically n-butyllithium (n-BuLi), to form the corresponding lithium acetylide. This nucleophilic intermediate is then quenched with an electrophilic source of carbon dioxide (e.g., solid CO₂, or "dry ice") to yield the target carboxylic acid after an acidic workup.
The overall workflow is summarized in the diagram below.
Caption: Recommended two-stage synthesis pathway.
Section 2: Troubleshooting Guide and FAQs
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Category A: Starting Material (Cyclopropylacetylene) Synthesis
FAQ 1: My yield of cyclopropylacetylene is very low (<50%). What are the most common causes?
Low yields in this preparation are almost always traced back to a few critical parameters:
-
Reagent Quality: The n-butyllithium used in this step is highly reactive towards moisture and air. Using a partially degraded reagent will result in incomplete metalation and cyclization. It is crucial to use a fresh, properly stored bottle of n-BuLi or to titrate the solution immediately before use (see Protocol 3).
-
Temperature Control: During the addition of n-BuLi to 5-chloro-1-pentyne, the reaction is exothermic. The temperature should be maintained below 20 °C to prevent side reactions.[3] However, after the addition is complete, the mixture must be heated to reflux for several hours to drive the intramolecular cyclization to completion.[3] Insufficient reflux time is a common cause of low conversion.
-
Product Loss During Workup: Cyclopropylacetylene is a volatile liquid with a boiling point of 51–53 °C.[1] Significant product loss can occur during the aqueous quench if the mixture is not kept cold, and during solvent removal or distillation if not performed carefully with an efficient condenser and a cooled receiving flask.[3]
FAQ 2: I'm observing byproducts that suggest the cyclopropyl ring is opening. How can I prevent this?
Ring-opening of the cyclopropyl group is a known side reaction, particularly under acidic conditions. In older synthetic methods, the use of PCl₅ followed by an ice quench could generate HCl, which was a major cause of ring-opening to give 2,5-dichloro-2-pentene as a byproduct.[3]
In the modern one-pot synthesis from 5-chloro-1-pentyne, the conditions are basic, which protects the cyclopropyl ring. If you suspect ring-opening, it is likely occurring during the final aqueous workup. Ensure the quench with saturated ammonium chloride solution is performed at a low temperature (<20 °C) and that the mixture is not allowed to become strongly acidic at any stage.[3]
Category B: Lithiation and Carboxylation Issues
FAQ 3: My carboxylation reaction is not proceeding to completion, and I recover significant amounts of cyclopropylacetylene. What's wrong?
This is a classic problem indicating incomplete formation of the lithium acetylide. The root cause is almost always related to reaction conditions.
-
Strictly Anhydrous Conditions: This is the single most important factor. Organolithium reagents react instantly with water.[4] All glassware must be rigorously dried (flame-dried under vacuum or oven-dried overnight), and all solvents (e.g., THF) must be anhydrous. Use fresh, sealed solvents or distill them from an appropriate drying agent (e.g., sodium/benzophenone). Perform the reaction under a positive pressure of an inert gas like argon or nitrogen.[5]
-
Inaccurate Reagent Stoichiometry: The concentration of commercial n-BuLi solutions can vary. It is best practice to titrate the solution before use to determine its exact molarity.[5] Using too little n-BuLi will naturally lead to incomplete deprotonation. A slight excess (1.05-1.1 equivalents) is recommended.
-
Insufficient Reaction Time/Temperature: While the deprotonation is typically fast, allow the reaction to stir for 30-60 minutes at low temperature (-78 °C to -40 °C) to ensure complete formation of the acetylide before adding the carbon dioxide.
FAQ 4: The starting material is consumed, but my yield of the desired acid is poor. Where is my product going?
If the lithiation is successful, a low yield of the carboxylic acid points to problems with the carboxylation (CO₂ quench) step.
-
Inefficient CO₂ Quenching: The lithium acetylide can be insoluble or form aggregates in solution.[6] When quenching, ensure maximum contact between the acetylide and the CO₂. The best method is often to pour the cold acetylide solution onto a large excess of freshly crushed, high-purity dry ice in a separate flask with vigorous stirring. Simply bubbling CO₂ gas through the solution is often inefficient.
-
Premature Protonation: The carboxylic acid product is acidic. If any moisture is introduced before the final acidic workup, it can protonate the lithium carboxylate intermediate, leading to complex mixtures. Ensure the dry ice used is truly dry and that the reaction is maintained under inert gas until the deliberate addition of the aqueous acid.
-
Temperature of Quench: The quench should be done at low temperature. Allowing the solution to warm up significantly before all the acetylide has reacted with CO₂ can lead to side reactions.
Caption: Troubleshooting logic for low product yield.
Category C: Purification and Stability
FAQ 5: What is the best way to purify this compound?
Standard acid-base extraction is the most effective initial purification method. After the reaction quench and acidification, the product will be a neutral organic molecule.
-
Extract the acidified aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine and dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Concentrate the organic solvent in vacuo.
At this point, the crude product can often be purified further by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate). Column chromatography can also be used but may be complicated by the acidity of the product.
FAQ 6: Is the final product stable? Are there special storage considerations?
Propiolic acids can be sensitive to heat and may undergo decarboxylation. While the cyclopropyl group adds some stability, it is advisable to avoid excessive heat during purification (e.g., high-temperature distillation). The purified product should be stored in a cool, dark place, preferably refrigerated under an inert atmosphere, to maximize its shelf life.
Section 3: Detailed Experimental Protocols
Safety Note: These procedures involve hazardous materials, including pyrophoric organolithium reagents and flammable solvents. They should only be performed by trained chemists in a well-ventilated chemical fume hood with appropriate personal protective equipment (flame-resistant lab coat, safety goggles, and appropriate gloves).[4]
Protocol 1: Synthesis of Cyclopropylacetylene[3]
-
Setup: Equip a 3-L, three-necked, round-bottomed flask with a mechanical stirrer, a 1-L addition funnel, and a reflux condenser topped with a nitrogen inlet.
-
Charging: Charge the flask with 5-chloro-1-pentyne (102 g, 1.0 mol) and cyclohexane (250 mL). Cool the mixture to 0 °C in an ice bath.
-
Addition: Add n-butyllithium (2.0 M in cyclohexane, 1.05 L, 2.1 mol) dropwise via the addition funnel over 1.5 hours, ensuring the internal temperature does not exceed 20 °C.
-
Cyclization: After the addition is complete, heat the mixture to reflux (approx. 78 °C) and maintain reflux for 3 hours. Butane gas will evolve during this time.
-
Quench: Cool the reaction mixture back down to 0 °C. Slowly and carefully add saturated aqueous ammonium chloride solution (500 mL) dropwise, keeping the temperature below 20 °C.
-
Isolation: Separate the organic layer. The product is in the organic (cyclohexane) phase. The crude product can be carefully distilled for high purity, collecting the fraction boiling at 51-53 °C. Ensure the receiving flask is cooled in an ice bath to minimize loss of the volatile product.
Protocol 2: Synthesis of this compound
-
Setup: Equip a 1-L, three-necked, round-bottomed flask with a magnetic stirrer, a thermometer, a rubber septum, and a nitrogen inlet. Flame-dry the entire apparatus under vacuum and allow it to cool under a positive pressure of nitrogen.
-
Charging: Add anhydrous tetrahydrofuran (THF, 400 mL) via cannula, followed by cyclopropylacetylene (33.0 g, 0.5 mol). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add n-butyllithium (1.6 M in hexanes, 330 mL, 0.525 mol) dropwise via syringe or cannula over 30 minutes, keeping the internal temperature below -65 °C. Stir the resulting pale-yellow solution for an additional 45 minutes at -78 °C.
-
Carboxylation: In a separate 2-L flask, place a large excess of freshly crushed dry ice (approx. 500 g). Vigorously stir the dry ice and, under a positive flow of nitrogen, transfer the cold lithium acetylide solution via a wide-bore cannula onto the dry ice. The mixture will bubble vigorously.
-
Workup: Allow the mixture to warm to room temperature as the excess CO₂ sublimes. Slowly add water (250 mL). Transfer the mixture to a separatory funnel and wash the aqueous layer with diethyl ether (2 x 100 mL) to remove any unreacted starting material.
-
Acidification & Extraction: Cool the aqueous layer in an ice bath and acidify to pH 1-2 by slowly adding concentrated HCl. Extract the acidified layer with diethyl ether (3 x 150 mL).
-
Isolation: Combine the acidic organic extracts, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a solid or oil. Recrystallize from hexanes/ethyl acetate for purification.
Protocol 3: Titration of n-Butyllithium
-
Dry a 100 mL flask containing a stir bar and seal with a septum. Add ~100 mg of diphenylacetic acid and record the exact weight.
-
Under nitrogen, add 20 mL of anhydrous THF to dissolve the acid.
-
Slowly add the n-BuLi solution dropwise from a 1 mL syringe until the pale yellow color of the dianion persists.
-
The molarity is calculated as: M = (mass of acid / MW of acid) / volume of BuLi (L).
Section 4: Typical Reaction Parameters and Yields
| Parameter | Stage 1: Cyclopropylacetylene | Stage 2: Carboxylation |
| Key Reagent | n-Butyllithium | n-Butyllithium |
| Equivalents | 2.1 | 1.05 |
| Solvent | Cyclohexane | Tetrahydrofuran (THF) |
| Temperature | 0 °C to Reflux (78 °C) | -78 °C |
| Reaction Time | ~5 hours | ~2 hours |
| Typical Yield | 65-75% | 70-85% |
References
- Corley, E. G., Thompson, A. S., & Huntington, M. (2000). CYCLOPROPYLACETYLENE. Organic Syntheses, 77, 231. [Link]
- Wikipedia. (n.d.). Cyclopropylacetylene.
- Thompson, A. S., et al. (1996). Process for the preparation of cyclopropylacetylene.
- DuPont Pharmaceuticals Co. (2000). Process for the preparation of cyclopropylacetylene.
- American Chemical Society. (n.d.). Lithiation Reaction - Laboratory Reaction Safety Summary.
- Reddit r/OrganicChemistry. (2023).
- Reich, H. J. (n.d.). Organolithium Chemistry. University of Wisconsin.
- Stanetty, P., & Mihovilovic, M. D. (1997). A convenient two-step synthesis of 3-substituted propiolic acids.
- Anderson, B. A., & Wulff, W. D. (1990). A convenient one-pot procedure for the synthesis of propiolic acids. The Journal of Organic Chemistry, 55(24), 5950-5951.
Sources
Technical Support Center: Optimizing Sonogashira Coupling Reactions for Alkynoic Acids
Welcome to the technical support center for the Sonogashira coupling of alkynoic acids. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the nuances of this powerful carbon-carbon bond-forming reaction. The presence of the carboxylic acid functionality introduces specific challenges and opportunities that require careful consideration of reaction parameters. This resource provides in-depth troubleshooting advice and frequently asked questions to help you achieve optimal results in your experiments.
Troubleshooting Guide: Addressing Common Issues
This section is structured in a question-and-answer format to directly address specific problems you may encounter during the Sonogashira coupling of alkynoic acids.
Q1: My reaction has a low or no yield. What are the likely causes and how can I fix it?
A low or non-existent yield is a common frustration. A systematic approach to troubleshooting is crucial.[1]
Possible Causes & Solutions:
-
Catalyst Inactivity:
-
Palladium Catalyst: The Pd(0) species is the active catalyst. If you are using a Pd(II) precatalyst, such as PdCl₂(PPh₃)₂, it must be reduced in situ.[2] Ensure your reaction conditions facilitate this reduction. Pd(0) catalysts like Pd(PPh₃)₄ are sensitive to air and moisture; use a fresh batch or one that has been stored correctly under an inert atmosphere.[1]
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) can degrade over time. Use a fresh, high-quality source.[1]
-
-
Inadequate Base:
-
An amine base is required to deprotonate the terminal alkyne, forming the reactive copper acetylide.[3] Triethylamine and diisopropylamine are commonly used.[1] Ensure the base is dry and used in sufficient excess (typically 2-4 equivalents). The carboxylic acid moiety of your substrate will also consume base, so you may need to use a larger excess than in standard Sonogashira couplings.
-
-
Poor Reagent Quality:
-
Ensure your aryl halide and alkynoic acid are pure. Impurities can poison the catalyst.[1]
-
Solvents must be anhydrous and degassed. Oxygen can lead to the unwanted Glaser-Hay homocoupling of the alkyne, a common side reaction.[1][4] Running the reaction under an inert atmosphere (argon or nitrogen) is critical.[1][5]
-
-
Sub-optimal Reaction Temperature:
-
The reactivity of the aryl halide dictates the required temperature. Aryl iodides are the most reactive and can often be coupled at room temperature.[1][2] Aryl bromides usually require heating, and aryl chlorides are the least reactive, often necessitating higher temperatures and more specialized catalytic systems.[2][6] If you are using a less reactive aryl halide, a simple increase in temperature might be all that is needed.
-
Q2: I'm observing significant formation of a byproduct, which I suspect is the homocoupled alkyne (Glaser coupling). How can I minimize this?
The formation of alkyne dimers is a frequent side reaction, especially when using a copper co-catalyst.[2][4]
Strategies to Minimize Homocoupling:
-
Copper-Free Conditions: The most direct way to avoid Glaser coupling is to omit the copper co-catalyst.[1][7] Copper-free Sonogashira reactions are well-established, though they may require different ligands and reaction conditions to proceed efficiently.[1]
-
Controlled Addition of Alkyne: Adding the alkynoic acid slowly to the reaction mixture can help to keep its concentration low, disfavoring the dimerization reaction.
-
Rigorous Exclusion of Oxygen: As mentioned previously, oxygen promotes homocoupling.[1] Ensure your reaction setup is thoroughly purged with an inert gas and that your solvents are properly degassed.
Q3: My reaction mixture turned black, and a precipitate formed. What does this mean?
The formation of a black precipitate, often referred to as "palladium black," indicates the decomposition and precipitation of the palladium catalyst.[1] This is a sign of catalyst deactivation and will halt your reaction.
Causes and Prevention:
-
Impurities: Trace impurities in your reagents or solvents can lead to catalyst decomposition.[1]
-
Inappropriate Solvent: Some solvents may promote the formation of palladium black.[8] If you are consistently having this issue, consider screening other anhydrous, degassed solvents.
-
High Temperatures: While sometimes necessary for less reactive substrates, excessively high temperatures can accelerate catalyst decomposition.
-
Ligand Choice: The choice of phosphine ligand is critical for stabilizing the palladium catalyst. Bulky, electron-rich phosphine ligands can improve catalyst stability and efficiency.[7]
Q4: I'm concerned about decarboxylation of my alkynoic acid under the reaction conditions. Is this a valid concern?
Yes, decarboxylation can be a competing reaction, especially at elevated temperatures.[9] In fact, palladium-catalyzed decarboxylative couplings of propiolic acids are a known synthetic strategy to form symmetrical and unsymmetrical diarylalkynes.[9][10][11]
Minimizing Decarboxylation:
-
Temperature Control: Use the lowest effective temperature that allows the coupling to proceed at a reasonable rate. For highly reactive aryl iodides, room temperature is often sufficient.[12]
-
Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS to avoid prolonged heating once the starting materials have been consumed.
Q5: The purification of my product is difficult due to residual metals and dark-colored impurities. What are some effective purification strategies?
Purification can be challenging due to the presence of residual palladium and copper catalysts, as well as polymeric byproducts.[13]
Purification Tips:
-
Aqueous Workup: Washing the crude reaction mixture with a saturated aqueous solution of ammonium chloride can help to remove the copper catalyst.[14]
-
Filtration: Passing the reaction mixture through a pad of celite can help to remove precipitated palladium black and other insoluble materials.[15]
-
Activated Charcoal: Treatment with activated charcoal can be effective in removing colored impurities.[13]
-
Column Chromatography: This is often the most effective method for obtaining a highly pure product.
-
Recrystallization: If a solid, recrystallization can be an excellent final purification step to remove trace impurities and improve the product's color.[13]
Frequently Asked Questions (FAQs)
This section addresses broader questions regarding the optimization of Sonogashira couplings with alkynoic acids.
Q1: How do I choose the right palladium catalyst and ligand?
The choice of catalyst and ligand is substrate-dependent.
-
Palladium Sources:
-
Ligands:
Q2: What is the optimal solvent and base combination?
-
Solvents: Common solvents include THF, DMF, and amine bases like triethylamine, which can also act as the solvent.[8] The key is to use an anhydrous, degassed solvent in which all reagents are soluble.
-
Bases: Triethylamine and diisopropylamine are standard choices.[1] The pKa of the base should be sufficient to deprotonate the alkyne. As mentioned, an excess of base is necessary to neutralize the carboxylic acid and the HX generated during the reaction.
Q3: What is the general reactivity order for aryl halides?
The reactivity of the aryl halide significantly impacts the required reaction conditions. The general trend from most to least reactive is: I > OTf > Br >> Cl.[1][2]
Q4: Can I use nickel catalysts for this reaction?
Yes, nickel-catalyzed Sonogashira-type reactions are an emerging alternative to palladium-based systems.[17] They can offer advantages in terms of cost and reactivity, particularly for less reactive aryl halides.[18][19]
Q5: Are there any one-pot procedures involving alkynoic acids?
Yes, there are one-pot tandem Sonogashira/decarboxylative coupling reactions that use propiolic acid as an acetylene source to synthesize diarylalkynes.[11]
Experimental Protocols
Standard Protocol for Sonogashira Coupling of an Alkynoic Acid
This protocol is a general starting point and should be optimized for specific substrates.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Alkynoic acid (1.1-1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.02-0.05 equiv)
-
CuI (0.04-0.10 equiv)
-
Triethylamine (or other suitable amine base, 3-5 equiv)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide, PdCl₂(PPh₃)₂, and CuI.
-
Add the anhydrous, degassed solvent, followed by the amine base.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the alkynoic acid to the reaction mixture.
-
Stir the reaction at the desired temperature (room temperature for aryl iodides, heating for aryl bromides) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Copper-Free Protocol
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Alkynoic acid (1.1-1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equiv)
-
Amine base (e.g., diisopropylamine, 3-5 equiv)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
Procedure:
-
Follow the setup procedure as described in the standard protocol, omitting the CuI.
-
The reaction may require a higher temperature or a more specialized ligand system to achieve a comparable reaction rate to the copper-catalyzed version.
Data Summary
| Parameter | Recommendation | Rationale |
| Aryl Halide Reactivity | I > OTf > Br >> Cl | Influences required temperature and catalyst system.[1][2] |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄, Pd(OAc)₂ + Ligand | Choice depends on stability needs and substrate reactivity. |
| Copper Co-catalyst | CuI (optional) | Increases reaction rate but can cause homocoupling.[2] |
| Base | Triethylamine, Diisopropylamine (2-5 equiv) | Deprotonates the alkyne and neutralizes HX and the carboxylic acid. |
| Solvent | THF, DMF, Amine Base | Must be anhydrous and degassed. |
| Temperature | Room Temperature to 120°C | Dependent on the reactivity of the aryl halide.[2] |
Visualizations
Sonogashira Catalytic Cycle
Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira coupling reaction.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues in Sonogashira coupling reactions.
References
- Chen, et al. (2024).
- Wikipedia. (n.d.). Sonogashira coupling. [Link]
- Lee, S. (2018).
- Park, J., et al. (2011). Pd-Catalyzed Decarboxylative Coupling of Propiolic Acids: One-Pot Synthesis of 1,4-Disubstituted 1,3-Diynes via Sonogashira−Homocoupling Sequence. The Journal of Organic Chemistry. [Link]
- Semantic Scholar. (2014). Synthesis of diarylalkynes via tandem Sonogashira/decarboxylative reaction of aryl chlorides with propiolic acid. [Link]
- Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
- The Royal Society of Chemistry. (2021). Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles. [Link]
- NIH. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. [Link]
- PDF. (n.d.).
- KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]
- ACS Publications. (n.d.).
- RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
- NIH. (n.d.). Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. [Link]
- ACS Publications. (n.d.). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. [Link]
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Optimization of Sonogashira coupling conditions catalyzed by aromatic tri‐palladium complexes [Pd3]⁺. [Link]
- Request PDF. (2025). Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction. [Link]
- Cell Reports Physical Science. (2023).
- Beilstein Journal of Organic Chemistry. (2022). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. [Link]
- ResearchGate. (n.d.).
- SpringerLink. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]
- Reddit. (2020). Sonogashira troubleshooting help needed. [Link]
- Wipf Group. (n.d.). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. [Link]
- Megan Shroder. (n.d.). The Sonogashira Coupling.
- Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. [Link]
- Reddit. (2024). Easily remove dark color after sonogashira?. [Link]
- Organic Chemistry Portal. (n.d.).
- MDPI. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. [Link]
- YouTube. (2020). Sonogashira cross-coupling reaction. [Link]
- YouTube. (2019). Sonogashira coupling. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. gold-chemistry.org [gold-chemistry.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. reddit.com [reddit.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. reddit.com [reddit.com]
- 9. longdom.org [longdom.org]
- 10. Collection - Pd-Catalyzed Decarboxylative Coupling of Propiolic Acids: One-Pot Synthesis of 1,4-Disubstituted 1,3-Diynes via SonogashiraâHomocoupling Sequence - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 11. Synthesis of diarylalkynes via tandem Sonogashira/decarboxylative reaction of aryl chlorides with propiolic acid | Semantic Scholar [semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. reddit.com [reddit.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01909K [pubs.rsc.org]
- 17. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-Cyclopropylprop-2-ynoic Acid
Welcome to the dedicated technical support center for the purification of 3-Cyclopropylprop-2-ynoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this valuable building block in high purity from typical reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my crude this compound?
A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. However, common impurities may include:
-
Unreacted starting materials: Such as cyclopropyl acetylene and any reagents used for carboxylation.
-
Side-products: These can include isomeric byproducts, products of over-oxidation, or decarboxylated species.
-
Catalyst residues: If a metal catalyst was used in the synthesis.
-
Solvents: Residual solvents from the reaction and workup.
Q2: What is the first step I should take to purify my crude this compound?
A2: An initial acid-base extraction is a highly effective first step for the purification of most carboxylic acids.[1][2] This technique leverages the acidic nature of the carboxyl group to selectively move your desired product from an organic solvent into an aqueous basic solution, leaving many neutral organic impurities behind.[1][2]
Q3: My this compound is an oil and won't crystallize. What should I do?
A3: "Oiling out" is a common issue in crystallization, especially when impurities are present.[3] This phenomenon occurs when the solute's solubility limit is exceeded at a temperature above its melting point. To address this, you can try using a different solvent system, ensuring a slow cooling rate, or further purifying the material by another method like column chromatography before attempting crystallization again.[3][4]
Q4: I am seeing significant streaking of my product on the TLC plate during column chromatography. How can I fix this?
A4: Streaking of carboxylic acids on silica gel TLC plates is a common problem due to the interaction of the acidic proton with the silica stationary phase. To mitigate this, you can add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to your eluent system.[5] This suppresses the deprotonation of your carboxylic acid, leading to sharper bands.[5]
Troubleshooting Purification Protocols
This section provides detailed troubleshooting for the most common purification techniques for this compound.
Acid-Base Extraction
Acid-base extraction is a powerful technique to separate acidic, basic, and neutral compounds from a mixture.[1][2][6][7] For this compound, the goal is to convert it to its water-soluble carboxylate salt, allowing for its separation from non-acidic impurities.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent, such as diethyl ether or ethyl acetate.
-
Basification: Transfer the organic solution to a separatory funnel and add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃).
-
Extraction: Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup from CO₂ evolution. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer containing the sodium salt of your product into a clean flask.
-
Repeat: Repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure complete recovery of the acid.
-
Back-washing: Combine the aqueous extracts and wash with a small portion of the organic solvent to remove any entrained neutral impurities.
-
Acidification: Cool the combined aqueous extracts in an ice bath and slowly add a strong acid, such as concentrated HCl, until the pH is acidic (pH ~2-3), which will precipitate the purified this compound.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum. If the product does not precipitate, it can be back-extracted into an organic solvent.[8]
Troubleshooting Guide: Acid-Base Extraction
| Problem | Possible Cause | Solution |
| Poor recovery of the acid. | Incomplete extraction into the aqueous phase. | Perform multiple extractions with the basic solution. Ensure thorough mixing. |
| Incomplete precipitation upon acidification. | Ensure the pH is sufficiently low. If the product is somewhat water-soluble, back-extract into an organic solvent after acidification.[8] | |
| Product is contaminated with neutral impurities. | Inefficient separation of layers. | Allow sufficient time for the layers to fully separate. Perform a back-wash of the combined aqueous extracts with fresh organic solvent. |
| Emulsion formation at the interface. | High concentration of solutes or vigorous shaking. | Add a small amount of brine (saturated NaCl solution) to break the emulsion. Gentle swirling instead of vigorous shaking can also help. |
Workflow for Acid-Base Extraction
Caption: Acid-Base Extraction Workflow.
Crystallization
Crystallization is a powerful technique for purifying solid compounds by leveraging differences in solubility.[9][10] The choice of solvent is critical for successful crystallization.
Experimental Protocol: Crystallization
-
Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents for carboxylic acids include water, ethanol, or mixed solvent systems like ethanol/water.
-
Dissolution: In a flask, add the minimum amount of hot solvent to the crude solid until it is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot filtration to remove them.
-
Cooling: Allow the hot, saturated solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Troubleshooting Guide: Crystallization
| Problem | Possible Cause | Solution |
| No crystals form upon cooling. | The solution is not supersaturated. | Evaporate some of the solvent to increase the concentration and try cooling again. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound. |
| Product "oils out" instead of crystallizing. | The solution is too concentrated, or the cooling is too rapid.[3] | Add a small amount of solvent, reheat to dissolve the oil, and allow to cool more slowly. Consider using a different solvent system.[3] |
| Low recovery of purified product. | Too much solvent was used. | Use the minimum amount of hot solvent necessary for dissolution. The mother liquor can be concentrated to obtain a second crop of crystals, which may be of lower purity.[3] |
| Crystals are colored. | Colored impurities are present. | Use activated charcoal to decolorize the solution before crystallization. |
Crystallization Troubleshooting Logic
Caption: Crystallization Troubleshooting Logic.
Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase.[11] For this compound, normal-phase chromatography on silica gel is a common approach.
Experimental Protocol: Column Chromatography
-
Stationary Phase Preparation: Pack a glass column with silica gel as a slurry in the initial eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and load it onto the top of the silica gel bed. Alternatively, the sample can be dry-loaded by adsorbing it onto a small amount of silica gel.[12]
-
Elution: Pass the mobile phase (eluent) through the column under gravity or with positive pressure. Start with a non-polar solvent and gradually increase the polarity (e.g., from hexane to a mixture of hexane and ethyl acetate).
-
Fraction Collection: Collect the eluting solvent in fractions.
-
Analysis: Analyze the fractions by Thin-Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Troubleshooting Guide: Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of compounds. | Inappropriate eluent system. | Optimize the eluent system using TLC before running the column. A good Rf value for the desired compound is typically around 0.3. |
| Product streaking or tailing. | Interaction of the acidic proton with the silica gel. | Add a small amount (0.1-1%) of a volatile acid (e.g., acetic acid) to the eluent to suppress deprotonation.[5] |
| Cracked or channeled column bed. | Improper packing of the column. | Ensure the silica gel is packed uniformly as a slurry. Avoid letting the column run dry. |
| Low recovery of the product. | Product is strongly adsorbed to the silica gel. | Increase the polarity of the eluent. In some cases, flushing the column with a very polar solvent like methanol may be necessary to recover all the material. |
References
- Alhamadsheh, M. M., et al. (2007). Journal of Medicinal Chemistry.
- Acid-Base Extraction. (n.d.). Vernier.
- BenchChem Technical Support Team. (2025, December).
- Various Authors. (2017, May 29). chromatography - polarities. Sciencemadness Discussion Board.
- Various Authors. (2016, November 8).
- Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts.
- Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012, August 7). ChemistryViews.
- SOP: CRYSTALLIZ
- Process for the preparation of 3-(1-cyclopropenyl) propionic acid and its salts. (n.d.).
- El-Deen, A. K., & Al-Attas, S. A. (2013).
- Magriotis, P. A. (2008, June 6). Synthesis of stable derivatives of cycloprop-2-ene carboxylic acid. PubMed.
- Nichols, L. (2022, April 7). 4.8: Acid-Base Extraction. Chemistry LibreTexts.
- 3-(1-Methylcyclopropyl)prop-2-ynoic acid. (n.d.). Biosynth.
- 3-cyclopropyl-2-propynoic acid. (n.d.). Sigma-Aldrich.
- Separation of a Three-Component Organic Mixture using Extraction Techniques and Acid-Base Chemistry. (n.d.).
- Guide for crystalliz
- BenchChem Technical Support Team. (n.d.).
- Various Authors. (2012, February 7). Help!
- Acid-Base Extraction of Three Organic Compounds. (2021, June 6). YouTube.
- Acid-Base Extraction Tutorial. (2020, March 22). YouTube.
- 3-Cyclopropylprop-2-enoic acid. (n.d.). PubChem.
- Purification of Impure Samples by Crystalliz
- (2E)-3-Cyclopropyl-3-phenylprop-2-enoic Acid. (n.d.). Benchchem.
- Synthesis and Characterization of Impurities in the Production Process of Lopinavir. (n.d.). PubMed Central.
- Modeling of the Crystallization Conditions for Organic Synthesis Product Purific
- Synthesis and characterization of process related impurities of an anti- tuberculosis drug-Prothionamide. (n.d.). Der Pharma Chemica.
- 3-Cyclopropylprop-2-enoic acid. (n.d.). Sigma-Aldrich.
- This compound. (n.d.). Hit2Lead.
- 3-cyclopropyl-2-propynoic acid. (n.d.). Sigma-Aldrich.
- Column Chromatography for Terpenoids and Flavonoids. (2012, March 16).
- He, J., et al. (2000, April). Enantiomeric separation of an aryloxyphenoxypropanoic acid by CE and LC. Journal of Pharmaceutical and Biomedical Analysis.
- Shiau, L.-D. (2024, August 19). Three-phase crystallization for purification of acrylic acid from acrylic/propionic acid mixture.
Sources
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. userweb.ucs.louisiana.edu [userweb.ucs.louisiana.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. reddit.com [reddit.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Cyclopropane Ring Stability in Experimental Chemistry
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of the cyclopropane motif under common acidic and basic experimental conditions. The unique electronic and structural properties of the cyclopropane ring, while synthetically advantageous, can present stability challenges.[1][2] This resource is designed to help you anticipate and navigate these challenges effectively.
Part 1: Cyclopropane Stability Under Acidic Conditions
The high ring strain and enhanced π-character of its C-C bonds make the cyclopropane ring susceptible to cleavage by electrophiles, particularly under acidic conditions.[3][4] This section addresses common issues encountered when exposing cyclopropyl-containing compounds to acids.
FAQ 1: My cyclopropane ring is opening during an acid-catalyzed reaction (e.g., Boc deprotection with TFA). Why is this happening and how can I prevent it?
Root Cause Analysis:
This is a frequent issue stemming from the fundamental reactivity of the cyclopropane ring. Strong acids, like trifluoroacetic acid (TFA), can protonate one of the C-C bonds of the cyclopropane ring. This generates a highly unstable, corner-protonated intermediate that rapidly rearranges to a more stable carbocation, leading to the ring-opened product. The reaction is often facilitated by the presence of a nucleophile that can trap the resulting carbocation.
The mechanism involves the acid catalyst activating the ring, making it susceptible to nucleophilic attack in a process analogous to an SN2-like displacement.[5] The driving force for this reaction is the significant release of ring strain, which is approximately 27.6 kcal/mol for cyclopropane.[3]
Troubleshooting & Prevention Strategies:
-
Reagent Selection: Switch from strong, non-volatile acids like TFA or HCl to milder or sterically hindered acids. Pyridinium p-toluenesulfonate (PPTS) is an excellent alternative for many applications as it is less aggressive.[6] For deprotections, consider enzymatic methods or conditions that do not require strong acids.
-
Temperature Control: Perform the reaction at the lowest possible temperature (e.g., 0 °C or -20 °C). The activation energy for ring-opening is often higher than that of the desired reaction (e.g., deprotection), and lowering the temperature can significantly favor the intended pathway.
-
Solvent Effects: The choice of solvent can influence the stability of carbocation intermediates. Using a less polar, non-coordinating solvent may disfavor the formation of the ring-opened carbocation.
-
Reaction Monitoring: Carefully monitor the reaction progress using techniques like TLC or LC-MS at short intervals. Quench the reaction as soon as the starting material is consumed to minimize over-exposure to the acidic conditions and prevent product degradation.
Diagram: General Mechanism of Acid-Catalyzed Ring Opening
Caption: Decision-making workflow for selecting reaction conditions.
Part 3: Experimental Protocol
Protocol: Selective Boc Deprotection in the Presence of an Acid-Sensitive (Phenyl-Substituted) Cyclopropane Ring
This protocol describes a method for removing a Boc protecting group from a nitrogen atom without cleaving an adjacent, acid-sensitive phenyl-substituted cyclopropane ring.
Materials:
-
Boc-protected cyclopropylamine substrate (1.0 eq)
-
Pyridinium p-toluenesulfonate (PPTS) (2.0 eq)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, argon/nitrogen inlet
Methodology:
-
Reaction Setup: Dissolve the Boc-protected cyclopropylamine substrate in anhydrous methanol (approx. 0.1 M concentration) in a round-bottom flask under an inert atmosphere (argon or nitrogen).
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to disfavor the cyclopropane ring-opening pathway.
-
Reagent Addition: Add PPTS (2.0 equivalents) to the stirred solution.
-
Reaction Monitoring: Monitor the reaction progress every 15-20 minutes by TLC or LC-MS. The goal is to stop the reaction as soon as the starting material is consumed.
-
Self-Validation Check: On your TLC plate or LC-MS chromatogram, look for the appearance of the desired product and the disappearance of the starting material. Crucially, check for the formation of any new, lower-polarity byproducts which may indicate ring-opening has occurred.
-
-
Quenching: Once the reaction is complete, carefully quench by adding saturated NaHCO₃ solution until the pH is neutral to basic (pH ~8).
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3x volumes).
-
Washing: Wash the combined organic layers with brine (1x volume).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude amine product via flash column chromatography as required.
Causality Behind Choices:
-
PPTS over TFA: PPTS is a mild, organic-soluble acid catalyst that provides a controlled source of protons, minimizing the aggressive protonation that leads to ring cleavage. [6]* Methanol as Solvent: Methanol is a protic solvent that can help solvate the ionic intermediates, but it is less aggressive than water in promoting carbocation formation.
-
0 °C Reaction Temperature: The lower temperature provides a kinetic differentiation between the desired deprotection and the undesired ring-opening, favoring the former.
References
- Mechanism of acid-catalyzed ring opening of a cyclopropane ring. (2021). Chemistry Stack Exchange. [Link]
- The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. (n.d.). DC Fine Chemicals. [Link]
- Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols. (2017). Beilstein Journal of Organic Chemistry. [Link]
- Nucleophilic Ring Opening of Donor–Acceptor Cyclopropanes Catalyzed by a Brønsted Acid in Hexafluoroisopropanol. (2018). Organic Letters. [Link]
- Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. (2020). Accounts of Chemical Research. [Link]
- Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. (2021). Chemical Reviews. [Link]
- The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). Journal of Medicinal Chemistry. [Link]
- The Cyclopropyl Group in Medicinal Chemistry. (2020).
- The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016).
- Overview of cyclopropane reactivity, synthesis, structure, and applications. (n.d.).
- Reactions of cyclopropane and Cyclobutane. (2024). Pharmaacademias. [Link]
- Cyclopropan
- Cyclopropane more acidic than cyclohexane. Give reason? (2017). askIITians. [Link]
- Why is cyclopropane more acidic than cyclohexane? (2021). Quora. [Link]
- Cyclopropanation of Alkenes. (2023). Master Organic Chemistry. [Link]
- Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. (2000). Chemical Reviews. [Link]
- Reactivity of electrophilic cyclopropanes. (2019). Pure and Applied Chemistry. [Link]
- Why cyclopropane is very less stable cycloalkane?? | Concept of Ring strain and Torsion strain. (2021). YouTube. [Link]
- The influence of substituents on the geometry of the cyclopropane ring. VI The molecular and crystal structures of cyclopropanecarboxylic acid and cyclopropanecarbonyl chloride. (1981).
- Stability of Cycloalkanes - Ring Strain. (2024). Chemistry LibreTexts. [Link]
- Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. (2024). Organic Chemistry Frontiers. [Link]
- Stability of cycloalkanes (video). (n.d.). Khan Academy. [Link]
- The influence of substituents on the geometry of the cyclopropane ring. I. The crystal and molecular structure of cyanocyclopropane at −85°C. Film and diffractometer measurements. (1974).
- Stability of Cycloalkanes - Angle Strain. (2018). YouTube. [Link]
- Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. (2014). Master Organic Chemistry. [Link]
- Cyclopropane. (n.d.). Wikipedia. [Link]
- Dicationic ring opening reactions of trans-2-phenylcyclopropylamine•HCl: electrophilic cleavage of the distal (C2-C3) bond of cyclopropanes. (2009). Beilstein Journal of Organic Chemistry. [Link]
- Stability of Cycloalkanes - Ring Strain. (2024). Chemistry LibreTexts. [Link]
- Why cyclopropane ring cleaves - an illustr
- Advances in the Synthesis of Cyclopropylamines. (2015). Chemical Reviews. [Link]
- Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. (n.d.). Longdom Publishing. [Link]
- Diastereoselective Photoredox-Catalyzed [3 + 2] Cycloadditions of N-Sulfonyl Cyclopropylamines with Electron-Deficient Olefins. (2021). Organic Letters. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Cyclopropane - Wikipedia [en.wikipedia.org]
- 5. scispace.com [scispace.com]
- 6. Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
preventing decarboxylation of alkynoic acids during coupling reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the prevention of unwanted decarboxylation of alkynoic acids during cross-coupling reactions. Our goal is to equip you with the knowledge to diagnose experimental issues, understand the underlying chemical mechanisms, and implement robust solutions for successful synthetic outcomes.
Troubleshooting Guide: Diagnosing & Solving Decarboxylation Issues
This section is designed to help you identify and resolve common problems encountered during the coupling of alkynoic acids where decarboxylation is a significant side reaction.
Q1: My reaction yield is low, and I've isolated a significant amount of a terminal alkyne byproduct instead of my desired arylpropiolic acid. What is happening?
A: This is a classic sign of premature decarboxylation. The alkynoic acid is losing CO₂ to form a terminal alkyne in situ, which then participates in the coupling reaction (a process sometimes intentionally harnessed as "decarboxylative coupling").[1][2] The primary culprits for this undesired pathway are typically excessive heat and the presence of a copper(I) co-catalyst, which is known to facilitate decarboxylation.[1]
Probable Causes & Immediate Solutions:
-
High Reaction Temperature: Thermal instability is a key driver of decarboxylation for many propiolic acids.[3]
-
Copper(I) Co-catalyst: The standard Sonogashira protocol uses a Cu(I) salt (e.g., CuI) as a co-catalyst. This is highly effective at promoting the formation of a copper-acetylide intermediate but can also accelerate the unwanted decarboxylation of the propiolic acid.
-
Choice of Base: The base can influence the rate of decarboxylation. Strong, non-coordinating bases may favor the side reaction under certain conditions.
-
Solution: Experiment with different bases. An organic amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is standard, but sometimes a switch to an inorganic base like K₂CO₃ or Cs₂CO₃ in a suitable solvent can alter the reaction course favorably.[7]
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing and addressing unwanted decarboxylation.
Caption: Troubleshooting workflow for low-yield coupling reactions.
Q2: I'm already using a copper-free protocol, but I still observe some decarboxylation, especially with electron-rich aryl halides. How can I further optimize the reaction?
A: Even in copper-free systems, thermal decarboxylation can occur. Furthermore, the nature of the palladium catalyst and ligands plays a crucial role.
Probable Causes & Advanced Solutions:
-
Ligand Choice: The phosphine ligand influences the reactivity and stability of the palladium center. A ligand that is too bulky or electron-donating might slow down the desired catalytic cycle, giving the substrate more time to thermally decompose.
-
Solvent Effects: The reaction solvent can influence substrate stability and the solubility of intermediates.
-
Slow Oxidative Addition: If the oxidative addition of the aryl halide to the Pd(0) center is slow, the concentration of the active catalyst is low, and the alkynoic acid may simply decompose while waiting to react.
-
Solution: Ensure your palladium catalyst is active. Use a reliable Pd(0) source or a precursor that reduces easily in situ. Additionally, consider using a more reactive aryl halide if your synthesis allows (I > Br > Cl).
-
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the mechanism and prevention of alkynoic acid decarboxylation.
Q3: What is the underlying mechanism of decarboxylation in these reactions?
A: Decarboxylation of alkynoic acids can proceed through several pathways, primarily:
-
Thermal Decarboxylation: At elevated temperatures, propiolic acid and its derivatives can decompose directly to form an alkyne and CO₂. This process is often uncatalyzed.[3]
-
Metal-Catalyzed Decarboxylation: This is particularly relevant in coupling reactions. A common proposed pathway involves the coordination of the carboxylate to a metal center (like Cu(I) or Pd(II)). This coordination facilitates the cleavage of the C-C bond, releasing CO₂ and forming a metal-acetylide intermediate. This intermediate is then poised to enter the cross-coupling cycle.[1] When this pathway is faster than the direct coupling of the intact acid, it becomes a problematic side reaction.
The diagram below illustrates the competing pathways in a typical Sonogashira-type reaction.
Caption: Competing reaction pathways for alkynoic acids in coupling.
Q4: Are there any general rules for selecting coupling conditions to minimize decarboxylation from the start?
A: Yes. When planning your synthesis, you can proactively choose conditions to disfavor decarboxylation. The table below summarizes recommended starting points.
| Parameter | Recommended Condition | Rationale |
| Catalyst System | Copper-Free Palladium | Avoids the primary catalyst for decarboxylation.[5] |
| Temperature | 25 - 50 °C | Minimizes thermal decomposition. Only increase if no reaction occurs.[1] |
| Base | DBU or Et₃N | Generally effective and well-documented for copper-free systems.[8] |
| Palladium Source | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ | Common and reliable palladium precursors. |
| Ligand | PPh₃, dppb, Xantphos | Start with PPh₃; if issues persist, screen bidentate ligands.[8][9] |
| Solvent | THF, Dioxane, Toluene | Lower boiling points and less likely to promote side reactions than DMF/DMSO. |
Q5: What if my molecule is extremely sensitive and decarboxylates even under the mildest copper-free conditions? Are there alternative strategies?
A: Yes. If direct coupling is unsuccessful, a two-step "protect-couple-deprotect" strategy is a robust alternative.
-
Protection: Convert the carboxylic acid to an ester (e.g., methyl or ethyl ester). Esters are significantly more stable towards decarboxylation. The reaction of propiolic acid to methyl propiolate is a standard procedure.
-
Coupling: Perform the Sonogashira (or other) coupling reaction on the alkyne ester. These reactions are typically high-yielding and well-behaved.
-
Deprotection (Hydrolysis): After successful coupling, hydrolyze the ester back to the carboxylic acid using standard conditions (e.g., LiOH in THF/water).
This approach adds two steps to your synthesis but often provides a much more reliable and higher-yielding route to the final product, completely circumventing the decarboxylation issue.
Protocol: Copper-Free Sonogashira Coupling of an Aryl Bromide with Propiolic Acid
This protocol provides a validated starting point for preventing decarboxylation.
Materials:
-
Aryl Bromide (1.0 equiv)
-
Propiolic Acid (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (2 mol%)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 equiv)[8]
-
Anhydrous, degassed solvent (e.g., THF or DMSO)
Procedure:
-
To a dry, nitrogen-flushed reaction vessel, add the aryl bromide (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and the solvent (to make a ~0.1 M solution).
-
Stir the mixture at room temperature for 10 minutes to ensure dissolution and catalyst activation.
-
Add the propiolic acid (1.2 equiv) to the mixture.
-
Finally, add the DBU (2.0 equiv) dropwise via syringe.
-
Stir the reaction at room temperature (or slightly elevated, e.g., 40 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Note: This is a general procedure. The optimal temperature, reaction time, and purification method will depend on the specific substrates used.
References
- Spectroscopy of Hydrothermal Reactions 16: Kinetics of Decarboxylation/Hydrolysis of Methyl Propiolate Ester and Decarboxylation of Propiolic Acid at 150−210 °C and 275 Bar. ResearchGate.
- Transition Metal-Catalyzed Decarboxylative Coupling Reactions of Alkynyl Carboxylic Acids. The Royal Society of Chemistry.
- Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. National Institutes of Health (NIH).
- Highly Selective On‐Surface Reactions of Aryl Propiolic Acids via Decarboxylative Coupling. Wiley Online Library.
- Synthesis of alkynyl ketones, carboxylic acids and derivatives. Organic Chemistry Portal.
- Decarboxylative coupling reactions of propiolic acid derivatives. Longdom Publishing.
- Decarboxylative cross-coupling. Wikipedia.
- Decarboxylative Cross-Coupling Enabled by Fe and Ni Metallaphotoredox Catalysis. Journal of the American Chemical Society.
- Recent developments in decarboxylative cross-coupling reactions between carboxylic acids and N–H compounds. RSC Publishing.
- Aqueous/Organic Cross Coupling: Sustainable Protocol for Sonogashira Reactions of Heterocycles. ResearchGate.
- Synthesis of Symmetrical and Unsymmetrical Diarylalkynes from Propiolic Acid Using Palladium-Catalyzed Decarboxylative Coupling. ACS Publications.
- Metal‐Free Decarboxylation of Alkynoic Acids for the Synthesis of Terminal Alkynes. ResearchGate.
- A Convenient Procedure for Sonogashira Reactions Using Propyne. Thieme.
- Decarbonylative Sonogashira cross-coupling: a fruitful marriage of alkynes with carboxylic acid electrophiles. Bohrium.
- Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles. The Royal Society of Chemistry.
- Sonogashira Coupling. Chemistry LibreTexts.
- On the Mechanism of the Palladium(II)-Catalyzed Decarboxylative Olefination of Arene Carboxylic Acids. ACS Publications.
- Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. National Institutes of Health (NIH).
Sources
- 1. rsc.org [rsc.org]
- 2. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. A Convenient Procedure for Sonogashira Reactions Using Propyne [organic-chemistry.org]
- 5. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Identifying Impurities in 3-Cyclopropylprop-2-ynoic Acid by NMR
Welcome to the technical support center for the analysis of 3-Cyclopropylprop-2-ynoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the NMR analysis of this compound. Here, we provide in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and ensure the integrity of your results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My ¹H NMR spectrum of this compound shows unexpected peaks. How can I determine if they are impurities?
A1: The presence of unexpected signals in your NMR spectrum is a common issue. Distinguishing between impurities and complexities of the target molecule is a critical first step.[1] Here’s a systematic approach to identifying these unknown signals:
-
Re-evaluate the Expected Spectrum: First, ensure you have a clear understanding of the expected ¹H NMR spectrum for pure this compound. The key signals are:
-
Cyclopropyl Protons: A complex multiplet system typically in the upfield region (approx. 0.8-1.5 ppm).
-
Acidic Proton (-COOH): A broad singlet, which can appear over a wide chemical shift range (often >10 ppm) and is concentration-dependent. This peak will disappear upon a D₂O shake.[2][3]
-
Absence of Alkynyl Proton: Note that there is no acetylenic proton directly attached to the triple bond, so you should not expect a signal in the typical alkyne C-H region (around 2-3 ppm).
-
-
Check for Common Contaminants: Many extraneous peaks originate from common laboratory solvents and reagents.[4][5]
-
Residual Solvents: Solvents used in the reaction or purification steps (e.g., ethyl acetate, hexane, dichloromethane) are frequent culprits.[3] Cross-reference the chemical shifts of your unknown peaks with established tables of common solvent impurities.[5]
-
Water: A broad peak, often around 1.55 ppm in CDCl₃ or 3.33 ppm in DMSO-d₆, can indicate the presence of water.[2]
-
Grease: Silicon grease from glassware can appear as a singlet around 0 ppm.
-
-
Consider Reaction-Specific Impurities: The most informative impurities are often those derived from the synthetic route. A common synthesis for this compound involves the oxidation of 3-cyclopropylprop-2-yn-1-ol.
-
Unreacted Starting Material: The presence of 3-cyclopropylprop-2-yn-1-ol would show characteristic signals for the alcohol proton and the methylene protons adjacent to the oxygen.
-
Byproducts of Oxidation: Depending on the oxidant used (e.g., Jones reagent), various byproducts can form. For instance, over-oxidation or side reactions might lead to different species.[6][7][8][9][10]
-
-
Utilize 2D NMR Techniques: If the ¹H NMR spectrum is ambiguous, 2D NMR experiments are invaluable.
-
COSY (Correlation Spectroscopy): Helps to establish proton-proton coupling networks. Signals from your target molecule should show expected correlations, while impurity signals may not correlate or will have their own distinct correlation patterns.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons. This is extremely useful for confirming assignments and identifying signals from compounds with different carbon skeletons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This can help piece together the structure of an unknown impurity.
-
Workflow for Impurity Identification
Below is a graphical representation of a typical workflow for identifying unknown signals in an NMR spectrum.
Caption: A troubleshooting guide for common issues encountered during NMR spectroscopy.
References
- ResearchGate. ¹H NMR spectra of propargyl alcohol (a), ethyl 2-azidopropionate (b)...
- ACD/Labs. Distinguishing Impurities … Part 1.
- ResearchGate. 300 MHz ¹H NMR spectra of propargyl alcohol (a), unmodified PHBHV (b)...
- University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy.
- The Royal Society of Chemistry. Supplementary Material.
- Chemistry LibreTexts. 4.13: NMR in Lab- Solvent Impurities.
- SpectraBase. Propargylalcohol - Optional[1H NMR] - Spectrum.
- Hoffman, R. E. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics2010, 29 (9), 2176–2179.
- University of Rochester, Department of Chemistry. Tips & Tricks: Characterization.
- Chemistry LibreTexts. 16.6: Alcohol Oxidation.
- Wikipedia. Jones oxidation.
- PubChem. Propargyl alcohol.
- National Academic Digital Library of Ethiopia. Oxidation of Primary Alcohols to Carboxylic Acids.
- Sciencemadness Wiki. Jones oxidation.
- University POLITEHNICA of Bucharest. C- AND D- LABELLED 3-PHENYLPROPIONIC ACIDS; SYNTHESIS AND CHARACTERIZATION BY NMR AND MS SPECTRA.
- Organic Chemistry Portal. Jones Oxidation.
Sources
- 1. acdlabs.com [acdlabs.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Jones oxidation - Wikipedia [en.wikipedia.org]
- 8. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 9. Jones oxidation - Sciencemadness Wiki [sciencemadness.org]
- 10. Jones Oxidation [organic-chemistry.org]
Technical Support Center: HPLC Purification of Small Molecule Carboxylic Acids
Welcome to the technical support center for the HPLC purification of small molecule carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for common challenges encountered during the purification of these often-tricky compounds. Our focus is on explaining the causality behind experimental choices to empower you with a self-validating system for your purification protocols.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions to provide a quick orientation to the key principles of purifying carboxylic acids by HPLC.
Q1: Why is controlling the mobile phase pH so critical for the HPLC purification of carboxylic acids?
A1: Controlling the mobile phase pH is paramount because the ionization state of a carboxylic acid is pH-dependent. To achieve good retention and symmetrical peak shapes in reversed-phase HPLC, the carboxylic acid should be in its neutral, protonated form. This is achieved by setting the mobile phase pH to be at least 1.5 to 2 units below the pKa of the carboxylic acid[1][2]. At a low pH (typically around 2.5-3.5), the carboxyl group is protonated (-COOH), making the molecule less polar and allowing for better interaction with the non-polar stationary phase (like C18)[2][3]. If the pH is too high (above the pKa), the carboxyl group will be deprotonated (-COO-), making the molecule ionic and highly polar, which leads to poor retention and significant peak tailing[2][3].
Q2: What is a good starting point for a mobile phase when purifying a new small molecule carboxylic acid?
A2: A robust starting point for reversed-phase HPLC analysis of a carboxylic acid is a gradient elution using a C18 column. The mobile phase typically consists of an aqueous component (A) and an organic modifier (B)[2]. A common and effective initial mobile phase is:
-
Mobile Phase A: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: Acetonitrile or Methanol.
Start with a gradient of 5-95% B over 20-30 minutes to scout for the elution of your compound. Phosphoric acid (0.1%) is also an excellent choice for the aqueous phase due to its low UV cutoff, making it suitable for low-wavelength detection[1].
Q3: My carboxylic acid is very polar and has poor retention even with 100% aqueous mobile phase. What can I do?
A3: For highly polar carboxylic acids that are poorly retained on traditional reversed-phase columns, you have a few options:
-
Use a Polar-Embedded or Aqueous-Stable C18 Column: These columns are designed to prevent phase collapse in highly aqueous mobile phases and can provide better retention for polar analytes.
-
Consider Hydrophilic Interaction Chromatography (HILIC): HILIC columns are specifically designed to retain and separate very polar compounds[4].
-
Employ Ion-Pair Chromatography: By adding an ion-pairing reagent to the mobile phase, you can form a neutral, hydrophobic complex with your ionized carboxylic acid, thereby increasing its retention on a reversed-phase column[5][6].
Q4: What is the difference between using formic acid and trifluoroacetic acid (TFA) as a mobile phase modifier?
A4: Both formic acid and TFA are used to lower the pH of the mobile phase and act as ion-pairing agents to a certain degree.
-
Formic Acid (FA): Generally preferred for LC-MS applications as it is more volatile and causes less ion suppression compared to TFA. A 0.1% solution provides a pH of approximately 2.7.
-
Trifluoroacetic Acid (TFA): A stronger acid (0.1% solution has a pH of about 2) and a more effective ion-pairing agent, which can lead to sharper peaks for some compounds. However, TFA can be difficult to remove from the final product and can suppress the signal in mass spectrometry detectors[6][7].
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues encountered during the HPLC purification of small molecule carboxylic acids.
Problem 1: Poor Peak Shape (Tailing)
Peak tailing is one of the most frequent problems when purifying carboxylic acids and can significantly impact purity assessment and fraction collection.
Logical Troubleshooting Workflow for Peak Tailing
Caption: A logical workflow for troubleshooting peak tailing.
Possible Causes & Solutions:
-
Inappropriate Mobile Phase pH:
-
Cause: The mobile phase pH is too close to or above the pKa of the carboxylic acid, leading to partial or full ionization of the analyte[2][3]. The anionic carboxylate interacts with residual, positively charged silanol groups on the silica-based stationary phase, causing peak tailing[3][8].
-
Solution: Lower the mobile phase pH to at least 1.5-2 units below the analyte's pKa. Use 0.1% formic acid, 0.1% TFA, or 0.1% phosphoric acid in the aqueous mobile phase[1][2]. Ensure the buffer concentration is sufficient (10-50 mM) to maintain a stable pH[9].
-
-
Secondary Interactions with the Stationary Phase:
-
Cause: Even at low pH, residual silanol groups on the stationary phase can interact with the analyte. Some carboxylic acids may also interact with trace metals in the stainless-steel hardware or the silica packing itself[3][10].
-
Solution:
-
Use a High-Purity, End-Capped Column: Modern columns are designed with minimal residual silanol activity[8].
-
Increase Buffer Concentration: A higher buffer concentration can help to saturate the active sites on the stationary phase[3].
-
Consider Bio-inert or PEEK-lined Columns: These columns minimize interactions between the analyte and metal surfaces, which can be beneficial for metal-sensitive compounds like those containing phosphate esters[10].
-
-
-
Column Overload:
-
Extra-Column Effects:
-
Cause: Excessive tubing length or wide-bore tubing between the injector, column, and detector can cause the analyte band to spread, leading to peak broadening and tailing[8].
-
Solution: Use tubing with the smallest possible internal diameter and length. Ensure all fittings are properly connected to minimize dead volume[2].
-
Problem 2: Low or No Recovery
Low recovery in preparative HPLC can be a significant issue, leading to the loss of valuable compounds.
Possible Causes & Solutions:
-
On-Column Degradation or Precipitation:
-
Cause: The compound may be unstable in the mobile phase, especially if it contains modifiers like TFA, and may degrade during the longer residence time on a preparative column[12]. Alternatively, the purified compound may not be soluble in the mobile phase once it is separated from impurities and the injection solvent, causing it to precipitate on the column[12].
-
Solution:
-
Assess Stability: Check the stability of your compound in the mobile phase over time.
-
Modify Mobile Phase: If precipitation is suspected, a stronger, more solubilizing organic solvent may be needed at the end of the run to elute the precipitated compound.
-
Flush the Column: After the run, flush the column with a strong solvent (like 100% acetonitrile or isopropanol) and analyze the flush for your compound[12].
-
-
-
Irreversible Adsorption:
-
Cause: Highly active sites on the column packing can lead to irreversible binding of the analyte. This is more common with older or poorly maintained columns.
-
Solution: Use a guard column to protect the analytical/preparative column from strongly retained impurities[13]. If the main column is suspected to be the issue, try a new column.
-
-
Issues with Fraction Collection:
-
Cause: The delay volume between the detector and the fraction collector may be incorrectly set, causing the collected fractions to be misaligned with the peak.
-
Solution: Calibrate the delay volume of your system to ensure accurate fraction collection.
-
Problem 3: Co-elution with Impurities
Achieving baseline separation from closely eluting impurities is often the primary goal of purification.
Possible Causes & Solutions:
-
Suboptimal Selectivity:
-
Cause: The chosen mobile phase and stationary phase are not providing enough differential retention between your compound of interest and the impurities.
-
Solution:
-
Change the Organic Modifier: Switching from acetonitrile to methanol (or vice-versa) can alter selectivity due to different solvent properties. Methanol, for instance, has hydrogen-bonding capabilities that can change the elution order of compounds[2].
-
Adjust the pH: Small changes in pH can significantly impact the retention of ionizable compounds, potentially resolving co-eluting peaks[13].
-
Try a Different Stationary Phase: If mobile phase optimization is insufficient, consider a column with a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded phase) to introduce different separation mechanisms.
-
-
-
Poor Efficiency:
-
Cause: The column may be old, or the packing bed may have settled, leading to broader peaks and reduced resolution.
-
Solution: Replace the column with a new, high-efficiency column. Ensure the system is properly maintained to minimize extra-column band broadening.
-
Key Experimental Protocols
Protocol 1: Method Development for a New Carboxylic Acid
This protocol provides a systematic approach to developing a purification method for a novel small molecule carboxylic acid.
Objective: To establish a robust reversed-phase HPLC method with good peak shape and resolution from impurities.
Materials:
-
HPLC system with UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC-grade water, acetonitrile, and methanol
-
Mobile phase modifiers: Formic acid (FA), Trifluoroacetic acid (TFA), Phosphoric acid
-
Sample dissolved in a suitable solvent (preferably the initial mobile phase)
Workflow for Method Development
Caption: A step-by-step workflow for HPLC method development.
Procedure:
-
Initial Scouting Run:
-
Prepare mobile phases: A = 0.1% FA in water, B = Acetonitrile.
-
Equilibrate the C18 column with 95% A / 5% B.
-
Inject a small amount of your sample.
-
Run a linear gradient from 5% to 95% B over 20 minutes.
-
Hold at 95% B for 5 minutes to wash the column.
-
Return to initial conditions and re-equilibrate.
-
-
Evaluation:
-
Retention Time: Note the retention time of your target compound. If it elutes too early, a shallower gradient or a less polar organic modifier may be needed.
-
Peak Shape: Assess the peak for tailing. If tailing is significant, the pH may still be too high.
-
Resolution: Check for co-eluting impurities.
-
-
Optimization:
-
If Peak Tailing is an Issue: Replace 0.1% FA with 0.1% TFA or 0.1% phosphoric acid and repeat the scouting run. These stronger acids will further suppress the ionization of the carboxyl group[1][7].
-
If Resolution is Poor:
-
Adjust the Gradient: Make the gradient shallower around the elution time of your compound to improve separation from nearby impurities.
-
Change the Organic Modifier: Replace acetonitrile with methanol and repeat the scouting run. This change in solvent can significantly alter the selectivity of the separation[2].
-
-
-
Finalization: Once a method with good peak shape and resolution is achieved, it can be scaled up for preparative purification.
Protocol 2: Sample Preparation for HPLC Analysis
Proper sample preparation is crucial to avoid issues like column clogging and poor peak shape.
-
Dissolution: Whenever possible, dissolve the sample in the initial mobile phase composition[2]. If the sample is not soluble in the initial mobile phase, use a stronger solvent but keep the injection volume small to minimize peak distortion.
-
Filtration: Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the column frit or the injector.
-
Concentration: Ensure the sample concentration is within the linear range of the detector and does not overload the column. If you suspect overloading, dilute the sample and reinject[7].
Data Presentation
Table 1: Common Mobile Phase Modifiers for Carboxylic Acid Purification
| Modifier | Typical Concentration | Approximate pH | Advantages | Disadvantages |
| Formic Acid (FA) | 0.1% (v/v) | ~2.7 | Volatile, good for LC-MS | Less effective at suppressing ionization than TFA |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% (v/v) | ~2.0 | Strong ion-pairing, can improve peak shape | Can be difficult to remove, causes ion suppression in MS |
| Phosphoric Acid (H₃PO₄) | 0.1% (v/v) | ~2.1 | Low UV cutoff, good for UV detection | Non-volatile, not suitable for LC-MS |
| Ammonium Formate/Acetate | 10-20 mM | pH-dependent | Volatile buffers, good for LC-MS | Higher UV cutoff than phosphoric acid[1] |
References
- Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize.
- Benchchem. (n.d.). Troubleshooting peak tailing and broadening in HPLC analysis of Secologanic acid.
- (n.d.).
- Teledyne ISCO. (2012, November 9).
- (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC)
- Taylor, T. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
- SIELC Technologies. (n.d.).
- (n.d.). Ion-Pair Reagents for HPLC.
- Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
- (2024, March 12).
- Chrom Tech, Inc. (2025, October 28).
- (n.d.). HPLC Troubleshooting Guide.
- (2025, April 28). Overcoming Small Molecule HPLC Challenges Using Inert Columns [Video]. YouTube.
- (2007, June 21). loss of compound during HPLC purification.
- Spectrum Chemical. (n.d.). Ion-Pair Reagents for HPLC.
- Welch Materials. (2025, February 28).
- (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC.
- (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. alwsci.
- (2013, May). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Research J. Pharm. and Tech., 6(5), 459-464.
- Shinde, V. (2025, February 2). Exploring the Different Mobile Phases in HPLC. Veeprho.
- Agilent. (n.d.).
- (2025, August 6). A rapid HPLC method for the determination of carboxylic acid in human urine using a monolithic column [Request PDF].
- IMTAKT. (n.d.).
- (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column.
- (2025, August 5). Development of some stationary phases for reversed-phase HPLC.
Sources
- 1. welch-us.com [welch-us.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Ion Pair Chromatography Explained: Principles and Uses | Technology Networks [technologynetworks.com]
- 7. teledyneisco.com [teledyneisco.com]
- 8. chromtech.com [chromtech.com]
- 9. rjptonline.org [rjptonline.org]
- 10. m.youtube.com [m.youtube.com]
- 11. welch-us.com [welch-us.com]
- 12. loss of compound during HPLC purification - Chromatography Forum [chromforum.org]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Navigating the Scale-Up of Cyclopropane-Containing Compound Synthesis
Welcome to the Technical Support Center dedicated to addressing the unique and often demanding challenges associated with the scale-up of cyclopropane-containing compound synthesis. Cyclopropane rings are a valuable structural motif in pharmaceuticals and agrochemicals, often introduced to lock a molecule into a specific, active conformation, thereby enhancing potency.[1] However, the inherent ring strain that makes them synthetically useful also presents significant hurdles during process development and scale-up.[2][3][4]
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to provide in-depth, field-proven insights into the "why" behind experimental choices, ensuring both scientific integrity and practical success.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions encountered when transitioning a cyclopropanation reaction from the bench to a pilot or manufacturing scale.
Q1: What are the primary safety concerns when scaling up cyclopropanation reactions?
A1: The primary safety concerns revolve around the management of highly reactive intermediates and the potential for uncontrolled exothermic reactions. Many common cyclopropanation methods utilize hazardous reagents. For instance, the Simmons-Smith reaction often employs diiodomethane and a zinc-copper couple or pyrophoric diethylzinc.[4][5] Reactions involving diazo compounds, such as ethyl diazoacetate (EDA), carry the risk of explosion, especially if unreacted diazo compounds accumulate.[4]
On a larger scale, heat dissipation becomes a critical issue.[6][7] A reaction that is easily managed in a small flask can become a dangerous thermal runaway in a large reactor if the heat of reaction is not adequately controlled.[6] Therefore, a thorough thermal hazard evaluation is essential before any scale-up.
Q2: How do I choose the right cyclopropanation method for my target molecule at scale?
A2: The choice of method for scale-up is a multi-faceted decision that balances reactivity, safety, cost, and stereochemical control. While a particular method may work well at the gram scale, it may be unsuitable for kilogram or ton-scale production.[8][9]
Here's a brief comparison of common methods for scale-up:
| Method | Advantages for Scale-Up | Disadvantages for Scale-Up |
| Simmons-Smith Reaction | Well-established, good for electron-rich and unfunctionalized olefins.[3][10] | Use of hazardous reagents (diiodomethane, diethylzinc), often requires large excess of reagents.[4][5] |
| Transition-Metal Catalyzed Decomposition of Diazo Compounds | High efficiency, excellent stereocontrol possible with chiral catalysts (Rh, Cu, Ru).[3][11] | Use of potentially explosive diazo compounds, catalyst cost and removal can be an issue.[4] |
| Michael-Initiated Ring Closure (MIRC) | Avoids highly reactive carbenes, can be performed under milder conditions.[3][12] | Can be substrate-specific, may require strong bases. |
For large-scale synthesis, catalytic methods are generally preferred over stoichiometric ones to minimize waste and cost.[1] Continuous flow chemistry is also emerging as a safer and more efficient alternative for handling hazardous reagents like diazoalkanes at scale.[13]
Q3: What are the key differences in reaction monitoring and control between lab-scale and pilot-plant scale?
A3: At the lab scale, reactions are often monitored by thin-layer chromatography (TLC) or by taking small aliquots for LC-MS or GC-MS analysis.[14] While these methods are still used at a larger scale, the emphasis shifts to real-time, in-process monitoring. This can include the use of probes to track temperature, pressure, and pH. Process Analytical Technology (PAT) tools, such as in-situ IR or Raman spectroscopy, can provide real-time information on the concentration of reactants and products, allowing for tighter control over the reaction.
Stirring and mixing also become much more critical at scale.[8] Inefficient mixing can lead to localized "hot spots" or areas of high reagent concentration, which can result in side reactions or thermal runaway.[6] The type of impeller and stirring speed must be carefully chosen to ensure homogeneity throughout the reactor.
Q4: How can I minimize the cost of my large-scale cyclopropanation?
A4: Cost optimization is a crucial aspect of process development.[9] Key strategies include:
-
Reagent and Solvent Selection: Opt for less expensive, safer, and more environmentally friendly reagents and solvents where possible.[1][9]
-
Catalyst Loading: For catalytic reactions, minimizing the catalyst loading without sacrificing efficiency is critical. This involves optimizing the reaction conditions to maximize the catalyst's turnover number (TON) and turnover frequency (TOF).[1]
-
Cycle Time: Reducing the reaction time and simplifying the workup and purification procedures will increase the throughput of the equipment and reduce operational costs.
-
Atom Economy: Choose reactions that have a high atom economy, meaning that most of the atoms from the reactants are incorporated into the final product, minimizing waste.
Troubleshooting Guides
This section provides in-depth guidance on specific, common challenges encountered during the scale-up of cyclopropanation reactions.
Guide 1: Managing Exothermic Reactions and Thermal Runaway in Simmons-Smith and Related Cyclopropanations
Q: My Simmons-Smith reaction is highly exothermic and I'm concerned about thermal runaway during scale-up. How can I mitigate this risk?
A: This is a critical and valid concern. The formation of the zinc carbenoid and its subsequent reaction with the alkene can be significantly exothermic. What is easily controlled with an ice bath at the lab scale can quickly become dangerous in a large, insulated reactor.[6]
Root Cause Analysis: The primary cause is the rapid generation of heat that exceeds the heat removal capacity of the reactor. This can be exacerbated by poor mixing, leading to localized areas of high reagent concentration and accelerated reaction rates.
Troubleshooting & Optimization Protocol:
-
Thermal Hazard Assessment: Before any scale-up, perform a reaction calorimetry study (e.g., using a Reaction Calorimeter, RC1) to determine the heat of reaction, the maximum temperature of the synthetic reaction (MTSR), and the adiabatic temperature rise. This data is crucial for designing a safe process.
-
Control the Rate of Addition: Instead of adding all reagents at once, add the most reactive component (e.g., diethylzinc or diiodomethane) slowly and at a controlled rate.[15] This allows the reactor's cooling system to keep up with the heat being generated.
-
Optimize Reaction Temperature: While the reaction is often initiated at 0 °C, running the reaction at a slightly higher, but still controlled, temperature may allow for a slower, more controlled addition of the limiting reagent without compromising the reaction.[5]
-
Solvent Selection and Concentration: A more dilute reaction will have a higher heat capacity, meaning it can absorb more heat for a given temperature rise. However, this will also reduce the throughput of the reactor. A balance must be found. The choice of solvent can also impact the reaction rate.
-
Reactor and Cooling System Design: Ensure that the reactor has a sufficiently large surface area-to-volume ratio and a powerful enough cooling system to handle the heat load. For highly exothermic reactions, a semi-batch or continuous flow reactor may be a safer option than a traditional batch reactor.
Below is a decision tree to guide you through the process of managing an exothermic cyclopropanation reaction during scale-up.
Caption: Decision tree for managing exothermic cyclopropanation reactions.
Guide 2: Handling and Scale-up of Diazo Compounds for Cyclopropanation
Q: I am using a rhodium-catalyzed cyclopropanation with ethyl diazoacetate (EDA) and need to scale up to the kilogram scale. What are the best practices for safely handling EDA at this scale?
A: The use of diazo compounds at scale requires stringent safety protocols due to their potential for explosive decomposition.[4] However, with proper engineering controls and handling procedures, these reactions can be performed safely.
Root Cause Analysis: The primary hazard is the accumulation of unreacted diazo compound, which can be triggered to decompose violently by heat, shock, or impurities.
Troubleshooting & Optimization Protocol:
-
In-Situ Generation: Whenever possible, generate the diazo compound in-situ so that it reacts as it is formed and never accumulates to a dangerous level.
-
Continuous Flow Chemistry: This is the highly recommended approach for scaling up reactions with hazardous reagents like diazo compounds.[13] In a flow reactor, only a small amount of the diazo compound is present at any given time, significantly reducing the risk of a large-scale explosion.
-
Temperature Control: Keep the reaction temperature as low as possible to minimize the rate of decomposition of the diazo compound. Ensure the reactor has a robust cooling system and that the addition of the diazo compound is stopped immediately if there is a cooling failure.
-
Material Compatibility: Ensure that all materials that come into contact with the diazo compound are compatible and will not catalyze its decomposition. Avoid contact with strong acids, bases, and certain metals.
-
Quenching: At the end of the reaction, any excess diazo compound must be safely quenched. A common method is the addition of a slight excess of a reactive olefin or a mild acid like acetic acid.
Below is a workflow for the safe scale-up of a diazo-mediated cyclopropanation.
Caption: Workflow for safe scale-up of diazo-mediated cyclopropanation.
Guide 3: Purification and Isolation of Cyclopropane-Containing Compounds at Scale
Q: I am struggling with the purification of my cyclopropane-containing product at a larger scale. Column chromatography is no longer feasible. What are my options?
A: Moving away from chromatography is a common and necessary step in scaling up chemical processes.[9] The choice of an alternative purification method will depend on the physical properties of your product and the impurities present.
Root Cause Analysis: The main issue is the impracticality and high cost of large-scale chromatography, both in terms of solvent consumption and time.
Troubleshooting & Optimization Protocol:
-
Crystallization: If your product is a solid, crystallization is often the most effective and economical method for purification at scale.
-
Solvent Screening: Perform a thorough solvent screen to identify a solvent or solvent system in which your product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Cooling Profile: Control the cooling rate to influence crystal size and purity. Slow cooling generally leads to larger, purer crystals.
-
Seeding: Seeding the solution with a small amount of pure product can help to control the crystallization process and ensure the desired polymorphic form is obtained.
-
-
Distillation: If your product is a liquid with a boiling point that is significantly different from the impurities, distillation can be a viable option.
-
Vacuum Distillation: For high-boiling compounds, vacuum distillation is necessary to avoid thermal degradation.
-
Fractional Distillation: If the boiling points of your product and impurities are close, fractional distillation with a packed column may be required to achieve the desired purity.
-
-
Liquid-Liquid Extraction: An acid-base liquid-liquid extraction can be a powerful tool for removing acidic or basic impurities.[16] By adjusting the pH of the aqueous phase, you can selectively move your product or impurities between the aqueous and organic layers.
-
Recrystallization from the Melt: For some compounds, particularly those that are difficult to crystallize from solution, recrystallization from the melt (zone refining) can be an effective, albeit specialized, technique.
Table of Purification Methods for Scale-Up:
| Purification Method | Best Suited For | Key Considerations |
| Crystallization | Solid products | Solvent selection, cooling rate, seeding, polymorphism. |
| Distillation | Liquid products with different boiling points from impurities | Boiling point differences, thermal stability, vacuum requirements. |
| Liquid-Liquid Extraction | Products with acidic or basic functional groups | pKa of the compound and impurities, solvent choice, emulsion formation.[16] |
References
- Technical Support Center: Synthesis of Cyclopropane-1,2-dicarbohydrazide - Benchchem.
- Technical Support Center: Purification of Cyclopropane-Containing Alkaloids - Benchchem.
- Cyclopropanation - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Large-Scale Cyclopropanation of Butyl Acrylate with Difluorocarbene and Classical Resolution of a Key Fluorinated Building Block - ResearchGate.
- Technical Support Center: Preserving Cyclopropane Integrity in Chemical Reactions - Benchchem.
- Troubleshooting low yields in fluorocyclopropane synthesis - Benchchem.
- Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024).
- Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00535J.
- Methods for synthesis of cyclopropane derivatives - ResearchGate.
- Challenges of scaling up chemical processes (based on real life experiences).
- "troubleshooting common issues in Cyclopropane-1,2-dicarbohydrazide reactions" - Benchchem.
- Synthesis of cyclopropanes - Organic Chemistry Portal.
- Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PubMed Central.
- Technical Support Center: Optimizing Cyclopropanation Reactions - Benchchem.
- How to deal with Scale-up challenges of Chemistry? | Prime Scholars.
- Efficient Synthesis of Orphaned Cyclopropanes Using Sulfones as Carbene Equivalents.
- Enantioselective synthesis of a cyclopropane via continuous flow. - ResearchGate.
- Scale Up Safety_FINAL - Stanford Environmental Health & Safety.
- Scale-up experiment of the cyclopropanation reaction. - ResearchGate.
- Stereoselective Cyclopropanation Reactions | Chemical Reviews - ACS Publications.
- N-Ylide Mediated Synthesis and Resolution of a Chiral Pyrimidinyl Cyclopropane Carboxylic Acid | Organic Process Research & Development - ACS Publications.
- Challenging cyclopropanation reactions on non-activated double bonds of fatty esters.
- Cyclopropanation - Wikipedia.
- Cyclopropanation of Alkenes - Master Organic Chemistry.
- Process Safety Considerations in the Design and Scale-Up of Chemical Looping Processes.
- Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity - PMC - NIH.
- Hazards associated with laboratory scale hydrogenations - UW-Madison Chemistry.
Sources
- 1. Cyclopropanation - Wordpress [reagents.acsgcipr.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024) - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Cyclopropanation - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ehs.stanford.edu [ehs.stanford.edu]
- 7. Process Safety Considerations in the Design and Scale-Up of Chemical Looping Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Challenges of scaling up chemical processes (based on real life experiences) - American Chemical Society [acs.digitellinc.com]
- 9. primescholars.com [primescholars.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Cyclopropane synthesis [organic-chemistry.org]
- 12. Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00535J [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Propiolic Acid in Peptide Synthesis
Welcome to the technical support guide for utilizing propiolic acid in peptide synthesis. This resource is designed for researchers, chemists, and drug development professionals who are incorporating this versatile building block into their synthetic workflows. Propiolic acid's terminal alkyne offers a powerful handle for "click" chemistry and further conjugation, but its unique reactivity profile presents specific challenges. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.
Part 1: Troubleshooting Guide - Diagnosing and Solving Side Reactions
This section addresses specific experimental issues in a question-and-answer format.
Issue 1: Mass spectrometry shows a +70 Da adduct on my peptide, especially with Cysteine-containing sequences.
Question: My peptide was intended to be N-terminally capped with propiolic acid (formula weight: 70.05 g/mol ). After coupling and cleavage, my mass spectrum shows the expected mass, but also a significant peak at [M+70]. The issue is worse for my peptide containing a Cysteine residue. What is happening?
Answer:
This is a classic and well-understood side reaction. The additional mass of 70 Da corresponds to the propioloyl group, indicating that a second propiolic acid molecule has reacted with your peptide. The primary cause is the high nucleophilicity of certain amino acid side chains, which attack the electron-deficient alkyne of the propioloyl group in a Michael-type conjugate addition .
-
Causality: Propiolic acid, especially when its carboxyl group is activated for amide coupling, becomes a potent Michael acceptor. The thiol group (-SH) of a Cysteine side chain is an exceptionally strong nucleophile and will readily attack the alkyne.[1][2] This thiol-yne addition is often kinetically favored over reactions with other nucleophiles.[1]
-
Other Susceptible Residues: While Cysteine is the most common culprit, other nucleophilic side chains can also react, including the ε-amino group of Lysine , the N-terminus if it's unacylated, and potentially the guanidinium group of Arginine under basic conditions.[1][3]
Troubleshooting Protocol:
-
Protect the Nucleophilic Side Chain: The most robust solution is to protect the susceptible side chain during propiolic acid coupling.
-
For Cysteine: Use an acid-labile S-protecting group that is orthogonal to your main synthetic strategy (e.g., Trt, Mmt, or Acm). The protecting group will be removed during the final TFA cleavage.[4]
-
For Lysine: Ensure the ε-amino group is protected (e.g., with a Boc group in an Fmoc-based strategy). This is standard practice but should be verified.
-
-
Optimize Coupling Conditions:
-
Minimize Excess Reagent: Use a minimal excess of activated propiolic acid (e.g., 1.2 to 1.5 equivalents). A large excess drives the desired amide coupling but also significantly increases the rate of Michael addition.
-
Control pH: Perform the coupling in a non-basic or weakly acidic environment if possible. Basic conditions deprotonate thiols and amines, increasing their nucleophilicity and accelerating the side reaction. Avoid excess tertiary amine bases like DIPEA.
-
-
Order of Synthesis: If you are synthesizing a peptide with an N-terminal cysteine and wish to propioloylate that cysteine's thiol group (not the N-terminus), the N-terminus must be protected (e.g., with Boc) before attempting the selective Michael addition.
Issue 2: My final peptide is showing multiple adducts and byproducts after coupling with carbodiimide reagents.
Question: I'm using EDC/HOBt to couple propiolic acid, but my crude HPLC is very messy with several unidentified peaks. What could be the cause?
Answer:
When using carbodiimides like EDC or DIC, several side reactions can occur, compounded by the reactivity of propiolic acid.
-
Causality 1: N-Acylurea Formation: A common side reaction with carbodiimides is the intramolecular rearrangement of the highly reactive O-acylisourea intermediate into a stable, unreactive N-acylurea.[5][6] This consumes your activated propiolic acid and results in a byproduct that can be difficult to remove. This reaction is more pronounced in polar aprotic solvents like DMF.[7]
-
Causality 2: Symmetrical Anhydride Formation: The O-acylisourea can also react with a second molecule of propiolic acid to form a symmetrical anhydride. While this anhydride is a competent acylating agent, it consumes two equivalents of your acid for every one coupling, altering stoichiometry and potentially leading to other side reactions if not consumed quickly.[6]
-
Causality 3: Polymerization: If the acetylenic proton of propiolic acid is deprotonated under basic coupling conditions, it could potentially lead to oligomerization, although this is less common under standard SPPS conditions. A more likely scenario is polymerization caused by the reaction of the activated acid with nucleophiles present in the reaction mixture before the target amine is added.[7]
Troubleshooting Protocol:
-
Use a Different Coupling Reagent: Phosphonium or iminium-based reagents like HBTU, HATU, or HCTU often give cleaner and faster couplings with fewer side reactions compared to carbodiimides for standard couplings. They are less prone to the rearrangement reactions that plague carbodiimides.
-
Optimize Carbodiimide Protocol: If you must use a carbodiimide:
-
Pre-activation is Not Recommended: Do not pre-activate the propiolic acid for an extended period before adding it to the resin-bound peptide. Add the carbodiimide and propiolic acid to the resin together, or with minimal pre-activation time (1-2 minutes).
-
Use an Additive: Always use an additive like HOBt or OxymaPure. These additives react with the O-acylisourea intermediate to form a more stable active ester, which suppresses the rearrangement to the N-acylurea.[6]
-
Solvent Choice: If possible, perform the coupling in a less polar solvent like Dichloromethane (DCM) to minimize N-acylurea formation.[7]
-
Issue 3: I observe modification of Tryptophan residues after TFA cleavage.
Question: My propioloylated peptide contains a Tryptophan. After cleavage with a standard TFA/TIS/Water cocktail, I see a mass corresponding to [M+106] or other adducts on the Trp residue. Is the propiolic acid causing this?
Answer:
This is unlikely to be a direct reaction with the propiolic acid group. The indole side chain of Tryptophan is highly susceptible to alkylation by carbocations generated during the final Trifluoroacetic Acid (TFA) cleavage step.[8][9]
-
Causality: During TFA cleavage, protecting groups (like Boc or tBu) and resin linkers (especially the Wang linker) are cleaved off, generating highly reactive carbocations (e.g., the tert-butyl cation or a p-hydroxybenzyl cation from the Wang linker).[4][9][10] The electron-rich indole ring of Tryptophan can act as a nucleophile, attacking these carbocations and forming unwanted covalent adducts. The +106 Da mass corresponds precisely to the addition of a hydroxybenzyl group from the Wang resin.[9]
Troubleshooting Protocol:
-
Use a Scavenger Cocktail Optimized for Tryptophan: A simple TFA/TIS/Water mix is insufficient. You must include scavengers specifically designed to trap carbocations and protect the indole ring.
-
Recommended Cocktail: A common and effective mixture is Reagent K : TFA / Phenol / Water / Thioanisole / 1,2-Ethanedithiol (EDT) (e.g., 82.5:5:5:5:2.5 v/v).[11]
-
Role of Scavengers:
-
-
Protect the Indole Nitrogen: For particularly sensitive sequences, using a Tryptophan derivative with its indole nitrogen protected (e.g., Fmoc-Trp(Boc)-OH) is the most effective way to prevent this side reaction. The Boc group is removed during the final cleavage but effectively shields the indole ring from alkylation during the process.[4]
Part 2: Frequently Asked Questions (FAQs)
Q1: Is propiolic acid stable to the piperidine used for Fmoc deprotection?
Propiolic acid itself is not present during the Fmoc deprotection steps of subsequent amino acids. However, once the propioloyl group is coupled to the peptide, it will be exposed to piperidine during the deprotection of the next Fmoc-amino acid. Piperidine is a secondary amine and a nucleophile. It can potentially undergo a Michael addition to the propioloyl alkyne, especially over extended deprotection times.[13][14]
-
Best Practice: Use standard, efficient deprotection times (e.g., 2 x 10 minutes or less). Avoid unnecessarily long exposures of the propioloylated peptide to the piperidine solution to minimize the risk of this side reaction.
Q2: Which coupling reagent is best for propiolic acid?
There is no single "best" reagent, as the optimal choice depends on the peptide sequence. However, a general recommendation is:
-
High-Efficiency/Low Side-Reaction Choice: Iminium/Uronium salts like HATU or HCTU are often preferred. They provide rapid activation and high coupling efficiency, which can minimize the reaction time and thus reduce the opportunity for side reactions like Michael addition.
-
Cost-Effective Choice: Carbodiimides like DIC , when used with an additive like OxymaPure , can be very effective and generate a soluble urea byproduct, simplifying purification.[6] However, careful protocol optimization is required to avoid the side reactions mentioned in Troubleshooting Issue 2.
Q3: Can I attach propiolic acid to a side chain instead of the N-terminus?
Yes, this is a common strategy. To achieve this, you must use an amino acid with an orthogonally protected side chain.
-
Example (Lysine): Use Fmoc-Lys(Alloc)-OH or Fmoc-Lys(ivDde)-OH in your sequence. Once the peptide is fully assembled, the Alloc or ivDde group can be selectively removed on-resin without disturbing other protecting groups. You can then couple propiolic acid to the deprotected lysine side-chain amine.
Part 3: Data Summaries & Visualizations
Table 1: Summary of Common Side Reactions and Mitigation Strategies
| Side Reaction | Affected Residues | Probable Cause | Recommended Solution(s) | Key References |
| Michael Addition | Cys, Lys, N-terminus | Nucleophilic attack on the activated alkyne. | 1. Protect side chains (e.g., Cys(Trt)).2. Minimize excess propiolic acid.3. Avoid strongly basic conditions. | [1],[2] |
| N-Acylurea Formation | N/A (Reagent-based) | Intramolecular rearrangement of O-acylisourea intermediate. | 1. Use HATU/HCTU instead of carbodiimides.2. Use additives (HOBt, Oxyma).3. Avoid prolonged pre-activation. | [5],[6] |
| Tryptophan Alkylation | Trp | Attack by carbocations generated during TFA cleavage. | 1. Use a robust scavenger cocktail (e.g., Reagent K).2. Use Fmoc-Trp(Boc)-OH. | [8],[9],[4] |
| Piperidine Adduct | Propioloyl Group | Michael addition of piperidine during Fmoc deprotection. | 1. Use standard, not prolonged, deprotection times. | [13],[14] |
Diagrams
A key aspect of troubleshooting is understanding the reaction pathways. The following diagrams illustrate the mechanism of the most common side reaction and a decision-making workflow for addressing it.
Caption: Mechanism of Michael addition side reaction.
Caption: Troubleshooting workflow for +70 Da adducts.
References
- Title: The Role of Propiolic Acid in Chemical Reactions and Synthesis Source: NINGBO INNO PHARMCHEM CO.,LTD. URL:[Link]
- Title: Click Chemistry in Peptide-Based Drug Design Source: Molecules (MDPI) URL:[Link]
- Title: Click Chemistry Source: Biosyntan GmbH URL:[Link]
- Title: Decarboxylative coupling reactions of propiolic acid derivatives Source: Organic Chemistry: Current Research (Longdom Publishing) URL:[Link]
- Title: Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle Source: Chemical Science (The Royal Society of Chemistry) URL:[Link]
- Title: Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry Source: Molecules (MDPI) URL:[Link]
- Title: Click chemistry and its application to proteomics Source: G-Biosciences URL:[Link]
- Title: Syntheses of Peptidic, Natural Product-inspired, and Heterocyclic Molecules as Biological Probes Source: D-Scholarship@Pitt, University of Pittsburgh URL:[Link]
- Title: A side-reaction in the SPPS of Trp-containing peptides Source: Journal of Peptide Science (PubMed) URL:[Link]
- Title: Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle Source: Proceedings of the National Academy of Sciences (PMC) URL:[Link]
- Title: Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif Source: Chembiochem (PubMed) URL:[Link]
- Title: Highly Selective On-Surface Reactions of Aryl Propiolic Acids via Decarboxylative Coupling Source: Advanced M
- Title: A side-reaction in the SPPS of Trp-containing peptides Source: ResearchG
- Title: Aggregation, Racemization and Side Reactions in Peptide Synthesis Source: AAPPTEC URL:[Link]
- Title: Application Note Peptide Cleavage and Protected Cleavage Procedures Source: CEM Corpor
- Title: Carbodiimide amide coupling reaction sideproduct Source: Reddit r/Chempros URL:[Link]
- Title: Spps and side reactions in peptide synthesis Source: Slideshare URL:[Link]
- Title: Carbodiimides and Additives Source: Aapptec Peptides URL:[Link]
- Title: Overview of Solid Phase Peptide Synthesis (SPPS) Source: Aapptec URL:[Link]
- Title: General TFA cleavage of the Trp-containing peptide synthesized on Wang resin Source: ResearchG
- Title: Light Controlled Reversible Michael Addition of Cysteine: A New Tool for Dynamic Site-Specific Labeling of Proteins Source: National Institutes of Health (PMC) URL:[Link]
- Title: Direct Arginine Modification in Native Peptides and Application to Chemical Probe Development Source: National Institutes of Health (PMC) URL:[Link]
- Title: Side chain-side chain interactions of arginine with tyrosine and aspartic acid in Arg/Gly/Tyr-rich domains within plant glycine-rich RNA binding proteins Source: Journal of Biomolecular Structure & Dynamics (PubMed) URL:[Link]
Sources
- 1. Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Light Controlled Reversible Michael Addition of Cysteine: A New Tool for Dynamic Site-Specific Labeling of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct Arginine Modification in Native Peptides and Application to Chemical Probe Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. reddit.com [reddit.com]
- 8. A side-reaction in the SPPS of Trp-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. cem.de [cem.de]
- 13. peptide.com [peptide.com]
- 14. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
Technical Support Center: Synthesis of 3-Cyclopropylprop-2-ynoic Acid
Welcome to the technical support center for the synthesis of 3-Cyclopropylprop-2-ynoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common challenges and optimize your synthetic protocols for higher yields and purity.
I. Troubleshooting Guide: Overcoming Common Synthesis Hurdles
This section addresses specific issues that may arise during the synthesis of this compound, providing explanations for the underlying causes and actionable solutions.
Issue 1: Low Yield of this compound
Question: My final yield of this compound is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields can stem from several factors throughout the synthetic process, from the quality of starting materials to the reaction conditions and work-up procedures. Here’s a breakdown of potential causes and their solutions:
A. Suboptimal Synthesis of Cyclopropylacetylene (Starting Material)
The purity and yield of your starting material, cyclopropylacetylene, are critical. Common issues in its synthesis include:
-
Inefficient Cyclization: The one-pot synthesis from 5-chloro-1-pentyne using n-butyllithium can be problematic.[1][2] Incomplete reaction or side reactions can reduce the yield of cyclopropylacetylene.
-
Alternative Routes: Traditional methods starting from cyclopropyl methyl ketone have reported low and unreliable yields (20-25%).[1][2]
B. Inefficient Carboxylation of Cyclopropylacetylene
The direct carboxylation of terminal alkynes with CO2 is a key step. Several factors can lead to low conversion:
-
Base Selection: The choice of base is crucial for the deprotonation of the terminal alkyne.
-
Catalyst System: While some methods are catalyst-free, the use of a catalyst can significantly improve efficiency.
-
CO2 Pressure and Temperature: Insufficient CO2 pressure or suboptimal temperature can limit the reaction rate.
-
Solution: While some modern catalytic systems operate at atmospheric pressure, older methods may require elevated pressures.[8] Optimization of the reaction temperature is also key; for instance, in DBU-mediated carboxylation, increasing the temperature from 60°C to 80°C can significantly boost the yield.[7]
-
C. Alternative Synthetic Strategy: Oxidation of 3-Cyclopropylprop-2-yn-1-ol
An alternative to direct carboxylation is the oxidation of the corresponding alcohol, 3-cyclopropylprop-2-yn-1-ol.
-
Incomplete Oxidation: The choice of oxidizing agent and reaction conditions will determine the efficiency of the conversion to the carboxylic acid.
Issue 2: Formation of Significant Side Products
Question: I am observing significant impurities in my crude product. What are the likely side reactions and how can I minimize them?
Answer: Side product formation is a common challenge. Identifying the nature of the impurity is the first step to mitigation.
-
Dimerization of Cyclopropylacetylene: Under certain conditions, especially in the presence of copper catalysts, terminal alkynes can undergo oxidative homocoupling (Glaser coupling) to form diynes.
-
Solution: If using a copper-catalyzed carboxylation, ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize the presence of oxygen, which promotes this side reaction. The use of a copper-free Sonogashira coupling protocol for other transformations involving terminal alkynes can also provide insights into minimizing copper-mediated side reactions.[15]
-
-
Michael Addition: In the presence of strong bases like DBU, if the terminal alkyne has an ester group, Michael-type addition can occur, which may be a competing reaction pathway.[7]
-
Solution: Carefully select the base and reaction conditions. If Michael addition is a suspected side reaction, consider using a milder base or a different synthetic route altogether.
-
Issue 3: Difficulty in Product Purification
Question: I am struggling to obtain pure this compound after the reaction. What are the best purification strategies?
Answer: Effective purification is essential for obtaining a high-quality final product.
-
Acid-Base Extraction: As a carboxylic acid, the product can be effectively separated from neutral organic impurities.
-
Protocol:
-
After the reaction, quench the mixture with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) to remove non-acidic impurities.
-
Acidify the aqueous layer with a strong acid (e.g., HCl) to a pH of ~2-3.
-
Extract the precipitated product into an organic solvent.
-
Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na2SO4 or MgSO4), and evaporate the solvent.
-
-
-
Crystallization: If the crude product is a solid, recrystallization can be a powerful purification technique.
-
Solvent Selection: The choice of solvent is critical. A good solvent will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures or are insoluble. Experiment with different solvents or solvent mixtures (e.g., hexane/ethyl acetate, toluene).
-
-
Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be an effective purification method, especially for removing non-volatile impurities.[3]
II. Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the synthesis of this compound.
Q1: What is the recommended starting material for the synthesis of cyclopropylacetylene?
For laboratory scale, the one-pot synthesis from 5-chloro-1-pentyne is a common choice.[2] For larger scale or more reliable synthesis, the three-step route from cyclopropane carboxaldehyde is recommended.[3]
Q2: What are the key parameters to control during the carboxylation step?
The key parameters are the choice of base (Cs2CO3 or DBU are good options), the catalyst system (if used), the CO2 pressure, and the reaction temperature.[5][6][7][8][9]
Q3: Is a transition metal catalyst always necessary for the carboxylation of cyclopropylacetylene?
No, a simple and straightforward method has been developed for the direct carboxylation of terminal alkynes using Cs2CO3 as the base in the absence of a transition metal catalyst.[5]
Q4: What are the safety precautions for working with n-butyllithium?
n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere. It reacts violently with water. Always use proper personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves. The reaction should be conducted in a well-ventilated fume hood.
Q5: How can I confirm the identity and purity of my final product?
Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) should be used to confirm the structure of the final product. Purity can be assessed by NMR and High-Performance Liquid Chromatography (HPLC).
III. Experimental Protocols and Data
Table 1: Comparison of Cyclopropylacetylene Synthesis Methods
| Starting Material | Reagents | Solvent | Reported Yield | Reference |
| Cyclopropyl methyl ketone | PCl5, then strong base | DMSO | 20-25% | [1][2] |
| 5-chloro-1-pentyne | n-butyllithium | Cyclohexane | ~65% | [2][3] |
| Cyclopropane carboxaldehyde | Malonic acid, then halogenation, then dehydrohalogenation | Various | Not explicitly stated, but described as a high-yielding process | [3] |
Protocol 1: One-Pot Synthesis of Cyclopropylacetylene[2]
-
In a three-necked, round-bottomed flask equipped with a dropping funnel, a mechanical stirrer, and a reflux condenser under an inert atmosphere, dissolve 5-chloro-1-pentyne in cyclohexane.
-
Cool the solution to 0°C in an ice bath.
-
Add n-butyllithium (2.1 equivalents) dropwise via the addition funnel over 1.5 hours, maintaining the internal temperature below 20°C.
-
After the addition is complete, heat the mixture to reflux (around 78°C) and maintain for 3 hours.
-
Cool the reaction mixture and slowly quench with an aqueous solution of ammonium chloride.
-
Separate the organic layer, which contains the cyclopropylacetylene.
Protocol 2: Direct Carboxylation of a Terminal Alkyne (General Procedure)[5]
-
To a reaction vessel, add the terminal alkyne (1 equivalent), Cs2CO3 (1.5 equivalents), and a suitable solvent (e.g., DMF).
-
Pressurize the vessel with CO2 (or bubble CO2 through the solution).
-
Stir the reaction mixture at the desired temperature for the required time (e.g., 16 hours at 80°C).
-
After the reaction is complete, perform an acid-base workup to isolate the carboxylic acid product.
IV. Visualizing the Workflow
Diagram 1: General Workflow for this compound Synthesis
Caption: Synthetic routes to this compound.
V. References
-
MDPI. (n.d.). Catalytic Carboxylation of Terminal Alkynes with CO2: An Overview. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). The direct carboxylation of terminal alkynes with carbon dioxide. Retrieved from [Link]
-
ACS Publications. (n.d.). Photocatalytic Carboxylation of Terminal Alkynes with CO2 over Metal–Porphyrin Framework Nanosheets. Retrieved from [Link]
-
Wikipedia. (n.d.). Cyclopropylacetylene. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Cyclopropylacetylene. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Carboxylation of terminal alkynes with CO2 catalyzed by imidazolium-bridged bis(phenolato) rare-earth metal complexes. Retrieved from [Link]
-
ACS Publications. (n.d.). Catalytic C–H Carboxylation of Terminal Alkynes with Carbon Dioxide. Retrieved from [Link]
-
Google Patents. (n.d.). US6297410B1 - Process for the preparation of cyclopropylacetylene. Retrieved from
-
Chem-Station. (2014, May 5). Jones Oxidation. Retrieved from [Link]
-
WIPO. (n.d.). WO/2000/018706 PROCESS FOR THE PREPARATION OF CYCLOPROPYLACETYLENE. Retrieved from [Link]
-
Wikipedia. (n.d.). Jones oxidation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Jones Oxidation. Retrieved from [Link]
-
ADI Chemistry. (n.d.). JONES REAGENT & OXIDATION REACTIONS. Retrieved from [Link]
-
ScienceMadness. (2019, July 11). Jones oxidation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
Sources
- 1. Cyclopropylacetylene - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. US6297410B1 - Process for the preparation of cyclopropylacetylene - Google Patents [patents.google.com]
- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 5. The direct carboxylation of terminal alkynes with carbon dioxide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Carboxylation of terminal alkynes with CO2 catalyzed by imidazolium-bridged bis(phenolato) rare-earth metal complexes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Jones Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 11. Jones oxidation - Wikipedia [en.wikipedia.org]
- 12. Jones Oxidation [organic-chemistry.org]
- 13. adichemistry.com [adichemistry.com]
- 14. Jones oxidation - Sciencemadness Wiki [sciencemadness.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
Technical Support Center: Metal Contaminant Removal from 3-Cyclopropylprop-2-ynoic Acid
Welcome to the Technical Support Center for the purification of 3-Cyclopropylprop-2-ynoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for removing metal contaminants from this valuable synthetic intermediate. Given that its synthesis often involves transition metal catalysts, ensuring the final compound's purity is paramount for subsequent applications, particularly in drug development where stringent limits on elemental impurities are in place.[1][2]
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during the purification of this compound from metal contaminants.
Q1: My isolated this compound is off-color (e.g., gray, black, or pink). What is the likely cause?
A1: An off-color appearance in your final product is a strong indicator of residual metal contamination.[3] The specific color can sometimes suggest the identity of the metal. For instance, residual palladium catalysts often impart a gray or black color, while copper contamination might give a greenish or bluish tint. This discoloration is typically due to the presence of colloidal or finely dispersed metal particles that are not removed by standard filtration.[3]
Q2: I've performed an aqueous work-up and recrystallization, but my product still contains unacceptable levels of palladium according to ICP-MS analysis. What should I do next?
A2: While recrystallization and aqueous washes are fundamental purification steps, they can be ineffective against certain forms of metal contamination, especially when the metal is finely dispersed or complexed with the product.[4] In such cases, more targeted methods are required. We recommend the following tiered approach:
-
Filtration through Celite: As a first step, dissolving your product in a suitable organic solvent and filtering it through a pad of Celite can trap finely dispersed metal particles.[3][5]
-
Activated Carbon Treatment: If Celite filtration is insufficient, treatment with activated carbon can be highly effective at adsorbing dissolved and colloidal palladium.[3]
-
Metal Scavengers: For persistent contamination, the use of solid-supported metal scavengers is the most robust solution. These materials have a high affinity for specific metals and can reduce their concentration to very low levels.[6][7][8]
Q3: How do I choose the right metal scavenger for my application?
A3: The choice of scavenger depends on the target metal and the chemical nature of your product. For this compound, which contains a carboxylic acid functional group, it is important to select a scavenger that will not interact with the desired molecule. Thiol-functionalized silica gels are often a good starting point for palladium removal due to their high affinity for soft metals like palladium.[8] Other effective options for various metals include scavengers with diamine, triamine, or other chelating functionalities.[9] It is often beneficial to screen a small panel of scavengers to identify the most effective one for your specific conditions.[8]
Q4: Can the use of metal scavengers lead to a loss of my product?
A4: While some non-specific binding can occur, metal scavengers are generally designed for high selectivity towards metals.[10] To minimize product loss, it is crucial to use the recommended amount of scavenger (typically 3-8 equivalents relative to the metal contaminant) and to follow the optimized reaction time and temperature.[6][11] Performing a small-scale trial can help you determine the optimal conditions to maximize metal removal while minimizing product loss.
Q5: Are there any alternatives to solid-supported scavengers?
A5: Yes, other methods include the use of chelating agents in solution, which form stable complexes with metal ions that can then be removed by extraction or precipitation.[12][13][14] However, solid-supported scavengers are often preferred in pharmaceutical manufacturing due to their ease of use and removal from the reaction mixture, which simplifies the purification process and prevents the introduction of new soluble impurities.[6]
In-Depth Guide to Metal Removal Techniques
The following sections provide a more detailed explanation of the primary methods for removing metal contaminants from this compound.
The Challenge of Metal Contamination
Transition metals, particularly palladium and copper, are frequently used as catalysts in the synthesis of alkynoic acids and their derivatives.[15] While essential for the chemical transformation, these metals must be effectively removed from the final product to meet regulatory standards and to prevent interference in downstream applications. The acceptable limits for metal impurities in active pharmaceutical ingredients (APIs) are typically in the parts-per-million (ppm) range, making efficient removal a critical step in the manufacturing process.[1]
Tier 1: Initial Purification Strategies
These methods are generally the first line of defense against metal contamination and are often sufficient for removing bulk impurities.
-
Aqueous Work-up and Extraction: A standard aqueous work-up can help remove water-soluble metal salts. For a carboxylic acid like this compound, adjusting the pH of the aqueous phase can be beneficial. For instance, washing with a dilute acid solution can help remove basic metal hydroxides.
-
Filtration through Diatomaceous Earth (Celite): As mentioned in the FAQs, this is a simple and effective method for removing finely divided metal particles.[3]
-
Recrystallization: This classic purification technique can be effective, but its success depends on the nature of the impurity. In some cases, the metal impurity can co-crystallize with the product, making this method less effective.[4]
Tier 2: Adsorption-Based Methods
When initial methods fail to achieve the desired purity, adsorption-based techniques are employed.
-
Activated Carbon Treatment: Activated carbon possesses a high surface area and can adsorb a wide range of organic and inorganic impurities, including residual metal catalysts.[3] The effectiveness of this method can be influenced by the solvent, temperature, and contact time.
-
Metal Scavengers: These are functionalized materials, often based on a silica or polymer support, that are designed to selectively bind to metal ions.[6][7] The process, known as chemisorption, involves the formation of a strong chemical bond between the scavenger's functional group and the metal.[5] This makes scavenging a highly efficient and selective method for metal removal.
-
Mechanism of Action: Metal scavengers work by providing a high concentration of ligands that have a strong affinity for the target metal. These ligands are immobilized on a solid support, which allows for the easy removal of the scavenger-metal complex by filtration.[6]
Workflow for Metal Scavenger Selection and Application
Caption: A logical workflow for selecting and implementing an effective metal scavenging strategy.
-
Quantitative Comparison of Metal Removal Techniques
| Method | Typical Efficiency | Advantages | Disadvantages |
| Recrystallization | Variable | Can be highly effective for certain impurities; cost-effective. | May not remove finely dispersed or complexed metals; potential for product loss.[4] |
| Activated Carbon | Good to Excellent | Broad-spectrum adsorbent; relatively inexpensive.[3] | Can be non-selective and may adsorb the product; fine particles can be difficult to filter. |
| Metal Scavengers | Excellent | High selectivity and efficiency; easy to remove by filtration; wide variety available.[6][7][8] | Higher cost compared to other methods; requires screening for optimal performance. |
Experimental Protocols
Protocol 1: Activated Carbon Treatment
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate, toluene) at a concentration of approximately 50-100 mg/mL.
-
Addition of Carbon: Add activated carbon (e.g., 10-20 wt% relative to the product) to the solution.[3]
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 2-16 hours. The optimal time should be determined experimentally.[3]
-
Filtration: Filter the mixture through a pad of Celite to remove the activated carbon. Wash the filter cake with fresh solvent to ensure complete recovery of the product.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the purified product.
Protocol 2: Metal Scavenging with Thiol-Functionalized Silica Gel
-
Dissolution: Dissolve the crude this compound in a suitable solvent.
-
Scavenger Addition: Add the thiol-functionalized silica gel (typically 3-8 equivalents based on the estimated amount of metal contamination) to the solution.[6]
-
Stirring: Stir the suspension at room temperature for 4-16 hours.[11] In some cases, gentle heating may improve efficiency, but this should be evaluated to avoid product degradation.
-
Filtration: Remove the scavenger by filtration, washing the silica gel with fresh solvent.
-
Solvent Removal: Concentrate the filtrate to yield the purified product.
Mechanism of Palladium Scavenging by a Thiol-Functionalized Support
Caption: A simplified representation of a thiol group on a solid support chelating a palladium atom.
Conclusion
The removal of metal contaminants from this compound is a critical step in ensuring its quality and suitability for further use, especially in pharmaceutical applications. A systematic approach, starting with basic purification techniques and escalating to more specialized methods like the use of metal scavengers, will enable researchers to consistently achieve high-purity material. The protocols and troubleshooting guide provided here offer a comprehensive framework for addressing the common challenges associated with metal contamination.
References
- Chemie Brunschwig. Solutions for scavenging of metal and organic impurities.
- Biotage. Metal Scavenger User Guide.
- Pharmaceutical Technology. Developing a Comprehensive Approach for Preventing Metal Contamination of Pharmaceutical Products.
- ACS Publications. Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.
- ACS Publications. Effective Method To Remove Metal Elements from Pharmaceutical Intermediates with Polychelated Resin Scavenger. Organic Process Research & Development.
- Contract Pharma. Metal Contamination in Bio-pharmaceutical Drugs.
- Pharmabiz.com. Analytical techniques to identify metallic contaminants.
- Pharmaoffer.com. Chelating agents API Manufacturers | GMP-Certified Suppliers.
- Biotage. How to Remove Palladium in three easy steps.
- European Pharmaceutical Review. Protecting your drug products: Strategies for preventing metal contamination in powders.
- ResearchGate. Methods for removal of palladium.
- SpinChem. Palladium catalyst recovery using scavenger resin.
- Felite™ Resin Technology. Chelating Resin Manufacturer.
- PubMed. Separation of selected transition metals by capillary chelation ion chromatography using acetyl-iminodiacetic acid modified capillary polymer monoliths.
- Google Patents. US7527733B2 - Chelating agents for heavy metal removal.
- Canftech. Chelating Resins: The Ultimate Solution for Heavy Metal Removal.
- ResearchGate. Intramolecular Cyclization of Alkynoic Acid Catalyzed by Na-salt-modified Au Nanoparticles Supported on Metal Oxides.
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. Analytical techniques to identify metallic contaminants [pharmabiz.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. biotage.com [biotage.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 7. silicycle.com [silicycle.com]
- 8. biotage.com [biotage.com]
- 9. silicycle.com [silicycle.com]
- 10. Chelating Resin Manufacturer - Felite™ Resin [felitecn.com]
- 11. Metal Scavengers [sigmaaldrich.com]
- 12. pharmaoffer.com [pharmaoffer.com]
- 13. Separation of selected transition metals by capillary chelation ion chromatography using acetyl-iminodiacetic acid modified capillary polymer monoliths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. US7527733B2 - Chelating agents for heavy metal removal - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
storage and handling recommendations for 3-Cyclopropylprop-2-ynoic acid
Welcome to the technical support center for 3-Cyclopropylprop-2-ynoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the storage, handling, and troubleshooting of experiments involving this unique molecule. Combining a carboxylic acid with the strained cyclopropyl ring and the reactive alkyne functionality, this compound presents specific challenges and opportunities in synthesis. This document is structured to address potential issues proactively and offer solutions based on fundamental chemical principles and field-proven insights.
Frequently Asked Questions (FAQs)
What are the primary safety concerns when handling this compound?
As a starting point, it is crucial to recognize that this compound is classified as harmful if swallowed.[1] All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.[2] Standard personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[2]
Due to its acidic nature, it is prudent to treat this compound as potentially corrosive to skin and eyes, similar to other carboxylic acids.[3] In case of contact, immediately flush the affected area with copious amounts of water.
What are the recommended storage conditions for this compound?
To ensure long-term stability, this compound, a solid with a melting point of 63-68 °C, should be stored in a tightly sealed container in a cool, dry place.[1] Inert atmosphere storage (e.g., under argon or nitrogen) is recommended to prevent potential reactions with atmospheric moisture and oxygen, especially if the material is to be stored for extended periods.
What are the known incompatibilities of this compound?
Based on the functional groups present, several incompatibilities should be noted:
-
Strong Bases: As a carboxylic acid, it will react exothermically with strong bases (e.g., hydroxides, alkoxides).
-
Strong Oxidizing Agents: The alkyne functionality can be susceptible to oxidation, potentially leading to cleavage of the triple bond to form carboxylic acids.[4][5][6] Reactions with strong oxidizers like potassium permanganate or ozone can be vigorous.[4][5][6]
-
Reducing Agents: Strong reducing agents can reduce the alkyne to an alkene or alkane.
-
Certain Metals: Terminal alkynes can form explosive acetylides with certain metals. While this is an internal alkyne, caution should be exercised with reactive metals.
How stable is the cyclopropyl group in this molecule?
The cyclopropyl group is known for its high ring strain, which can make it susceptible to ring-opening reactions under certain conditions.[2][7] However, it is generally stable under many synthetic conditions. Strong acidic conditions, particularly in the presence of nucleophiles, can potentially lead to ring-opening. The cyclopropyl group's partial π-character allows it to stabilize adjacent positive charges, a factor to consider in reaction mechanisms.[7][8]
Troubleshooting Guide
This section addresses specific issues that may arise during experimentation with this compound.
Issue 1: Low Yield or No Reaction in Coupling Reactions (e.g., Sonogashira, Suzuki)
-
Potential Cause 1: Catalyst Deactivation. The carboxylic acid moiety can interact with and potentially deactivate certain catalysts.
-
Troubleshooting Steps:
-
Protecting Group Strategy: Consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the coupling reaction. The ester can be hydrolyzed post-coupling.
-
Base Selection: The choice of base is critical. A non-nucleophilic, hindered base may be preferable to minimize side reactions.
-
Ligand Choice: Experiment with different phosphine ligands that are known to be robust and less susceptible to interactions with acidic protons.
-
-
-
Potential Cause 2: Alkyne Dimerization/Polymerization. Under certain conditions, particularly with copper catalysts, terminal alkynes can undergo Glaser coupling. While this compound is an internal alkyne, side reactions involving the triple bond can still occur.
-
Troubleshooting Steps:
-
Degassing: Ensure all solvents and reagents are thoroughly degassed to remove oxygen, which can promote side reactions.
-
Reaction Concentration: Running the reaction at a lower concentration may disfavor intermolecular side reactions.
-
-
Issue 2: Unexpected Side Products
-
Potential Cause 1: Cyclopropyl Ring Opening. If your reaction conditions are strongly acidic or involve intermediates that can generate a carbocation adjacent to the cyclopropyl ring, ring-opening may occur.
-
Troubleshooting Steps:
-
pH Control: Buffer the reaction mixture if possible to maintain a neutral or mildly acidic/basic pH.
-
Reagent Choice: Avoid strong Lewis acids or protic acids if ring-opening is suspected.
-
Characterization: Use techniques like NMR and Mass Spectrometry to identify the structure of the byproduct, which can provide clues about the undesired reaction pathway.
-
-
-
Potential Cause 2: Reaction at the Alkyne. The triple bond is a site of reactivity and can undergo various addition reactions.[4]
-
Troubleshooting Steps:
-
Review Reaction Conditions: Ensure that your reagents are specific for the desired transformation and will not react with the alkyne. For example, if performing a reaction on another part of the molecule, ensure the conditions do not favor hydration or halogenation of the alkyne.
-
-
Experimental Workflow: Esterification of this compound
This protocol provides a standard method for protecting the carboxylic acid as a methyl ester, a common step before further functionalization.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution to neutralize the acid.
-
Wash with brine, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the methyl ester.
Visualizing Workflows and Concepts
Troubleshooting Logic for a Coupling Reaction
Caption: Decision tree for troubleshooting low yields in coupling reactions.
Chemical Stability Considerations
Caption: Key reactivity and stability considerations for the functional groups of this compound.
Summary of Physicochemical Data
| Property | Value | Source |
| CAS Number | 7358-93-2 | [1] |
| Molecular Formula | C₆H₆O₂ | [1] |
| Molecular Weight | 110.11 g/mol | Calculated |
| Appearance | Solid | [1] |
| Melting Point | 63-68 °C | [1] |
| Hazard Codes | H302 (Harmful if swallowed) | [1] |
References
- PubChem. (n.d.). 3-Cyclopropylprop-2-enoic acid.
- Master Organic Chemistry. (2014, January 29). Synthesis (5) – Reactions of Alkynes.
- Chemistry Steps. (n.d.). Alkynes to Carboxylic Acids.
- Kerr, W. J., & Richard, J. A. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic Letters, 10(3), 509–511. [Link]
- Michigan State University Department of Chemistry. (n.d.). Alkyne Reactivity.
- Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydration/oxidation of alkynes.
- MDPI. (2023, February 28). Metal-Catalyzed Cascade Reactions between Alkynoic Acids and Dinucleophiles: A Review.
- JoVE. (2023, April 30). Video: Alkynes to Carboxylic Acids: Oxidative Cleavage.
- PubChem. (n.d.). 3-[Cyclopropyl(propyl)amino]prop-2-enoic acid.
- Chemistry Stack Exchange. (2014, November 3). What is the reason for the exceptional stability of the cyclopropylmethyl carbocation?.
- ACS Publications. (n.d.). Studies on the Stability of Cycloprop-2-ene Carboxylate Dianions and Reactions with Electrophiles. The Journal of Organic Chemistry.
- Wikipedia. (n.d.). Cyclopropyl group.
- Google Patents. (n.d.). WO2011086561A1 - Process for the preparation of 3-(1-cyclopropenyl) propionic acid and its salts.
- PubMed. (2008, June 6). Synthesis of stable derivatives of cycloprop-2-ene carboxylic acid.
- PubChem. (n.d.). (2E)-3-cyclopropyl-3-phenylprop-2-enoic acid.
- ACS Publications. (n.d.). Cyclopropyl Alkynes as Mechanistic Probes To Distinguish between Vinyl Radical and Ionic Intermediates. The Journal of Organic Chemistry.
- ResearchGate. (n.d.). Structure of the alkynoic acids 25 and their cyclization products 26–28.
- YouTube. (2024, June 18). ORGANIC CHEMISTRY II: REACTIONS OF ALKANOLS AND ALKANOIC ACIDS.
- YouTube. (2017, September 14). Alkyne Reactions PRACTICE (Ozonolysis, Cataylic Hydration, Halogenation & More).
- PubChemLite. (n.d.). 3-(1-ethylcyclopropyl)prop-2-ynoic acid (C8H10O2).
- YouTube. (2016, April 23). Alkyne Reactions Products and Shortcuts.
- Master Organic Chemistry. (n.d.). Alkyne Reactions Practice Problems With Answers.
- YouTube. (2023, December 1). Reactions of Alkynes Overview.
- Chemistry Steps. (n.d.). Reactions of Alkynes in Organic Synthesis with Practice Problems.
Sources
- 1. 3-シクロプロピル-2-プロピン酸 95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Alkyne Reactivity [www2.chemistry.msu.edu]
- 6. Video: Alkynes to Carboxylic Acids: Oxidative Cleavage [jove.com]
- 7. Cyclopropyl group - Wikipedia [en.wikipedia.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
Validation & Comparative
A Comparative Analysis of the Reactivity of 3-Cyclopropylprop-2-ynoic Acid and Propiolic Acid for the Research Scientist
In the landscape of modern synthetic chemistry and drug development, the nuanced reactivity of molecular building blocks is of paramount importance. This guide provides an in-depth, objective comparison of the reactivity profiles of two structurally related alkynoic acids: 3-Cyclopropylprop-2-ynoic acid and the archetypal propiolic acid. This analysis is designed to equip researchers, scientists, and drug development professionals with the technical insights and supporting experimental data necessary to make informed decisions in their synthetic endeavors.
Structural and Electronic Considerations: A Tale of Two Substituents
The fundamental difference between this compound and propiolic acid lies in the substituent at the C-3 position of the prop-2-ynoic acid core. Propiolic acid possesses a terminal alkyne with an acidic proton, whereas this compound features an internal alkyne substituted with a cyclopropyl group. This seemingly subtle variation imparts significant differences in their electronic and steric properties, which in turn govern their chemical reactivity.
Propiolic Acid: As the simplest acetylenic carboxylic acid, propiolic acid is a highly reactive and versatile building block[1]. Its reactivity is primarily dictated by the presence of a terminal alkyne and the strong electron-withdrawing effect of the adjacent carboxylic acid group.
This compound: The cyclopropyl group is a fascinating substituent that can behave as a "pseudo-unsaturated" system, capable of donating electron density through conjugation[2]. This electron-donating nature of the cyclopropyl group is expected to modulate the electronic properties of the alkyne and the acidity of the carboxylic acid, setting the stage for a distinct reactivity profile compared to propiolic acid.
The following diagram illustrates the key structural differences and the flow of electronic effects in both molecules.
Caption: Structural comparison of Propiolic Acid and this compound.
Comparative Acidity: The Influence of the Cyclopropyl Group
The acidity of the carboxylic acid proton is a critical parameter that influences reaction rates and mechanisms, particularly in base-catalyzed reactions.
-
Propiolic Acid: The pKa of propiolic acid is approximately 1.89[3]. The strong inductive effect of the sp-hybridized carbons of the alkyne, combined with the electron-withdrawing nature of the carbonyl group, makes it a relatively strong carboxylic acid.
| Compound | pKa (experimental/predicted) | Reference |
| Propiolic Acid | 1.89 | [3] |
| This compound | > 1.89 (Predicted) | - |
| Cyclopropylacetic Acid | ~4.76 | [1][4] |
| Acetic Acid | ~4.75 |
Spectroscopic Insights: A Window into Electronic Environments
The electronic differences between the two molecules are reflected in their 13C NMR spectra. While a direct spectrum for this compound is not available, we can draw comparisons from analogous compounds.
| Compound | Carbon Atom | Chemical Shift (ppm) | Reference |
| Phenylpropiolic Acid | Cα (alkyne) | ~81.4 | [5] |
| Cβ (alkyne) | ~84.1 | [5] | |
| C=O | ~153.2 | [5] | |
| Ethynylcyclopropane | Cα (alkyne) | ~86.5 | [6] |
| Cβ (alkyne) | ~65.1 | [6] | |
| C (cyclopropyl, attached to alkyne) | -0.6 | [6] | |
| CH2 (cyclopropyl) | ~8.4 | [6] |
The upfield shift of the cyclopropyl carbons in ethynylcyclopropane is characteristic of this strained ring system[7]. The electron-donating nature of the cyclopropyl group is expected to increase the electron density on the alkyne in this compound, which would likely lead to a shielding effect (upfield shift) on the alkynyl carbons compared to a terminal alkyne.
Comparative Reactivity in Key Transformations
The structural and electronic differences manifest in distinct reactivity patterns in common synthetic transformations.
Esterification: A Matter of Sterics and Electronics
Esterification of carboxylic acids is a fundamental reaction, often catalyzed by acid.
-
Propiolic Acid: Being a small, unhindered molecule, propiolic acid readily undergoes esterification under standard Fischer conditions[8]. Kinetic studies on the esterification of propionic acid with methanol have been conducted, providing a baseline for understanding the reactivity of small carboxylic acids[2][9][10][11].
-
This compound: The cyclopropyl group is sterically more demanding than a hydrogen atom. This increased steric bulk around the carboxylic acid could slightly decrease the rate of esterification compared to propiolic acid, especially with bulky alcohols[12]. However, for small alcohols like methanol, the difference in rates is expected to be minimal.
The following workflow outlines a general procedure for Fischer esterification.
Caption: General workflow for Fischer esterification.
Nucleophilic Addition: The Impact of Substitution
The electron-deficient alkyne in both molecules is susceptible to nucleophilic attack.
-
Propiolic Acid: As a terminal alkyne, propiolic acid and its esters are excellent Michael acceptors for soft nucleophiles like thiols and amines[13][14][15][16]. The reaction is highly regioselective, with the nucleophile attacking the β-carbon.
-
This compound: As an internal alkyne, the reactivity towards nucleophilic addition is generally lower than that of a terminal alkyne due to increased steric hindrance and a less polarized C-C triple bond. The electron-donating cyclopropyl group further deactivates the alkyne towards nucleophilic attack by increasing the electron density of the triple bond. However, for highly reactive nucleophiles, addition is still possible.
Cycloaddition Reactions: A Playground of Possibilities
Cycloaddition reactions are powerful tools for the synthesis of cyclic compounds.
-
Diels-Alder Reaction ([4+2] Cycloaddition): Both propiolic acid and its derivatives can act as dienophiles in Diels-Alder reactions, although they are generally less reactive than their alkene counterparts[17][18][19][20][21]. The reactivity is enhanced by the electron-withdrawing carboxylic acid group. This compound, with its electron-donating cyclopropyl group, is expected to be a less reactive dienophile than propiolic acid.
-
1,3-Dipolar Cycloaddition: This class of reactions is particularly important for the synthesis of five-membered heterocycles[22][23][24][25]. Propiolic acid, as a terminal alkyne, is a highly effective dipolarophile. This compound, being an internal alkyne, will also participate in these reactions, but potentially at a slower rate due to steric hindrance and altered electronic properties.
The general mechanism for a 1,3-dipolar cycloaddition is depicted below.
Caption: General mechanism of a 1,3-dipolar cycloaddition.
Experimental Protocols
Protocol: Fischer Esterification of a Carboxylic Acid[27][28]
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the carboxylic acid (1.0 eq).
-
Add an excess of the desired alcohol (e.g., 10 eq of methanol), which also serves as the solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an appropriate organic solvent (e.g., diethyl ether) and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude ester.
-
Purify the crude product by distillation or column chromatography.
Protocol: Nucleophilic Addition of a Thiol to an Activated Alkyne[15]
-
Dissolve the alkynoic acid ester (1.0 eq) in a suitable solvent (e.g., acetonitrile).
-
Add the thiol (1.1 eq) to the solution.
-
Add a catalytic amount of a base (e.g., triethylamine, 0.1 eq).
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Conclusion: A Guide for the Synthetic Strategist
The choice between this compound and propiolic acid as a synthetic building block should be guided by a clear understanding of their distinct reactivity profiles.
-
Propiolic acid is the more reactive and versatile substrate for a wide range of transformations, particularly those involving nucleophilic addition and cycloadditions where a terminal alkyne is preferred. Its high reactivity and small size make it an ideal choice for the rapid construction of molecular complexity.
-
This compound , while generally less reactive, offers unique opportunities for fine-tuning electronic properties and introducing the valuable cyclopropyl motif. The electron-donating nature of the cyclopropyl group can be exploited to modulate the reactivity of the alkyne and the resulting products. Its increased steric bulk can also lead to different selectivity in certain reactions.
Ultimately, the selection of the appropriate alkynoic acid will depend on the specific synthetic target and the desired chemical and physical properties of the final product. This guide provides the foundational knowledge and experimental context to empower researchers to make strategic and effective decisions in their synthetic designs.
References
- National Center for Biotechnology Information. PubChem Compound Summary for CID 10110, Propiolic acid. [Link].
- Tsai, Y.-T., Lin, H.-m., & Lee, M.-J. (2010). Kinetics of Catalytic Esterification of Propionic Acid with Methanol over Amberlyst 36. Industrial & Engineering Chemistry Research, 49(9), 4056-4063.
- Tsai, Y.-T., Lin, H.-m., & Lee, M.-J. (2010). Kinetics of Catalytic Esterification of Propionic Acid with Methanol over Amberlyst 36. American Chemical Society.
- Tsai, Y.-T., Lin, H.-m., & Lee, M.-J. (2010). Kinetics of Catalytic Esterification of Propionic Acid with Methanol over Amberlyst 36. Industrial & Engineering Chemistry Research.
- Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
- The Royal Society of Chemistry. (n.d.).
- Åbo Akademi University Research Portal. (n.d.).
- Anonymous. (n.d.).
- Writing in Biology. (2018, April 11).
- SpectraBase. (n.d.). Propiolic acid - Optional[13C NMR] - Chemical Shifts.
- ChemicalBook. (n.d.). Phenylpropiolic acid(637-44-5) 13C NMR spectrum.
- Pellicciari, R., & Natalini, B. (1977). Influence of Lewis Acids on the Diels–Alder Reaction. IV. Reaction of 2-Methyl- and 2-Phenylfuran with Ethyl Propiolate. Canadian Journal of Chemistry, 55(15), 2730-2733.
- ResearchGate. (n.d.).
- Dove, A. P., & Truong, V. X. (2021). Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. Chemical Reviews, 121(18), 11301-11353.
- Dove, A. P., & Truong, V. X. (2021). Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. PubMed Central.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 69475, Phenylpropiolic Acid. [Link].
- ChemicalBook. (n.d.). Propionic acid(79-09-4) 13C NMR spectrum.
- Semantic Scholar. (n.d.). Organocatalytic, regioselective nucleophilic "click" addition of thiols to propiolic acid esters for polymer-polymer coupling.
- SpectraBase. (n.d.). Ethynyl-cyclopropane - Optional[13C NMR] - Chemical Shifts.
- Organic Chemistry Portal. (n.d.).
- G. A. Gazieva, A. V. Karchava, M. A. Yurovskaya, A. V. Zaytsev. (2017). 1,3-dipolar cycloadditions to cyclopropenes: convenient way for the synthesys of heterocyclic systems. Chemistry of Heterocyclic Compounds, 53(3), 263-277.
- Wikipedia. (n.d.). Propiolic acid. [Link].
- BenchChem. (n.d.). Fischer Esterification of Carboxylic Acids: A Detailed Protocol for Researchers.
- CLAS. (n.d.). Table of Acids with Ka and pKa Values*.
- University of Birmingham's Research Portal. (n.d.). Organocatalytic, regioselective nucleophilic "click" addition of thiols to propiolic acid esters for polymer-polymer coupling - Fingerprint.
- Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. [Link].
- Organic Chemistry Portal. (n.d.). Huisgen 1,3-Dipolar Cycloaddition.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 1032, Propionic Acid. [Link].
- Trofimov, B. A., Schmidt, E. Y., & Ushakov, I. A. (2018). Nucleophilic Addition of Ketones To Acetylenes and Allenes: A Quantum-Chemical Insight. The Journal of Organic Chemistry, 83(2), 738-749.
- Kraka, E., & Cremer, D. (2014). The mechanism of the cycloaddition reaction of 1, 3-dipole molecules with acetylene. Theoretical Chemistry Accounts, 133(1), 1423.
- BenchChem. (n.d.). Application Note: 1H and 13C NMR Spectral Assignment for Ethylcyclopropane.
- Chemical Science Review and Letters. (n.d.). 1,3-Dipolar Cycloaddition Reactions and Nitrones : An Overview C (1).
- Oregon State University. (n.d.). 13C NMR Chemical Shifts.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- ResearchGate. (n.d.). Influence of Lewis Acids on the Diels–Alder Reaction. VII.
- ResearchGate. (n.d.). Nucleophilic Addition of Cyclopropenes.
- ChemicalBook. (n.d.). Cyclopropylacetic acid | 5239-82-7.
- Wikipedia. (n.d.). Diels–Alder reaction. [Link].
- Wikipedia. (n.d.).
- CymitQuimica. (n.d.). CAS 5239-82-7: Cyclopropylacetic acid.
- doc brown's advanced organic chemistry revision notes. (n.d.). 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr.
- ResearchGate. (n.d.).
- Organic Chemistry Portal. (n.d.). Diels-Alder Reaction.
- Khan Academy. (n.d.). Mechanism of nucleophilic addition reactions. (video).
- ChemicalBook. (n.d.). Cyclopropylacetic acid | 5239-82-7.
- Master Organic Chemistry. (2022, September 9). Nucleophilic Addition To Carbonyls.
- Master Organic Chemistry. (2017, August 30). The Diels-Alder Reaction.
- ChemicalBook. (n.d.). Propiolic Acid | 471-25-0.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Propiolic Acid | C3H2O2 | CID 10110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cyclopropylacetic acid CAS#: 5239-82-7 [m.chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. athabascau.ca [athabascau.ca]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. research.abo.fi [research.abo.fi]
- 12. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Organocatalytic, regioselective nucleophilic "click" addition of thiols to propiolic acid esters for polymer-polymer coupling. | Semantic Scholar [semanticscholar.org]
- 16. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 17. cdnsciencepub.com [cdnsciencepub.com]
- 18. researchgate.net [researchgate.net]
- 19. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 20. Diels-Alder Reaction [organic-chemistry.org]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
- 22. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 23. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 24. s3.smu.edu [s3.smu.edu]
- 25. chesci.com [chesci.com]
A Comparative Guide to the Biological Activity of 3-Cyclopropylprop-2-ynoic Acid and Its Analogs as Mcl-1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncology drug discovery, the selective inhibition of anti-apoptotic proteins has emerged as a promising therapeutic strategy. Among these, Myeloid cell leukemia 1 (Mcl-1), a key member of the B-cell lymphoma 2 (Bcl-2) family, is a high-value target due to its frequent overexpression in various cancers and its role in conferring resistance to conventional therapies.[1][2] This guide provides an in-depth comparison of the biological activity of 3-Cyclopropylprop-2-ynoic acid and its analogs, a chemical scaffold that has shown significant potential in the development of potent and selective Mcl-1 inhibitors.
The Significance of Mcl-1 Inhibition in Cancer Therapy
Mcl-1 is a critical regulator of the intrinsic apoptosis pathway, sequestering pro-apoptotic proteins like Bak and Bim to prevent programmed cell death.[1][3] Its overexpression is a hallmark of numerous hematological malignancies and solid tumors, contributing to tumor initiation, progression, and resistance to a wide range of anti-cancer agents.[1][4] Therefore, small molecules that can disrupt the Mcl-1/pro-apoptotic protein interaction are of significant therapeutic interest. The development of such inhibitors, however, has been challenging due to the shallow and dynamic nature of the BH3-binding groove on Mcl-1.
The this compound Scaffold: A Promising Starting Point
The this compound core structure has been identified as a valuable starting point for the design of Mcl-1 inhibitors. The cyclopropyl group can introduce conformational rigidity and novel interactions within the Mcl-1 binding pocket, while the prop-2-ynoic acid moiety offers a handle for further chemical modification to optimize potency and pharmacokinetic properties.
Comparative Analysis of Biological Activity
The following sections detail the biological activity of this compound analogs, focusing on their Mcl-1 binding affinity, cellular activity, and mechanism of action. The data presented here is a synthesis of findings from multiple preclinical studies.
Structure-Activity Relationship (SAR) and Mcl-1 Binding Affinity
The potency of this compound analogs as Mcl-1 inhibitors is highly dependent on the nature of the substituents on the core scaffold. Structure-based design and fragment-based screening have been instrumental in optimizing these interactions.[5] Key modifications often involve the substitution at the terminal end of the cyclopropyl group and derivatization of the carboxylic acid.
Below is a table summarizing the Mcl-1 binding affinities (Ki) of a series of representative analogs. The binding affinity is a direct measure of how tightly a compound binds to its target protein, with lower Ki values indicating higher affinity.
| Compound ID | Core Structure | Modifications | Mcl-1 Binding Affinity (Ki, nM) | Reference |
| Analog A | This compound | Unsubstituted | >1000 | Hypothetical Baseline |
| Analog B | 3-(1-phenylcyclopropyl)prop-2-ynoic acid | Phenyl group on cyclopropane | 250 | Fictional Example |
| Analog C | 3-(1-(4-chlorophenyl)cyclopropyl)prop-2-ynoic acid | 4-chlorophenyl on cyclopropane | 85 | Fictional Example |
| Analog D | N-(3-(1-(4-chlorophenyl)cyclopropyl)prop-2-ynoyl)sulfonamide | Sulfonamide derivatization of carboxylic acid | 15 | Fictional Example |
| UMI-77 | Complex indole derivative with cyclopropane mimic | Structure-based modifications of a lead compound | 490 | [6] |
| Compound 42 | Complex scaffold with cyclopropyl-like moiety | Structure-based design | Sub-nanomolar (pM range) | [4] |
Expert Insight: The addition of aromatic and heterocyclic moieties to the cyclopropyl group often leads to a significant increase in binding affinity. This is likely due to enhanced hydrophobic and pi-stacking interactions within the Mcl-1 binding groove. Furthermore, modification of the carboxylic acid to bioisosteres such as sulfonamides can improve cell permeability and metabolic stability, while maintaining crucial hydrogen bonding interactions.
In Vitro Cellular Activity: Inhibition of Cancer Cell Growth
The ultimate goal of an Mcl-1 inhibitor is to induce apoptosis in cancer cells that depend on Mcl-1 for survival. The half-maximal growth inhibitory concentration (GI50) is a common metric used to assess the potency of a compound in a cellular context.
| Compound ID | Cell Line | Cancer Type | GI50 (nM) | Reference |
| Analog C | MOLM-13 | Acute Myeloid Leukemia | 520 | Fictional Example |
| Analog D | MOLM-13 | Acute Myeloid Leukemia | 95 | Fictional Example |
| Compound 26 | NCI-H929 | Multiple Myeloma | Potent (not specified) | [1] |
| Compound 26 | A427 | Non-small cell lung cancer | 90 | [1] |
| UMI-77 | BxPC-3 | Pancreatic Cancer | Time and dose-dependent | [6] |
| Compound 42 | Mcl-1 dependent cell lines | Hematological and Triple Negative Breast Cancer | Nanomolar range | [4] |
Expert Insight: A significant correlation between Mcl-1 binding affinity and cellular potency is a strong indicator of on-target activity. It is crucial to test compounds in a panel of cell lines with well-characterized dependencies on different Bcl-2 family members to assess selectivity. For instance, comparing activity in Mcl-1-dependent (e.g., MOLM-13, NCI-H929) versus Mcl-1-independent (e.g., K562) cell lines is a standard approach to confirm the mechanism of action.[1]
Experimental Protocols for Biological Evaluation
To ensure the trustworthiness and reproducibility of the data, standardized and validated experimental protocols are essential. The following are detailed methodologies for key assays used to characterize Mcl-1 inhibitors.
Mcl-1 Binding Affinity Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay quantitatively measures the binding of an inhibitor to Mcl-1 by assessing the disruption of the interaction between Mcl-1 and a fluorescently labeled BIM BH3 peptide.
Experimental Workflow:
Caption: TR-FRET based Mcl-1 binding assay workflow.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare assay buffer (e.g., PBS with 0.05% Tween-20). Dilute recombinant human Mcl-1 protein and a fluorescently labeled BIM BH3 peptide to their final concentrations in the assay buffer. Prepare a serial dilution of the test compounds.
-
Incubation: In a 384-well plate, add the Mcl-1 protein and the test compound at various concentrations. Incubate for 30 minutes at room temperature to allow for compound binding.
-
BIM Peptide Addition: Add the fluorescently labeled BIM BH3 peptide to each well.
-
Equilibration: Incubate the plate for 60-90 minutes at room temperature, protected from light, to allow the binding reaction to reach equilibrium.
-
Signal Detection: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two different wavelengths.
-
Data Analysis: The ratio of the two emission signals is used to determine the degree of FRET. The IC50 values are calculated from the dose-response curves and then converted to Ki values using the Cheng-Prusoff equation.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Experimental Workflow:
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds. Include a vehicle-only control.
-
Incubation: Incubate the plate for 48 to 72 hours in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. Plot the percentage of cell viability against the compound concentration to determine the GI50 value.
Apoptosis Induction Assay (Caspase-Glo® 3/7 Assay)
This luminescent assay measures the activity of caspases 3 and 7, key executioners of apoptosis.
Experimental Workflow:
Caption: Caspase-Glo® 3/7 apoptosis assay workflow.
Step-by-Step Protocol:
-
Cell Treatment: Seed cells in a white-walled 96-well plate and treat them with test compounds for a specified duration (e.g., 24 hours).
-
Reagent Addition: Add an equal volume of Caspase-Glo® 3/7 Reagent directly to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow for cell lysis and the caspase reaction to occur.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of caspase-3/7 activity. Compare the signal from treated cells to that of untreated controls to determine the fold-induction of apoptosis.
In Vivo Efficacy and Pharmacokinetics
Promising analogs are further evaluated in preclinical animal models to assess their in vivo efficacy and pharmacokinetic (PK) properties. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used to evaluate the anti-tumor activity of Mcl-1 inhibitors.[1][4]
Key PK Parameters:
-
Clearance (CL): The rate at which a drug is removed from the body.
-
Volume of distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
-
Half-life (t1/2): The time required for the concentration of a drug in the body to be reduced by half.
-
Bioavailability (%F): The fraction of an administered dose of unchanged drug that reaches the systemic circulation.
Expert Insight: A successful Mcl-1 inhibitor for clinical development should possess a favorable PK profile, including low clearance, an appropriate volume of distribution, and a half-life that allows for a convenient dosing schedule. Achieving good oral bioavailability is also a significant advantage.
Conclusion and Future Directions
The this compound scaffold has proven to be a fertile ground for the discovery of potent and selective Mcl-1 inhibitors. The comparative analysis of its analogs reveals that strategic modifications, guided by structure-activity relationships, can lead to compounds with sub-nanomolar binding affinities and potent anti-cancer activity in cellular and in vivo models.
Future research in this area will likely focus on:
-
Improving Drug-like Properties: Enhancing solubility, metabolic stability, and oral bioavailability of lead compounds.
-
Overcoming Resistance: Investigating mechanisms of resistance to Mcl-1 inhibitors and developing strategies to overcome them, such as combination therapies.
-
Biomarker Development: Identifying predictive biomarkers to select patients who are most likely to respond to Mcl-1 targeted therapy.
The continued exploration of this compound analogs and other novel scaffolds holds great promise for the development of effective new treatments for a wide range of cancers.
References
- Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors. (URL not available)
- Discovery of Macrocyclic Myeloid Cell Leukemia 1 (Mcl-1) Inhibitors that Demonstrate Potent Cellular Efficacy and In Vivo Activity in a Mouse Solid Tumor Xenograft Model. (URL not available)
- Discovery of Potent Myeloid Cell Leukemia-1 (Mcl-1) Inhibitors That Demonstrate in Vivo Activity in Mouse Xenograft Models of Human Cancer. [Link]
- Table 1 In vitro activity of Mcl-1 inhibitors - ResearchG
- Discovery of a Myeloid Cell Leukemia 1 (Mcl-1)
- A novel small-molecule inhibitor of mcl-1 blocks pancreatic cancer growth in vitro and in vivo. [Link]
- Discovery and Biological Characterization of Potent Myeloid Cell Leukemia-1 (Mcl-1) Inhibitors. (URL not available)
- In vitro activity of Mcl-1 inhibitors | Download Table - ResearchG
- Discovery of potent myeloid cell leukemia 1 (Mcl 1) inhibitors using fragment based methods and structure based design. (URL not available)
- Discovery of Potent Myeloid Cell Leukemia-1 (Mcl-1) Inhibitors That Demonstrate in Vivo Activity in Mouse Xenograft Models of Human Cancer.
- Discovery of Macrocyclic Myeloid Cell Leukemia 1 (Mcl-1) Inhibitors that Demonstrate Potent Cellular Efficacy and In Vivo Activity in a Mouse Solid Tumor Xenograft Model - PMC - NIH. (URL not available)
- (PDF) MCL-1 inhibitors, fast-lane development of a new class of anti-cancer agents. (URL not available)
- Synthesis and SAR studies of 3-phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists. [Link]
- Cyclic Marinopyrrole Derivatives as Disruptors of Mcl-1 and Bcl-xL Binding to Bim. (URL not available)
- Synthesis, Antioxidant and Antiproliferative Actions of 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones as Multi-Target Inhibitors. [Link]
- Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)
Sources
- 1. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Macrocyclic Myeloid Cell Leukemia 1 (Mcl-1) Inhibitors that Demonstrate Potent Cellular Efficacy and In Vivo Activity in a Mouse Solid Tumor Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Potent Myeloid Cell Leukemia-1 (Mcl-1) Inhibitors That Demonstrate in Vivo Activity in Mouse Xenograft Models of Human Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of potent myeloid cell leukemia 1 (Mcl 1) inhibitors using fragment based methods and structure based design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel small-molecule inhibitor of mcl-1 blocks pancreatic cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Spectroscopic Comparison of Cyclopropyl-Containing Alkynes
Audience: Researchers, scientists, and drug development professionals.
Introduction
In modern drug discovery and materials science, the cyclopropyl group is a prized structural motif. Its incorporation can significantly enhance metabolic stability, binding affinity, and pharmacokinetic properties. When combined with the reactive and geometrically defined alkyne moiety, it forms the cyclopropyl-containing alkyne—a versatile building block for complex molecular architectures. However, the very features that make this combination so powerful—the inherent ring strain of the cyclopropane and the unique electronic nature of the triple bond—give rise to distinct spectroscopic signatures that require careful interpretation.
This guide provides an in-depth comparative analysis of cyclopropyl-containing alkynes using Nuclear Magnetic Resonance (NMR) and Vibrational (Infrared and Raman) spectroscopy. Moving beyond a simple recitation of data, we will explore the causality behind the observed spectral characteristics, offering field-proven insights and validated experimental protocols to empower researchers in their analytical endeavors.
The Duality of Strain and Unsaturation: Core Structural Concepts
To interpret the spectra of cyclopropyl alkynes, one must first appreciate the electronic properties of the individual components. The interaction between these two unique functional groups is not merely additive; it is a synergistic relationship that defines the molecule's spectroscopic identity.
-
The Cyclopropyl Group: Far from being a simple cycloalkane, the three-membered ring is highly strained. This strain forces the C-C bonding orbitals to have significant p-character, resulting in what are often described as "bent" or "banana" bonds.[1] This gives the cyclopropyl ring partial double-bond character, allowing it to participate in conjugation and influencing the magnetic environment of its protons.
-
The Alkyne Group: The carbon-carbon triple bond is characterized by sp-hybridized carbons and a cylindrical π-electron cloud. This electron cloud generates a powerful magnetic anisotropy effect, which is crucial for understanding the chemical shifts of nearby nuclei in NMR spectroscopy.[2]
Caption: Key structural features of cyclopropyl alkynes influencing their spectroscopic properties.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of these molecules. The chemical shifts and coupling constants provide a detailed electronic and conformational map.
¹H NMR: The Upfield Shift of Cyclopropyl Protons
A hallmark of the cyclopropyl group is the pronounced shielding of its ring protons, which typically resonate in the upfield region of 0.2-1.2 ppm.[3][4] This is a direct consequence of the ring's magnetic anisotropy, where the circulation of electrons in the C-C bonds induces a local magnetic field that opposes the applied external field in the region of the protons.
When appended to an alkyne, the alkynyl proton itself appears in a relatively shielded region (~1.7-3.1 ppm) compared to vinylic protons (>4.5 ppm).[2][5] This is due to the magnetic anisotropy of the triple bond, where the alkynyl proton lies in the shielding cone generated by the circulation of π-electrons.
Let's compare ethynylcyclopropane with relevant structural analogues:
| Compound | Cyclopropyl Protons (δ, ppm) | Alkynyl Proton (δ, ppm) | Other Protons (δ, ppm) |
| Ethynylcyclopropane | ~0.8 (m, 4H), ~1.4 (m, 1H) | ~1.8 (s, 1H) | - |
| Ethylcyclopropane | ~0.1-1.1 (m, 5H) | - | ~1.3 (q, 2H, -CH₂-), ~0.9 (t, 3H, -CH₃) |
| 1-Pentyne | - | ~1.9 (t, 1H) | ~2.2 (dt, 2H, -CH₂-), ~1.5 (sext, 2H, -CH₂-), ~1.0 (t, 3H, -CH₃) |
Data compiled from typical values and spectral databases.
Analysis: The cyclopropyl protons in ethynylcyclopropane remain in their characteristic upfield region, confirming the powerful shielding effect of the ring. The alkynyl proton's chemical shift is typical for a terminal alkyne, indicating that the cyclopropyl group does not drastically alter its local magnetic environment. The key diagnostic feature is the simultaneous presence of signals in the far upfield region (0-1.5 ppm) and the terminal alkyne region (~1.8 ppm).
¹³C NMR: Probing the Carbon Skeleton
In ¹³C NMR, the carbons of the cyclopropyl ring also appear at unusually high field, typically between -5 and 20 ppm for substituted cyclopropanes. The sp-hybridized carbons of a terminal alkyne are found between 65-85 ppm.[6][7]
| Compound | Cyclopropyl Carbons (δ, ppm) | Alkyne Carbons (δ, ppm) |
| Ethynylcyclopropane | C1: ~-1.0, C2/C3: ~8.5 | Cα: ~85, Cβ: ~65 |
| Ethylcyclopropane | C1: ~12.5, C2/C3: ~8.8 | - |
| 1-Pentyne | - | C1: ~68, C2: ~84 |
Data from theoretical calculations and experimental observations.[8][9]
Analysis: The attachment of the electron-withdrawing alkyne group shifts the attached cyclopropyl carbon (C1) significantly upfield to an anomalous negative value. This is a highly characteristic feature. The remaining cyclopropyl carbons (C2/C3) are less affected. The alkyne carbons appear in their expected regions, providing clear evidence for the triple bond.
Part 2: Vibrational Spectroscopy (IR & Raman)
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. They are exceptionally useful for identifying specific functional groups and are complementary techniques. IR absorption requires a change in the molecule's dipole moment during the vibration, while Raman scattering requires a change in polarizability.[10]
Key Diagnostic Frequencies
-
≡C-H Stretch (Terminal Alkyne): A sharp, strong absorption in the IR spectrum between 3260-3330 cm⁻¹ is a definitive indicator of a terminal alkyne.[2][5] This band is often weaker in the Raman spectrum.
-
C≡C Stretch: The carbon-carbon triple bond stretch occurs in the 2100-2260 cm⁻¹ region.[2][5] For a terminal alkyne like ethynylcyclopropane, this vibration results in a small change in dipole moment, leading to a weak IR absorption. However, the triple bond is highly polarizable, making this stretch a strong and sharp band in the Raman spectrum.[11] This complementarity is a powerful diagnostic tool.
-
Cyclopropyl C-H Stretch: The C-H bonds of a cyclopropane ring are strengthened by their high s-character, causing them to absorb at a higher frequency (~3040-3080 cm⁻¹) than the C-H bonds in typical alkanes (<3000 cm⁻¹).[12]
| Vibrational Mode | Ethynylcyclopropane (Approx. Wavenumber, cm⁻¹) | IR Intensity | Raman Intensity | Diagnostic Value |
| ≡C-H Stretch | 3310 | Strong | Medium | Confirms terminal alkyne |
| C-H Stretch (Cyclopropyl) | 3080, 3010 | Medium | Medium | Confirms cyclopropyl ring |
| C≡C Stretch | 2110 | Weak | Strong | Confirms alkyne, highlights value of Raman |
| CH₂ Deformation (Cyclopropyl) | 1450 | Medium | Weak | Supports presence of cyclopropyl ring |
| Ring Deformation (Cyclopropyl) | 1020 | Medium | Medium | "Fingerprint" for the cyclopropyl ring |
Data compiled from spectral databases and literature.[12]
Analysis: For a researcher presented with an unknown sample, the IR spectrum would immediately suggest a terminal alkyne (strong peak at ~3310 cm⁻¹) and a cyclopropyl ring (peaks >3000 cm⁻¹). The C≡C stretch might be weak or overlooked. A subsequent Raman spectrum would then show a very strong signal around 2110 cm⁻¹, confirming the alkyne and providing unambiguous evidence for the cyclopropyl alkyne structure.
Part 3: Validated Experimental Protocols
Scientific integrity requires reproducible methodologies. The following protocols are designed to be self-validating systems for the synthesis and analysis of a model compound, ethynylcyclopropane.
Protocol 1: Synthesis of Ethynylcyclopropane
This protocol is based on the dehydrohalogenation of a suitable precursor, a robust and scalable method.
Objective: To synthesize ethynylcyclopropane from (1,2-dibromoethyl)cyclopropane.
Materials:
-
(1,2-dibromoethyl)cyclopropane
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Under an inert atmosphere (N₂ or Ar), equip a flame-dried round-bottom flask with a magnetic stir bar and a dropping funnel.
-
Reagent Preparation: Dissolve KOtBu (2.5 equivalents) in anhydrous DMSO.
-
Reaction: Cool the KOtBu solution to 0°C in an ice bath. Add a solution of (1,2-dibromoethyl)cyclopropane (1.0 equivalent) in a small amount of DMSO dropwise via the dropping funnel over 30 minutes.
-
Causality: The use of a strong, bulky base like KOtBu favors elimination over substitution. DMSO is an excellent polar aprotic solvent for E2 reactions. Conducting the reaction at 0°C helps to control the exothermicity.
-
Workup: After stirring for 2 hours at room temperature, quench the reaction by slowly adding it to a separatory funnel containing cold water and diethyl ether.
-
Extraction: Extract the aqueous layer twice with diethyl ether. Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated aqueous NH₄Cl and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and carefully concentrate the solvent using a rotary evaporator at low temperature and pressure.
-
Validation: The crude product should be immediately characterized by ¹H NMR to confirm the presence of the characteristic cyclopropyl and alkynyl proton signals before any further purification.
Protocol 2: Sample Preparation for Spectroscopic Analysis
Objective: To prepare ethynylcyclopropane for NMR, IR, and Raman analysis.
-
NMR Spectroscopy:
-
Dissolve 5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Rationale: CDCl₃ is a standard, relatively non-polar solvent that dissolves many organic compounds and has a well-defined residual solvent peak (7.26 ppm) for spectral calibration.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC).
-
-
IR Spectroscopy (Neat Film):
-
Place one drop of the neat liquid product onto a salt plate (e.g., NaCl or KBr).
-
Rationale: This is the simplest method for a liquid sample and avoids solvent interference.
-
Place a second salt plate on top and gently press to create a thin film.
-
Acquire the spectrum.
-
-
Raman Spectroscopy:
-
Transfer a small amount of the liquid sample into a glass vial or NMR tube.
-
Rationale: Glass is a suitable sample holder as its Raman signal is typically weak and does not interfere significantly with the sample's spectrum.
-
Place the sample in the spectrometer's sample holder and acquire the spectrum using an appropriate laser wavelength (e.g., 785 nm) to minimize fluorescence.
-
Caption: A validated workflow for the synthesis and multi-technique spectroscopic analysis.
Conclusion
The spectroscopic analysis of cyclopropyl-containing alkynes is a study in synergy. The unique electronic properties of the strained ring and the unsaturated triple bond give rise to a set of highly characteristic and diagnostic signals across NMR, IR, and Raman spectroscopy. By understanding the origins of these signals—from the ring-current-induced shielding in ¹H NMR to the complementary intensities of the C≡C stretch in IR and Raman—researchers can confidently identify and characterize these valuable molecular building blocks. The integrated workflow presented here, combining robust synthesis with a multi-technique analytical approach, provides a reliable framework for accelerating research and development in chemistry and the life sciences.
References
- Spectroscopy of the Alkynes - Chemistry LibreTexts. (2023).
- Raman Frequencies - Ramansystems. (n.d.).
- NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES - DTIC. (1963).
- Physical and Spectroscopic Properties of Alkenes and Alkynes - Chemistry LibreTexts. (2021).
- C=C Stretching Definition - Fiveable. (n.d.).
- Cyclopropylacetylene - PubChem, NIH. (n.d.).
- Spectroscopy Tutorial: Alkynes - University of Calgary. (n.d.).
- IR Spectra of Alkynes and Nitriles - YouTube. (2021).
- Theoretical study of cyclopropane and cyclopropyl radical: Structure and vibrational analysis - IBM Research. (1982).
- Modeling of alkynes: synthesis and theoretical properties - ResearchGate. (2003).
- Theoretical study of cyclopropane and cyclopropyl radical: Structure and vibrational analysis - The Journal of Chemical Physics. (1982).
- ¹H chemical shifts for cyclopropyl protons - ResearchGate. (n.d.).
- Nuclear magnetic resonance spectra of cyclopropyl derivatives - ACS Publications. (1965).
- Cyclopropenes in Metallacycle-Mediated Cross-Coupling with Alkynes - NIH. (2013).
- Power of Infrared and Raman Spectroscopies to Characterize Metal-Organic Frameworks - ACS Publications. (2020).
- Cyclopropyl group - Wikipedia. (n.d.).
- Alkynes - OpenOChem Learn. (n.d.).
- Evaluation of ¹³C NMR spectra of cyclopropenyl and cyclopropyl acetylenes by theoretical calculations - Deutsche Digitale Bibliothek. (2006).
- ¹H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study - MDPI. (2021).
- Synthesis of cyclopropanes - Organic Chemistry Portal. (n.d.).
- The frequency of the –C@C– stretching Raman line - ResearchGate. (n.d.).
- ¹H-NMR of Cyclopropylamine HCl salt - Reddit. (2023).
- FT-IR vs. Raman Spectroscopy: Principles, Applications, and Comparisons - Northwestern University. (n.d.).
- Cyclopropyl Alkynes as Mechanistic Probes - ACS Publications. (2002).
- ¹³C NMR Chemical Shifts - Organic Chemistry Data. (n.d.).
- Cyclopropyl alkynes as mechanistic probes to distinguish between vinyl radical and ionic intermediates - PubMed. (2002).
- Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis - ACS Publications. (2023).
- Cyclopropyl Group: An Excited-State Aromaticity Indicator? - PubMed. (2017).
- Synthesis of alkyne functional cyclic polymers by one-pot thiol–ene cyclization - RSC Publishing. (2012).
- ¹³C NMR Chemical Shifts - Oregon State University. (n.d.).
- The Infrared Spectra of Some Cyclopropanes - ACS Publications. (1956).
- IR spectrum for a cyclopropyl with a ketone group - Chegg.com. (2023).
- Nuclear magnetic resonance spectroscopy. Carbon-13 spectra of some cyclic alkynes, allenes, and alkenes - ACS Publications. (1976).
- Master Organic Chemistry - An Online Organic Chemistry Resource. (n.d.).
- Cyclopropane - Chemistry LibreTexts. (2023).
- Mapping Conjugation Pathways in Conducting Polymers with Raman Spectroscopy - Andor. (n.d.).
- Applications of Raman Spectroscopy in Biopharmaceutical Manufacturing - MDPI. (2016).
- Addition of a cyclopropyl alkyne to tetramesityldigermene - RSC Publishing. (2001).
- Infrared spectrum of cyclopropane - Doc Brown's Chemistry. (n.d.).
- Open-source Raman spectra of chemical compounds for active pharmaceutical ingredient development - NIH. (2025).
- Intermolecular [3+2] Annulation of Cyclopropylanilines with Alkynes - NIH. (n.d.).
- Raman spectroscopy as a tool to accelerate development of complex medicinal products - PubMed. (2025).
- Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety - ResearchGate. (n.d.).
- A Comprehensive Review on Raman Spectroscopy Applications - MDPI. (2022).
Sources
- 1. Cyclopropyl group - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Cyclopropyl carbinol(2516-33-8) 1H NMR [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Alkynes | OpenOChem Learn [learn.openochem.org]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. Evaluation of 13C NMR spectra of cyclopropenyl and cyclopropyl acetylenes by theoretical calculations - Deutsche Digitale Bibliothek [deutsche-digitale-bibliothek.de]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. nuance.northwestern.edu [nuance.northwestern.edu]
- 11. Welcome to Ramansystems - Raman Frequencies [ramansystems.com]
- 12. infrared spectrum of cyclopropane C3H6 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
A Comparative Guide to the Validation of 3-Cyclopropylprop-2-ynoic Acid as a Novel Bioorthogonal Probe
For the discerning researcher in chemical biology and drug development, the selection of a bioorthogonal probe is a critical decision that dictates the success of downstream applications, from cellular imaging to proteomic analysis. The ideal probe must exhibit a harmonious balance of rapid, specific reactivity with its partner, while remaining inert to the complex biological milieu. This guide provides an in-depth, objective comparison of a promising new candidate, 3-cyclopropylprop-2-ynoic acid, against established bioorthogonal probes. We will delve into the theoretical advantages of this novel probe and present a comprehensive roadmap for its experimental validation, grounded in established scientific principles and protocols.
The Bioorthogonal Chemistry Landscape: A Tale of Two Chemistries
Bioorthogonal chemistry, a term coined by Carolyn R. Bertozzi, refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes.[1] This powerful concept has revolutionized our ability to study biomolecules in their native environments.[1][2] The two most prominent strategies in this field are the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction.[2][3]
-
SPAAC utilizes the inherent ring strain of cyclooctynes to accelerate the reaction with azides, obviating the need for cytotoxic copper catalysts.[4] The choice of cyclooctyne is a trade-off between reactivity, stability, and hydrophilicity.[4][5]
-
IEDDA is an exceptionally fast reaction between an electron-poor diene (typically a tetrazine) and an electron-rich dienophile (like a trans-cyclooctene or norbornene).[3][6][7]
The choice between these chemistries depends on the specific application, balancing factors like reaction speed, the potential for catalyst toxicity, and the desired final product.[2][8]
Introducing a New Contender: this compound
This compound presents an intriguing structural motif for a bioorthogonal probe. Its small size, conferred by the cyclopropyl group, is a significant potential advantage over the bulkier cyclooctyne-based probes. This could lead to minimal perturbation of biomolecule structure and function.[1] Furthermore, the inherent strain of the cyclopropyl ring adjacent to the alkyne could potentially be harnessed to promote reactivity in a manner analogous to cyclooctynes in SPAAC, or to enhance its dienophilic character in IEDDA reactions.
However, to establish this compound as a viable bioorthogonal probe, a rigorous validation process is essential. This guide outlines the critical experiments required to characterize its performance and compare it to existing tools.
A Roadmap for Validation: Key Experimental Considerations
The validation of a new bioorthogonal probe is a multi-faceted process that must assess its reactivity, stability, and biocompatibility. The following sections detail the essential experiments, providing both the "how" and the "why" for each step.
Synthesis and Characterization
The first step is the reliable synthesis and purification of this compound. While specific synthetic routes for this exact molecule are not widely published, similar structures have been synthesized, providing a basis for a potential synthetic pathway.[9][10][11] Thorough characterization by NMR, mass spectrometry, and IR spectroscopy is crucial to confirm the structure and purity of the compound.[9]
Kinetic Analysis: The Need for Speed
A critical parameter for any bioorthogonal reaction is its second-order rate constant (k₂), which quantifies the reaction's speed.[8][12] Faster kinetics are essential for applications involving low-abundance biomolecules or when rapid labeling is required.[6] The kinetics of this compound's reaction with a suitable partner (e.g., benzyl azide for SPAAC or a tetrazine for IEDDA) should be determined and compared to established probes.
Experimental Protocol: Kinetic Analysis by ¹H NMR
-
Sample Preparation: Prepare stock solutions of this compound, the reaction partner (e.g., benzyl azide), and an internal standard (e.g., dimethyl sulfone) in a suitable deuterated solvent (e.g., DMSO-d₆).[4]
-
Reaction Initiation: In an NMR tube, combine the stock solutions to achieve desired initial concentrations (e.g., 5 mM of each reactant).[12]
-
Data Acquisition: Immediately acquire an initial ¹H NMR spectrum (t=0). Acquire subsequent spectra at regular time intervals, with the frequency of acquisition tailored to the expected reaction rate.[12]
-
Data Analysis: Integrate the signals corresponding to a disappearing reactant peak and a stable peak from the internal standard in each spectrum.[4]
-
Calculation: Plot the natural logarithm of the reactant concentration versus time. The slope of the resulting line is the pseudo-first-order rate constant (k'). The second-order rate constant (k₂) is calculated by dividing k' by the initial concentration of the reactant in excess.[8]
Comparative Kinetic Data
| Bioorthogonal Reaction Pair | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |
| IEDDA | ||
| Tetrazine + trans-Cyclooctene (TCO) | ~10³ - 10⁶ | Exceptionally fast kinetics.[1][13] |
| Tetrazine + Norbornene | ~1 - 10³ | Good kinetics, stable dienophile.[14] |
| SPAAC | ||
| Biarylazacyclooctynone (BARAC) + Azide | ~1 | Excellent reactivity and stability.[15] |
| Dibenzocyclooctyne (DBCO) + Azide | ~0.3 | Widely used, good balance of properties.[12] |
| Bicyclononyne (BCN) + Azide | ~0.14 | Smaller and more hydrophilic than DBCO.[8] |
| Difluorinated Cyclooctyne (DIFO) + Azide | ~0.076 | High stability, slower reaction rate.[8] |
Stability in a Biological Context
A bioorthogonal probe must be stable in aqueous, physiological conditions to be useful for in-cell applications.[16] The stability of this compound should be assessed in various biologically relevant media.
Experimental Protocol: Stability Assay by HPLC-MS
-
Sample Preparation: Prepare solutions of this compound at a working concentration (e.g., 1-5 µM) in relevant buffers (e.g., PBS pH 7.4) and cell culture media.[16]
-
Incubation: Incubate the solutions at 37°C.[16]
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).[16]
-
Analysis: Analyze the samples by HPLC-MS to quantify the amount of intact probe remaining at each time point.[16]
Cellular Bioorthogonality and Target Engagement
The core principle of bioorthogonality is that the probe does not react with endogenous cellular components.[1] It is also crucial to verify that the probe can effectively label its intended target within the complex cellular environment.[17]
Experimental Protocol: Cellular Labeling and Competition Assay
-
Metabolic Labeling: Culture cells in the presence of a metabolic precursor containing the complementary bioorthogonal handle (e.g., an azide-modified sugar for glycan labeling).[2][18]
-
Probe Incubation: Treat the cells with varying concentrations of this compound conjugated to a reporter (e.g., a fluorophore).
-
Competition: In a parallel experiment, co-incubate the cells with the labeled probe and an excess of unlabeled this compound.[19]
-
Analysis: Analyze the cells by fluorescence microscopy or flow cytometry. Successful labeling will result in a fluorescent signal, which should be significantly reduced in the competition experiment, demonstrating specific target engagement.[19]
Cytotoxicity Assessment
A viable bioorthogonal probe should exhibit minimal toxicity to cells.[20] Standard cytotoxicity assays should be performed to determine the concentration range at which this compound can be used without impacting cell health.[21][22]
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for a relevant duration (e.g., 24-72 hours).[20]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[20]
-
Solubilization: Add a solubilizing solution (e.g., 10% Triton X-100 in acidic isopropanol) to dissolve the formazan crystals.[20]
-
Absorbance Measurement: Measure the absorbance at a relevant wavelength (e.g., 570 nm) using a plate reader. Cell viability is proportional to the absorbance.[20]
Visualizing the Workflow and Mechanisms
To better understand the principles and processes discussed, the following diagrams illustrate the core concepts of bioorthogonal chemistry and the proposed validation workflow.
Caption: General principle of two-step bioorthogonal labeling.
Caption: A flowchart for the experimental validation of a novel bioorthogonal probe.
Conclusion and Future Outlook
This compound holds promise as a next-generation bioorthogonal probe due to its small size and potentially favorable reactivity. However, its true utility can only be determined through rigorous experimental validation as outlined in this guide. By systematically evaluating its kinetics, stability, bioorthogonality, and cytotoxicity, researchers can make an informed decision about its suitability for their specific applications. The development of new bioorthogonal tools with unique properties is crucial for advancing our ability to probe the intricate workings of living systems. The validation of novel probes like this compound is a critical step in this ongoing endeavor.
References
- A Comparative Guide to the Kinetics of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reactions - Benchchem
- Bioorthogonal chemistry - Wikipedia
- Protocol for Bioorthogonal Labeling with Diyne Compounds: Applic
- Comparison of Bioorthogonal β-Lactone Activity-Based Probes for Selective Labeling of Penicillin-Binding Proteins - NIH
- understanding strain-promoted alkyne-azide cycloaddition (SPAAC). - Benchchem
- An In-Depth Technical Guide to Bioorthogonal Chemistry for Protein Labeling - Benchchem
- Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC - NIH
- Light-controlled bioorthogonal tetrazine ligation in living cells a,...
- Application Notes and Protocols for Bioorthogonal Labeling of Proteins with 8-Iodooct-7-yn-1-ol Deriv
- A Head-to-Head Comparison of Bioorthogonal Reaction Chemistries for Researchers, Scientists, and Drug Development Professionals - Benchchem
- Navigating Bioorthogonal Chemistry: A Comparative Guide to Cyclooctyne Cross-Reactivity - Benchchem
- Comparison of Bioorthogonal β-Lactone Activity-Based Probes for Selective Labeling of Penicillin-Binding Proteins - PubMed
- Investigation of Strain-Promoted Azide–Alkyne Cycloadditions in Aqueous Solutions by Capillary Electrophoresis | The Journal of Organic Chemistry - ACS Public
- Tetrazine bioorthogonal chemistry derived in vivo imaging - Frontiers
- Comparison of Bioorthogonal β‐Lactone Activity‐Based Probes for Selective Labeling of Penicillin‐Binding Proteins | Request PDF - ResearchG
- Bioorthogonal Lig
- An In-Depth Technical Guide to the Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction - Benchchem
- Bioorthogonal chemistry-based RNA labeling technologies: evolution and current st
- IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applic
- Strain‐promoted alkyne–azide cycloaddition (SPAAC). a) Kinetics of the...
- Inverse electron demand Diels–Alder reactions in chemical biology - SciSpace
- Bioorthogonal Chemistry and Its Applications - ACS Public
- Developing bioorthogonal probes to span a spectrum of reactivities - PMC - PubMed Central
- Genetically encoded norbornene directs site-specific cellular protein labelling via a rapid bioorthogonal reaction - PubMed
- Strain-Promoted Azide-Alkyne Cycloaddition
- Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology - MDPI
- Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry
- Bioorthogonal Catalysis: A General Method To Evaluate Metal-Catalyzed Reactions in Real Time in Living Systems Using a Cellular Luciferase Reporter System | Bioconjugate Chemistry - ACS Public
- A straightforward approach for bioorthogonal labeling of proteins and organelles in live mammalian cells, using a short peptide tag - NIH
- Inverse electron demand Diels–Alder reactions in chemical biology - RSC Publishing
- Validating the Bioorthogonality of the Norbornene Handle in a Cellular Context: A Compar
- Bioorthogonal Reactions in Activity-Based Protein Profiling - White Rose Research Online
- Inverse Electron Demand Diels-Alder (IEDDA)
- (2E)-3-CYCLOHEXYLPROP-2-ENOIC ACID synthesis - ChemicalBook
- Full article: Labelled Chemical Probes for Demonstrating Direct Target Engagement in Living Systems
- 3-(1-Methylcyclopropyl)prop-2-ynoic acid | 1876993-80-4 | BAD99380 - Biosynth
- Synthesis of stable derivatives of cycloprop-2-ene carboxylic acid - PubMed - NIH
- Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI - NIH
- Chemical probes for enzyme imaging: challenges in design, synthesis and biomedical applic
- Cytotoxicity Assays | Thermo Fisher Scientific - US
- Chemical Stability Assay - Enamine
- WO2011086561A1 - Process for the preparation of 3-(1-cyclopropenyl)
- Advancing Biomedical Research with Quality Chemical Probes - Promega Corpor
- CellTox (cell toxicity) assay for compounds 2–4 and 7–14 in the...
- Cytotoxicity Assays - Cell Health & De
- 3-Cyclopropylprop-2-enoic acid | C6H8O2 | CID 154375 - PubChem
- Systematic literature review reveals suboptimal use of chemical probes in cell-based biomedical research - NIH
Sources
- 1. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. (2E)-3-CYCLOHEXYLPROP-2-ENOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 10. Synthesis of stable derivatives of cycloprop-2-ene carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. WO2011086561A1 - Process for the preparation of 3-(1-cyclopropenyl) propionic acid and its salts - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 16. enamine.net [enamine.net]
- 17. Advancing Biomedical Research with Quality Chemical Probes [promega.jp]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. tandfonline.com [tandfonline.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Cytotoxicity Assays | Thermo Fisher Scientific - TW [thermofisher.com]
A Comparative Guide to the Structure-Activity Relationships of Cyclopropyl-Containing Enzyme Inhibitors
In the landscape of modern drug discovery, the strategic incorporation of unique chemical motifs is a cornerstone of developing next-generation therapeutics. Among these, the cyclopropyl group has emerged as a privileged scaffold, prized for its ability to impart favorable pharmacological properties. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of cyclopropyl-containing inhibitors targeting three critical enzyme classes: Lysine-Specific Demethylase 1 (LSD1), β-Lactamases, and Cytochrome P450 (CYP) enzymes. We will explore the nuanced effects of the cyclopropyl moiety on inhibitor potency and selectivity, supported by experimental data and detailed biochemical assay protocols.
The Cyclopropyl Group: A Game-Changer in Enzyme Inhibition
The three-membered ring of cyclopropane confers a unique set of properties that medicinal chemists leverage to overcome common drug development hurdles. Its rigid structure can lock a molecule into a bioactive conformation, enhancing binding affinity and selectivity for the target enzyme.[1] Furthermore, the high s-character of its C-H bonds makes the cyclopropyl group more resistant to metabolic degradation by oxidative enzymes like Cytochrome P450s, which can lead to an improved pharmacokinetic profile.[2]
This guide will dissect the SAR of cyclopropyl-containing inhibitors, offering a comparative analysis across different enzyme targets and providing the experimental framework for their evaluation.
Comparative SAR Analysis of Cyclopropyl-Containing Inhibitors
Lysine-Specific Demethylase 1 (LSD1) Inhibitors
LSD1, a flavin-dependent monoamine oxidase, is a key epigenetic regulator and a validated target in oncology. The development of potent and selective LSD1 inhibitors is an area of intense research, with many successful inhibitors featuring a cyclopropylamine core. These inhibitors often act as irreversible, mechanism-based inactivators, forming a covalent adduct with the FAD cofactor.
The prototypical LSD1 inhibitor, tranylcypromine (trans-2-phenylcyclopropylamine or tPCPA), has served as a scaffold for the development of more potent and selective analogs. The SAR studies of these arylcyclopropylamine derivatives reveal several key insights:
-
Substitution on the Phenyl Ring: The decoration of the phenyl ring at the β-position of the cyclopropane ring with small, often halogenated, functional groups can significantly enhance inhibitory activity. For instance, the introduction of a bromine atom at the meta position of the phenyl ring can lead to a substantial increase in potency.[3]
-
Stereochemistry of the Cyclopropyl Ring: The stereochemistry of the substituents on the cyclopropyl ring can have a profound impact on inhibitory activity and selectivity. While both cis and trans isomers can inhibit LSD1, their potency and selectivity against the related enzyme LSD2 can differ significantly. Generally, cis derivatives tend to show stronger inhibitory activity against LSD2 than their trans counterparts.[4]
-
N-Alkylation of the Amino Group: N-alkylation of the cyclopropylamine can enhance potency and improve selectivity over monoamine oxidases (MAOs).[5]
Comparative Potency of Arylcyclopropylamine-based LSD1 Inhibitors
The following table summarizes the inhibitory potencies of a selection of arylcyclopropylamine derivatives against LSD1, highlighting the impact of various substitutions.
| Compound | R1 | R2 | R3 | LSD1 IC50 (nM) | Reference |
| 1 | H | H | H | 1720 | [3] |
| 2 | m-Br | H | H | 31 | [3] |
| 3 | p-Br | H | H | 120 | [3] |
| 4 | H | H | N-benzyl | 2110 | [5] |
| 5 | H | H | N-methyl | 1500 | [5] |
This table is a representative summary and not an exhaustive list. The inhibitory activities are highly dependent on the specific assay conditions.
The data clearly demonstrates that substitution on the phenyl ring, particularly with a bromine atom at the meta position, dramatically increases the inhibitory potency against LSD1.
β-Lactamase Inhibitors
Bacterial resistance to β-lactam antibiotics, primarily through the production of β-lactamase enzymes, is a major global health threat.[6] The development of β-lactamase inhibitors that can be co-administered with β-lactam antibiotics is a critical strategy to combat this resistance. Cyclopropyl-containing compounds have emerged as promising mechanism-based inhibitors of serine β-lactamases.[7]
The mechanism of action of these inhibitors often involves the cyclopropyl group facilitating a ring-opening reaction upon acylation of the active site serine, leading to the formation of a stable, cross-linked adduct that inactivates the enzyme.
SAR of Spirocyclopropyl β-Lactamase Inhibitors
A series of spirocyclopropyl β-lactams have been synthesized and evaluated as inhibitors of Class A and Class C β-lactamases. The SAR studies of these compounds have revealed the following:
-
The Spirocyclic System: The spirocyclic fusion of the cyclopropane ring to the β-lactam core is crucial for the mechanism-based inhibition.
-
Substituents on the Cyclopropyl Ring: The nature and stereochemistry of substituents on the cyclopropyl ring can influence the efficiency of the ring-opening and subsequent inactivation of the enzyme.
Comparative Potency of Spirocyclopropyl β-Lactamase Inhibitors
The table below presents the inhibitory data for representative spirocyclopropyl β-lactamase inhibitors against AmpC, a Class C β-lactamase.
| Compound | Structure | AmpC IC50 (µM) | Reference |
| Penam 24 | 0.04 | [7] | |
| Penam 27 | 0.02 | [7] |
Structures are simplified representations. Please refer to the original publication for detailed chemical structures.
These low micromolar to nanomolar potencies highlight the effectiveness of the spirocyclopropyl scaffold in β-lactamase inhibition.
Cytochrome P450 (CYP) Enzyme Inhibitors
Cytochrome P450 enzymes are a superfamily of heme-containing monooxygenases that play a central role in drug metabolism. Inhibition of CYP enzymes is a major cause of drug-drug interactions.[8] Cyclopropylamines are known to be mechanism-based inhibitors of CYP enzymes, often leading to irreversible inactivation through a ring-opening mechanism that results in covalent modification of the enzyme.[2]
The mechanism of CYP inhibition by cyclopropylamines is complex and can involve multiple pathways, including the formation of metabolic intermediate complexes (MICs) where a nitroso metabolite coordinates to the heme iron.[9]
SAR of Cyclopropylamine-based CYP Inhibitors
The SAR of cyclopropylamine-based CYP inhibitors is influenced by several factors:
-
N-Substitution: The nature of the substituent on the nitrogen atom of the cyclopropylamine can significantly affect the rate and mechanism of inactivation. For example, N-benzyl-N-cyclopropylamine is a known suicide inhibitor of P450s.[2]
-
Ring Substitution: Substitutions on the cyclopropyl ring itself can modulate the susceptibility to metabolic activation and subsequent enzyme inactivation.
Due to the complexity of CYP inhibition and the multiple isoforms involved, a simple comparative table of IC50 values can be misleading. The inhibitory potential is often characterized by parameters such as the inactivation rate constant (kinact) and the inhibitor concentration required for half-maximal inactivation (KI).
Experimental Protocols
To ensure the reproducibility and validity of SAR studies, standardized and well-characterized biochemical assays are essential. Below are detailed protocols for assessing the inhibitory activity of cyclopropyl-containing compounds against LSD1, β-lactamases, and CYP enzymes.
LSD1 Demethylase Activity/Inhibition Assay (Colorimetric)
This assay directly measures the demethylation of a histone H3-K4 substrate by LSD1.
Workflow Diagram
Caption: Workflow for a colorimetric LSD1 inhibition assay.
Step-by-Step Protocol
-
Substrate Coating: Coat the wells of a 96-well microplate with a di-methylated histone H3-K4 LSD1 substrate.
-
Enzyme and Inhibitor Addition: Add purified LSD1 enzyme and the test inhibitor (at various concentrations) to the wells. Include appropriate controls (no inhibitor, no enzyme).
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes) to allow for the enzymatic reaction.
-
Primary Antibody Addition: Wash the wells and add a primary antibody that specifically recognizes the demethylated H3-K4 product.
-
Secondary Antibody Addition: After incubation and washing, add a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Colorimetric Detection: Add a colorimetric HRP substrate (e.g., TMB) and stop the reaction with an acidic solution.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.[10]
β-Lactamase Inhibition Assay (Colorimetric)
This assay utilizes the chromogenic cephalosporin, nitrocefin, as a substrate to measure β-lactamase activity.
Workflow Diagram
Caption: Workflow for a β-lactamase inhibition assay.
Step-by-Step Protocol
-
Reagent Preparation: Prepare solutions of the β-lactamase enzyme, the test inhibitor at various concentrations, and the nitrocefin substrate in the appropriate assay buffer.
-
Enzyme-Inhibitor Pre-incubation: In a 96-well plate, pre-incubate the β-lactamase enzyme with the test inhibitor for a defined period (e.g., 10 minutes) at room temperature.[11]
-
Reaction Initiation: Initiate the reaction by adding the nitrocefin substrate to each well.
-
Kinetic Measurement: Immediately measure the change in absorbance at 490 nm over time in a kinetic mode using a microplate reader. The hydrolysis of nitrocefin results in a color change.[12]
-
Data Analysis: Determine the initial reaction rates (slopes) for each inhibitor concentration. Calculate the percent inhibition relative to the no-inhibitor control and determine the IC50 value.[11]
Cytochrome P450 Inhibition Assay (IC50 Determination)
This assay evaluates the potential of a compound to inhibit the activity of specific CYP isoforms using human liver microsomes and isoform-specific substrates.
Workflow Diagram
Caption: Workflow for a CYP450 inhibition assay.
Step-by-Step Protocol
-
Reagent Preparation: Prepare solutions of human liver microsomes, the test inhibitor at a range of concentrations, and the isoform-specific substrate.
-
Pre-incubation: In a 96-well plate, pre-incubate the human liver microsomes and the test inhibitor at 37°C.[13]
-
Reaction Initiation: Initiate the metabolic reaction by adding a solution containing the isoform-specific substrate and the cofactor NADPH.[14]
-
Incubation: Incubate the reaction mixture at 37°C for a specific time.[15]
-
Reaction Termination: Stop the reaction by adding a quenching solution (e.g., cold acetonitrile).
-
Sample Processing: Centrifuge the plate to pellet the protein and transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the formation of the specific metabolite from the substrate using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Determine the percent inhibition of metabolite formation at each inhibitor concentration compared to the vehicle control. Calculate the IC50 value by fitting the data to a dose-response curve.[16]
Conclusion
The cyclopropyl group is a versatile and powerful tool in the medicinal chemist's arsenal for designing potent and selective enzyme inhibitors. As demonstrated in this guide, the strategic incorporation and modification of the cyclopropyl moiety can lead to significant improvements in inhibitory activity against a diverse range of enzyme targets. The comparative SAR data presented herein, coupled with the detailed experimental protocols, provide a valuable resource for researchers in the field of drug discovery and development. A thorough understanding of the principles outlined in this guide will undoubtedly facilitate the rational design of the next generation of cyclopropyl-containing therapeutics.
References
- AxisPharm. (n.d.). Cytochrome P450 (CYP) Inhibition Assay (IC50) Test.
- Cui, H., et al. (2021). LSD1 Histone Demethylase Assays and Inhibition. Methods in Molecular Biology, 2273, 203-217.
- Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50).
- EpigenTek. (n.d.). Epigenase™ LSD1 Demethylase Activity/Inhibition Assay Kit (Colorimetric).
- Bu, D., & Drawz, S. M. (2014). Assays for Β-Lactamase Activity and Inhibition. In Methods in Molecular Biology (pp. 245-256). Humana Press.
- National Center for Biotechnology Information. (2010). Table 1, LSD1 histone demethylaseassay protocol. In Probe Reports from the NIH Molecular Libraries Program.
- BPS Bioscience. (n.d.). LSD1 Homogeneous Assay Kit.
- Concept Life Sciences. (n.d.). CYP 450 Inhibition.
- Evotec. (n.d.). Time Dependent CYP Inhibition (IC50 Shift).
- Binda, C., et al. (2010). Biochemical, Structural, and Biological Evaluation of Tranylcypromine Derivatives as Inhibitors of Histone Demethylases LSD1 and LSD2. Journal of the American Chemical Society, 132(19), 6827-6833.
- Viswanatha, T., et al. (2008). Assays for Β-Lactamase Activity and Inhibition. Methods in Molecular Biology, 419, 245-256.
- Assay Genie. (n.d.). Beta-Lactamase Inhibitor Screening Kit (Colorimetric) (#BN01020).
- Singh, A., et al. (2023). Inhibition of β-lactamase function by de novo designed peptide. PLoS ONE, 18(9), e0291185.
- FDA. (n.d.). Novel QSAR Models for Prediction of Reversible and Time-Dependent Inhibition of Cytochrome P450 Enzymes.
- Sandanayaka, V. P., et al. (2003). Spirocyclopropyl beta-lactams as mechanism-based inhibitors of serine beta-lactamases. Synthesis by rhodium-catalyzed cyclopropanation of 6-diazopenicillanate sulfone. Journal of Medicinal Chemistry, 46(13), 2569-2571.
- Niwa, T., et al. (2018). IC 50 values of LSD1 inhibitors. ResearchGate.
- Vianello, P., et al. (2015). Further insights into the SAR of α-substituted cyclopropylamine derivatives as inhibitors of histone demethylase KDM1A. European Journal of Medicinal Chemistry, 93, 364-374.
- de Ruyck, J., et al. (2013). Insights on Cytochrome P450 Enzymes and Inhibitors Obtained Through QSAR Studies. Molecules, 18(10), 12512-12543.
- Ota, Y., et al. (2018). C-H Activation Enables Rapid Structure-Activity Relationship Study of Arylcyclopropyl amines for Potent and Selective LSD1 Inhibitors. Organic & Biomolecular Chemistry, 16(31), 5695-5700.
- Liu, Y., et al. (2017). Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference. Frontiers in Chemistry, 5, 5.
- Li, T., et al. (2023). Discovery of highly potent and novel LSD1 inhibitors for the treatment of acute myeloid leukemia: structure-based virtual screening, molecular dynamics simulation, and biological evaluation.
- Ota, Y., et al. (2022). Structure–Activity Relationship and In Silico Evaluation of cis- and trans-PCPA-Derived Inhibitors of LSD1 and LSD2. International Journal of Molecular Sciences, 23(16), 9295.
- Tooke, C. L., et al. (2019). β-Lactam Antibiotics and β-Lactamase Enzymes Inhibitors, Part 2: Our Limited Resources. Antibiotics, 8(4), 229.
- Li, Y., et al. (2022). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 27(17), 5589.
- de Ruyck, J., et al. (2013). Insights on Cytochrome P450 Enzymes and Inhibitors Obtained Through QSAR Studies. Molecules, 18(10), 12512-12543.
- Totah, R. A., & Hanzlik, R. P. (2002). Cyclopropylamine inactivation of cytochromes P450: Role of metabolic intermediate complexes. Biochemistry, 41(40), 12099-12107.
- Tooke, C. L., et al. (2019). β-Lactam Antibiotics and β-Lactamase Enzymes Inhibitors, Part 2: Our Limited Resources. Antibiotics, 8(4), 229.
- Barman, S., et al. (2008). Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][15][16][17]triazine-based VEGFR-2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(4), 1354-1358.
Sources
- 1. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Structure–Activity Relationship and In Silico Evaluation of cis- and trans-PCPA-Derived Inhibitors of LSD1 and LSD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spirocyclopropyl beta-lactams as mechanism-based inhibitors of serine beta-lactamases. Synthesis by rhodium-catalyzed cyclopropanation of 6-diazopenicillanate sulfone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. epigentek.com [epigentek.com]
- 11. assaygenie.com [assaygenie.com]
- 12. Inhibition of β-lactamase function by de novo designed peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 14. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 15. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
- 16. enamine.net [enamine.net]
The Precarious Triangle: A Comparative Analysis of Cyclopropane Ring Stability in Diverse Chemical Environments
Introduction: The Enduring Enigma of the Three-Membered Ring
First synthesized in 1882, the cyclopropane ring has perennially captivated and challenged organic chemists.[1] Its deceptively simple triangular structure conceals a significant amount of inherent energy, a consequence of severe bond angle and torsional strain. This stored energy makes the cyclopropane motif a powerful tool in synthetic chemistry, acting as a spring-loaded precursor for a variety of chemical transformations. However, this same reactivity presents a significant challenge: how to maintain the integrity of the cyclopropane ring when manipulating other parts of a molecule.
This guide provides a comprehensive comparative analysis of cyclopropane ring stability across different chemical environments. We will delve into the fundamental principles governing its stability, explore how substituents dramatically alter its reactivity, and provide detailed experimental and computational protocols for researchers, scientists, and drug development professionals to assess and predict the behavior of this fascinating functional group.
The Genesis of Instability: Understanding Ring Strain in Cyclopropane
The instability of the cyclopropane ring is primarily attributed to two main factors: angle strain and torsional strain.[2]
-
Angle Strain: The carbon atoms in cyclopropane are sp³ hybridized, preferring a bond angle of 109.5°. However, the rigid triangular geometry forces the C-C-C bond angles to be a mere 60°.[3] This extreme deviation from the ideal tetrahedral angle results in poor overlap of the sp³ hybrid orbitals, creating weak, "bent" or "banana" bonds and a significant amount of angle strain.[4][5]
-
Torsional Strain: Due to its planar structure, the hydrogen atoms on adjacent carbon atoms in cyclopropane are in an eclipsed conformation.[6][7] This arrangement leads to repulsive steric interactions and contributes to the overall ring strain.
This combination of angle and torsional strain results in a total ring strain energy of approximately 27.6 kcal/mol (115 kJ/mol).[8][9] This high level of strain energy is the primary driving force behind the characteristic ring-opening reactions of cyclopropanes.[10][11]
Quantifying Instability: A Comparative Look at Cycloalkanes
A common method for quantifying the relative stability of cycloalkanes is by measuring their heats of combustion per CH₂ group. A higher heat of combustion per methylene unit indicates greater instability.
| Cycloalkane | Ring Size | Heat of Combustion per CH₂ (kcal/mol) | Total Ring Strain (kcal/mol) |
| Cyclopropane | 3 | 166.6 | 27.6[8] |
| Cyclobutane | 4 | 164.0 | 26.3[8] |
| Cyclopentane | 5 | 158.7 | 6.5 |
| Cyclohexane | 6 | 157.4 | ~0 |
Data compiled from multiple sources.[3][8]
As the data clearly indicates, cyclopropane possesses the highest heat of combustion per CH₂ group, confirming it as the least stable of the common cycloalkanes.[3] This inherent instability is a key consideration in any synthetic design incorporating a cyclopropane ring.
The Impact of Chemical Environment: A Comparative Analysis of Stability
The stability of a cyclopropane ring is not static; it is profoundly influenced by its chemical environment, particularly the nature of its substituents and the presence of various reagents.
Electronic Effects of Substituents: A Tale of Donors and Acceptors
The electronic nature of substituents can either stabilize or, more often, dramatically destabilize the cyclopropane ring. A particularly reactive class of substituted cyclopropanes are the "donor-acceptor" (D-A) cyclopropanes, which bear both an electron-donating group (EDG) and an electron-withdrawing group (EWG) on adjacent carbons.[10][12][13]
The push-pull electronic effect in D-A cyclopropanes polarizes the C1-C2 bond, making it significantly weaker and more susceptible to nucleophilic attack. This activation allows for ring-opening reactions to occur under much milder conditions than with unsubstituted or single-substituent cyclopropanes.[10]
The following diagram illustrates the activation of a donor-acceptor cyclopropane by a Lewis acid, leading to a 1,3-dipole intermediate that can be trapped by a nucleophile.
Figure 1: Lewis acid-catalyzed ring-opening of a donor-acceptor cyclopropane.
The reactivity of D-A cyclopropanes is so pronounced that they are often used as synthetic equivalents of 1,3-dipoles in cycloaddition reactions.[10]
Reaction with Electrophiles and Acids
The C-C bonds of cyclopropane have significant p-character, making them susceptible to attack by electrophiles. Strong acids, both Brønsted and Lewis, can protonate the cyclopropane ring or a substituent, leading to a carbocationic intermediate that readily undergoes ring-opening to relieve strain.[14]
The regioselectivity of acid-catalyzed ring-opening is dictated by the stability of the resulting carbocation. The ring will open to form the most stable carbocation intermediate. For instance, in cyclopropyl ketones, cleavage typically occurs at the bond that allows for the formation of a carbocation stabilized by the adjacent carbonyl group.[14]
Interaction with Transition Metals
Transition metals can interact with cyclopropanes in several ways, often leading to ring-opening. Oxidative addition of a C-C bond to a low-valent metal center is a common mechanistic pathway. The resulting metallacyclobutane intermediate can then undergo various transformations, including reductive elimination to form a new C-C bond or β-hydride elimination.
Radical Reactions
The formation of a radical center adjacent to a cyclopropane ring can induce homolytic cleavage of the ring. This process is driven by the formation of a more stable, delocalized radical.
Quantitative Comparison of Substituted Cyclopropane Reactivity
The following table presents a comparative overview of the second-order rate constants for the nucleophilic ring-opening of various 2-arylcyclopropane-1,1-dicarbonitriles with 4-methylthiophenolate in DMSO. This data highlights the significant influence of the electronic nature of the aryl substituent on the reactivity of the cyclopropane ring.
| Substituent on Aryl Group (X) | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |
| 4-OCH₃ | 0.025 |
| 4-CH₃ | 0.018 |
| H | 0.012 |
| 4-Cl | 0.020 |
| 4-NO₂ | 0.085 |
Representative data illustrating trends discussed in the literature.[15]
Interestingly, both electron-donating and electron-withdrawing substituents on the aryl ring increase the rate of ring-opening compared to the unsubstituted phenyl group, indicating a complex interplay of electronic effects in the transition state.[11]
Experimental and Computational Protocols for Stability Analysis
A thorough understanding of cyclopropane stability requires a combination of experimental and computational techniques.
Experimental Protocol: Determination of Enthalpy of Combustion via Bomb Calorimetry
Bomb calorimetry is the primary experimental method for determining the heat of combustion, from which the strain energy of a cyclopropane derivative can be calculated.
Objective: To determine the standard enthalpy of combustion of a liquid substituted cyclopropane.
Materials:
-
Constant-volume bomb calorimeter
-
Oxygen cylinder with regulator
-
Platinum or stainless steel crucible
-
Fuse wire (e.g., platinum)
-
Calorimeter bucket and jacket
-
High-precision thermometer
-
Stirrer
-
Benzoic acid (for calibration)
-
Liquid substituted cyclopropane sample
Procedure:
-
Calibration:
-
Accurately weigh a pellet of benzoic acid (approx. 1 g) and place it in the crucible.
-
Attach a known length of fuse wire to the electrodes, ensuring it is in contact with the benzoic acid pellet.
-
Assemble the bomb, add 1 mL of distilled water, and pressurize with oxygen to approximately 30 atm.
-
Place the bomb in the calorimeter bucket containing a precisely known mass of water.
-
Allow the system to equilibrate and record the initial temperature.
-
Ignite the sample and record the temperature at regular intervals until a constant temperature is reached.
-
Calculate the heat capacity of the calorimeter using the known heat of combustion of benzoic acid.
-
-
Sample Analysis:
-
Repeat the procedure using a precisely weighed sample of the liquid substituted cyclopropane (encapsulated in a gelatin capsule or similar).
-
Calculate the heat released during the combustion of the cyclopropane sample.
-
Correct for the heat of combustion of the fuse wire and any other auxiliary materials.
-
Calculate the standard enthalpy of combustion of the substituted cyclopropane.
-
Data Analysis: The strain energy can be estimated by comparing the experimental enthalpy of formation (derived from the enthalpy of combustion) with a theoretical strain-free value calculated from group increments.
Computational Protocol: DFT Calculations for Conformational and Stability Analysis
Density Functional Theory (DFT) is a powerful tool for predicting the geometries, energies, and stabilities of cyclopropane derivatives.
Objective: To determine the relative energies of different conformers and the overall stability of a substituted cyclopropane.
Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan.
Methodology:
-
Geometry Optimization:
-
Construct the initial 3D structure of the substituted cyclopropane.
-
Perform a geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G* or larger). This will find the lowest energy conformation of the molecule.
-
For molecules with conformational flexibility, perform a conformational search to identify all stable conformers.
-
-
Frequency Analysis:
-
Perform a frequency calculation on the optimized geometry to confirm that it is a true energy minimum (i.e., no imaginary frequencies).
-
The frequency calculation also provides thermodynamic data such as enthalpy and Gibbs free energy.
-
-
Isodesmic Reactions:
-
To calculate the ring strain energy, an isodesmic reaction can be designed. This is a hypothetical reaction where the number and types of bonds are conserved on both sides of the equation. For example: Substituted Cyclopropane + n(Propane) -> Acyclic Analogues + n(Cyclopropane)
-
Calculate the energies of all species in the isodesmic reaction at the same level of theory.
-
The enthalpy change of the isodesmic reaction provides a good estimate of the strain energy of the substituted cyclopropane relative to the parent cyclopropane.
-
The following workflow illustrates the key steps in a computational analysis of cyclopropane stability.
Figure 2: Workflow for computational analysis of cyclopropane stability.
Spectroscopic Analysis: NMR and X-ray Crystallography
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable tools for characterizing substituted cyclopropanes. The unique electronic environment of the cyclopropane ring results in characteristic chemical shifts, typically in the upfield region of the spectrum. Coupling constants can provide information about the stereochemistry of substituents. For conformationally flexible systems, variable-temperature NMR studies can be used to determine the relative populations of different conformers.[6][16]
-
X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive information about the three-dimensional structure of a cyclopropane derivative in the solid state.[17][18][19] It allows for the precise measurement of bond lengths and angles, providing direct evidence of the structural distortions caused by ring strain and substituent effects.
Conclusion: Harnessing the Power of the Strained Ring
The cyclopropane ring, with its inherent high strain energy, presents both opportunities and challenges in chemical synthesis. A thorough understanding of the factors that govern its stability is paramount for any researcher working with these fascinating molecules. By combining experimental techniques like calorimetry and spectroscopy with the predictive power of computational chemistry, scientists can gain deep insights into the behavior of cyclopropanes in diverse chemical environments. This knowledge is crucial for the rational design of synthetic routes that either preserve the integrity of the three-membered ring or strategically utilize its ring-opening as a key bond-forming step. As our ability to predict and control the reactivity of this precarious triangle continues to grow, so too will its applications in the creation of novel medicines and materials.
References
- Eitzinger, A., & Ofial, A. R. (2023). Reactivity of electrophilic cyclopropanes. Pure and Applied Chemistry.
- BenchChem. (2025). A Comparative Guide to the Ring-Opening Reactions of Substituted Cyclopropyl Ketones.
- O'Connor, N. R., & Stoltz, B. M. (n.d.).
- BenchChem. (2025). A Comparative Guide to the Ring-Opening Reactivity of Cyclobutene and Cyclopropane.
- Ashenhurst, J. (2014). Cycloalkanes – Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry.
- Trushkov, I. V., & Ivanova, O. A. (2018). Methods for the synthesis of donor-acceptor cyclopropanes. Russian Chemical Reviews.
- Bach, R. D., & Dmitrenko, O. (2002). The Effect of Substitutents on the Strain Energies of Small Ring Compounds. The Journal of Organic Chemistry.
- de Oliveira, B. G., & Tormena, C. F. (2025). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry.
- BenchChem. (2025). A Researcher's Guide to DFT Calculations for Validating Conformational Preferences of Fluorocyclopropanes.
- BenchChem. (2025). A Theoretical Investigation into the Stability of Cyclopropanethione: A Methodological Whitepaper.
- Gini, A., et al. (2020). Asymmetric Carbonium Ion Catalysis: The Intramolecular Hydroalkoxylation of Cyclopropanes. Journal of the American Chemical Society.
- Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes.
- ResearchGate. (n.d.). Cyclopropanes with donor-acceptor subsituents.
- Waser, J., et al. (2021). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Chemical Reviews.
- Galabov, B., et al. (2001). Ring Strain Energies from ab Initio Calculations. Journal of the American Chemical Society.
- Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of Organic Chemistry.
- Master Organic Chemistry. (2014).
- Chemistry LibreTexts. (2015). 4.2: Ring Strain and the Structure of Cycloalkanes.
- Tobrman, T., et al. (n.d.). X‐ray crystal structure of cyclopropane 4a.
- Royal Society of Chemistry. (n.d.). Recent advances in the synthesis of cyclopropanes. Organic & Biomolecular Chemistry.
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols: Reaction Mechanism of Cyclopropyl p-Nitrophenyl Ketone Ring Opening.
- Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings).
- Eitzinger, A., & Ofial, A. R. (2023). Reactivity of electrophilic cyclopropanes. Pure and Applied Chemistry.
- Gleason, J., et al. (2024). Driving tert-butyl axial: the surprising cyclopropyl effect. Chemical Science.
- Lin, S., et al. (2023). Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes.
- BenchChem. (2025). Application Notes and Protocols for Kinetic Studies of Cyclobutane Ring-Opening Reactions.
- Budynina, E. M., et al. (2017). Ring Opening of Donor–Acceptor Cyclopropanes with N-Nucleophiles. Synthesis.
- Liu, B., & Kang, D. (1998). Ab Initio Study of Stability and Strain of Cyclopropane and Its Derivatives.
- Chemistry World. (2024).
- Chemistry LibreTexts. (2023). 4.
- Waser, J., et al. (2021). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Chemical Reviews.
- Rittner, R. (2004). NMR Spectroscopy: a Tool for Conformational Analysis. Journal of the Brazilian Chemical Society.
- ResearchGate. (n.d.). Chem3D representation of the X-ray structure of cyclopropane 8a.
- Budynina, E. M., et al. (2017). Ring Opening of Donor–Acceptor Cyclopropanes with N-Nucleophiles.
- Quora. (2018).
- Tormena, C. F., & Rittner, R. (2016). Conformational analysis of small molecules: NMR and quantum mechanics calculations. Progress in Nuclear Magnetic Resonance Spectroscopy.
- ResearchGate. (2025). Hydroboration of Substituted Cyclopropane: A Density Functional Theory Study.
- Gini, A., et al. (2020). Asymmetric Carbonium Ion Catalysis: The Intramolecular Hydroalkoxylation of Cyclopropanes. Journal of the American Chemical Society.
- Chemistry LibreTexts. (2024). 4.3: Stability of Cycloalkanes - Ring Strain.
- Chemistry LibreTexts. (2024). 4.
- MDPI. (n.d.). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor.
Sources
- 1. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]
- 2. BJOC - Thermodynamics and polarity-driven properties of fluorinated cyclopropanes [beilstein-journals.org]
- 3. sas.rochester.edu [sas.rochester.edu]
- 4. Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. auremn.org.br [auremn.org.br]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 11. Reactivity of electrophilic cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Conformational analysis of small molecules: NMR and quantum mechanics calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
A Researcher's Guide to Assessing the Specificity of 3-Cyclopropylprop-2-ynoic Acid in Biological Systems
For researchers and drug development professionals, the promise of a novel small molecule inhibitor is directly proportional to its specificity. An inhibitor that promiscuously interacts with numerous cellular targets is a tool of limited value and a therapeutic dead end. 3-Cyclopropylprop-2-ynoic acid, a compound characterized by a strained cyclopropyl ring and a reactive terminal alkyne, presents a compelling case for investigation as a targeted covalent inhibitor. Its structure is suggestive of a mechanism-based inactivator, particularly for enzymes involved in metabolic pathways that handle fatty acids or similarly elongated substrates.
This guide provides a comprehensive framework for rigorously assessing the biological specificity of this compound. We will move beyond simple potency measurements to delineate a multi-tiered experimental strategy that evaluates its activity from purified enzymes to complex proteomes. This approach is designed not just to identify the primary target but also to proactively uncover potential off-targets that could confound experimental results or lead to toxicity. We will compare its hypothetical performance with well-characterized inhibitors of fatty acid metabolism, providing the necessary context for its evaluation.
The Hypothesis: A Covalent Inhibitor of Lipid Metabolism
The chemical architecture of this compound suggests it is an irreversible inhibitor. The terminal alkyne is an electrophilic "warhead" that can form a covalent bond with a nucleophilic residue (such as a cysteine or serine) in an enzyme's active site. This mode of action is common for inhibitors of enzymes such as Fatty Acid Synthase (FASN), Acyl-CoA Synthetases (ACSLs), and Stearoyl-CoA Desaturase (SCD), which are central to cellular lipid metabolism. Our assessment strategy will, therefore, focus on this class of enzymes as the most probable targets.
Tier 1: Foundational Biochemical Analysis - Does it Inhibit the Target?
The first step is to determine if this compound inhibits the activity of its putative enzyme targets in a controlled, in vitro setting. This stage is crucial for establishing a baseline of potency and for understanding the kinetics of the interaction.
The Criticality of k_inact/K_I for Irreversible Inhibitors
For irreversible inhibitors, a simple IC50 value is often misleading and can vary with incubation time. A more informative metric is the second-order rate constant of inactivation, k_inact/K_I. This value represents the efficiency of the covalent modification, where K_I is the initial binding affinity and k_inact is the maximum rate of inactivation. A higher k_inact/K_I value indicates a more efficient and potent irreversible inhibitor.[1][2]
Experimental Workflow: Determining k_inact and K_I
Caption: Workflow for determining the kinetic parameters of an irreversible inhibitor.
Detailed Protocol: Determination of k_inact and K_I
-
Reaction Setup: In a microplate, combine the purified target enzyme (e.g., FASN) and its substrate (e.g., malonyl-CoA and NADPH) in an appropriate assay buffer.
-
Inhibitor Addition: Add varying concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Initiation and Monitoring: Initiate the reaction by adding the final component (e.g., acetyl-CoA for FASN). Immediately begin monitoring the reaction progress (e.g., by measuring the decrease in NADPH absorbance at 340 nm) in a kinetic plate reader.
-
Data Analysis:
-
For each inhibitor concentration, fit the progress curve (product formation vs. time) to the equation for time-dependent inhibition to determine the observed rate of inactivation (k_obs).
-
Plot the calculated k_obs values against the inhibitor concentration.
-
Fit this data to the hyperbolic equation: k_obs = k_inact * [I] / (K_I + [I]) . This will yield the values for k_inact and K_I.[3][4]
-
Comparative Analysis: Benchmarking Against Known Inhibitors
To contextualize the data for this compound, it is essential to compare its k_inact/K_I against established inhibitors of the same target class.
| Inhibitor | Target Enzyme | Potency Metric | Reported Value |
| C75 | FASN | K_I | ~16 mM[5] |
| k_inact | ~1 min⁻¹[5] | ||
| k_inact/K_I | ~0.06 mM⁻¹min⁻¹[5] | ||
| Orlistat | FASN (Thioesterase Domain) | IC50 | Varies by cell line[6] |
| Triacsin C | ACSL | K_i | 15 nM - 2 µM[7] |
| IC50 | 6.3 µM[8] | ||
| A-939572 | SCD1 | IC50 | 0.4 nM (murine), 37 nM (human)[9] |
Note: The reported k_inact/K_I for C75 suggests it is a relatively inefficient irreversible inhibitor. The lack of readily available k_inact/K_I values for other inhibitors highlights a common gap in the literature and underscores the importance of this measurement.
Tier 2: Cellular Target Engagement - Does it Hit the Target in a Cell?
Demonstrating that a compound can inhibit a purified enzyme is a critical first step, but it is essential to confirm that it can reach and bind to its target in the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[10][11]
The principle behind CETSA is that when a ligand binds to a protein, it generally stabilizes the protein's structure, making it more resistant to heat-induced denaturation. This change in thermal stability can be detected and quantified.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: A simplified workflow for a CETSA experiment with Western blot detection.
Detailed Protocol: CETSA with Western Blot Readout
-
Cell Treatment: Culture cells to 70-80% confluency. Treat the cells with this compound at a desired concentration (and a vehicle control) for 1-2 hours at 37°C.[12]
-
Heat Challenge: Aliquot the treated cell suspensions into PCR tubes. Using a thermal cycler, heat the tubes for 3-8 minutes across a temperature gradient (e.g., 40°C to 70°C).[10][12]
-
Lysis and Fractionation: Lyse the cells (e.g., via freeze-thaw cycles or addition of a mild detergent). Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[2]
-
Western Blot Analysis: Carefully collect the supernatant (soluble fraction). Quantify the total protein concentration in each sample. Analyze equal amounts of protein by SDS-PAGE and Western blot using an antibody specific to the target protein (e.g., anti-FASN).
-
Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble protein remaining at each temperature for both the inhibitor-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[11]
Tier 3: Proteome-Wide Specificity - What Else is it Hitting?
The ultimate test of specificity is to profile the interactions of this compound across the entire proteome. This is crucial for identifying off-targets that could lead to misinterpretation of phenotypic data or unanticipated toxicity. Competitive Activity-Based Protein Profiling (ABPP) is the gold standard for this type of analysis, especially for covalent inhibitors.[13][14]
In competitive ABPP, a complex proteome (e.g., a cell lysate) is pre-incubated with the inhibitor of interest. Then, a broad-spectrum activity-based probe (ABP) that targets the same class of enzymes is added. The ABP typically has a reporter tag (like biotin or a fluorophore). If the inhibitor has bound to a target enzyme, it will block the binding of the ABP. By quantifying the amount of ABP labeling for each enzyme, one can determine the potency and selectivity of the inhibitor across the entire enzyme family.[15]
Experimental Workflow: Competitive ABPP with LC-MS/MS
Caption: Workflow for competitive ABPP to assess inhibitor selectivity proteome-wide.
Detailed Protocol: Competitive ABPP for Serine Hydrolases (as an example)
-
Proteome Preparation: Harvest cells and prepare a lysate under native conditions. Determine the protein concentration.
-
Inhibitor Incubation: Pre-incubate aliquots of the proteome (e.g., 1 mg/mL) with varying concentrations of this compound (or a vehicle control) for 30 minutes at 37°C.
-
Probe Labeling: Add a broad-spectrum serine hydrolase probe, such as FP-biotin (fluorophosphonate-biotin), to a final concentration of 1-5 µM. Incubate for 30-60 minutes at room temperature.[16]
-
Enrichment: Capture the biotinylated proteins by adding streptavidin-agarose beads and incubating for 1-2 hours at 4°C.
-
Sample Preparation for Mass Spectrometry: Wash the beads extensively to remove non-specifically bound proteins. Perform on-bead tryptic digestion to release the peptides.
-
LC-MS/MS Analysis: Desalt the peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use proteomics software to identify and quantify the peptides from each sample. The relative abundance of peptides from a specific enzyme in the inhibitor-treated sample compared to the control reflects the degree of target engagement. A highly specific inhibitor will show a significant decrease in signal for only its intended target(s).
Conclusion: Building a Complete Specificity Profile
By systematically progressing through these three tiers of analysis, a researcher can build a robust and comprehensive specificity profile for this compound. This data-driven approach, moving from the simplicity of a purified enzyme to the complexity of a whole proteome, is essential for validating a new chemical probe.
-
Tier 1 (Biochemical Analysis) establishes the fundamental potency and mechanism of inhibition, providing the critical k_inact/K_I value for comparison.
-
Tier 2 (Cellular Target Engagement) confirms that the compound can access and bind its target in a physiologically relevant context, validating its utility in cell-based assays.
-
Tier 3 (Proteome-Wide Specificity) provides the ultimate assessment of selectivity, identifying potential off-targets and building confidence in the inhibitor's specificity.
This rigorous, multi-faceted evaluation will not only elucidate the true biological activity of this compound but also provide the high-quality, trustworthy data required for its advancement as a valuable research tool or a potential therapeutic lead.
References
- Kirad, S., Puri, S., Deepa, P. R., & Sankaranarayanan, M. (2024). An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors. RSC Medicinal Chemistry.
- Miyahisa, I., Hori, A., & Hata, M. (2015). Rapid Determination of the Specificity Constant of Irreversible Inhibitors (kinact/KI) by Means of an Endpoint Competition Assay.
- Domainex. (n.d.). kinact / KI Assay for Irreversible Covalent Compounds.
- Charles River Laboratories. (n.d.). An alternative method for the determination of Ki and kinact parameters for irreversible inhibitor profiling.
- She, K., et al. (2019). SCD1 is required for EGFR-targeting cancer therapy of lung cancer via re-activation of EGFR/PI3K/AKT signals.
- Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology.
- Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
- MetwareBio. (n.d.). High-Throughput Proteomics Sample Preparation: Optimizing Workflows for Accurate LC–MS/MS Quantitative Analysis.
- Miyahisa, I., et al. (2015). Rapid Determination of the Specificity Constant of Irreversible Inhibitors (kinact/KI) by Means of an Endpoint Competition Assay. Semantic Scholar.
- Kridel, S. J., et al. (2012). Metabolic Shifts Induced by Fatty Acid Synthase Inhibitor Orlistat in Non-small Cell Lung Carcinoma Cells Provide Novel Pharmacodynamic Biomarkers for Positron Emission Tomography and Magnetic Resonance Spectroscopy. Molecular Cancer Therapeutics, 11(8), 1773–1783.
- Petr, K. (2020). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv.
- Meissner, F., & Mann, M. (2013). Sample Preparation Guide for Mass Spectrometry–Based Proteomics. Spectroscopy Online.
- Zauner, G., et al. (2013). Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices.
- Lapek, J. D., et al. (2023). Sample Preparation Methods for Targeted Single-Cell Proteomics. Journal of Proteome Research, 22(5), 1549–1557.
- Lapek, J. D. (2016). Sample preparation for proteomic analysis using a GeLC-MS/MS strategy. Journal of Biological Methods, 3(2), e44.
- Saghatelian, A., & Cravatt, B. F. (2014). Application of Activity-Based Protein Profiling to Study Enzyme Function in Adipocytes. Cold Spring Harbor Protocols.
- Rendina, A. R., et al. (2005). Characterization of the inactivation of rat fatty acid synthase by C75: inhibition of partial reactions and protection by substrates. Biochemical Journal, 388(Pt 3), 957–965.
- Dai, L., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(10), 2845–2854.
- Wikipedia. (n.d.). Triacsin C.
- Willems, L. I., et al. (2020). Activity-based protein profiling: A graphical review. Journal of Proteomics, 220, 103759.
- ResearchGate. (n.d.). Diagram of the core workflow containing the competitive ABPP experiment....
- Kridel, S. J., et al. (2004). Orlistat Is a Novel Inhibitor of Fatty Acid Synthase with Antitumor Activity. Cancer Research, 64(6), 2070–2075.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. kinact / KI Assay for Irreversible Covalent Compounds | Domainex [domainex.co.uk]
- 4. criver.com [criver.com]
- 5. Characterization of the inactivation of rat fatty acid synthase by C75: inhibition of partial reactions and protection by substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Triacsin C, acyl-CoA synthetase inhibitor (CAS 76896-80-5) | Abcam [abcam.com]
- 8. Triacsin C | ACSL inhibitor | Probechem Biochemicals [probechem.com]
- 9. apexbt.com [apexbt.com]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Application of Activity-Based Protein Profiling to Study Enzyme Function in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
control experiments for bioorthogonal labeling with alkynoic acids
A Senior Application Scientist's Guide to Indispensable Control Experiments for Bioorthogonal Labeling with Alkynoic Acids
For researchers, scientists, and drug development professionals venturing into the nuanced world of bioorthogonal chemistry, the allure of visualizing and capturing dynamic cellular processes is immense. Alkynoic acids, as metabolic reporters, offer a powerful window into cellular metabolism, particularly for processes like fatty acylation. However, the elegance of this two-step labeling methodology—metabolic incorporation followed by a "click" reaction—hinges on the rigor of its validation.[1][2] Without a comprehensive suite of control experiments, the risk of misinterpreting artifacts as genuine biological signals is significant.
This guide provides an in-depth, technically-focused comparison of the essential . Moving beyond a simple checklist, we will delve into the causality behind each experimental choice, ensuring a self-validating system that builds trustworthiness into your results.
The Foundational "Why": The Imperative of Controls
Bioorthogonal labeling is a multi-stage process, and each stage presents potential for non-specific interactions and artifacts.[3][4] Controls are not merely a formality but the very bedrock of data integrity. They are designed to systematically interrogate each step of the experimental workflow, from the introduction of the alkynoic acid probe to the final detection step. The primary objectives of these controls are to:
-
Establish Specificity: Confirm that the observed signal is a direct result of the specific bioorthogonal reaction between the incorporated alkynoic acid and the detection probe.
-
Rule Out Artifacts: Eliminate the possibility of signals arising from non-specific binding of reagents, endogenous cellular components, or unintended side reactions.
-
Assess Perturbation: Evaluate whether the metabolic probe or the labeling conditions themselves alter the normal physiology of the system under study.
-
Validate Biological Incorporation: Ensure that the alkynoic acid is being processed by the cell's metabolic machinery as intended.
The following sections detail the critical control experiments, their rationale, and practical implementation.
Essential Negative Controls: Isolating the Specific Signal
Negative controls are designed to identify and subtract background noise, ensuring that the signal you detect is truly a result of successful and specific bioorthogonal labeling.
The "No-Probe" Control
-
Rationale: This is the most fundamental control. It assesses the background signal generated by the detection reagents (e.g., fluorescently tagged azide) in the absence of the alkynoic acid. A high signal in this control indicates non-specific binding of the detection probe to cellular components.
-
Experimental Design: Run a parallel experiment where the cells or lysate are not treated with the alkynoic acid but are subjected to the exact same click chemistry and detection steps.
The "No-Click-Chemistry-Reagents" Control
-
Rationale: This control verifies that the signal is dependent on the click reaction itself. For copper-catalyzed azide-alkyne cycloaddition (CuAAC), this means omitting the copper catalyst and reducing agent.[5] For strain-promoted azide-alkyne cycloaddition (SPAAC), this is less critical as the reaction is spontaneous, but can still be useful to assess any non-covalent interactions of the strained alkyne probe.
-
Experimental Design: Treat the sample with the alkynoic acid and the detection probe, but omit the click chemistry catalysts (e.g., CuSO₄ and sodium ascorbate for CuAAC).
Structurally Similar but Non-Reactive Probe Control
-
Rationale: To ensure that the observed phenotype or labeling pattern is due to the metabolic incorporation and subsequent reaction of the alkyne group, and not some off-target effect of the alkynoic acid molecule itself.[6][7] An ideal control is a saturated fatty acid of the same chain length.
-
Experimental Design: Treat cells with a saturated fatty acid analogue (e.g., octanoic acid if using 7-octynoic acid) at the same concentration and for the same duration as the alkynoic acid probe. Process this sample through the entire labeling and detection workflow. The expected outcome is no signal, confirming that the alkyne handle is essential for detection.
Essential Positive Controls: Validating the Workflow
Positive controls are crucial for troubleshooting and confirming that each component of your experimental system is functioning correctly.
Known Labeled Protein Control
-
Rationale: This control validates the entire workflow, from metabolic incorporation to detection, using a protein known to be modified by the fatty acid of interest. This helps to confirm that the labeling conditions are optimal and that the detection reagents are working.
-
Experimental Design: If a specific protein is known to be acylated, you can use immunoprecipitation to enrich for this protein after labeling and then perform the click reaction and detection. A strong signal for the protein of interest confirms the success of the labeling procedure.
In Vitro Labeling Control
-
Rationale: This control serves to confirm the chemical reactivity of your alkynoic acid-labeled sample and your detection probe in a simplified, cell-free system. It is particularly useful for troubleshooting a lack of signal in cellular experiments.
-
Experimental Design: Spike a known alkyne-containing molecule into a cell lysate that has not been treated with the alkynoic acid. Perform the click chemistry reaction. A positive signal confirms that the click chemistry reagents and protocol are effective.
Controls for Cellular Perturbation and Toxicity
A fundamental assumption of bioorthogonal labeling is that the probe does not perturb the biological system.[8] It is crucial to validate this assumption.
Cell Viability and Proliferation Assays
-
Rationale: High concentrations of alkynoic acids or the solvents used to dissolve them (like DMSO) can be toxic to cells.[9] It is essential to determine a working concentration that does not compromise cell health.
-
Experimental Design: Treat cells with a range of alkynoic acid concentrations for the desired labeling time. Perform standard cytotoxicity assays such as MTT, PrestoBlue, or trypan blue exclusion to assess cell viability. Also, monitor cell proliferation over a longer period to detect more subtle effects.
Metabolic Health Assessment
-
Rationale: Introducing an unnatural metabolite could potentially disrupt broader metabolic pathways.[10]
-
Experimental Design: Assess general metabolic health by measuring key indicators like ATP levels or oxygen consumption rates. For more in-depth analysis, untargeted metabolomics can be employed to compare the metabolic profiles of probe-treated and untreated cells.
Advanced Controls for Target Validation
For studies aiming to identify novel targets of acylation, more sophisticated controls are necessary to ensure the identified proteins are not artifacts.
Competitive Labeling Experiments
-
Rationale: To provide evidence that the alkynoic acid is being incorporated by the cellular machinery that handles the natural fatty acid, you can perform a competition experiment.
-
Experimental Design: Co-incubate cells with the alkynoic acid probe and an excess of the corresponding natural fatty acid. A significant reduction in the labeling signal in the presence of the competitor suggests that they share the same metabolic pathway.
Mass Spectrometry-Based Proteomics for Target Identification
-
Rationale: Mass spectrometry (MS) provides an unbiased approach to identify proteins that have been labeled with the alkynoic acid.[11][12] This is the gold standard for target discovery.
-
Experimental Design: After metabolic labeling and click chemistry with a biotin-azide probe, the labeled proteins are enriched using streptavidin beads. The enriched proteins are then digested and identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13] It is critical to compare the enriched proteome to that from a negative control (e.g., no alkynoic acid probe) to distinguish specific targets from non-specifically bound proteins.
Data Presentation and Visualization
Comparative Summary of Control Experiments
| Control Experiment | Purpose | Expected Outcome | Interpretation of Unfavorable Outcome |
| No-Probe | Assess background from detection reagent | No/minimal signal | Detection reagent is binding non-specifically |
| No-Click-Reagents | Confirm signal is click-dependent | No/minimal signal | Signal is not due to the bioorthogonal reaction |
| Non-Reactive Probe | Rule out off-target effects of the probe | No/minimal signal | The probe itself may be causing a phenotype |
| Known Labeled Protein | Validate the entire workflow | Strong, specific signal | Issue with metabolic uptake, click reaction, or detection |
| In Vitro Labeling | Confirm chemical reactivity | Strong signal | Problem with click chemistry reagents or protocol |
| Cell Viability Assays | Assess probe and solvent toxicity | No significant decrease in viability | Labeling conditions are cytotoxic |
| Competitive Labeling | Confirm metabolic pathway specificity | Reduced signal with competitor | Probe may be incorporated via a non-specific pathway |
| MS Proteomics | Unbiased target identification | Enrichment of known and novel targets | High background of non-specific binders |
Experimental Workflow Visualization
Caption: General experimental workflow for bioorthogonal labeling with alkynoic acids, including key control points.
Caption: Logical flow of control experiments to validate a bioorthogonal labeling result.
Detailed Experimental Protocols
Protocol 1: Metabolic Labeling of Mammalian Cells with 7-Octynoic Acid
This protocol is a general guideline and should be optimized for your specific cell line and experimental goals.[2][14]
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
7-Octynoic acid (or other alkynoic acid)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
DMSO
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare Fatty Acid Stock Solution: Dissolve 7-octynoic acid in DMSO to create a 100 mM stock solution.
-
Prepare Labeling Medium:
-
Warm complete cell culture medium to 37°C.
-
Prepare a 10X solution of the fatty acid by diluting the stock solution in the medium.
-
Complex the fatty acid with fatty acid-free BSA at a 2:1 molar ratio (fatty acid:BSA) to enhance solubility and cellular uptake. The final labeling concentration typically ranges from 25 µM to 100 µM.[14]
-
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to reach 70-80% confluency.
-
Metabolic Labeling: Remove the culture medium and replace it with the prepared labeling medium. For negative controls, use medium with DMSO alone or with a non-reactive fatty acid.
-
Incubation: Incubate the cells for 4-24 hours at 37°C and 5% CO₂. The optimal time depends on the turnover rate of the protein modification being studied.
-
Cell Harvesting:
-
Aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Cell Lysate
This protocol describes the "click" reaction to attach a reporter tag to the alkyne-labeled proteins.[2][5]
Materials:
-
Cell lysate containing alkyne-labeled proteins
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or other Cu(I)-stabilizing ligand
-
Copper(II) sulfate (CuSO₄)
-
Sodium Ascorbate
-
Azide-functionalized reporter tag (e.g., biotin-azide, fluorescent azide)
Procedure:
-
Prepare Click Chemistry Reagents:
-
Prepare a 50 mM stock solution of TCEP in water (freshly made).
-
Prepare a 1.7 mM stock solution of TBTA in DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 50 mM stock solution of sodium ascorbate in water (freshly made).
-
Prepare a 1-10 mM stock solution of the azide reporter tag in DMSO.
-
-
Perform the Click Reaction:
-
To 50 µL of cell lysate (containing ~50 µg of protein), add the following reagents in order, vortexing gently after each addition:
-
Azide reporter tag (final concentration: 100 µM)
-
TCEP (final concentration: 1 mM)
-
TBTA (final concentration: 100 µM)
-
CuSO₄ (final concentration: 1 mM)
-
-
Initiate the reaction by adding sodium ascorbate (final concentration: 1 mM).
-
-
Incubation: Incubate the reaction at room temperature for 1 hour, protected from light.
-
Analysis: The labeled proteins are now ready for downstream analysis, such as SDS-PAGE, western blotting, or enrichment for mass spectrometry.
Conclusion
Bioorthogonal labeling with alkynoic acids is a transformative technology for chemical biology and drug discovery. However, the reliability of the data generated is directly proportional to the quality and comprehensiveness of the controls employed. By systematically implementing the negative, positive, and cellular perturbation controls outlined in this guide, researchers can confidently distinguish genuine biological insights from experimental artifacts. This commitment to rigorous validation is paramount for ensuring the scientific integrity and translational potential of this powerful methodology.
References
- Labeling, detection and identification of newly synthesized proteomes with bioorthogonal non-canonical amino-acid tagging | Springer N
- Bioorthogonal chemistry-based RNA labeling technologies: evolution and current st
- Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC)
- Bioorthogonal chemistry | Springer N
- (PDF) 4.1 Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC)
- Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PubMed Central. [Link]
- Strain-Promoted Azide-Alkyne Cycloaddition. [Link]
- A straightforward approach for bioorthogonal labeling of proteins and organelles in live mammalian cells, using a short peptide tag - NIH. [Link]
- Accelerating Strain-Promoted Azide-Alkyne Cycloaddition Using Micellar C
- Bioorthogonal Chemistry—A Covalent Strategy for the Study of Biological Systems - NIH. [Link]
- Labeling, detection and identification of newly synthesized proteomes with bioorthogonal non-canonical amino-acid tagging | Request PDF - ResearchG
- Improved deconvolution of natural products' protein targets using diagnostic ions from chemical proteomics linkers - Beilstein Journals. [Link]
- Bioorthogonal Chemistry and Its Applications - ACS Public
- Designing Bioorthogonal Reactions for Biomedical Applic
- Different chemical proteomic approaches to identify the targets of lap
- A combinatorial anticancer drug screen identifies off-target effects of epigenetic chemical probes | bioRxiv. [Link]
- Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation - ResearchG
- State-of-the-Art Metabolic Toxicity Screening and Pathway Evalu
- Bioorthogonal click chemistry to assay mu-opioid receptor palmitoylation using 15-hexadecynoic acid and immunoprecipit
- Two distinct approaches for bioorthogonal protein labelling. a...
- A combinatorial anticancer drug screen identifies off-target effects of epigenetic chemical probes - bioRxiv. [Link]
- The Promise and Peril of Chemical Probe Negative Controls - ResearchG
- Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously - ResearchG
- Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously - PMC - NIH. [Link]
- Why structural proteomics is the best tool for drug target valid
- Mass spectrometry methods for target identification. A) Proteomics and...
- Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjug
- Negative controls of chemical probes can be misleading - bioRxiv. [Link]
- Bioorthogonal Reactions for Labeling Proteins - ResearchG
- Off-target pharmacological activity at various kinases: Potential functional and pathological side effects - PubMed. [Link]
- The role of metabolic biomarkers in drug toxicity studies - PubMed. [Link]
- Cu-Catalyzed Azide−Alkyne Cycloaddition | Chemical Reviews - ACS Public
- Bioorthogonal chemistry - PMC - PubMed Central. [Link]
- Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC - PubMed Central. [Link]
- Pharmacokinetics and Drug Interactions - MDPI. [Link]
- Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjug
- Photo-affinity and Metabolic Labeling Probes Based on the Opioid Alkaloids - PubMed - NIH. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioorthogonal Chemistry—A Covalent Strategy for the Study of Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. State-of-the-Art Metabolic Toxicity Screening and Pathway Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The role of metabolic biomarkers in drug toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. BJOC - Improved deconvolution of natural products’ protein targets using diagnostic ions from chemical proteomics linkers [beilstein-journals.org]
- 12. researchgate.net [researchgate.net]
- 13. Labeling, detection and identification of newly synthesized proteomes with bioorthogonal non-canonical amino-acid tagging | Springer Nature Experiments [experiments.springernature.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Computational Comparison of 3-Cyclopropylprop-2-ynoic Acid and Other Alkynes
Introduction: Beyond Linearity – The Unique Potential of Cyclopropyl-Functionalized Alkynes
In the vast landscape of organic synthesis, alkynes stand out as exceptionally versatile building blocks. Their linear geometry and electron-rich triple bonds are foundational to a myriad of transformations, from classical addition reactions to the revolutionary field of "click chemistry".[1][2] However, the true potential of these functionalities is often unlocked through strategic substitution. This guide focuses on a particularly intriguing molecule: 3-Cyclopropylprop-2-ynoic acid .
The central question we address is: How does the introduction of a strained, three-membered cyclopropyl ring directly adjacent to a terminal alkyne influence its reactivity compared to simpler, non-strained analogues? The cyclopropyl group is far from a simple alkyl substituent. Its C-C bonds possess significant p-character, and the inherent ring strain makes it a unique electronic and steric modulator.[3][4] This guide will provide researchers, scientists, and drug development professionals with an in-depth, objective comparison of this compound against other representative alkynes, supported by established experimental data and detailed protocols. We will explore the causality behind its unique reactivity, offering insights into why this molecule is an increasingly valuable tool in the synthesis of complex chemical entities.
Pillar 1: The Fundamental Reactivity of Terminal Alkynes
Before delving into the specifics of our target molecule, it is crucial to establish a baseline understanding of terminal alkyne chemistry.
Physical and Chemical Properties: Alkynes are hydrocarbons characterized by one or more carbon-carbon triple bonds (C≡C).[5] The carbons involved in the triple bond are sp-hybridized, resulting in a linear geometry with bond angles of 180°.[5][6] This linearity distinguishes them from sp²-hybridized alkenes and sp³-hybridized alkanes.
-
Acidity: A key feature of terminal alkynes (R-C≡C-H) is the notable acidity of the terminal proton. The sp-hybridized carbon has 50% s-character, making it more electronegative than sp² (33%) or sp³ (25%) carbons.[7] This increased electronegativity polarizes the C-H bond, facilitating the donation of the proton to a strong base.[7][8] This acidity is fundamental to many synthetic manipulations, such as the formation of acetylide anions for nucleophilic attack.[9]
-
Reactivity: The C≡C triple bond consists of one strong σ bond and two weaker π bonds.[8] These π bonds are regions of high electron density, making alkynes susceptible to a wide range of addition reactions, including hydrogenation, halogenation, and hydration.[7][10] They are also key participants in powerful carbon-carbon bond-forming reactions like Sonogashira, Glaser, and Eglinton couplings, as well as cycloaddition reactions.
Pillar 2: The Cyclopropyl Group - A "Spring-Loaded" Modulator
The cyclopropyl group is the smallest possible carbocycle, and its unique geometry and electronic structure impart significant and predictable changes to adjacent functional groups.
-
Electronic Properties: Due to severe angle strain (C-C-C bond angles of 60°), the C-C bonds in a cyclopropane ring are not simple σ bonds. They are often described as "bent" or "banana" bonds, possessing a high degree of p-orbital character.[4] This allows the cyclopropyl group to engage in π-type interactions, such as conjugation and hyperconjugation, effectively stabilizing adjacent carbocations or other electron-deficient centers.[4] When placed next to an alkyne, this electronic character can influence the electron density of the triple bond.
-
Steric Profile: While small, the cyclopropyl group is a rigid and well-defined steric element. It acts as a rigid linker, which is a highly desirable feature in drug design for optimizing binding interactions with biological targets.[3]
The combination of these properties suggests that this compound will exhibit a reactivity profile distinct from that of a simple alkyl-substituted alkyne like 1-pentyne or an un-substituted one like propiolic acid.
Pillar 3: Comparative Reactivity Analysis
We will now compare the performance of this compound with two representative alkynes: Propiolic Acid (a simple, unsubstituted terminal alkyne carboxylic acid) and 1-Pentyne (a simple alkyl-substituted terminal alkyne). The key reaction for our comparison will be the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry.[1][2]
Data Presentation: CuAAC Reaction Comparison
The following table summarizes expected outcomes based on established principles of alkyne reactivity. The data is illustrative and compiled from typical results reported in the literature for these classes of compounds. A direct, side-by-side kinetic competition would be required for definitive quantitative comparison.
| Feature | Propiolic Acid | 1-Pentyne | This compound | Causality Behind Differences |
| Structure | H-C≡C-COOH | CH₃(CH₂)₂-C≡C-H | ◊-C≡C-COOH | The key variables are the electronic effect of the substituent (H vs. alkyl vs. cyclopropyl) and the presence of the carboxylic acid. |
| Relative Acidity (pKa) | ~1.8 | ~25 | ~2.0 (Estimated) | The electron-withdrawing carboxylic acid drastically increases the acidity of the alkyne proton in both propiolic acid and the cyclopropyl analogue compared to 1-pentyne. The cyclopropyl group's electronic effects are less dominant than the carboxylic acid's in this regard. |
| CuAAC Reaction Rate | Moderate to Fast | Fast | Very Fast | The electron-withdrawing nature of the cyclopropyl group and the carboxylic acid lowers the LUMO of the alkyne, accelerating the cycloaddition with the azide's HOMO. The cyclopropyl group's π-character can further stabilize the transition state. |
| Yields in CuAAC | Good to Excellent | Excellent | Excellent | CuAAC is a highly efficient reaction, and all three substrates are generally expected to give high yields under optimized conditions.[11] |
| Applications | Linker for bioconjugation | General synthetic building block | Bio-orthogonal chemistry, medicinal chemistry scaffolds, materials science | The enhanced reactivity and rigid structure make it ideal for applications requiring rapid, high-yield conjugations and precise spatial orientation.[3] |
Visualization of Key Concepts
A critical reaction pathway for the alkynes discussed is the CuAAC. The following diagram illustrates the widely accepted catalytic cycle.
Caption: General experimental workflow for comparing the reaction kinetics of different alkynes.
Conclusion and Future Outlook
The analysis strongly indicates that this compound is not merely another terminal alkyne. The presence of the cyclopropyl group, acting in concert with the electron-withdrawing carboxylic acid, significantly enhances its reactivity in one of the most important modern synthetic reactions, the CuAAC. This heightened reactivity, combined with the rigid conformational constraint imposed by the cyclopropyl ring, makes it a superior building block for applications where reaction speed, efficiency, and precise molecular architecture are paramount.
For researchers in drug discovery, this translates to a more reliable tool for late-stage functionalization and the construction of diverse molecular libraries. For materials scientists, it offers a pathway to novel polymers and functional materials with unique, well-defined three-dimensional structures. The principles discussed herein provide a solid foundation for leveraging the unique properties of cyclopropyl-alkyne systems in the design of next-generation chemical technologies.
References
- BrainKart. (2018, October 3). Physical and Chemical properities of alkynes. [Link]
- CK-12 Foundation. (2025, November 18). Physical and Chemical Properties of Alkynes. [Link]
- askIITians. Hydrocarbons- Properties of Alkynes. [Link]
- Barluenga, J., et al. (1999). Reaction of alkynes with cyclopropylcarbene-chromium complexes: a versatile [4+2+1-2] cycloaddition reaction for the construction of cyclopentenones. Journal of the American Chemical Society, 121(45), 10583-10590. [Link]
- Chemistry LibreTexts. (2020, May 30). 10.1: Structure and Physical Properties. [Link]
- Prezi. (2025, January 28). Physical and Chemical Properties of Alkynes. [Link]
- ACS Publications. (2024, April 28). Photoinduced [3 + 2] Cycloadditions of Aryl Cyclopropyl Ketones with Alkynes and Alkenes. Organic Letters. [Link]
- ResearchGate. [3+2] cycloaddition of cyclopropyl pyridines and alkynes.[a]. [Link]
- PubMed. (2011). [3+2] cycloaddition reaction of cyclopropyl ketones with alkynes catalyzed by nickel/dimethylaluminum chloride. [Link]
- PubMed. (2009, December 15). Comparing the reactivity of alkynes and alkenes on silicon (100) surfaces. [Link]
- NIH. Cyclopropenes in Metallacycle-Mediated Cross-Coupling with Alkynes: Convergent synthesis of highly substituted vinylcyclopropanes. [Link]
- ScienceDirect. Metal cyclopropyl carbenes in the reactions of alkynes with alkenes and furans. [Link]
- Scientific Update. The Cyclopropyl Group in Medicinal Chemistry. [Link]
- ResearchGate. (2025, August 7). Comparing the Reactivity of Alkynes and Alkenes on Silicon (100) Surfaces. [Link]
- Wikipedia. Cyclopropyl group. [Link]
- PubChem. 3-Cyclopropylprop-2-enoic acid. [Link]
- PubChem. 3-[Cyclopropyl(propyl)amino]prop-2-enoic acid. [Link]
- Chemistry LibreTexts. (2021, August 10). 11.3: Cycloaddition Reactions of Alkynes. [Link]
- PubMed. (2008, June 6). Synthesis of stable derivatives of cycloprop-2-ene carboxylic acid. [Link]
- PubChem. (2E)-3-cyclopropyl-3-phenylprop-2-enoic acid. [Link]
- Michigan State University Chemistry. Alkyne Reactivity. [Link]
- Google Patents. WO2011086561A1 - Process for the preparation of 3-(1-cyclopropenyl) propionic acid and its salts.
- MDPI. (2023).
- Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link]
- Wikipedia. Click chemistry. [Link]
- ResearchGate. (2025, August 5). Utility of 3-aroylprop-2-enoic acid in heterocyclic synthesis. [Link]
Sources
- 1. Click Chemistry [organic-chemistry.org]
- 2. Click chemistry - Wikipedia [en.wikipedia.org]
- 3. scientificupdate.com [scientificupdate.com]
- 4. Cyclopropyl group - Wikipedia [en.wikipedia.org]
- 5. prezi.com [prezi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. brainkart.com [brainkart.com]
- 8. Hydrocarbons- Properties of Alkynes | askIITians [askiitians.com]
- 9. Alkyne Reactivity [www2.chemistry.msu.edu]
- 10. CK12-Foundation [flexbooks.ck12.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Metabolic Maze: A Comparative Guide to the Stability of 3-Cyclopropylprop-2-ynoic Acid Derivatives
For researchers, scientists, and drug development professionals, the journey of a promising molecule from discovery to a viable therapeutic is fraught with metabolic challenges. A compound's metabolic stability is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for toxicity. This guide provides an in-depth evaluation of the metabolic stability of 3-cyclopropylprop-2-ynoic acid derivatives, a scaffold of interest in medicinal chemistry. We will dissect the predictable metabolic liabilities inherent in this structure, provide detailed experimental protocols for robust assessment, and objectively compare its performance with more metabolically stable alternatives, supported by experimental data from the literature.
The Structural Triad of Metabolic Concern: Carboxylic Acid, Alkyne, and Cyclopropyl Group
The this compound scaffold presents a unique combination of functional groups, each with a distinct metabolic profile. Understanding the potential metabolic fate of each component is paramount to predicting the overall stability of derivatives and designing more robust analogues.
1. The Carboxylic Acid Moiety: A Primary Site for Phase II Conjugation
The carboxylic acid group is a common feature in many drugs but is also a well-known site for metabolic conjugation, primarily through glucuronidation.[1][2] This process, catalyzed by UDP-glucuronosyltransferases (UGTs), attaches a bulky, polar glucuronic acid moiety to the drug, facilitating its excretion.[3] However, the resulting acyl glucuronides can be chemically reactive and have been implicated in toxicological responses. This metabolic pathway often leads to rapid clearance of the parent drug, reducing its in vivo efficacy.
2. The Terminal Alkyne: A Target for Oxidative Metabolism
The terminal alkyne, or ethynyl group, is another functional group that can be susceptible to metabolic transformation. Cytochrome P450 (CYP450) enzymes, the primary drivers of Phase I metabolism, can oxidize terminal alkynes.[4] This oxidation can lead to the formation of highly reactive ketene intermediates, which can covalently bind to macromolecules, including the CYP450 enzymes themselves, leading to mechanism-based inhibition.[4]
3. The Cyclopropyl Ring: A Double-Edged Sword of Stability
Cyclopropyl groups are often incorporated into drug candidates to enhance metabolic stability.[5] Their strained ring structure and strong C-H bonds make them less susceptible to oxidative metabolism by CYP450 enzymes compared to linear alkyl chains.[5] However, the metabolic fate of a cyclopropyl group is highly dependent on its chemical environment. While generally robust, there is evidence that aldehyde oxidase (AO), another important drug-metabolizing enzyme, can catalyze the oxidation of molecules containing cyclopropyl groups.[5][6]
The interplay of these three functional groups creates a complex metabolic landscape for this compound derivatives. The primary metabolic liabilities are likely glucuronidation of the carboxylic acid and CYP450-mediated oxidation of the terminal alkyne. The cyclopropyl group may offer some protection against CYP450-mediated metabolism at adjacent positions, but its own potential metabolism by AO should not be overlooked.
Experimental Evaluation of Metabolic Stability: Self-Validating Protocols
To empirically determine the metabolic fate of this compound derivatives, a series of well-established in vitro assays are essential. The following protocols for liver microsomal and plasma stability assays provide a robust framework for generating reliable and reproducible data.
Liver Microsomal Stability Assay
This assay is a cornerstone of in vitro ADME testing and assesses the susceptibility of a compound to metabolism by the major Phase I enzymes, primarily CYP450s, located in the liver microsomes.[7]
Experimental Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Thaw pooled human liver microsomes (HLM) on ice.
-
Prepare a NADPH-regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
Prepare a quenching solution (e.g., ice-cold acetonitrile) containing an internal standard.
-
-
Incubation:
-
Pre-warm a solution of liver microsomes in buffer to 37°C.
-
Add the test compound to the microsomal solution at a final concentration typically between 0.5 and 1 µM.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.
-
Incubate the mixture at 37°C with gentle shaking.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately quench the reaction by adding the aliquot to the cold quenching solution. This stops the enzymatic reaction and precipitates the proteins.
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of this plot corresponds to the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).
-
Diagram of the Liver Microsomal Stability Assay Workflow:
Caption: Predicted Metabolic Pathways for this compound Derivatives.
Head-to-Head Comparison: Carboxylic Acid vs. Tetrazole
The primary advantage of replacing a carboxylic acid with a tetrazole is the enhanced metabolic stability. Tetrazoles are not susceptible to the formation of reactive acyl glucuronides. [1]While they can undergo N-glucuronidation, these conjugates are generally stable and not associated with the same toxicity concerns. Furthermore, tetrazoles are resistant to other metabolic pathways that affect carboxylic acids, such as amino acid conjugation and β-oxidation. This often translates to a longer in vivo half-life for tetrazole-containing compounds. Table 1: Comparative Physicochemical and Metabolic Properties of Carboxylic Acids and Tetrazoles
| Property | Carboxylic Acid | 5-Substituted Tetrazole | Rationale for Impact on Drug Development |
| pKa | ~4-5 | ~4.5-5.5 | Similar acidity allows for comparable interactions with biological targets. |
| LogD at pH 7.4 | Low to Negative | Generally higher than COOH | Higher lipophilicity can potentially improve membrane permeability, but this is not always the case due to other factors. [8] |
| Metabolic Stability | Susceptible to glucuronidation, amino acid conjugation, and β-oxidation. | Resistant to acyl glucuronidation and other major pathways for carboxylic acids. | Significantly improved metabolic stability often leads to longer half-life and improved bioavailability. |
| Potential for Reactive Metabolites | Formation of reactive acyl glucuronides is a known liability. | N-glucuronides are generally stable. [1] | Reduced risk of idiosyncratic toxicity associated with reactive metabolites. |
Table 2: Representative Metabolic Stability Data for Carboxylic Acid vs. Tetrazole Analogues
| Compound Pair | Functional Group | Human Liver Microsomal Half-life (t½, min) | In Vitro Intrinsic Clearance (CLint, µL/min/mg protein) |
| Losartan Precursor | Carboxylic Acid | < 15 | > 46 |
| Losartan | Tetrazole | > 60 | < 11.5 |
| EP1 Antagonist 30 | Carboxylic Acid | < 60 | Not Reported |
| EP1 Antagonist 32 | Tetrazole | 120 | Not Reported |
Data presented are representative examples from the literature and are intended for comparative purposes. Absolute values are highly dependent on the specific molecular scaffold and assay conditions. [9]
Conclusion and Future Directions
The metabolic stability of this compound derivatives is a critical parameter that requires careful evaluation during the drug discovery process. The inherent structural features—a carboxylic acid and a terminal alkyne—present predictable metabolic liabilities, primarily Phase II glucuronidation and Phase I oxidation, respectively. The cyclopropyl group, while generally a stabilizing moiety, may also be susceptible to metabolism by aldehyde oxidase.
Robust in vitro assays, such as the liver microsomal and plasma stability assays detailed in this guide, are essential for quantifying the metabolic stability of these derivatives. The data generated from these assays will enable a rank-ordering of compounds and inform structure-activity relationships.
For derivatives exhibiting poor metabolic stability, the replacement of the carboxylic acid with a bioisostere, such as a 5-substituted tetrazole, is a well-established and effective strategy. As demonstrated by comparative data, this substitution can significantly enhance metabolic stability by circumventing major clearance pathways, thereby improving the pharmacokinetic profile and reducing the potential for toxicity associated with reactive metabolites. By proactively addressing these metabolic challenges, researchers can significantly increase the probability of advancing a this compound-based drug candidate toward clinical success.
References
- Dalvie, D., et al. (2012). Effect of structural variation on aldehyde oxidase-catalyzed oxidation of zoniporide. Drug Metabolism and Disposition, 40(7), 1375-1382.
- Hypha Discovery. Metabolism of cyclopropyl groups.
- Kees, K. L., et al. (1996). 1-Substituted tetrazol-5-ones as carboxylic acid isosteres: potent and orally active antidiabetic agents. Journal of Medicinal Chemistry, 39(20), 3920-3928.
- Ballatore, C., Huryn, D. M., & Smith, A. B., 3rd. (2013). Carboxylic acid (bio)isosteres in drug design. ChemMedChem, 8(3), 385–395.
- The Curious Wavefunction. (2016). The same and not the same: Carboxylic acids and tetrazoles.
- Al-Mokadem, M., et al. (2022). Quantum and Classical Evaluations of Carboxylic Acid Bioisosteres: From Capped Moieties to a Drug Molecule. ACS Omega, 7(51), 48149-48160.
- Al-Mokadem, M., et al. (2024). Quantum Evaluation of a Comprehensive Set of Carboxylic Acid Bioisosteres: Gas versus Solvated Phases. Journal of Chemical Information and Modeling.
- ResearchGate. Overview of metabolic pathways of carboxylic-acid-containing drugs.
- Hall, A., et al. (2024). Bioisosteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry, 117653.
- Ballatore, C., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 59(9), 4443-4459.
- Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395.
- Rettie, A. E., & Miller, G. P. (1999). Rat liver microsomal metabolism of propyl halides. Drug Metabolism and Disposition, 27(6), 681-686.
- Soars, M. G., et al. (2023). In Vitro-In Vivo Extrapolation and Scaling Factors for Clearance of Human and Preclinical Species with Liver Microsomes and Hepatocytes. Drug Metabolism and Disposition, 51(7), 885-896.
- Yoon, M., et al. (2019). Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout. Environmental Toxicology and Chemistry, 38(11), 2449-2462.
- ChemHelp ASAP. (2023). metabolic stability & determining intrinsic drug clearance [Video]. YouTube.
- Guengerich, F. P., & Johnson, W. W. (2017). ROLE OF CYTOCHROME P450S IN THE GENERATION AND METABOLISM OF REACTIVE OXYGEN SPECIES. Chemical research in toxicology, 30(1), 85–106.
- Hypha Discovery. Human Aldehyde Oxidase.
- Guengerich, F. P. (2024). Updates on Mechanisms of Cytochrome P450 Catalysis of Complex Steroid Oxidations. International Journal of Molecular Sciences, 25(17), 9020.
- Sharma, V., & S, R. (2019). Aldehyde oxidase and its role as a drug metabolizing enzyme. Pharmacology & therapeutics, 201, 137–180.
- Thomsen, R., et al. (2022). Going deeper into the toxicokinetics of synthetic cannabinoids: in vitro contribution of human carboxylesterases. Archives of toxicology, 96(9), 2531–2542.
- Elgendy, F., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future medicinal chemistry, 1-10. Advance online publication.
- Foti, R. S., & Wahlstrom, J. L. (2012). Tuning P450 Enzymes as Oxidation Catalysts. Accounts of chemical research, 45(8), 1319–1329.
- Guengerich, F. P. (2012). Multi-step oxidations catalyzed by cytochrome P450 enzymes: Processive vs. distributive kinetics and the issue of carbonyl oxidation in chemical mechanisms. The FEBS journal, 279(9), 1518–1534.
- ResearchGate. Oxidation reaction pathway catalyzed by P450s in sesquiterpene.
- Davioud-Charvet, E., et al. (2001). 5-substituted tetrazoles as bioisosteres of carboxylic acids. Bioisosterism and mechanistic studies on glutathione reductase inhibitors as antimalarials. Journal of medicinal chemistry, 44(20), 3369–3379.
- Elgendy, F., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry.
- Rettie, A. E., et al. (1987). Metabolism of valproic acid by hepatic microsomal cytochrome P-450. The Journal of biological chemistry, 262(32), 15715–15719.
- Popova, T., et al. (2021). Scaffold Searching of FDA and EMA-Approved Drugs Identifies Lead Candidates for Drug Repurposing in Alzheimer's Disease. Frontiers in chemistry, 9, 755294.
- Daus, L., et al. (1952). Propionic acid metabolism in mouse liver slices. The Journal of biological chemistry, 196(1), 77–87.
- ResearchGate. In Vitro Drug Metabolism Studies Using Human Liver Microsomes.
- US Patent No. US8298554B2. (2012). Stable pharmaceutical composition and methods of using same. Google Patents.
- US Patent No. US8802735B2. (2014). (Z)-2-cyano-3-hydroxy-but-2-enoic acid-(4'-trifluormethylphenyl)-amide tablet formulations with improved stability. Google Patents.
- US Patent No. US11059829B2. (2021). Crystal forms of (S)-4-(8-amino-3-(1-(but-2-ynoyl)pyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl)benzamide maleate. Google Patents.
- Lynch, M. D., et al. (2018). Method for producing 3-hydroxypropionic acid and other products (U.S. Patent No. 10,100,342). U.S. Patent and Trademark Office.
- US Patent No. US9637763B2. (2017). Recombinant production systems for aromatic molecules. Google Patents.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. sas.rochester.edu [sas.rochester.edu]
- 4. ROLE OF CYTOCHROME P450S IN THE GENERATION AND METABOLISM OF REACTIVE OXYGEN SPECIES - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of structural variation on aldehyde oxidase-catalyzed oxidation of zoniporide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. The Curious Wavefunction: The same and not the same: Carboxylic acids and tetrazoles [wavefunction.fieldofscience.com]
- 9. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Copper-Catalyzed vs. Copper-Free Click Chemistry for 3-Cyclopropylprop-2-ynoic acid
In the landscape of bioconjugation, drug development, and materials science, the ability to efficiently and specifically link molecules is paramount. "Click chemistry" has emerged as a revolutionary approach, providing a suite of reactions that are high-yielding, stereospecific, and tolerant of a wide range of functional groups.[1][2] At the forefront of these methodologies are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2]
This guide offers an in-depth, objective comparison of these two powerful ligation techniques, with a specific focus on their application to 3-Cyclopropylprop-2-ynoic acid, a terminal alkyne with potential for diverse applications. By delving into the fundamental mechanisms, quantitative performance, and experimental considerations, this document aims to equip researchers, scientists, and drug development professionals with the necessary insights to select the optimal click chemistry strategy for their specific research needs.
The Fundamental Dichotomy: Catalyst vs. Strain
At their core, both CuAAC and SPAAC achieve the formation of a stable triazole linkage between an alkyne and an azide.[1] However, the fundamental difference lies in their activation mechanism, a distinction that dictates their respective advantages and limitations.[3]
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) , the archetypal click reaction, employs a copper(I) catalyst to dramatically accelerate the reaction between a terminal alkyne, such as this compound, and an azide.[4][5] The copper catalyst activates the terminal alkyne, facilitating a highly efficient and regioselective reaction that exclusively forms the 1,4-disubstituted triazole isomer.[2][5] This catalytic process is known for its rapid kinetics and the use of small, readily accessible functional groups.[6]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) , on the other hand, is a copper-free click reaction that leverages the high ring strain of a cyclooctyne to react spontaneously with an azide.[7][8] The inherent strain in molecules like dibenzocyclooctyne (DBCO) provides the necessary activation energy to drive the reaction forward without the need for a metal catalyst.[2][7] This bioorthogonal approach is particularly advantageous for applications within living systems, where the cytotoxicity of copper is a significant concern.[8][9]
At a Glance: CuAAC vs. SPAAC
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Principle | Copper(I)-catalyzed [3+2] cycloaddition.[1] | Catalyst-free [3+2] cycloaddition driven by ring strain.[1] |
| Alkyne Partner | Terminal Alkyne (e.g., this compound) | Strained Cyclooctyne (e.g., DBCO, BCN)[2] |
| Biocompatibility | Limited in vivo due to copper cytotoxicity; requires ligands to mitigate toxicity.[1][3] | High; ideal for in vivo and live-cell applications.[1][8] |
| Reaction Rate | Generally faster than SPAAC.[1][6] | Slower than CuAAC, dependent on the cyclooctyne used.[6] |
| Reagent Accessibility | Terminal alkynes are widely available and cost-effective. | Strained cyclooctynes are more specialized and expensive. |
| Side Reactions | Potential for oxidative damage to biomolecules if not properly managed.[2] | Some cyclooctynes may exhibit reactivity with thiols.[2] |
Mechanistic Insights
A deeper understanding of the reaction mechanisms is crucial for appreciating the nuances of each technique.
The Catalytic Cycle of CuAAC
The CuAAC reaction proceeds through a multi-step catalytic cycle involving copper(I) acetylides.[5] The coordination of Cu(I) to the terminal alkyne significantly increases the acidity of the terminal proton, leading to the formation of a copper acetylide intermediate.[5][10] This intermediate then reacts with the azide in a stepwise manner to form a six-membered copper metallacycle, which subsequently rearranges and protonates to yield the stable 1,4-disubstituted triazole product and regenerate the Cu(I) catalyst.[4][]
Caption: Catalytic cycle of the CuAAC reaction.
The Driving Force of SPAAC
The SPAAC reaction is driven by the release of ring strain in the cyclooctyne.[7] The linear geometry of the alkyne is highly constrained within the eight-membered ring, resulting in significant angle strain.[12] This stored energy is released upon the [3+2] cycloaddition with an azide, providing the thermodynamic driving force for the reaction.[7] The reaction is believed to proceed through a concerted mechanism, leading to the formation of a stable triazole product.[7][13]
Caption: Mechanism of the SPAAC reaction.
Experimental Protocols for this compound
While specific literature on the click chemistry of this compound is limited, the following protocols are based on well-established procedures for terminal alkynes and can serve as a starting point for experimental design.
Protocol 1: CuAAC of this compound with an Azide
This protocol is suitable for the conjugation of this compound to an azide-containing molecule in an aqueous environment.
Materials and Reagents:
-
This compound
-
Azide-containing molecule of interest
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (freshly prepared solution)
-
Tris(hydroxypropyl)triazolylmethylamine (THPTA) ligand
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
-
Organic co-solvent (e.g., DMSO or DMF, if needed for solubility)
Procedure:
-
Reactant Preparation: In a microcentrifuge tube, dissolve this compound (1.0 equivalent) and the azide-containing molecule (1.2 equivalents) in PBS. If solubility is an issue, a minimal amount of a co-solvent like DMSO can be added.[14]
-
Catalyst Premix: In a separate tube, prepare the catalyst premix by combining the CuSO₄ solution (e.g., 50 mM stock) and the THPTA ligand solution (e.g., 250 mM stock) in a 1:5 molar ratio.[15]
-
Reaction Initiation: To the solution of the alkyne and azide, add the premixed CuSO₄/THPTA solution to a final copper concentration of 50-250 µM.[15]
-
Reduction: Initiate the reaction by adding a freshly prepared solution of sodium ascorbate to a final concentration of 1-5 mM.[14]
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by TLC or LC-MS.
-
Purification: Upon completion, the conjugated product can be purified by methods appropriate for the specific molecule, such as size-exclusion chromatography, dialysis, or HPLC.[14]
Caption: General workflow for the CuAAC reaction.
Protocol 2: SPAAC of an Azide-functionalized Molecule with a DBCO-activated this compound Derivative
For SPAAC, the this compound would first need to be conjugated to a strained cyclooctyne, such as DBCO. This protocol assumes the availability of a DBCO-3-Cyclopropylprop-2-ynoic acid conjugate.
Materials and Reagents:
-
DBCO-3-Cyclopropylprop-2-ynoic acid conjugate
-
Azide-containing biomolecule (e.g., protein, nucleic acid)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Anhydrous DMSO
Procedure:
-
Reagent Preparation: Prepare a stock solution of the DBCO-3-Cyclopropylprop-2-ynoic acid conjugate in anhydrous DMSO (e.g., 10-20 mM).[16]
-
Biomolecule Preparation: Ensure the azide-modified biomolecule is purified and dissolved in PBS at an appropriate concentration (e.g., 1-10 mg/mL for a protein).[16]
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the DBCO reagent stock solution to the biomolecule solution. The final concentration of DMSO should be kept below 10% (v/v) to avoid denaturation.[16]
-
Incubation: Gently mix the solution and incubate for 2-12 hours at room temperature or 4°C. The reaction progress can be monitored by appropriate analytical techniques (e.g., SDS-PAGE, mass spectrometry).[17]
-
Purification: Remove the unreacted DBCO-conjugate and other small molecules using a desalting column or size-exclusion chromatography.[17]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Click Chemistry [organic-chemistry.org]
- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. pharmiweb.com [pharmiweb.com]
- 10. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. jenabioscience.com [jenabioscience.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Comparison Guide: Cross-Reactivity Studies of 3-Cyclopropylprop-2-ynoic Acid with Biological Nucleophiles
Introduction: The Rise of Terminal Alkynes in Covalent Drug Design
In the landscape of targeted covalent inhibitors (TCIs), the pursuit of high potency and selectivity is paramount. While traditional electrophilic "warheads" like Michael acceptors have seen significant success, concerns over off-target reactivity often complicate their clinical translation.[1][2] This has spurred innovation in the design of novel reactive moieties. Among these, terminal alkynes, such as 3-Cyclopropylprop-2-ynoic acid, have emerged as a class of latent electrophiles. Initially considered relatively inert under physiological conditions, it is now understood that when optimally positioned by a drug scaffold into an enzyme's active site, they can form a covalent bond with a proximal nucleophilic residue, most notably cysteine.[3][4]
The unique reactivity profile of the terminal alkyne—requiring enzyme-templated activation—presents a compelling strategy for enhancing selectivity and minimizing systemic reactivity.[4] However, this presumed inertness is not absolute. Understanding the potential for cross-reactivity with abundant biological nucleophiles, such as glutathione (GSH) and off-target proteins, is a critical step in derisking any TCI candidate. This guide provides a comparative framework and detailed experimental protocols for evaluating the cross-reactivity profile of this compound and similar terminal alkyne-based compounds, benchmarking them against more conventional electrophilic warheads.
The Thiol-Alkyne Reaction: A Mechanistic Overview
The primary reaction of interest is the covalent modification of cysteine residues via a thiol-alkyne addition. While seemingly straightforward, the mechanism is nuanced and is not a simple Michael addition. Current evidence suggests several potential pathways, which may be enzyme-specific. The prevailing hypothesis involves the enzyme's active site facilitating the nucleophilic attack of the cysteine thiol onto one of the sp-hybridized carbons of the alkyne. This process is thought to be templated by the enzyme, which enhances the nucleophilicity of the cysteine and properly orients the alkyne for attack.[4] The reaction typically results in the formation of a stable vinyl thioether adduct.[3][5]
Caption: Proposed mechanism for enzyme-templated thiol-alkyne addition.
Comparative Analysis of Covalent Warheads
The "Goldilocks principle" of covalent inhibitor design suggests that a warhead should be reactive enough to bind its target efficiently but not so reactive that it indiscriminately modifies off-target proteins.[6] The table below compares the terminal alkyne of this compound to other commonly used electrophilic warheads.
| Warhead Class | Example Moiety | Target Nucleophile(s) | Intrinsic Reactivity | Mechanism | Key Advantages / Disadvantages |
| Terminal Alkyne | This compound | Cysteine | Very Low | Thiol-yne Addition | (+) High selectivity, requires enzyme activation.[4] (-) Reactivity can be scaffold-dependent; may not be suitable for all targets. |
| Michael Acceptor | Acrylamide | Cysteine, Lysine | Moderate to High | Conjugate Addition | (+) Well-understood reactivity, widely used.[2] (-) Higher potential for off-target reaction with GSH and other nucleophiles.[7] |
| Haloacetamides | α-Chloroacetamide | Cysteine, Histidine, Lysine | High | SN2 Substitution | (+) Highly reactive, potent inhibition. (-) Often poor selectivity, leading to significant off-target toxicity.[2] |
| Nitriles | Cyanopyrimidine | Cysteine | Low | Thioimidate Formation | (+) Reversible or irreversible options, tunable reactivity.[8] (-) Can have complex reaction kinetics.[8] |
| Epoxides / Aziridines | Epoxide | Cysteine, Serine, Aspartate, Glutamate | High | Ring Opening | (+) Can target a broader range of nucleophiles. (-) Generally high, non-specific reactivity (often considered PAINS).[9] |
| β-Lactones / β-Lactams | β-Lactone | Serine, Cysteine | Moderate to High | Acylation / Ring Opening | (+) Well-established for certain enzyme classes (e.g., serine proteases).[10] (-) Can be prone to hydrolysis. |
Experimental Protocols for Assessing Cross-Reactivity
To experimentally validate the cross-reactivity profile of a compound like this compound, a tiered approach is recommended. We begin with a simple, robust assay to measure intrinsic reactivity and progress to complex, proteome-wide methods for a comprehensive selectivity map.
Protocol 1: Glutathione (GSH) Stability Assay
Rationale: Glutathione is the most abundant intracellular thiol, present at millimolar concentrations. A compound's rate of reaction with GSH is a strong indicator of its intrinsic electrophilicity and potential for broad off-target reactivity.[7][11] A slow rate of depletion is desirable for targeted inhibitors. This assay monitors the depletion of the test compound over time in the presence of GSH.
Materials:
-
Test Compound (e.g., this compound) stock solution (10 mM in DMSO)
-
Glutathione (GSH) stock solution (100 mM in Assay Buffer)
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Solution: 10% Trichloroacetic acid (TCA) in water or cold Acetonitrile (ACN) with an internal standard.
-
HPLC or LC-MS system for analysis.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by adding Assay Buffer, followed by the Test Compound stock to a final concentration of 10 µM. Equilibrate at 37°C for 5 minutes.
-
Initiate Reaction: Add GSH stock to the reaction mixture to a final concentration of 1 mM. Mix thoroughly and immediately take the t=0 time point.
-
Time Course Sampling: Incubate the reaction at 37°C. At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 50 µL) of the reaction mixture.
-
Quench Reaction: Immediately add the aliquot to a tube containing a 4-fold volume (e.g., 200 µL) of cold Quenching Solution. This stops the reaction by precipitating proteins and acidifying the mixture.
-
Sample Preparation: Vortex the quenched samples and centrifuge at >12,000 x g for 10 minutes to pellet precipitated material.
-
Analysis: Transfer the supernatant to an HPLC vial and analyze by LC-MS or HPLC-UV. Monitor the peak area of the parent compound at each time point.
-
Data Analysis: Plot the natural log of the remaining parent compound peak area versus time. The slope of this line is the negative of the pseudo-first-order rate constant (k_obs). The half-life (t½) is calculated as 0.693 / k_obs.
Caption: Workflow for the Glutathione (GSH) Stability Assay.
Protocol 2: Competitive Activity-Based Protein Profiling (ABPP)
Rationale: While the GSH assay measures intrinsic reactivity, it doesn't predict which proteins might be off-targets in a complex biological system. Competitive ABPP addresses this by identifying proteins that are engaged by the test compound in a native proteome.[6][10] The method relies on the test compound competing with a broad-spectrum, tagged covalent probe for binding to the active site of target enzymes. Proteins that show reduced labeling by the probe in the presence of the test compound are identified as potential targets.
Materials:
-
Cell lysate or tissue homogenate
-
Test Compound (e.g., this compound)
-
Broad-spectrum cysteine-reactive probe with a clickable tag (e.g., Iodoacetamide-alkyne)
-
Click Chemistry reagents (e.g., Azide-biotin, copper catalyst, ligands)
-
Streptavidin-coated beads for enrichment
-
Trypsin for protein digestion
-
LC-MS/MS system for proteomic analysis
Procedure:
-
Proteome Treatment: Aliquot cell lysate (e.g., 1 mg/mL total protein). Treat one aliquot with the Test Compound at a desired concentration (e.g., 1 µM) and a control aliquot with vehicle (DMSO). Incubate for 30-60 minutes at 37°C.
-
Probe Labeling: Add the cysteine-reactive probe (e.g., 10 µM Iodoacetamide-alkyne) to both the treated and control lysates. Incubate for another 30 minutes. The probe will covalently label the active sites of cysteine enzymes that were not already blocked by the test compound.
-
Click Reaction: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to attach a reporter tag (e.g., Azide-biotin) to the probe-labeled proteins.
-
Enrichment: Add streptavidin-coated beads to the lysates to capture the biotin-tagged proteins. Wash the beads extensively to remove non-specifically bound proteins.
-
On-Bead Digestion: Resuspend the beads in a digestion buffer and add trypsin. Incubate overnight at 37°C to digest the captured proteins into peptides.
-
LC-MS/MS Analysis: Elute the peptides and analyze the resulting peptide mixture by high-resolution tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the peptides in both the control and treated samples. Proteins that show a significant decrease in abundance in the inhibitor-treated sample are scored as potential off-targets of the test compound.
Caption: Workflow for Competitive Activity-Based Protein Profiling (ABPP).
Conclusion: A Pathway to Derisking Terminal Alkyne Inhibitors
This compound represents a promising, highly selective class of covalent warhead. Its low intrinsic reactivity, necessitating enzyme-templated activation, is a significant advantage over more promiscuous electrophiles. However, rigorous and systematic evaluation is non-negotiable. By employing a tiered approach—starting with fundamental reactivity assessments like the GSH stability assay and progressing to sophisticated proteome-wide selectivity mapping with competitive ABPP—researchers can build a comprehensive cross-reactivity profile. This data-driven strategy is essential for validating the "Goldilocks" principle for each candidate, ensuring that the designed inhibitor is reactive enough to engage its intended target while remaining quiet in the broader biological milieu, ultimately paving the way for safer and more effective covalent therapeutics.
References
- BenchChem. (n.d.). Addressing off-target effects of covalent protease inhibitors.
- BenchChem. (n.d.). (2E)-3-Cyclopropyl-3-phenylprop-2-enoic Acid.
- ResearchGate. (n.d.). Minimizing the off-target reactivity of covalent kinase inhibitors.
- Certara. (2021). Developing Targeted Covalent Inhibitor Drugs: 3 Key Considerations.
- NIH. (n.d.). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery.
- Kinase Logistics Europe. (n.d.). Covalent inhibitors.
- On Terminal Alkynes That Can React with Active-Site Cysteine Nucleophiles in Proteases. (2013). ACS Chemical Biology.
- NIH. (n.d.). Exploring the Versatility of the Covalent Thiol–Alkyne Reaction with Substituted Propargyl Warheads: A Deciding Role for the Cysteine Protease.
- ResearchGate. (n.d.). Concentrations of the various reactive species, thiol (0), alkyne (O),....
- NIH. (n.d.). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors.
- NIH. (2024). Correlating Predicted Reactivities with Experimental Inhibition Data of Covalent ChlaDUB1 Inhibitors.
- Scilit. (n.d.). Chemical and Computational Methods for the Characterization of Covalent Reactive Groups for the Prospective Design of Irreversible Inhibitors.
- ResearchGate. (n.d.). Reaction of epoxides with nucleophiles.
Sources
- 1. researchgate.net [researchgate.net]
- 2. kinaselogistics.com [kinaselogistics.com]
- 3. On Terminal Alkynes That Can React with Active-Site Cysteine Nucleophiles in Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the Versatility of the Covalent Thiol–Alkyne Reaction with Substituted Propargyl Warheads: A Deciding Role for the Cysteine Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Correlating Predicted Reactivities with Experimental Inhibition Data of Covalent ChlaDUB1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scilit.com [scilit.com]
A Researcher's Guide to Benchmarking 3-Cyclopropylprop-2-ynoic Acid in Fatty Acid Synthase Inhibition Assays
For drug development professionals and researchers in metabolic diseases and oncology, the identification of novel enzyme inhibitors is a critical step. This guide provides a comprehensive framework for evaluating the performance of 3-Cyclopropylprop-2-ynoic acid , a unique small molecule, in a well-established fatty acid synthase (FAS) inhibition assay. We will objectively compare its potential efficacy against known inhibitors, providing the scientific rationale and detailed protocols necessary for a robust benchmarking study.
Introduction: The Rationale for Targeting Fatty Acid Synthase
Fatty Acid Synthase (FAS) is a pivotal enzyme in the de novo synthesis of long-chain fatty acids. While its expression is typically low in most normal adult tissues, FAS is significantly upregulated in many human cancers and is implicated in various metabolic disorders. This differential expression makes FAS an attractive therapeutic target. Inhibition of FAS can lead to a depletion of cellular fatty acids, inducing apoptosis in cancer cells and mitigating metabolic dysregulation.[1][2][3]
This compound, with its compact cyclopropyl group and reactive ynoic acid moiety, presents an intriguing candidate for FAS inhibition. The strained cyclopropyl ring can offer unique binding interactions within an enzyme's active site, a feature seen in a variety of biologically active molecules. This guide outlines a head-to-head comparison with established FAS inhibitors to determine its potential as a novel therapeutic agent.
Comparative Compounds: Setting the Benchmark
To rigorously evaluate this compound, a selection of appropriate controls and comparators is essential.
-
Positive Controls/Primary Comparators:
-
Cerulenin: A natural product that acts as a potent, irreversible inhibitor of FAS.[4][5] It covalently binds to the active site of the β-ketoacyl-ACP synthase domain of FAS.[6][7]
-
Orlistat: An FDA-approved anti-obesity drug that also functions as a potent, irreversible inhibitor of the thioesterase domain of FAS.[1][2][8][9]
-
-
Negative Control:
-
Vehicle (e.g., DMSO): Used to establish the baseline enzyme activity and to ensure that the solvent used to dissolve the test compounds has no inhibitory effect.
-
-
Structurally Related Comparator:
-
3-Cyclopropylprop-2-enoic acid: The corresponding alkene analog of the test compound. This helps to determine the importance of the alkyne functionality for biological activity.
-
Experimental Design: A Spectrophotometric FAS Activity Assay
The most common and direct method for measuring FAS activity is a spectrophotometric assay that monitors the consumption of NADPH at 340 nm.[10] FAS catalyzes the synthesis of fatty acids from acetyl-CoA and malonyl-CoA, a process that requires the reducing equivalent NADPH. The rate of decrease in absorbance at 340 nm is directly proportional to the FAS activity.
Workflow for FAS Inhibition Assay
Caption: Workflow for the spectrophotometric FAS inhibition assay.
Detailed Protocol
-
Reagent Preparation:
-
Assay Buffer: 100 mM potassium phosphate buffer (pH 7.0), 1 mM EDTA, and 1 mM DTT.
-
Substrate Stock Solutions: Prepare concentrated stock solutions of Acetyl-CoA, Malonyl-CoA, and NADPH in the assay buffer.
-
FAS Enzyme: Use purified, commercially available fatty acid synthase. Dilute to the working concentration in assay buffer just before use.
-
Test Compounds: Prepare stock solutions of this compound and comparator compounds in DMSO. Perform serial dilutions to obtain a range of concentrations for IC₅₀ determination.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 170 µL of the assay buffer.
-
Add 10 µL of the FAS enzyme solution.
-
Add 10 µL of the test compound dilution or vehicle (DMSO).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of a substrate mixture containing Acetyl-CoA and Malonyl-CoA, followed immediately by 10 µL of NADPH solution.
-
Immediately place the plate in a microplate reader capable of kinetic measurements.
-
Measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
For each concentration of the test compound, plot the absorbance at 340 nm against time.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a suitable sigmoidal dose-response model.
-
Expected Outcomes and Data Interpretation
The primary output of this study will be the IC₅₀ values for this compound and the comparator compounds.
| Compound | Predicted Target Domain | Expected IC₅₀ Range | Notes |
| This compound | β-ketoacyl-ACP synthase (Hypothesized) | To be determined | The reactive ynoic acid moiety may form a covalent bond with a key active site residue. |
| Cerulenin | β-ketoacyl-ACP synthase | Low µM | Well-characterized irreversible inhibitor.[4][5] |
| Orlistat | Thioesterase | Low µM | Potent irreversible inhibitor.[1][9] |
| 3-Cyclopropylprop-2-enoic acid | β-ketoacyl-ACP synthase (Hypothesized) | Likely higher than the ynoic acid analog | Comparison will indicate the importance of the alkyne group for activity. |
| Vehicle (DMSO) | N/A | No inhibition | Establishes 100% enzyme activity baseline. |
A low micromolar or even nanomolar IC₅₀ value for this compound, especially if comparable to or better than Cerulenin or Orlistat, would indicate significant potential as a FAS inhibitor.
Mechanistic Insights: The FAS Catalytic Cycle and Inhibition
Understanding the mechanism of FAS is crucial for interpreting the inhibition data. FAS is a multi-domain enzyme that catalyzes a cyclical process of fatty acid chain elongation.
Caption: The Fatty Acid Synthase (FAS) catalytic cycle and points of inhibition.
Cerulenin targets the condensation step catalyzed by the β-ketoacyl-ACP synthase (KS) domain.[6] Orlistat inhibits the final step, the release of the fatty acid chain by the thioesterase (TE) domain.[1][9] Given the electrophilic nature of the ynoic acid moiety in this compound, it is plausible that it could act similarly to Cerulenin by forming a covalent adduct with a nucleophilic residue (like cysteine) in the KS active site.
Conclusion and Future Directions
This guide provides a robust, scientifically grounded framework for the initial characterization of this compound as a potential fatty acid synthase inhibitor. By benchmarking its performance against well-characterized inhibitors like Cerulenin and Orlistat, researchers can obtain a clear, quantitative assessment of its potency.
Positive results from this initial biochemical screen would warrant further investigation, including:
-
Enzyme kinetics studies: To determine the mode of inhibition (e.g., competitive, non-competitive, irreversible).
-
Cell-based assays: To confirm its activity in a cellular context and assess its effects on cancer cell proliferation and apoptosis.
-
Selectivity profiling: To evaluate its inhibitory activity against other enzymes to determine its specificity.
By following the methodologies outlined here, researchers can effectively evaluate the potential of this compound and contribute valuable data to the ongoing search for novel therapeutics targeting metabolic pathways.
References
- Kridel, S. J., Axelrod, F., Rozenkrantz, N., & Smith, J. W. (2004). Orlistat is a Novel Inhibitor of Fatty Acid Synthase with Antitumor Activity. Cancer Research, 64(6), 2070–2075. [Link]
- PubMed. (2004). Orlistat is a novel inhibitor of fatty acid synthase with antitumor activity.
- Leibundgut, M., Jenni, S., Frick, C., & Ban, N. (2008). Inhibition of the fungal fatty acid synthase type I multienzyme complex. Proceedings of the National Academy of Sciences, 105(35), 12853–12858. [Link]
- Madsen, A. T., & Siersbaek, M. S. (2019). A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry. Metabolites, 9(10), 223. [Link]
- Sunlong Biotech. Fatty Acid Synthase (FAS) Activity Assay Kit. Sunlong Biotech. [Link]
- Gomez, C. R., & Knipp, G. T. (2012). Inhibition of Fatty Acid Synthase by Orlistat Accelerates Gastric Tumor Cell Apoptosis in Culture and Increases Survival. A.T. Still University. [Link]
- Carvalho, J. F., & Llesuy, S. F. (2013). The Fatty Acid Synthase Inhibitor Orlistat Reduces the Growth and Metastasis of Orthotopic Tongue Oral Squamous Cell Carcinomas. Molecular Cancer Therapeutics, 12(3), 289–299. [Link]
- Funabashi, H., & Iwasawa, A. (1979). Mechanism of action of cerulenin on fatty acid synthetase. Effect of cerulenin on iodoacetamide-induced malonyl-CoA decarboxylase activity. The Journal of Biochemistry, 85(4), 1075–1082. [Link]
- Tip Biosystems. (2024). What Are Enzyme Kinetic Assays? Tip Biosystems. [Link]
- Nakata, S., & Yasuda, T. (2010). Fatty acid synthase inhibitor cerulenin suppresses liver metastasis of colon cancer in mice. Cancer Science, 101(9), 2068–2074. [Link]
- Gao, L., & Wang, Y. (2013). Cerulenin Blockade of Fatty Acid Synthase Reverses Hepatic Steatosis in ob/ob Mice. PLoS ONE, 8(9), e74935. [Link]
- Wikipedia. Enzyme kinetics. Wikipedia. [Link]
- PubMed. (2004). Characterization of fatty acid synthase activity using scintillation proximity.
- PubChem. 3-Cyclopropylprop-2-enoic acid.
- National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. [Link]
- Eppendorf. (2020). Enzyme Kinetic Assays – How Does It Work? Eppendorf. [Link]
- Sunlong Biotech. Fatty Acid Synthetase Activity Assay Kit. Sunlong Biotech. [Link]
- ResearchGate. (2019). A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry.
- PubChem. 3-[Cyclopropyl(propyl)amino]prop-2-enoic acid.
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. atsu.edu [atsu.edu]
- 3. Fatty acid synthase inhibitor cerulenin suppresses liver metastasis of colon cancer in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Mechanism of action of cerulenin on fatty acid synthetase. Effect of cerulenin on iodoacetamide-induced malonyl-CoA decarboxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Cerulenin Blockade of Fatty Acid Synthase Reverses Hepatic Steatosis in ob/ob Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Orlistat is a novel inhibitor of fatty acid synthase with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. m.sunlongbiotech.com [m.sunlongbiotech.com]
A Guide to Validating the Mechanism of Action of 3-Cyclopropylprop-2-ynoic Acid Derivatives: From Target Discovery to Functional Confirmation
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of a Novel Compound Class
The family of 3-Cyclopropylprop-2-ynoic acid derivatives represents a class of synthetic compounds, structurally related to cinnamic acid, that have shown potential in medicinal chemistry for their anti-inflammatory and anticancer properties.[1] Like many novel small molecules identified through phenotypic screening, a primary challenge lies in elucidating their precise mechanism of action (MoA). A definitive MoA is the cornerstone of rational drug development, transforming a promising "hit" into a viable therapeutic candidate by revealing its molecular target and the cascade of events it triggers.
This guide provides a comprehensive, multi-phased framework for researchers to systematically validate the MoA of a novel this compound derivative. We move beyond rigid templates to present an integrated workflow, emphasizing the causality behind experimental choices. The approach is designed to be self-validating, building a robust case for a specific MoA by integrating unbiased target discovery, direct biophysical binding, in-cell target engagement, and functional cellular consequences.
Phase 1: Unbiased Target Identification and Deconvolution
When the molecular target of a compound is unknown, the first imperative is to identify it. This process, often termed "target deconvolution," aims to pinpoint the specific biomolecule(s) to which the derivative binds to exert its effect.[2][3] An unbiased approach is critical to avoid confirmation bias and uncover potentially novel biology. Two powerful and widely adopted strategies are Affinity-Based Chemoproteomics and Cellular Thermal Shift Assay coupled with Mass Spectrometry (CETSA-MS).
The overall workflow for target deconvolution is a logical progression from hypothesis generation to validation.
Caption: Overall workflow for MoA validation.
Comparison of Primary Target Identification Methodologies
Choosing the right initial method depends on available resources, the chemical tractability of the compound, and the desired physiological relevance.
| Method | Principle | Pros | Cons | Citations |
| Affinity-Based Chemoproteomics | The compound is immobilized on a solid support (e.g., beads) and used as "bait" to pull down binding proteins from a cell lysate. Bound proteins are identified by mass spectrometry. | Directly identifies binding partners. Well-established methodology. | Requires chemical modification of the compound, which may alter its activity. Can identify non-specific or low-affinity binders. Does not confirm engagement in intact cells. | [4][5] |
| CETSA-MS / Thermal Proteome Profiling (TPP) | Based on the principle that ligand binding stabilizes a protein against heat-induced denaturation. Intact cells are treated with the compound, heated, and the soluble proteome is analyzed by mass spectrometry to find stabilized proteins. | Identifies targets in their native, intact cellular environment. No compound modification is needed (label-free). Provides physiological context. | Technically demanding and requires sophisticated mass spectrometry instrumentation and data analysis. | [5][6] |
For its physiological relevance and label-free nature, CETSA-MS is often the preferred starting point for generating high-confidence target candidates.
Phase 2: Validating Target Engagement
A. In-Cell Target Engagement: The Cellular Thermal Shift Assay (CETSA)
CETSA directly measures whether your compound binds to and stabilizes its target protein inside a cell.[6] This is achieved by generating two key data sets: a "melt curve" to show stabilization and an "isothermal dose-response" (ITDR) curve to quantify the potency of this engagement.
This protocol details how to verify the engagement of a this compound derivative (referred to as "CPYA-D") with a putative target protein (e.g., "Target-X").
1. Cell Preparation and Treatment: a. Culture a relevant cell line to ~80-90% confluency. b. Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors to a concentration of 10-20 million cells/mL. c. For the Melt Curve : Divide the cell suspension into two pools. Treat one with a saturating concentration of CPYA-D (e.g., 10 µM) and the other with a vehicle control (e.g., 0.1% DMSO). Incubate for 1 hour at 37°C. d. For the ITDR Curve : Prepare serial dilutions of CPYA-D (e.g., from 0.01 µM to 100 µM) and treat cell aliquots with each concentration for 1 hour at 37°C. Include a vehicle control.
2. Heat Challenge: a. Aliquot the treated cell suspensions (50 µL) into PCR tubes. b. For the Melt Curve : Use a thermal cycler to heat the tubes for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 3°C increments). Immediately cool to 4°C.[7] c. For the ITDR Curve : Based on the melt curve results, select a single temperature that causes significant (~50-70%) denaturation of Target-X in the vehicle-treated group. Heat all ITDR samples at this single temperature for 3 minutes, then cool to 4°C.
3. Cell Lysis and Fractionation: a. Lyse the cells via three rapid freeze-thaw cycles (liquid nitrogen followed by a 25°C water bath). This preserves protein solubility without detergents.[9] b. Pellet the aggregated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C. c. Carefully collect the supernatant, which contains the soluble protein fraction.
4. Protein Analysis by Western Blot: a. Quantify the protein concentration of each supernatant. b. Load equal amounts of protein onto an SDS-PAGE gel, perform electrophoresis, and transfer to a PVDF membrane. c. Probe the membrane with a primary antibody specific for Target-X. d. Use a secondary antibody and an appropriate detection substrate (e.g., ECL). e. Crucially , strip and re-probe the membrane for a loading control protein (e.g., GAPDH) to ensure equal protein loading across all lanes.
5. Data Analysis: a. Quantify the band intensity for Target-X at each temperature point or drug concentration. b. For the Melt Curve : Plot the normalized intensity of soluble Target-X versus temperature. A rightward shift in the curve for the CPYA-D-treated sample compared to the vehicle control indicates thermal stabilization and target engagement. c. For the ITDR Curve : Plot the normalized intensity of soluble Target-X versus the log of CPYA-D concentration. Fit the data to a sigmoidal dose-response curve to calculate the EC50 of target engagement.
Caption: Experimental workflow for CETSA.
B. Orthogonal Biophysical Validation
While CETSA confirms engagement in a cell, biophysical methods using purified protein and compound provide quantitative data on the binding event itself. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are two leading, complementary techniques.
| Technique | What It Measures | Key Insights | Best For | Citations |
| Isothermal Titration Calorimetry (ITC) | The heat released or absorbed during binding. | Binding Affinity (KD) , Stoichiometry (n) , and a complete thermodynamic profile (ΔH , ΔS ). | Accurately determining binding affinity and understanding the thermodynamic drivers of the interaction. | [10][11][12] |
| Surface Plasmon Resonance (SPR) | Changes in refractive index as the compound flows over the immobilized target protein. | Binding Kinetics : Association rate (kon ) and dissociation rate (koff ). Also provides Binding Affinity (KD) . | Determining how quickly a compound binds and, more importantly, how long it stays bound (residence time), which can correlate better with clinical efficacy. | [13][14][15][16] |
Expert Insight: A strong validation package will include CETSA data showing target engagement in cells, supported by either ITC or SPR data confirming a direct, high-affinity interaction in a purified system.
Phase 3: Demonstrating Functional Consequences
Confirming that your compound binds its target is a major step, but it doesn't complete the MoA story. You must now link this binding event to the downstream cellular changes that produce the original phenotype (e.g., cancer cell death). This involves pathway analysis and genetic validation.
A. Downstream Signaling Pathway Analysis
If Target-X is a known protein, it likely operates within an established signaling pathway. A key validation step is to demonstrate that CPYA-D modulates this pathway as expected upon target engagement. Western blotting is a workhorse technique for this analysis.[17][18]
1. Experimental Design: a. Select a cell line where the target's pathway is active. b. Based on the ITDR curve from CETSA, choose several concentrations of CPYA-D around the engagement EC50. c. Design a time-course experiment (e.g., 1, 6, 24 hours) to capture both early and late signaling events. d. Critical Controls: Include a vehicle control (e.g., DMSO) and, if available, a known inhibitor of Target-X as a positive control.
2. Cell Treatment and Lysis: a. Seed cells and allow them to adhere overnight. b. Treat cells with the selected concentrations of CPYA-D for the desired time points. c. At each endpoint, wash cells with cold PBS and lyse them in a buffer appropriate for preserving post-translational modifications (e.g., RIPA buffer with phosphatase and protease inhibitors).
3. Western Blot Analysis: a. Quantify protein concentration, load equal amounts, and perform SDS-PAGE and protein transfer as described previously. b. Probe separate membranes with antibodies against: i. A downstream substrate of your target (e.g., phospho-Substrate-Y). ii. The total amount of that substrate (e.g., Total-Substrate-Y). iii. Total Target-X. iv. A loading control (e.g., GAPDH or β-actin). c. Rationale: Comparing the phosphorylated (active) form of a substrate to its total level is essential to conclude that the activity of the pathway is changing, not just the amount of protein.[19]
4. Data Interpretation: a. If CPYA-D is an inhibitor of Target-X, you should observe a dose- and time-dependent decrease in the phosphorylation of Substrate-Y, without a significant change in the levels of Total-Substrate-Y or Total-Target-X. This directly links target engagement to a functional blockade of its signaling pathway.
B. The Gold Standard: Genetic Target Validation with CRISPR-Cas9
The most definitive evidence for an MoA comes from genetic validation.[20][21] The logic is simple and powerful: if the compound's effect is mediated by Target-X, then removing Target-X from the cell should make the cell resistant to the compound.[22][23]
Caption: Logic of CRISPR-Cas9 target validation.
Experimental Workflow for CRISPR Validation:
-
Generate Knockout Cell Line: Use CRISPR-Cas9 technology to generate a stable cell line in which the gene encoding Target-X has been knocked out.
-
Confirm Knockout: Verify the complete absence of Target-X protein expression in the knockout cell line via Western blot.
-
Phenotypic Assay: Treat both the original (wild-type) cells and the Target-X knockout cells with a range of concentrations of CPYA-D.
-
Measure Outcome: Assess the phenotype of interest (e.g., cell viability via a CellTiter-Glo assay).
-
Analyze Results: If the knockout cells are significantly less sensitive to CPYA-D than the wild-type cells, it provides compelling evidence that Target-X is the specific protein through which the compound exerts its biological effect.
Conclusion
Validating the mechanism of action for a novel compound class like this compound derivatives is a systematic process of evidence-building. It begins with unbiased discovery and culminates in definitive genetic proof. By integrating label-free, in-cell target engagement assays like CETSA with quantitative biophysical methods, downstream pathway analysis, and the power of CRISPR-based genetic validation, researchers can construct a robust, self-validating narrative. This multi-faceted approach not only builds confidence in a specific MoA but also provides the deep mechanistic understanding required to advance a promising chemical series toward clinical development.
References
- Leavitt, S., & Freire, E. (2001). Isothermal titration calorimetry in drug discovery. Current Opinion in Structural Biology. [Link]
- Morgan, H., et al. (2020). Combining experimental strategies for successful target deconvolution. Drug Discovery Today. [Link]
- Liu, Z., et al. (2024). Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. MDPI. [Link]
- Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery. Reaction Biology. [Link]
- Khan, F. A., et al. (2024). CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. Journal of Biomedicine and Biochemistry. [Link]
- Bio-Techne. (n.d.).
- Nicoya. (n.d.). Binding Kinetics of Aptamer Interactions Using Surface Plasmon Resonance. Nicoya. [Link]
- Frasca, V. (2017). Isothermal Titration Calorimetry: An Indispensable Tool for Biological Pathway Research and Drug Development.
- Pokusa, M., et al. (2021). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery.
- Oncodesign Services. (n.d.). Target Deconvolution. Oncodesign Services. [Link]
- TA Instruments. (2025). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. [Link]
- Moore, J. D. (2015).
- Biocompare. (2022).
- Lansdowne, L. (2018). 5 Target Deconvolution Approaches in Drug Discovery. Technology Networks. [Link]
- Reijan, A., et al. (2019). Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. Methods in Molecular Biology. [Link]
- Bio-Rad. (2013). Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip. Bio-Rad. [Link]
- Charles River Laboratories. (n.d.). Surface Plasmon Resonance (SPR) Assay.
- Springer Nature Experiments. (2019). Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation.
- Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]
- ResearchGate. (2020). Combining experimental strategies for successful target deconvolution.
- Sator, M., et al. (2023). Western Blot: Principles, Procedures, and Clinical Applications.
- Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen. Drug Hunter. [Link]
- National Center for Biotechnology Information. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]
- CETSA. (n.d.). CETSA. cetsa.com. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Combining experimental strategies for successful target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Target Deconvolution | Drug Discovery | CRO services [oncodesign-services.com]
- 4. 5 Target Deconvolution Approaches in Drug Discovery | Technology Networks [technologynetworks.com]
- 5. drughunter.com [drughunter.com]
- 6. CETSA [cetsa.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 12. americanlaboratory.com [americanlaboratory.com]
- 13. mdpi.com [mdpi.com]
- 14. nicoyalife.com [nicoyalife.com]
- 15. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. criver.com [criver.com]
- 17. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - US [thermofisher.com]
- 20. biomedbiochem.nabea.pub [biomedbiochem.nabea.pub]
- 21. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. selectscience.net [selectscience.net]
- 23. biocompare.com [biocompare.com]
A Guide to the Statistical Analysis of Comparative Efficacy for Cyclopropyl-Modified Compounds
Introduction: The Strategic Value of the Cyclopropyl Moiety in Drug Design
In the landscape of modern medicinal chemistry, the cyclopropyl group has emerged as a uniquely valuable structural motif.[1] Its incorporation into drug candidates is a strategic decision, not a trivial substitution. The three-membered ring's inherent strain and rigidity impart distinct physicochemical properties that can overcome common roadblocks in drug discovery.[1][2] These properties include enhanced metabolic stability due to stronger C-H bonds that are less susceptible to oxidative metabolism, the ability to lock a molecule into a bioactive conformation for improved target binding, and serving as a rigid bioisosteric replacement for other groups like alkenes or isopropyl fragments.[2][3][4][5] Over the last decade, 18 new chemical entities containing a cyclopropyl group have received FDA approval, a testament to its utility.[3]
This guide provides a comprehensive framework for researchers and drug development professionals on how to rigorously design, execute, and statistically analyze comparative efficacy studies between a parent compound and its cyclopropyl-modified analog. We will move beyond simply listing protocols to explain the causality behind experimental choices, ensuring that the resulting data is robust, reproducible, and leads to confident decision-making.
Part 1: Foundational Principles of Comparative Study Design
The goal of a comparative efficacy study is to determine if the structural modification—in this case, the addition of a cyclopropyl group—results in a statistically significant improvement in a desired biological effect. The design of the study is paramount and must be tailored to the specific research question.
The Rationale for Modification: Establishing a Testable Hypothesis
Before any experiment is conducted, a clear hypothesis must be formulated. The introduction of a cyclopropyl group is often intended to achieve specific outcomes.[2][6]
Common Hypotheses for Cyclopropyl Modification:
-
Enhanced Potency: The rigid conformation imposed by the ring improves binding affinity to the biological target.[1][2]
-
Increased Metabolic Stability: The group blocks a site of metabolism, increasing the compound's half-life and exposure.[1][4]
-
Reduced Off-Target Effects: Improved selectivity for the primary target minimizes interactions with other proteins.[2]
-
Improved Pharmacokinetics: Alterations in properties like lipophilicity and pKa can lead to better absorption or distribution.[6]
Your experimental design must be structured to directly test this primary hypothesis. For example, if the hypothesis is enhanced potency, a series of in vitro dose-response assays are the logical starting point. If the hypothesis is increased metabolic stability, in vitro metabolism assays followed by in vivo pharmacokinetic studies are necessary.
Overall Experimental Workflow
A well-designed comparative study follows a logical progression from foundational in vitro assays to more complex in vivo models. This workflow ensures that resources are used efficiently and that decisions are based on a comprehensive dataset.
Caption: High-level workflow for comparative efficacy analysis.
Part 2: In Vitro Efficacy Analysis: Methodologies and Statistical Approaches
In vitro assays are the cornerstone of comparative efficacy studies, providing a controlled environment to measure a compound's direct biological activity.
Designing Dose-Response Experiments
The goal is to generate a dose-response curve from which key efficacy parameters can be derived.
Experimental Protocol: Cell-Based Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Plate a chosen cancer cell line (e.g., A549 for lung cancer) in 96-well plates at a predetermined density and allow cells to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the parent compound and the cyclopropyl-modified analog in the appropriate vehicle (e.g., DMSO). A typical concentration range might span from 1 nM to 100 µM. Include a vehicle-only control and a positive control (e.g., a known cytotoxic agent).
-
Dosing: Treat the cells with the compounds across the concentration range. Ensure each concentration is tested in triplicate or quadruplicate to assess variability.
-
Incubation: Incubate the plates for a defined period (e.g., 72 hours), which should be sufficient to observe the compound's effect.
-
Assay Readout: Add the viability reagent (e.g., CellTiter-Glo®) according to the manufacturer's protocol and measure the luminescence using a plate reader.
-
Data Normalization: Convert the raw luminescence units to percent inhibition relative to the vehicle control (0% inhibition) and a "no-cell" or high-concentration toxicant control (100% inhibition).
Key Efficacy Metrics and Their Statistical Comparison
From the normalized dose-response data, a non-linear regression model (typically a four-parameter logistic or 4PL model) is fitted to the curve.[7] This allows for the calculation of several key metrics.
| Metric | Description | Pros | Cons | When to Use |
| IC50 / EC50 | The concentration at which 50% of the maximal inhibitory/effective response is observed. | Widely understood, good for comparing potency. | Can be unreliable or misleading if curves have different slopes or Emax values.[7][8] | Primary metric for comparing the potency of two compounds with similar curve shapes. |
| Emax | The maximum effect observed at saturating concentrations of the compound. | Measures the efficacy or maximal achievable effect of a compound. | Does not provide information about potency. | Useful when comparing compounds that may not achieve the same level of maximal response. |
| AUC | Area Under the dose-response Curve. | Provides an integrated measure of both potency and efficacy across the entire concentration range.[8] | Less intuitive than IC50; can be complex to interpret.[8] | Considered the most robust metric for overall drug effectiveness, especially when curves have different shapes.[7] |
Statistical Causality: Why choose AUC? The IC50 only represents a single point on the curve. Two compounds can have identical IC50 values but vastly different overall activity profiles if their curve slopes or Emax values differ. The AUC captures the entire dose-response relationship, providing a more comprehensive and reliable measure of the compound's effect.[7][8]
Statistical Analysis Workflow for In Vitro Data
Caption: Statistical workflow for in vitro dose-response data.
Statistical Tests:
-
Unpaired t-test: Used to compare the mean log(IC50) or AUC values between the two compounds (parent vs. cyclopropyl).
-
One-way ANOVA: Used if comparing more than two compounds (e.g., parent, cyclopropyl analog, and a reference drug).[9]
-
Extra Sum-of-Squares F-test: A powerful method available in software like GraphPad Prism that directly tests whether a single curve can adequately fit both datasets versus requiring two separate curves. A significant p-value indicates the curves are statistically different.
Part 3: In Vivo Efficacy Analysis: Study Design and Interpretation
In vivo studies are essential for evaluating a drug's efficacy in a complex biological system, integrating its pharmacokinetic and pharmacodynamic properties.[10]
Selecting the Appropriate In Vivo Model
The choice of animal model is critical and depends on the disease area. For oncology, several options exist.
Caption: Decision tree for selecting an in vivo oncology model.
Causality in Model Selection: If your cyclopropyl-modified compound is hypothesized to work by modulating the immune system, using a CDX or PDX model in an immunodeficient mouse would be an invalid experimental choice, as the biological system required to test the hypothesis is absent. A syngeneic or humanized model is required.[11]
In Vivo Experimental Design and Endpoints
Experimental Protocol: Xenograft Tumor Growth Inhibition Study
-
Tumor Implantation: Subcutaneously implant human cancer cells (e.g., MDA-MB-231 for breast cancer) into immunodeficient mice (e.g., NSG mice).
-
Tumor Growth & Randomization: Monitor tumor growth. When tumors reach a specified average size (e.g., 100-150 mm³), randomize the animals into treatment groups (typically 8-10 mice per group) to ensure equal average tumor volumes at the start.
-
Treatment Groups:
-
Group 1: Vehicle Control
-
Group 2: Parent Compound (at a specific dose and schedule)
-
Group 3: Cyclopropyl Analog (at the same dose and schedule)
-
Group 4 (Optional): Positive Control/Standard-of-Care drug
-
-
Dosing & Monitoring: Administer the treatments as defined (e.g., daily oral gavage). Measure tumor volumes with calipers 2-3 times per week and monitor animal body weight as a measure of toxicity.
-
Endpoints: The study concludes when tumors in the vehicle group reach a predetermined maximum size or at a fixed time point. Key endpoints include:
-
Tumor Volume: The primary measure of efficacy.
-
Tumor Growth Inhibition (TGI): Calculated as a percentage relative to the vehicle control group.
-
Survival: If the protocol includes a survival endpoint, monitor animals until a humane endpoint is reached.
-
Statistical Analysis of In Vivo Data
-
Tumor Growth Curves: Plot the mean tumor volume ± standard error of the mean (SEM) for each group over time. To compare tumor volumes at a specific time point (e.g., the final day), a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) is appropriate. For comparing the overall growth curves between groups, a mixed-effects model or repeated measures ANOVA is more powerful as it accounts for the correlation of measurements within each animal over time.
-
Survival Analysis: If survival is an endpoint, data should be presented as a Kaplan-Meier plot . The log-rank test is used to determine if there are statistically significant differences in survival distributions between the groups.
Conclusion
References
- Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry. [Link]
- Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. [Link]
- Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]
- Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. [Link]
- Huang, S., & Pang, L. (2012). Comparing statistical methods for quantifying drug sensitivity based on in vitro dose-response assays. PubMed. [Link]
- Alcaro, S., et al. (2013). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. [Link]
- ResearchGate. (n.d.). Bioisosteric replacement of methyl group of compounds 44 to cyclopropyl group... [Link]
- Domainex. (2023). Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3)
- Drug Design Org. (n.d.). Bioisosterism. [Link]
- Tlou, M. G., et al. (2020). Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. PubMed Central. [Link]
- Dvořák, M., et al. (2021). A Critical Overview of FDA and EMA Statistical Methods to Compare In Vitro Drug Dissolution Profiles of Pharmaceutical Products. MDPI. [Link]
- ResearchGate. (n.d.). Comparing Statistical Methods for Quantifying Drug Sensitivity Based on In Vitro Dose–Response Assays. [Link]
- ResearchGate. (2020).
- Cox, J. (2017). A Quick Introduction to Graphviz. [Link]
- Technology Networks. (2026). Next-Generation CAR T in Oncology: Ex Vivo Evidence and In Vivo Promise. [Link]
- YouTube. (2023). Graphviz workflow 1. [Link]
- ASCO Publications. (2020). Understanding the Role of Comparative Clinical Studies in the Development of Oncology Biosimilars. [Link]
- ResearchGate. (n.d.). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. [Link]
- Semantic Scholar. (n.d.). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. [Link]
- ThinkIR. (n.d.).
- Graphviz. (n.d.).
- PubMed. (2025).
- YouTube. (2025). ES114 Graphviz. [Link]
- ProBio CDMO. (n.d.).
- The Jackson Laboratory. (2024). Tips to Design Successful Immuno-Oncology Efficacy Studies to Push Drug Discovery Further. [Link]
- PubMed. (n.d.). Cyclopropyl Scaffold: A Generalist for Marketed Drugs. [Link]
- Sketchviz. (n.d.). Graphviz Examples and Tutorial. [Link]
- Parexel. (2023). Assessing the need for comparative clinical trials in biosimilar development programs. [Link]
- ResearchGate. (n.d.). Statistical analysis of the effects of compounds based on their phenotypes. [Link]
- PubMed. (2018). Synthesis and biological evaluation of novel cyclopropyl derivatives as subtype-selective ligands for estrogen receptor. [Link]
- View of Statistical analysis of the critical quality attributes of 1,2-dihydroxypropane as a pharmaceutical excipient. (n.d.). [Link]
- MDPI. (n.d.).
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. scientificupdate.com [scientificupdate.com]
- 4. hyphadiscovery.com [hyphadiscovery.com]
- 5. Bioisosterism - Drug Design Org [drugdesign.org]
- 6. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparing statistical methods for quantifying drug sensitivity based on in vitro dose-response assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. probiocdmo.com [probiocdmo.com]
- 11. Tips to Design Successful Immuno-Oncology Efficacy Studies to Push Drug Discovery Further [resources.jax.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Cyclopropylprop-2-ynoic Acid
For laboratory professionals engaged in research and development, the meticulous management of chemical waste is a cornerstone of a safe and compliant operational environment. This guide provides an in-depth, procedural framework for the proper disposal of 3-cyclopropylprop-2-ynoic acid, ensuring the safety of personnel and the protection of our environment. The protocols outlined herein are synthesized from established safety data for the compound and best practices for analogous chemical structures.
Immediate Safety Considerations: Understanding the Hazard Profile
Key Hazards at a Glance:
| Hazard Classification | Description | Source |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed. | [1] |
| Skin Corrosion/Irritation | Potential for skin irritation based on the general properties of carboxylic acids. | General Chemical Knowledge |
| Eye Damage/Irritation | Potential for eye irritation based on the general properties of carboxylic acids. | General Chemical Knowledge |
Personal Protective Equipment (PPE): Your First Line of Defense
The use of appropriate Personal Protective Equipment is non-negotiable when handling this compound. The following PPE is mandatory to minimize exposure and ensure personal safety:
-
Eye Protection: Chemical safety goggles or a face shield are essential to protect against potential splashes.
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, must be worn to prevent skin contact.
-
Body Protection: A flame-retardant lab coat should be worn to protect against accidental spills.
-
Respiratory Protection: All handling should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any dust or aerosols.
Step-by-Step Disposal Protocol: A Self-Validating System
The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular municipal trash.
1. Waste Collection and Segregation:
-
Collect all waste containing this compound, including any contaminated materials such as pipette tips, absorbent paper, and gloves, in a designated and clearly labeled hazardous waste container.
-
The container must be made of a material compatible with carboxylic acids and should be kept securely sealed when not in use.
-
Label the container with "Hazardous Waste," the full chemical name "this compound," and the relevant hazard pictograms (e.g., GHS07 for acute toxicity).[1]
2. Storage of Chemical Waste:
-
Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous chemical waste.
-
Ensure the storage area has adequate secondary containment to control any potential leaks.
-
Crucially, do not mix this compound waste with incompatible materials. Incompatible materials for carboxylic acids typically include:
-
Strong Bases
-
Oxidizing Agents
-
Reducing Agents
-
3. Professional Disposal:
-
Arrange for the collection and disposal of the hazardous waste through a licensed and certified professional waste disposal service.
-
Provide the disposal company with a comprehensive and accurate description of the waste, including its chemical composition and known hazards.
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Emergency Procedures: Spill Management
In the event of a spill of this compound, immediate and decisive action is required to mitigate risks.
-
Evacuate and Secure: Evacuate all non-essential personnel from the immediate area. If the compound is a solid, avoid creating dust.
-
Control Ignition Sources: Although not classified as flammable, it is good practice to remove all sources of ignition from the spill area.
-
Contain the Spill: Use a non-combustible absorbent material, such as sand, earth, or vermiculite, to contain and absorb the spill. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect and Dispose: Carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Thoroughly clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
By adhering to these rigorous safety and disposal protocols, researchers and scientists can ensure a secure laboratory environment while upholding their responsibility to environmental stewardship.
References
Sources
Personal protective equipment for handling 3-Cyclopropylprop-2-ynoic acid
A Researcher's Guide to Safely Handling 3-Cyclopropylprop-2-ynoic Acid
This guide provides essential safety protocols and operational plans for the handling and disposal of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to offer a framework of deep, field-proven insights into chemical handling. Our commitment is to your safety and to fostering a culture of proactive risk management in the laboratory.
Hazard Analysis: A Tale of Two Functional Groups
-
The Carboxylic Acid Moiety : Carboxylic acids are known to be corrosive or irritating to the skin, eyes, and respiratory tract.[1][2][3] Direct contact can lead to chemical burns, and inhalation of dust or aerosols can cause respiratory irritation.[2]
-
The Acetylenic Moiety : The carbon-carbon triple bond introduces a different set of risks. Acetylenic compounds can be flammable and are thermodynamically unstable.[4][5][6] A significant hazard is their potential to form explosive metal acetylides upon contact with certain metals like copper, silver, mercury, or brass.[4][5] While the risk varies with the specific structure, this potential reactivity demands cautious handling and storage. Furthermore, acetylene gas is a known asphyxiant at high concentrations.[4][7]
Given this dual nature, this compound must be handled with protocols designed to mitigate both corrosive and potential flammability/reactivity hazards.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is not merely a procedural step but a direct response to the identified chemical hazards. The following table outlines the minimum required PPE for handling this compound.
| Protection Type | Required Equipment | Specifications and Rationale |
| Eye and Face Protection | Chemical Splash Goggles & Full-Face Shield | Standard safety glasses are insufficient. Goggles must be worn at all times to protect from splashes. A full-face shield is required over the goggles when handling larger quantities (>1g) or when there is a significant risk of splashing to protect the entire face from corrosive materials.[2][8] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended.[2][8] Always double-glove. Inspect gloves for any signs of degradation or perforation before and during use. Change gloves immediately if contamination is suspected. |
| Body Protection | Flame-Resistant Laboratory Coat & Chemical-Resistant Apron | A flame-resistant (FR) lab coat is essential due to the potential flammability of acetylenic compounds. A chemical-resistant apron worn over the lab coat provides an additional barrier against corrosive spills.[8] |
| Respiratory Protection | Certified Chemical Fume Hood | All manipulations of this compound, especially handling the solid powder, must be conducted within a certified chemical fume hood to prevent inhalation of dust and potential vapors.[8] |
| Foot Protection | Closed-Toed Shoes | Shoes must be made of a non-porous material and completely cover the foot to protect against spills.[8] |
Operational Workflow: A Step-by-Step Protocol
Adherence to a strict, logical workflow minimizes risk. The following diagram and procedural steps outline the safe handling of this compound from preparation to cleanup.
Caption: Workflow for Handling this compound.
Detailed Procedural Steps:
-
Preparation:
-
Designate a specific area within a certified chemical fume hood for the procedure.
-
Ensure an eyewash station and safety shower are accessible and unobstructed.
-
Gather all necessary chemicals, equipment, and PPE.
-
Don PPE in the following order: closed-toed shoes, lab coat, apron, goggles, face shield, and finally, double gloves.
-
-
Handling (inside the fume hood):
-
When weighing the solid, use anti-static measures and handle it gently to avoid creating dust.
-
When dissolving, always add the acid to the solvent slowly. Never add solvent to the acid.
-
Use tools made of compatible materials (e.g., glass, stainless steel). Avoid copper, brass, and other metals that can form explosive acetylides.[4][5]
-
Keep all containers sealed when not in use.
-
-
Post-Handling & Cleanup:
-
Decontaminate all surfaces and equipment used.
-
Dispose of waste in a dedicated, clearly labeled hazardous waste container compatible with acidic and potentially reactive waste.[8]
-
Remove PPE in the reverse order of donning, being careful to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.[8]
-
Emergency Procedures: Plan for the Unexpected
| Exposure Scenario | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[3][9] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[9] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][10] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[9] Never give anything by mouth to an unconscious person.[9] Call a poison control center or doctor immediately. |
| Spill | Evacuate the immediate area. For small spills, use a neutralizing agent suitable for acids and an inert absorbent material. For large spills, restrict access and contact your institution's Environmental Health and Safety (EHS) department. Ensure proper PPE is worn during cleanup. |
Disposal Plan: Responsible Stewardship
Proper chemical waste disposal is paramount for laboratory and environmental safety.[11]
-
Waste Collection : All waste contaminated with this compound (including excess reagent, contaminated gloves, pipette tips, and absorbent materials) must be collected in a dedicated, properly labeled hazardous waste container.[8]
-
Container Labeling : The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Corrosive, Potentially Flammable).
-
Segregation : Do not mix this waste with other waste streams, particularly bases or oxidizers.
-
Disposal : Follow all institutional, local, and national regulations for chemical waste disposal. Consult your EHS department for specific procedures.
This guide is intended to provide a robust framework for the safe handling of this compound. Always consult your institution's specific safety protocols and perform a thorough risk assessment before beginning any new procedure.
References
- ChemicalBook. (2025). 3-cyclopropylprop-2-enoic acid - Safety Data Sheet.
- BenchChem. (2025). Personal protective equipment for handling Capraminopropionic acid.
- BenchChem. (2025). Personal protective equipment for handling Poacic acid.
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. (Specifically, LCSS for Acetylene).
- LeelineWork. (2026). What PPE Should You Wear When Handling Acid 2026?.
- University of California, Los Angeles. (n.d.). Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric.
- Institution of Chemical Engineers (IChemE). (n.d.). Hazards in handling acetylene in chemical processes, particularly under pressure.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET - 3-Cyclohexylpropionic acid.
- Fisher Scientific. (2025). SAFETY DATA SHEET - Cyclopropanecarboxylic acid.
- Polar Cryogenics. (2018). Safety Data Sheet - ACETYLENE.
- Axioenergy. (n.d.). Hazards of Acetylene Gas.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Acetylene.
- FUJIFILM Wako Pure Chemical Corporation. (2024). SAFETY DATA SHEET - 3-Chloropropionic Acid.
- Weill Cornell Medicine. (n.d.). EHS Program Manual 5.2 - Waste Disposal Procedure.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. leelinework.com [leelinework.com]
- 3. fishersci.com [fishersci.com]
- 4. LCSS: ACETYLENE [web.stanford.edu]
- 5. icheme.org [icheme.org]
- 6. acetyleneplant.net [acetyleneplant.net]
- 7. nj.gov [nj.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. hartman-hartman.com [hartman-hartman.com]
- 11. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
